molecular formula C5H12O2 B1222895 1,3-Pentanediol CAS No. 3174-67-2

1,3-Pentanediol

Cat. No.: B1222895
CAS No.: 3174-67-2
M. Wt: 104.15 g/mol
InChI Key: RUOPINZRYMFPBF-UHFFFAOYSA-N
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Description

1,3-Pentanediol, also known as this compound, is a useful research compound. Its molecular formula is C5H12O2 and its molecular weight is 104.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pentane-1,3-diol
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InChI

InChI=1S/C5H12O2/c1-2-5(7)3-4-6/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUOPINZRYMFPBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50953678
Record name Pentane-1,3-diol
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Molecular Weight

104.15 g/mol
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CAS No.

3174-67-2
Record name 1,3-Pentanediol
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Record name 1,3-Pentanediol
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Record name Pentane-1,3-diol
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Record name 1,3-Pentanediol
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Record name 1,3-PENTANEDIOL
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 1,3-Pentanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Pentanediol (CAS No: 3174-67-2) is a diol, an organic compound containing two hydroxyl (-OH) groups.[1] Its structure, consisting of a five-carbon chain with hydroxyl groups at the first and third positions, allows for hydrogen bonding, which significantly influences its physical and chemical properties.[1] This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, along with generalized experimental protocols for their determination.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the tables below. These properties are crucial for its application in various fields, including its use as a monomer in polymer synthesis and its study in metabolic pathways.[1]

Table 1: Chemical Identifiers and Molecular Properties
PropertyValueSource(s)
IUPAC Name pentane-1,3-diol[1][2]
CAS Number 3174-67-2[1][2][3][4]
Molecular Formula C₅H₁₂O₂[1][2][3][4]
Molecular Weight 104.15 g/mol [1][2][5]
Canonical SMILES CCC(CCO)O[3]
InChI Key RUOPINZRYMFPBF-UHFFFAOYSA-N[1][4]
Hydrogen Bond Donor Count 2[1][3]
Hydrogen Bond Acceptor Count 2[1][3]
Rotatable Bond Count 3[1][3]
Table 2: Physical Properties
PropertyValueConditionsSource(s)
Physical State Colorless liquidAmbient[1][2]
Boiling Point 217.00 to 218.00 °C760.00 mm Hg[2]
209.24 °C(rough estimate)[6]
Melting Point 50.86 °C(estimate)[3][6]
Density 0.96600 to 0.97600 g/cm³@ 25.00 °C[2]
0.978 g/cm³[3]
Refractive Index 1.43400 to 1.44400@ 20.00 °C[2]
1.4472[3][6]
Solubility Soluble in water7.664e+004 mg/L @ 25 °C (est)[2]
Vapor Pressure 0.028000 mmHg@ 25.00 °C (est)[2]
Flash Point 216.00 °F (102.22 °C)TCC[2]
102.6 °C[3]
logP (o/w) -0.230 (est)[2]
0.140Crippen Calculated[7]
Table 3: Thermodynamic Properties
PropertyValueUnitSource(s)
Standard Gibbs free energy of formation (ΔfG°) -284.86kJ/mol[7]
Enthalpy of formation at standard conditions (ΔfH°gas) -456.27kJ/mol[7]
Enthalpy of fusion at standard conditions (ΔfusH°) 13.36kJ/mol[7]
Enthalpy of vaporization at standard conditions (ΔvapH°) 59.69kJ/mol[7]
pKa 14.83±0.20[3][6]

Experimental Protocols

Determination of Boiling Point (Micro Reflux Method)

The boiling point is a fundamental physical property that indicates the temperature at which a liquid turns into a gas at a given pressure.

  • Apparatus : A small test tube, a thermometer, a capillary tube (sealed at one end), a heating apparatus (e.g., a Thiele tube or an aluminum block heater), and a stirring mechanism.

  • Procedure :

    • Place a small amount of this compound into the test tube.

    • Invert the capillary tube (sealed end up) and place it inside the test tube containing the sample.

    • Attach the test tube to the thermometer and place the assembly in the heating apparatus.

    • Heat the apparatus gradually while stirring.

    • Observe the capillary tube. A stream of bubbles will emerge as the liquid heats up and the trapped air expands.

    • Continue heating until a rapid and continuous stream of bubbles is observed, indicating the liquid is boiling.

    • Turn off the heat and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn into the capillary tube.

Determination of Melting Point

For compounds that are solid at or near room temperature, the melting point is a crucial indicator of purity. While this compound is a liquid at room temperature, this method is applicable for its estimated melting point.

  • Apparatus : Capillary tubes, a melting point apparatus with a thermometer or digital temperature sensor, and a mortar and pestle.

  • Procedure :

    • If the sample is solid, finely powder it using a mortar and pestle.

    • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Heat the block rapidly to a temperature about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

Determination of Density

Density is the mass per unit volume of a substance.

  • Apparatus : A pycnometer (specific gravity bottle) of a known volume, a balance, and a constant temperature bath.

  • Procedure :

    • Clean and dry the pycnometer and determine its mass.

    • Fill the pycnometer with this compound, ensuring there are no air bubbles, and place it in a constant temperature bath (e.g., 25 °C) until it reaches thermal equilibrium.

    • Carefully adjust the volume of the liquid to the calibration mark on the pycnometer.

    • Dry the outside of the pycnometer and weigh it.

    • The density is calculated by dividing the mass of the this compound by the known volume of the pycnometer.

Determination of Solubility

Solubility tests provide information about the polarity and the presence of acidic or basic functional groups.

  • Apparatus : Test tubes, a vortex mixer, and a set of solvents (e.g., water, 5% NaOH, 5% NaHCO₃, 5% HCl, and an organic solvent like diethyl ether).

  • Procedure :

    • Add a small, measured amount of this compound (e.g., 0.1 mL) to a test tube.

    • Add a measured volume of the solvent (e.g., 3 mL) in portions, shaking or vortexing after each addition.

    • Observe whether the diol dissolves completely to form a homogeneous solution.

    • If soluble in water, the pH of the resulting solution can be tested with litmus (B1172312) paper to determine if it is acidic, basic, or neutral.

Structural Elucidation and Purity Analysis

A combination of spectroscopic and chromatographic techniques is used to confirm the structure and assess the purity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : Provides detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity of atoms.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy : Identifies the presence of functional groups, such as the characteristic broad O-H stretch of the hydroxyl groups and the C-O stretching vibrations.

  • Mass Spectrometry (MS) : Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structural confirmation.

  • Gas Chromatography (GC) : Used to determine the purity of the sample by separating it from any volatile impurities. The retention time is characteristic of the compound under specific conditions.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive characterization of a chemical substance like this compound.

G start Sample of this compound purification Purification (e.g., Distillation) start->purification purity_analysis Purity Analysis (Gas Chromatography) purification->purity_analysis identity_confirmation Identity Confirmation purity_analysis->identity_confirmation nmr NMR Spectroscopy (¹H, ¹³C) identity_confirmation->nmr Structural Elucidation ftir FT-IR Spectroscopy identity_confirmation->ftir ms Mass Spectrometry identity_confirmation->ms physical_properties Physical Property Determination nmr->physical_properties ftir->physical_properties ms->physical_properties boiling_point Boiling Point physical_properties->boiling_point melting_point Melting Point physical_properties->melting_point density Density physical_properties->density solubility Solubility physical_properties->solubility final_report Final Characterization Report boiling_point->final_report melting_point->final_report density->final_report solubility->final_report

Caption: Workflow for the characterization of this compound.

References

An In-Depth Technical Guide to the Structure of 1,3-Pentanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of 1,3-Pentanediol (CAS No: 3174-67-2).[1][2] This aliphatic acyclic diol, with the molecular formula C₅H₁₂O₂, is a valuable building block in various chemical syntheses.[1] This document details its physicochemical properties, provides predicted spectroscopic data, outlines a detailed experimental protocol for its synthesis via the reduction of a β-keto ester, and describes a standard purification method. Furthermore, this guide includes mandatory visualizations of the synthetic and purification workflows, adhering to specified formatting guidelines for clarity and utility in a research and development setting.

Chemical Structure and Properties

This compound is a five-carbon chain containing two hydroxyl (-OH) functional groups located at the first and third positions.[1] One of these hydroxyl groups is attached to a primary carbon, while the other is on a secondary carbon, classifying it as both a primary and a secondary alcohol.[1][3] This structural arrangement allows for hydrogen bonding, which influences its physical and chemical properties.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
IUPAC Name pentane-1,3-diol[4]
Molecular Formula C₅H₁₂O₂[1][4]
Molecular Weight 104.15 g/mol [1][4]
CAS Number 3174-67-2[1][4]
Appearance Colorless, clear, viscous liquid (estimated)[5]
Boiling Point 217.00 to 218.00 °C @ 760.00 mm Hg[5]
Specific Gravity 0.96600 to 0.97600 @ 25.00 °C[5]
Refractive Index 1.43400 to 1.44400 @ 20.00 °C[5]
Flash Point 102.22 °C (216.00 °F) TCC[5]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 3[1]

Synthesis of this compound

A common and effective method for the synthesis of 1,3-diols is the reduction of β-keto esters. The following section details the experimental protocol for the synthesis of this compound from ethyl 3-oxopentanoate (B1256331) using sodium borohydride (B1222165) as the reducing agent.

Synthesis Workflow

G Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product A Ethyl 3-oxopentanoate D Reduction of Keto Group A->D B Sodium Borohydride (NaBH4) B->D C Ethanol (B145695) (Solvent) C->D E Quenching with Dilute HCl D->E F Solvent Evaporation E->F G Extraction with Ethyl Acetate (B1210297) F->G H Drying over Anhydrous MgSO4 G->H I Filtration H->I J Crude this compound I->J

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Reduction of Ethyl 3-oxopentanoate

Materials:

  • Ethyl 3-oxopentanoate

  • Sodium borohydride (NaBH₄)

  • Ethanol

  • Dilute Hydrochloric Acid (1 M)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for filtration

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 3-oxopentanoate (0.1 mol) in 100 mL of ethanol. Cool the solution in an ice bath to 0-5 °C.

  • Reduction: Slowly add sodium borohydride (0.12 mol) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly add 50 mL of 1 M hydrochloric acid to quench the excess sodium borohydride and neutralize the reaction mixture.

  • Solvent Removal: Remove the ethanol from the mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and collect the filtrate.

  • Concentration: Remove the ethyl acetate using a rotary evaporator to obtain the crude this compound.

Purification

The crude this compound obtained from the synthesis can be purified by vacuum distillation to obtain a high-purity product.

Purification Workflow

G Purification of this compound cluster_start Starting Material cluster_distillation Vacuum Distillation cluster_analysis Analysis cluster_product Final Product A Crude this compound B Setup Vacuum Distillation Apparatus A->B C Heat under Reduced Pressure B->C D Collect Fractions C->D E Analyze Fractions by GC-MS or NMR D->E F Pure this compound E->F

Caption: Workflow for the purification of this compound.

Experimental Protocol: Vacuum Distillation

Materials:

  • Crude this compound

  • Vacuum distillation apparatus (including a round-bottom flask, distillation head, condenser, receiving flask, and vacuum adapter)

  • Vacuum source (vacuum pump or water aspirator)

  • Heating mantle

  • Stir bar or boiling chips

  • Manometer (optional, for pressure monitoring)

Procedure:

  • Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all glassware is free of cracks and all joints are properly greased and sealed to maintain a good vacuum.

  • Sample Preparation: Place the crude this compound into the distillation flask along with a stir bar or boiling chips to ensure smooth boiling.

  • Initiate Vacuum: Connect the apparatus to the vacuum source and gradually reduce the pressure.

  • Heating: Once a stable vacuum is achieved, begin heating the distillation flask gently with a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point under the applied vacuum. The boiling point of this compound will be significantly lower than its atmospheric boiling point. For example, at a reduced pressure, the boiling point will be lower than 217-218 °C.[5]

  • Completion: Once the desired fraction has been collected, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Spectroscopic Data (Predicted)

Predicted ¹H NMR Spectral Data
Chemical Shift (ppm)Multiplicity
3.82m
3.63m
1.63m
1.45m
0.91t

(Predicted by the Human Metabolome Database)

Predicted ¹³C NMR Spectral Data
Chemical Shift (ppm)
70.4
61.0
40.0
29.8
10.2

(Predicted by the Human Metabolome Database)

Predicted Mass Spectrum (GC-MS)

A predicted GC-MS spectrum for non-derivatized this compound shows a fragmentation pattern characteristic of a small diol.

(Predicted by the Human Metabolome Database)

Safety Information

This compound is classified as a flammable liquid and vapor.[1] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Applications in Drug Development and Research

Diols such as this compound are versatile intermediates in organic synthesis. They can serve as building blocks for the creation of more complex molecules, including active pharmaceutical ingredients (APIs). The two hydroxyl groups provide reactive sites for a variety of chemical transformations, such as esterification, etherification, and oxidation, allowing for the introduction of diverse functional groups and the construction of various molecular scaffolds.

Conclusion

This technical guide has provided a detailed overview of the structure, properties, synthesis, and purification of this compound. The provided experimental protocols offer a practical starting point for researchers. While experimental spectroscopic data is not widely available, the predicted data serves as a useful reference for characterization. The workflows and compiled data are intended to support the work of scientists and professionals in drug development and other research fields where this versatile diol may be of interest.

References

An In-Depth Technical Guide to the Safety and Handling of 1,3-Pentanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling considerations for 1,3-Pentanediol (CAS No. 3174-67-2), a flammable liquid and irritant. The information is intended to support risk assessments and the implementation of safe laboratory practices.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions and for designing appropriate storage and handling procedures.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₅H₁₂O₂
Molecular Weight 104.15 g/mol [1]
Appearance Colorless, clear, viscous liquid (estimated)[1]
Boiling Point 217-218 °C at 760 mmHg[1]
Flash Point 102.22 °C (216.00 °F) Tagliabue Closed Cup[1]
Specific Gravity 0.966 - 0.976 @ 25 °C[1]
Vapor Pressure 0.028 mmHg @ 25 °C (estimated)[1]
Water Solubility 7.664 x 10⁴ mg/L @ 25 °C (estimated)[1]
logP (o/w) -0.230 (estimated)[1]

Toxicological Data

This compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[2] The available quantitative toxicological data is summarized in Table 2.

Table 2: Summary of Toxicological Data for this compound

EndpointSpeciesRouteValueReference
Acute Oral Toxicity (LD50) RatOral20,000 mg/kg[1]
Skin Irritation Not specifiedDermalCauses skin irritation (GHS Category 2)[2]
Eye Irritation Not specifiedOcularCauses serious eye irritation (GHS Category 2A)[2]
Specific Target Organ Toxicity (Single Exposure) Not specifiedInhalationMay cause respiratory irritation (GHS Category 3)[2]
Dermal Toxicity Not determinedDermalNot determined[1]
Inhalation Toxicity Not determinedInhalationNot determined[1]

Hazard Identification and Risk Management

A systematic approach to hazard identification, risk assessment, and the implementation of control measures is crucial when working with this compound. The logical relationship between these steps is illustrated in the following diagram.

Hazard_Risk_Management Figure 1. Hazard Identification and Risk Management Workflow cluster_ID Hazard Identification cluster_Assess Risk Assessment cluster_Control Control Measures cluster_Review Review and Improvement Hazard_ID Identify potential hazards of this compound (Flammability, Skin/Eye/Respiratory Irritation) Risk_Assess Evaluate the likelihood and severity of exposure during experimental procedures Hazard_ID->Risk_Assess Inform Engineering Engineering Controls (e.g., Fume Hood) Risk_Assess->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Risk_Assess->Administrative PPE Personal Protective Equipment (e.g., Gloves, Goggles) Risk_Assess->PPE Review Periodically review and update safety procedures Engineering->Review Administrative->Review PPE->Review Lab_Safety_Workflow Figure 2. Laboratory Safety and Handling Workflow for this compound cluster_Prep Preparation cluster_Handling Handling and Use cluster_Storage Storage cluster_Spill_Disposal Spill and Disposal Review_SDS Review Safety Data Sheet (SDS) Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Review_SDS->Don_PPE Use_Hood Work in a well-ventilated area (e.g., Chemical Fume Hood) Don_PPE->Use_Hood Avoid_Contact Avoid contact with skin, eyes, and clothing Use_Hood->Avoid_Contact Avoid_Inhalation Avoid inhaling vapors Avoid_Contact->Avoid_Inhalation Store_Cool Store in a cool, dry, well-ventilated area Avoid_Inhalation->Store_Cool Tightly_Closed Keep container tightly closed Store_Cool->Tightly_Closed Away_Incompatible Store away from incompatible materials (e.g., strong oxidizing agents) Tightly_Closed->Away_Incompatible Spill_Contain Contain and clean up spills with inert absorbent material Away_Incompatible->Spill_Contain Dispose_Waste Dispose of waste in accordance with local regulations Spill_Contain->Dispose_Waste

References

Spectroscopic Profile of 1,3-Pentanediol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-Pentanediol, a diol of interest in various chemical and pharmaceutical research contexts. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra. The information is structured to be a practical resource for compound identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. For this compound (C₅H₁₂O₂), both ¹H and ¹³C NMR provide key insights into its carbon-hydrogen framework.

¹H NMR Spectroscopy

Predicted ¹H NMR data for this compound suggests a spectrum consistent with its structure, featuring signals for the protons on the carbon backbone and the hydroxyl groups. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms.

Table 1: Predicted ¹H NMR Data for this compound

PositionChemical Shift (ppm)MultiplicityIntegration
H1~3.7Triplet2H
H2~1.7Multiplet2H
H3~3.8Multiplet1H
H4~1.5Multiplet2H
H5~0.9Triplet3H
OHVariableSinglet (broad)2H

Note: Predicted data is based on computational models and may vary from experimental results. The chemical shift of the hydroxyl (OH) protons is highly dependent on solvent, concentration, and temperature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound is expected to show five distinct signals, corresponding to the five carbon atoms in unique chemical environments.

Table 2: Predicted ¹³C NMR Data for this compound

PositionChemical Shift (ppm)
C1~62
C2~42
C3~70
C4~30
C5~10

Note: Predicted data is based on computational models and may differ from experimental results.

Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining NMR spectra of a diol like this compound is as follows:

  • Sample Preparation: Dissolve 5-25 mg of the this compound sample in approximately 0.6-1.0 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical and can affect the chemical shifts, particularly of the hydroxyl protons.

  • Filtration: Filter the sample solution through a pipette with a small plug of glass wool directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), is typically added to the solvent.

  • Data Acquisition: Place the NMR tube in the spectrometer. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity. A standard ¹H NMR experiment is run, followed by a ¹³C NMR experiment. For ¹³C NMR, a larger sample concentration or a longer acquisition time may be necessary due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key characteristic absorptions are from the hydroxyl (O-H) and carbon-oxygen (C-O) stretching vibrations.

Table 3: Typical IR Absorption Frequencies for this compound

Functional GroupAbsorption Range (cm⁻¹)IntensityDescription
O-H (alcohol)3200 - 3600Strong, BroadStretching vibration, indicative of hydrogen bonding
C-H (alkane)2850 - 3000Medium to StrongStretching vibration
C-O (alcohol)1000 - 1260StrongStretching vibration
Experimental Protocol for FT-IR Spectroscopy

A common method for obtaining an IR spectrum of a liquid sample like this compound is as follows:

  • Sample Preparation: A small drop of neat (undiluted) this compound is placed between two salt plates (e.g., NaCl or KBr). The plates are gently pressed together to form a thin liquid film.

  • Background Spectrum: A background spectrum of the empty spectrometer is recorded to account for atmospheric and instrumental absorptions.

  • Sample Spectrum: The salt plates with the sample are placed in the spectrometer's sample holder, and the IR spectrum is recorded.

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and structural features. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.

The NIST WebBook provides a Kovats retention index of 847 for this compound on a non-polar column, which is a standardized measure of the retention time in gas chromatography.[1][2]

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative IntensityPossible Fragment
104Low[M]⁺ (Molecular Ion)
86Moderate[M - H₂O]⁺
73High[C₄H₉O]⁺
57High[C₃H₅O]⁺
45Moderate[C₂H₅O]⁺
43High[C₃H₇]⁺

Note: This fragmentation pattern is predicted and may vary based on the ionization method and energy.

Experimental Protocol for GC-MS

A general procedure for the GC-MS analysis of this compound is as follows:

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).

  • Injection: A small volume (typically 1 µL) of the sample solution is injected into the gas chromatograph.

  • Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.

  • Ionization: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI).

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum for each component as it elutes from the GC.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film on Salt Plates Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec FT-IR Spectrometer Prep_IR->IR_Spec GCMS_Spec GC-MS System Prep_MS->GCMS_Spec NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shifts, Coupling Constants) NMR_Spec->NMR_Data FID Acquisition & Fourier Transform IR_Data IR Spectrum (Absorption Frequencies) IR_Spec->IR_Data Interferogram & Fourier Transform MS_Data Mass Spectrum (m/z, Fragmentation) GCMS_Spec->MS_Data Separation, Ionization, & Mass Analysis

Caption: General workflow for obtaining and interpreting spectroscopic data.

References

Conformational Landscape of 1,3-Pentanediol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Pentanediol is a versatile chiral building block in organic synthesis, and its conformational preferences play a crucial role in determining the stereochemical outcome of reactions and its interactions in biological systems. This technical guide provides a comprehensive overview of the conformational analysis of this compound, drawing upon established experimental and computational methodologies. While direct, in-depth studies on this compound are limited, this guide extrapolates from the well-documented conformational behavior of analogous 1,3-diols to present a predictive and practical framework. This includes a summary of expected key conformational parameters, detailed experimental protocols for researchers wishing to conduct their own analyses, and visualizations of the conformational relationships.

Introduction

The three-dimensional structure of a molecule is fundamental to its chemical reactivity and biological activity. For flexible molecules like this compound, this structure is not static but exists as an ensemble of interconverting conformers. Understanding the relative energies and geometries of these conformers is paramount for applications in stereoselective synthesis and drug design. The presence of two hydroxyl groups in this compound allows for the formation of intramolecular hydrogen bonds, which significantly influences its conformational landscape. This guide will explore the key dihedral angles that define the shape of this compound and the energetic factors that govern the population of its various conformational states.

Conformational Isomers of this compound

The conformational space of this compound is primarily defined by the rotation around the C1-C2, C2-C3, and C3-C4 bonds. The key dihedral angles are O1-C1-C2-C3, C1-C2-C3-C4, and C2-C3-C4-C5. Additionally, the orientation of the hydroxyl protons (H-O1 and H-O3) contributes to the overall conformational profile.

The notation for the carbon backbone is typically described using gauche (g, approximately ±60°) and anti (a, approximately 180°) descriptors for the C1-C2-C3-C4 and C2-C3-C4-C5 dihedral angles. The orientation of the hydroxyl groups relative to the carbon backbone can also be described as gauche or anti.

Based on studies of analogous 1,3-diols, the most stable conformers of this compound are expected to be those that can form an intramolecular hydrogen bond between the two hydroxyl groups. This typically occurs in gauche arrangements of the O-C-C-C-O fragment, leading to a pseudo-six-membered ring structure.

Quantitative Conformational Data (Predictive)

Table 1: Predicted Relative Energies and Dihedral Angles of Key this compound Conformers

ConformerO1-C1-C2-C3 (°)C1-C2-C3-C4 (°)C2-C3-C4-C5 (°)Relative Energy (kcal/mol)Intramolecular H-Bond
gg-a (H-bonded)60601800.00Yes
ga-a601801801.5 - 2.5No
ag-g18060601.8 - 2.8No
aa-a (Extended)1801801802.0 - 3.0No

Note: These are estimated values based on computational studies of similar 1,3-diols. Actual values for this compound may vary.

Experimental and Computational Methodologies

The conformational analysis of flexible molecules like this compound relies on a combination of experimental techniques and computational modeling.

Experimental Protocols

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for conformational analysis in solution.[1] The magnitude of three-bond proton-proton coupling constants (³JHH) is related to the dihedral angle between the coupled protons, as described by the Karplus equation.

  • Sample Preparation: A 10-20 mg sample of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, acetone-d₆) in a 5 mm NMR tube. The choice of solvent can influence the conformational equilibrium.

  • Data Acquisition: High-resolution ¹H NMR spectra are acquired on a spectrometer operating at 400 MHz or higher. Temperature-dependent NMR studies can also be performed to investigate the thermodynamics of conformational exchange.

  • Data Analysis: The vicinal coupling constants between protons on C1, C2, C3, and C4 are carefully measured. These experimental coupling constants represent a population-weighted average of the coupling constants for each conformer. By using theoretically calculated coupling constants for each stable conformation, the relative populations of the conformers in solution can be determined.

4.1.2. Infrared (IR) Spectroscopy

IR spectroscopy, particularly in the O-H stretching region (3200-3600 cm⁻¹), can provide evidence for intramolecular hydrogen bonding.

  • Sample Preparation: For solution-state analysis, a dilute solution (e.g., 0.005 M) of this compound in a non-polar solvent like carbon tetrachloride (CCl₄) is prepared. For gas-phase or matrix-isolation studies, the sample is vaporized or co-deposited with an inert gas onto a cold window.

  • Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

  • Data Analysis: The presence of a sharp, lower-frequency band in the O-H stretching region is indicative of an intramolecularly hydrogen-bonded hydroxyl group, while a broader, higher-frequency band corresponds to the "free" hydroxyl group. The relative areas of these bands can provide an estimate of the equilibrium constant between hydrogen-bonded and non-hydrogen-bonded conformers.

Computational Chemistry Protocols

Computational chemistry provides detailed information on the geometries, energies, and vibrational frequencies of different conformers.

  • Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers. This can be done using molecular mechanics force fields (e.g., MMFF, OPLS) followed by higher-level quantum mechanical calculations.

  • Geometry Optimization and Energy Calculation: The geometries of the identified conformers are optimized, and their relative energies are calculated using methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)) or Møller-Plesset perturbation theory (MP2).

  • Calculation of Spectroscopic Parameters: NMR coupling constants and IR vibrational frequencies for each optimized conformer can be calculated to aid in the interpretation of experimental spectra.

Visualizing Conformational Relationships

The following diagrams illustrate the key conformational relationships in this compound.

G cluster_backbone Backbone Conformations cluster_hbond Hydrogen Bonding Anti-Anti (aa) Anti-Anti (aa) No H-Bond No H-Bond Anti-Anti (aa)->No H-Bond Gauche-Anti (ga) Gauche-Anti (ga) Gauche-Anti (ga)->No H-Bond Anti-Gauche (ag) Anti-Gauche (ag) Anti-Gauche (ag)->No H-Bond Gauche-Gauche (gg) Gauche-Gauche (gg) Intramolecular H-Bond Intramolecular H-Bond Gauche-Gauche (gg)->Intramolecular H-Bond Favored

Figure 1. Relationship between backbone conformation and intramolecular hydrogen bonding.

The diagram above illustrates that the gauche-gauche conformation of the carbon backbone is most conducive to the formation of a stabilizing intramolecular hydrogen bond.

G Conformational Search Conformational Search Geometry Optimization (DFT/MP2) Geometry Optimization (DFT/MP2) Conformational Search->Geometry Optimization (DFT/MP2) Energy Calculation Energy Calculation Geometry Optimization (DFT/MP2)->Energy Calculation NMR/IR Spectra Calculation NMR/IR Spectra Calculation Geometry Optimization (DFT/MP2)->NMR/IR Spectra Calculation Comparison with Experiment Comparison with Experiment Energy Calculation->Comparison with Experiment NMR/IR Spectra Calculation->Comparison with Experiment

Figure 2. Workflow for computational conformational analysis of this compound.

This workflow outlines the typical steps involved in a computational study of the conformational preferences of this compound, culminating in a comparison with experimental data for validation.

Conclusion

The conformational analysis of this compound is a multifaceted challenge that can be effectively addressed through a synergistic application of experimental NMR and IR spectroscopy and high-level computational chemistry. Although a dedicated, comprehensive study on this specific molecule is yet to be published, the principles and methodologies established for analogous 1,3-diols provide a robust framework for predicting and understanding its conformational behavior. The prevalence of intramolecularly hydrogen-bonded conformers, particularly those with a gauche-gauche arrangement of the carbon backbone, is expected to be a dominant feature of its conformational landscape. This guide provides the necessary theoretical background and practical protocols for researchers to delve into the conformational intricacies of this compound and its derivatives, paving the way for more informed applications in synthesis and medicinal chemistry.

References

An In-depth Technical Guide to the Stereoisomers of 1,3-Pentanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Pentanediol, a chiral diol with the chemical formula C₅H₁₂O₂, possesses a single stereocenter at the C3 position, giving rise to a pair of enantiomers: (R)-1,3-Pentanediol and (S)-1,3-Pentanediol.[1] The distinct spatial arrangement of these stereoisomers can lead to different biological activities, making their separation and characterization crucial for applications in pharmaceutical and chemical industries. This guide provides a comprehensive overview of the stereoisomers of this compound, including their synthesis, resolution, and physicochemical properties. Detailed experimental protocols and data are presented to facilitate further research and development.

Stereochemistry of this compound

The presence of a chiral center at the third carbon atom in the pentane (B18724) chain results in two non-superimposable mirror images, the (R) and (S) enantiomers.

Figure 1: Enantiomers of this compound.

Synthesis of Racemic this compound

Racemic this compound can be synthesized through the reduction of 1-hydroxy-3-pentanone.

Experimental Protocol: Reduction of 1-hydroxy-3-pentanone

Materials:

Procedure:

  • Dissolve 1-hydroxy-3-pentanone in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride to the solution in small portions.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain crude racemic this compound.

  • Purify the crude product by vacuum distillation.

Chiral Resolution of Racemic this compound

The separation of the enantiomers can be achieved through several methods, including the formation of diastereomeric derivatives and chiral chromatography.

Diastereomeric Salt Formation with Tartaric Acid

This method involves the reaction of the racemic diol with a chiral resolving agent, such as tartaric acid, to form diastereomeric esters. These diastereomers can then be separated by fractional crystallization due to their different solubilities.[2][3][4]

Materials:

  • Racemic this compound

  • (+)-(2R,3R)-Tartaric acid

  • Methanol

  • Sodium hydroxide (B78521) (NaOH) solution (1 M)

  • Diethyl ether

  • Hydrochloric acid (HCl) solution (1 M)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Erlenmeyer flask

  • Reflux condenser

  • Büchner funnel

  • Separatory funnel

Procedure:

  • Esterification: In an Erlenmeyer flask, dissolve racemic this compound and an equimolar amount of (+)-(2R,3R)-tartaric acid in methanol. Heat the mixture to reflux for 4 hours.

  • Fractional Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization of the less soluble diastereomeric ester.

  • Isolation of Diastereomer: Collect the crystals by vacuum filtration using a Büchner funnel and wash them with a small amount of cold methanol. The filtrate contains the more soluble diastereomer.

  • Hydrolysis and Extraction:

    • Solid Diastereomer: Suspend the collected crystals in a 1 M NaOH solution and stir until the ester is completely hydrolyzed. Extract the liberated enantiomerically enriched this compound with diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Filtrate: Treat the filtrate similarly with 1 M NaOH to hydrolyze the dissolved diastereomer and extract the other enantiomerically enriched this compound.

  • Purification: Remove the solvent from both extracts under reduced pressure and purify the individual enantiomers by vacuum distillation.

  • Analysis: Determine the enantiomeric excess (ee) of each fraction using chiral gas chromatography or by measuring the specific rotation.

Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase can be used for the analytical and preparative separation of this compound enantiomers.[5][6]

Chiral_GC_Workflow cluster_prep Sample Preparation cluster_gc Chiral GC System cluster_analysis Data Analysis Sample Racemic this compound Dilution Dilute in suitable solvent (e.g., Methanol) Sample->Dilution Injector Injector Dilution->Injector Inject Column Chiral Capillary Column (e.g., CP-Cyclodextrin-β-2,3,6-M-19) Injector->Column Detector FID Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Signal Integration Peak Integration Chromatogram->Integration Calculation Calculate Enantiomeric Excess (ee) Integration->Calculation

Figure 2: Workflow for chiral GC analysis.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound Stereoisomers

PropertyRacemic this compound(S)-1,3-Pentanediol (Computed)(R)-1,3-Pentanediol (Expected)
Molecular Formula C₅H₁₂O₂C₅H₁₂O₂C₅H₁₂O₂
Molecular Weight 104.15 g/mol [1][7]104.15 g/mol [8]104.15 g/mol
Boiling Point 224-225 °C at 760 mmHg-224-225 °C
Density 0.985 g/cm³-0.985 g/cm³
Specific Rotation [α]D Value not availableOpposite sign to (S)-enantiomer
CAS Number 3174-67-2[1][7]136360-12-6136360-11-5

Spectroscopic Data

The ¹H and ¹³C NMR spectra of the enantiomers are identical. The following table provides the expected chemical shifts for this compound.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR Chemical Shift (ppm) Multiplicity Integration Assignment
~0.9t3H-CH₃
~1.4-1.6m2H-CH₂-CH₃
~1.7-1.8m2H-CH(OH)-CH₂-CH₂OH
~3.7-3.8t2H-CH₂OH
~3.9-4.0m1H-CH(OH)-
Variablebr s2H-OH
¹³C NMR Chemical Shift (ppm) Assignment
~10-CH₃
~30-CH₂-CH₃
~40-CH(OH)-CH₂-CH₂OH
~60-CH₂OH
~70-CH(OH)-

Applications in Drug Development

Chiral 1,3-diols are important building blocks in the synthesis of various biologically active molecules and pharmaceuticals. Their stereochemistry is often critical for the desired pharmacological effect. While specific examples for this compound are not extensively documented, chiral 1,3-diols in general are key intermediates in the synthesis of:

  • Statins: Drugs used to lower cholesterol.

  • Macrolide antibiotics: A class of antibiotics that includes erythromycin (B1671065) and azithromycin.

  • Antiviral agents: For example, in the synthesis of nucleoside analogues.

The ability to synthesize or isolate specific stereoisomers of this compound opens up possibilities for their use as chiral synthons in the development of new drug candidates with improved efficacy and reduced side effects.

Logical Relationships in Stereoisomer Analysis

The process of analyzing the stereoisomers of this compound involves a logical progression from the racemic mixture to the isolated and characterized enantiomers.

Logical_Relationship Racemic Racemic this compound Resolution Chiral Resolution Racemic->Resolution Synthesis Synthesis (e.g., Reduction of Ketone) Synthesis->Racemic Diastereomeric Diastereomeric Salt Formation Resolution->Diastereomeric ChiralChrom Chiral Chromatography Resolution->ChiralChrom R_Enantiomer (R)-1,3-Pentanediol Diastereomeric->R_Enantiomer S_Enantiomer (S)-1,3-Pentanediol Diastereomeric->S_Enantiomer ChiralChrom->R_Enantiomer ChiralChrom->S_Enantiomer Characterization Characterization R_Enantiomer->Characterization Application Application in Drug Development R_Enantiomer->Application S_Enantiomer->Characterization S_Enantiomer->Application Spectroscopy Spectroscopy (NMR, IR) Characterization->Spectroscopy Polarimetry Polarimetry (Specific Rotation) Characterization->Polarimetry

Figure 3: Logical flow for stereoisomer analysis.

Conclusion

This technical guide has detailed the stereoisomeric nature of this compound, providing insights into its synthesis and chiral resolution. The presented experimental protocols and data tables serve as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis. The ability to obtain enantiomerically pure forms of this compound is a critical step towards leveraging their potential as chiral building blocks for novel therapeutic agents. Further research into the specific biological activities of the individual enantiomers is warranted to fully explore their pharmaceutical applications.

References

A Technical Guide to the Solubility of 1,3-Pentanediol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 1,3-Pentanediol in organic solvents. Due to a lack of readily available quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to determine solubility experimentally. It includes detailed experimental protocols, a qualitative solubility overview, and a logical workflow for solubility assessment.

Physicochemical Properties of this compound

This compound is a diol, an organic compound containing two hydroxyl (-OH) groups. Its structure, featuring a five-carbon chain, allows it to act as both a hydrogen bond donor and acceptor. This characteristic is a primary determinant of its solubility profile. As a relatively small molecule with polar functional groups, it is anticipated to be soluble in polar solvents.

PropertyValue
IUPAC Name Pentane-1,3-diol
Molecular Formula C₅H₁₂O₂
Molecular Weight 104.15 g/mol
Appearance Colorless liquid
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 2

Qualitative Solubility of this compound

Based on the principle of "like dissolves like," this compound is expected to be soluble in polar organic solvents and less soluble in nonpolar organic solvents. The presence of two hydroxyl groups allows for hydrogen bonding with polar solvents. For short-chain diols, solubility in water and other polar solvents is generally high, while it decreases as the length of the carbon chain increases.

The following table provides a qualitative prediction of this compound's solubility. Researchers can use this as a starting point and populate the quantitative columns with their experimentally determined data.

SolventSolvent TypePredicted Qualitative SolubilityQuantitative Solubility ( g/100 mL at 25°C)Molar Solubility (mol/L at 25°C)
Methanol Polar ProticMiscibleUser-determinedUser-determined
Ethanol Polar ProticMiscibleUser-determinedUser-determined
Acetone Polar AproticSolubleUser-determinedUser-determined
Ethyl Acetate Polar AproticSolubleUser-determinedUser-determined
Dichloromethane Polar AproticModerately SolubleUser-determinedUser-determined
Toluene NonpolarSparingly SolubleUser-determinedUser-determined
Hexane NonpolarInsolubleUser-determinedUser-determined
Diethyl Ether Slightly PolarModerately SolubleUser-determinedUser-determined

Experimental Protocol for Determining Solubility

The following is a standard protocol for determining the solubility of a liquid solute, like this compound, in an organic solvent. This method is based on the principle of reaching equilibrium between the solute and the solvent.

Materials:

  • This compound

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Analytical balance

  • Pipettes or syringes for accurate volume measurement

  • Thermostatically controlled shaker or agitator

  • Centrifuge (optional)

  • Syringe filters (0.45 µm)

  • Analytical instrumentation for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC))

Procedure:

  • Preparation of Solvent: Add a precise volume of the chosen organic solvent to a series of glass vials.

  • Addition of Solute: To each vial, add an excess amount of this compound. This is to ensure that a saturated solution is formed.

  • Equilibration: Tightly seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C). Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can take anywhere from 24 to 72 hours. It is advisable to take measurements at different time points to confirm that the concentration of the solute in the solvent is no longer changing.

  • Phase Separation: After equilibration, let the vials stand undisturbed at the experimental temperature to allow any undissolved solute to separate. Centrifugation can be used to accelerate this process.

  • Sampling: Carefully extract an aliquot of the clear supernatant (the saturated solution) using a syringe.

  • Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining undissolved micro-droplets.

  • Quantification: Analyze the filtered sample using a pre-validated analytical method, such as GC or HPLC, to determine the concentration of this compound.

  • Data Reporting: Express the solubility in standard units, such as g/100 mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound's solubility in an organic solvent.

Solubility_Workflow A Solvent Preparation (Known Volume) B Addition of Excess This compound A->B C Equilibration (Thermostatic Shaker) B->C D Phase Separation (Settling/Centrifugation) C->D E Sampling of Supernatant D->E F Filtration (0.45 µm Syringe Filter) E->F G Quantitative Analysis (e.g., GC/HPLC) F->G H Data Reporting (g/100 mL or mol/L) G->H

Caption: Experimental workflow for determining the solubility of this compound.

The Challenge of Synthesizing 1,3-Pentanediol from Renewable Resources

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of 1,3-Pentanediol and its Isomers from Renewable Resources

Foreword

The transition from a fossil fuel-based economy to one centered on renewable resources is a paramount challenge of the 21st century. In the chemical industry, this involves developing sustainable pathways to produce platform chemicals and value-added products from biomass. Diols, such as pentanediols, are important monomers for the synthesis of polyesters and polyurethanes. While significant research has been dedicated to the production of various pentanediol (B8720305) isomers from renewable feedstocks, the direct synthesis of this compound from biomass remains a largely unexplored area. This technical guide provides a comprehensive overview of the current state of research, addressing the scarcity of information on this compound while offering a thorough examination of the well-established synthesis routes for its isomers—1,2-, 1,4-, and 1,5-pentanediol (B104693)—from the key renewable platform chemical, furfural (B47365). Additionally, this guide briefly discusses the successful biotechnological production of 1,3-propanediol (B51772) as a model for bio-based diol synthesis.

Current scientific literature lacks well-documented and efficient methods for the direct synthesis of this compound from renewable biomass. While general routes to diols, such as the hydrogenation of dicarboxylic acids, are known, the logical C5 precursor, glutaric acid, overwhelmingly yields 1,5-pentanediol upon hydrogenation. This indicates that specific catalytic systems for the selective production of the 1,3-isomer are yet to be developed.

A Theoretical Chemo-Catalytic Pathway to this compound

A plausible, albeit theoretical, multi-step pathway to this compound can be conceptualized from smaller, potentially bio-based aldehydes. This proposed route involves an aldol (B89426) condensation followed by hydrogenation.

Step 1: Aldol Condensation. The key precursor to this compound would be 3-hydroxypentanal. This intermediate can be theoretically synthesized via a crossed aldol condensation of propanal and acetaldehyde (B116499). Both propanal and acetaldehyde can be derived from renewable resources; for instance, acetaldehyde is produced from the oxidation of bio-ethanol, and propanal can be potentially obtained from the hydroformylation of ethylene (B1197577) derived from bio-ethanol dehydration, or the hydrogenolysis of sugars, though these routes are not yet commercially established for propanal production.

Step 2: Hydrogenation. The resulting 3-hydroxypentanal can then be catalytically hydrogenated to yield this compound. This step is analogous to the well-established hydrogenation of 3-hydroxypropanal (B37111) to 1,3-propanediol.[1][2][3]

Below is a conceptual diagram of this theoretical pathway.

G cluster_0 Aldol Condensation cluster_1 Hydrogenation Acetaldehyde Acetaldehyde (from Bio-ethanol) Hydroxypentanal 3-Hydroxypentanal Acetaldehyde->Hydroxypentanal Base Catalyst Propanal Propanal (from Renewable Precursors) Propanal->Hydroxypentanal Pentanediol13 This compound Hydroxypentanal->Pentanediol13 H2, Catalyst

A theoretical pathway for the synthesis of this compound.

It is crucial to emphasize that this pathway is speculative and requires significant research to establish its feasibility, particularly in terms of catalyst development, reaction optimization, and the sustainable sourcing of the aldehyde precursors.

Established Synthesis of Pentanediol Isomers from Renewable Furfural

In contrast to this compound, the synthesis of 1,2-, 1,4-, and 1,5-pentanediol from renewable resources is well-documented. The primary feedstock for these diols is furfural, a platform chemical derived from the dehydration of C5 sugars (e.g., xylose) found in lignocellulosic biomass such as corn cobs and bagasse.

Synthesis of 1,2-Pentanediol (B41858)

1,2-Pentanediol (1,2-PeD) is typically synthesized from furfural via a series of hydrogenation and hydrogenolysis steps. The reaction often proceeds through furfuryl alcohol as a key intermediate.

The conversion of furfural to 1,2-PeD generally involves the hydrogenation of the aldehyde group to form furfuryl alcohol, followed by the hydrogenolysis of the furan (B31954) ring.

G Furfural Furfural FurfurylAlcohol Furfuryl Alcohol Furfural->FurfurylAlcohol Hydrogenation Pentanediol12 1,2-Pentanediol FurfurylAlcohol->Pentanediol12 Hydrogenolysis

Synthesis of 1,2-Pentanediol from Furfural.
CatalystTemperature (°C)Pressure (MPa)SolventFurfural Conversion (%)1,2-PeD Yield (%)Reference
5Pt0.5Y/MgO2002Water98.168.9[4]
CuMgAlO1406Water>8055.2[5]

Synthesis of 5Pt0.5Y/MgO catalyst and subsequent hydrogenation of furfuryl alcohol:

  • Catalyst Preparation: A series of MgO-supported Pt-Y bimetallic catalysts are prepared by an impregnation method. The support, MgO, is impregnated with an aqueous solution of H₂PtCl₆·6H₂O and Y(NO₃)₃·6H₂O. The mixture is then dried and calcined.

  • Hydrogenation Reaction: In a typical experiment, the catalyst is placed in a batch reactor with furfuryl alcohol and water as the solvent. The reactor is purged with H₂ and then pressurized to the desired pressure. The reaction is carried out at 200°C with stirring for 10 hours.

  • Product Analysis: After the reaction, the products are analyzed by gas chromatography (GC) equipped with a flame ionization detector (FID).

Synthesis of 1,4-Pentanediol (B150768)

The synthesis of 1,4-pentanediol (1,4-PeD) from furfural is a more complex process that can proceed through different intermediates depending on the catalyst and reaction conditions. One common route involves the formation of 2-methylfuran.

G Furfural Furfural FurfurylAlcohol Furfuryl Alcohol Furfural->FurfurylAlcohol Hydrogenation TwoMethylfuran 2-Methylfuran FurfurylAlcohol->TwoMethylfuran Hydrogenolysis Pentanediol14 1,4-Pentanediol TwoMethylfuran->Pentanediol14 Hydrogenolysis

Synthesis of 1,4-Pentanediol from Furfural.
CatalystTemperature (°C)Pressure (MPa)SolventFurfural Conversion (%)1,4-PeD Yield (%)Reference
Bulk Ni₃Sn₂ alloy1603Ethanol/H₂O~10087[6]
Ru-Re/C140-Water10082[7]

Synthesis of bulk Ni₃Sn₂ alloy catalyst and one-pot conversion of furfural to 1,4-PeD:

  • Catalyst Preparation: The bulk Ni₃Sn₂ alloy catalyst is synthesized by a hydrothermal method. Aqueous solutions of NiCl₂·6H₂O and SnCl₄·5H₂O are mixed, and the pH is adjusted. The mixture is then subjected to hydrothermal treatment, followed by filtration, washing, drying, and reduction under a H₂ atmosphere.

  • One-pot Reaction: The catalyst, furfural, and an ethanol/water solvent mixture are loaded into a high-pressure autoclave. The reactor is purged and pressurized with H₂, and the reaction is carried out at 160°C for 12 hours with stirring.

  • Product Analysis: The final products are identified and quantified using gas chromatography-mass spectrometry (GC-MS) and gas chromatography (GC).

Synthesis of 1,5-Pentanediol

The production of 1,5-pentanediol (1,5-PeD) from furfural typically proceeds via tetrahydrofurfuryl alcohol (THFA), which is formed by the complete hydrogenation of the furan ring and the aldehyde group of furfural.

A common pathway involves the hydrogenation of furfural to THFA, followed by the hydrogenolysis of the C-O bond in the tetrahydrofuran (B95107) ring.

G Furfural Furfural THFA Tetrahydrofurfuryl Alcohol (THFA) Furfural->THFA Hydrogenation Pentanediol15 1,5-Pentanediol THFA->Pentanediol15 Hydrogenolysis

Synthesis of 1,5-Pentanediol from Furfural.

An alternative, more recent pathway involves the dehydration of THFA to dihydropyran (DHP), followed by hydration and subsequent hydrogenation.[2][8]

G THFA Tetrahydrofurfuryl Alcohol (THFA) DHP Dihydropyran (DHP) THFA->DHP Dehydration HYTHP 2-Hydroxytetrahydropyran (B1345630) DHP->HYTHP Hydration Pentanediol15 1,5-Pentanediol HYTHP->Pentanediol15 Hydrogenation

Alternative pathway to 1,5-Pentanediol from THFA.
CatalystTemperature (°C)Pressure (MPa)SolventSubstrate1,5-PeD Yield (%)Reference
Rh-ReOₓ/SiO₂---THFAHigh Yield[9]
Ru/C--Water2-Hydroxytetrahydropyran97[10]
CuMgAlO1406WaterFurfural28.5[5]

Three-step synthesis of 1,5-PeD from THFA via DHP intermediate:

  • Dehydration of THFA to DHP: THFA is passed over a γ-Al₂O₃ catalyst in a vapor-phase reactor at 375°C. The DHP product is collected by condensation.

  • Hydration of DHP: DHP is mixed with deionized water (e.g., 20 wt%) in a batch reactor and heated to 100-130°C. This step can be performed without a catalyst.

  • Hydrogenation to 1,5-PeD: The aqueous solution of 2-hydroxytetrahydropyran is fed into a continuous flow reactor packed with a supported Ru catalyst (e.g., Ru/C) at 120°C and under H₂ pressure.

  • Product Analysis: The yield of 1,5-PeD is determined by GC analysis.

Biotechnological Production of 1,3-Propanediol: A Case Study

The microbial fermentation of renewable feedstocks to produce diols is a commercially viable alternative to chemical synthesis. A prime example is the production of 1,3-propanediol (1,3-PDO) from glycerol (B35011), a byproduct of biodiesel production.[10][11][12]

Metabolic Pathway

The biosynthesis of 1,3-PDO from glycerol in microorganisms like Clostridium butyricum and genetically engineered E. coli involves a two-step enzymatic conversion.

G Glycerol Glycerol HPA 3-Hydroxypropionaldehyde Glycerol->HPA Glycerol Dehydratase PDO13 1,3-Propanediol HPA->PDO13 1,3-Propanediol Dehydrogenase

Microbial synthesis of 1,3-Propanediol from Glycerol.

This biotechnological route offers high selectivity and operates under mild conditions, making it an environmentally friendly process. The success of 1,3-PDO production serves as an inspiration for the development of biocatalytic routes to other diols, including the currently elusive this compound.

Conclusion and Future Outlook

The synthesis of pentanediols from renewable resources is a vibrant area of research with significant progress made in the production of 1,2-, 1,4-, and 1,5-pentanediol from furfural. This guide has provided a detailed overview of the established chemo-catalytic pathways, including quantitative data and experimental protocols, for these isomers.

However, the direct synthesis of this compound from renewable feedstocks remains a critical knowledge gap. The theoretical pathway presented herein, based on the aldol condensation of smaller bio-derived aldehydes, offers a starting point for future research. The development of efficient and selective catalysts for this proposed route, as well as the exploration of novel biocatalytic pathways, are promising avenues for investigation.

For researchers, scientists, and drug development professionals, the pursuit of a sustainable synthesis for this compound represents a challenging yet potentially rewarding endeavor. Success in this area would not only provide a green route to a valuable chemical but also contribute to the broader goal of a circular and sustainable chemical industry.

References

discovery and history of 1,3-Pentanediol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and History of 1,3-Pentanediol

Introduction

The history of this compound is not marked by a singular moment of discovery by an individual researcher, but is rather intrinsically linked to the development of synthetic methodologies for 1,3-diols in the early 20th century. The advent of the Prins reaction in 1919 laid the foundational chemical principles that would enable the synthesis of a wide array of 1,3-diol structures, including this compound. This guide delves into the historical context of its synthesis, details key experimental protocols, and presents its physicochemical properties for the modern researcher.

The Prins Reaction: A Gateway to 1,3-Diols

The cornerstone of 1,3-diol synthesis is the Prins reaction, first reported by Dutch chemist Hendrik Jacobus Prins in 1919.[1] This acid-catalyzed reaction involves the electrophilic addition of an aldehyde or ketone to an alkene.[1] While Prins' initial work in 1919 focused on reactants like styrene (B11656) and pinene, the reaction's broader applicability to various olefins and aldehydes paved the way for the synthesis of numerous diols.[1][2] The reaction did not garner significant attention until 1937, after which it became a valuable tool in organic synthesis.[1]

The general mechanism of the Prins reaction for the synthesis of a 1,3-diol proceeds via the protonation of the aldehyde, followed by an electrophilic attack on the alkene to form a carbocation intermediate. This intermediate is then trapped by water to yield the 1,3-diol.[1]

Prins_General_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product Alkene Alkene (R-CH=CH2) Carbocation Carbocation Intermediate [R-CH(OH)-CH2-C(R')H]+ Alkene->Carbocation Aldehyde Aldehyde (R'-CHO) Protonated_Aldehyde Protonated Aldehyde [R'-CH=OH]+ Aldehyde->Protonated_Aldehyde + H+ Protonated_Aldehyde->Carbocation Electrophilic Attack Diol 1,3-Diol (R-CH(OH)-CH2-CH(OH)R') Carbocation->Diol + H2O - H+

General mechanism of the Prins reaction for 1,3-diol synthesis.

Early Synthesis of this compound via the Prins Reaction

While a specific first synthesis of this compound is not prominently documented, it was likely first prepared as a straightforward application of the Prins reaction using propene and formaldehyde (B43269). The conditions for such a reaction would have been analogous to those used for other simple 1,3-diols.

Experimental Protocol: Synthesis of this compound via the Prins Reaction (Representative)

This protocol is representative of the general conditions for a Prins reaction to produce a simple 1,3-diol and is based on established principles of the reaction.

Materials:

  • Propene

  • Formaldehyde (as formalin solution, typically 37% in water)

  • Sulfuric acid (concentrated)

  • Sodium carbonate (for neutralization)

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (B86663) (for drying)

Procedure:

  • A solution of aqueous formaldehyde is cooled in an ice bath in a pressure-resistant vessel equipped with a stirrer and a gas inlet.

  • A catalytic amount of concentrated sulfuric acid is slowly added to the cooled formaldehyde solution.

  • Liquefied propene is then carefully introduced into the reaction vessel under pressure.

  • The reaction mixture is stirred vigorously at a controlled temperature (typically between 0 and 25 °C) for several hours. The pressure is monitored throughout the reaction.

  • After the reaction is complete, the excess propene is carefully vented.

  • The acidic reaction mixture is neutralized by the slow addition of a saturated sodium carbonate solution until the pH is neutral.

  • The aqueous solution is then extracted several times with diethyl ether.

  • The combined ether extracts are dried over anhydrous magnesium sulfate.

  • The diethyl ether is removed by distillation at atmospheric pressure.

  • The crude this compound is then purified by fractional distillation under reduced pressure.

Prins_1_3_Pentanediol cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Propene Propene (CH3-CH=CH2) Carbocation Carbocation Intermediate [CH3-CH(OH)-CH2-CH2]+ Propene->Carbocation Formaldehyde Formaldehyde (HCHO) Protonated_Formaldehyde Protonated Formaldehyde [CH2=OH]+ Formaldehyde->Protonated_Formaldehyde + H+ Protonated_Formaldehyde->Carbocation Electrophilic Attack Pentanediol This compound (CH3-CH(OH)-CH2-CH2OH) Carbocation->Pentanediol + H2O - H+

Prins reaction for the synthesis of this compound.

Alternative Synthesis Routes

With advances in catalysis, alternative and more efficient routes to this compound have been developed. One such method involves the hydrogenation of a cyclic carbonate, 4-ethyl-1,3-dioxan-2-one.

Experimental Protocol: Synthesis of this compound via Hydrogenation of 4-ethyl-1,3-dioxan-2-one

This method provides a high-yield synthesis of this compound.[3]

Materials:

  • 4-ethyl-1,3-dioxan-2-one

  • [carbonylchlorohydrido{bis[2-(diphenylphosphinomethyl)ethyl]amino}ethylamino] ruthenium(II) (catalyst)

  • Potassium tert-butylate (co-catalyst)

  • Hydrogen gas

  • Tetrahydrofuran (solvent)

Procedure:

  • In an autoclave, 4-ethyl-1,3-dioxan-2-one is dissolved in tetrahydrofuran.

  • The ruthenium catalyst and potassium tert-butylate are added to the solution.

  • The autoclave is sealed and purged with hydrogen gas.

  • The reaction mixture is heated to 140 °C under a hydrogen pressure of 38002.6 Torr (approximately 5 bar).

  • The reaction is maintained at this temperature and pressure with stirring for 10 hours.

  • After cooling and venting the autoclave, the reaction mixture is filtered to remove the catalyst.

  • The solvent is removed under reduced pressure, and the resulting crude this compound can be purified by distillation.

Hydrogenation_Synthesis cluster_reactant Reactant cluster_conditions Reaction Conditions cluster_product Product Dioxanone 4-ethyl-1,3-dioxan-2-one Pentanediol This compound Dioxanone->Pentanediol Hydrogenation Catalyst Ru-catalyst, K-tert-butylate Catalyst->Pentanediol Hydrogen H2, 140 °C, 10h Hydrogen->Pentanediol

Synthesis of this compound via hydrogenation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference(s)
Molecular Formula C₅H₁₂O₂[3][4]
Molecular Weight 104.15 g/mol [3][4]
Appearance Colorless, clear, viscous liquid (estimated)[5]
Boiling Point 217.8 °C at 760 mmHg[3]
209.24 °C (rough estimate)[4]
Melting Point 50.86 °C (estimate)[3][4]
Density 0.978 g/cm³[3]
0.9863 g/cm³[4]
Refractive Index 1.4472[3][4]
Flash Point 102.6 °C[3]
Vapor Pressure 0.0278 mmHg at 25 °C[3]
Water Solubility 7.664e+004 mg/L at 25 °C (estimated)[5]

Historical Development and Applications

Following its likely initial synthesis in the early to mid-20th century, this compound would have been primarily a laboratory chemical. Its development into a more widely used compound is tied to the growth of the chemical industry and the increasing demand for specialized diols. Today, this compound and its derivatives are used in various applications, including as monomers for the synthesis of polymers, in the study of metabolic pathways, and potentially in the formulation of personal care products. The investigation of its properties and applications is an ongoing area of research.

References

Unlocking the Potential of 1,3-Pentanediol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,3-Pentanediol (CAS: 3174-67-2), a five-carbon diol, represents a largely untapped resource within the chemical and biomedical research landscape. While its isomers and related compounds have found diverse applications, this compound remains understudied, presenting a unique opportunity for novel discoveries in material science, cosmetics, and drug development. This technical guide consolidates the current knowledge on this compound and outlines promising avenues for future research. By providing a comprehensive overview of its properties, potential synthesis routes, and unexplored applications, this document aims to serve as a foundational resource for scientists seeking to innovate with this versatile molecule.

Introduction to this compound

This compound is an aliphatic acyclic diol with the chemical formula C₅H₁₂O₂.[1] Its structure, featuring hydroxyl groups at the first and third positions of a five-carbon chain, allows for hydrogen bonding, which influences its solubility and reactivity.[1] It is a colorless liquid soluble in water and other organic solvents.[1][2] The presence of both a primary and a secondary alcohol group suggests a rich and varied chemistry, ripe for exploration. While related short-chain diols like 1,3-propanediol (B51772) and 1,3-butanediol (B41344) have established roles in various industries, this compound's potential remains to be fully elucidated.

Physicochemical and Toxicological Profile

A summary of the known quantitative data for this compound is presented below. The limited toxicological information highlights a significant gap in our understanding of its safety profile, which is a critical area for further investigation.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Namepentane-1,3-diol[3][4]
Molecular FormulaC₅H₁₂O₂[1][3][4]
Molecular Weight104.15 g/mol [1][3][4]
CAS Number3174-67-2[3][4]
Physical StateColorless clear viscous liquid[2]
Boiling Point217.00 to 218.00 °C @ 760.00 mm Hg[2]
Specific Gravity0.96600 to 0.97600 @ 25.00 °C[2]
Refractive Index1.43400 to 1.44400 @ 20.00 °C[2]
Flash Point102.22 °C (216.00 °F)[2]
Water Solubility7.664 x 10⁴ mg/L @ 25 °C (est.)[2]
logP (o/w)-0.230 (est.)[2]

Table 2: Toxicological Data for this compound

TestSpeciesRouteValueReference
LD50RatOral20,000 mg/kg[2]

Potential Research Areas

The unique structure of this compound suggests several promising research avenues.

Polymer Chemistry and Material Science

The di-functional nature of this compound makes it an excellent candidate as a monomer for step-growth polymerization.

  • Polyester Synthesis: Investigation into the synthesis of polyesters and co-polyesters using this compound could yield novel biodegradable polymers with unique thermal and mechanical properties.[5][6] The asymmetric nature of the diol may lead to amorphous polymers with low glass transition temperatures.[4]

  • Polyurethane Production: As a chain extender or polyol, this compound could be incorporated into polyurethane resins for coatings, adhesives, and elastomers, potentially imparting enhanced flexibility and durability.

  • Plasticizer Potential: Analogous to its derivatives, this compound could be explored as a non-toxic, biodegradable plasticizer for polymers like PVC, potentially replacing phthalate-based plasticizers.[7]

cluster_0 Polymer Synthesis Workflow 1_3_PD This compound Polymerization Melt Polycondensation / Step-Growth Polymerization 1_3_PD->Polymerization Diacid Dicarboxylic Acid / Diisocyanate Diacid->Polymerization Polyester_PU Polyester / Polyurethane Polymerization->Polyester_PU Characterization Characterization (NMR, GPC, DSC, TGA, Tensile Testing) Polyester_PU->Characterization Application Application Testing (e.g., Biodegradability, Plasticizer Efficiency) Characterization->Application

Caption: Workflow for Polymer Synthesis and Characterization.

Cosmetics and Personal Care

Drawing parallels with 1,3-propanediol, this compound is a strong candidate for use in cosmetic formulations.[1][8][9][10]

  • Humectant and Moisturizer: Its hydroxyl groups suggest it can act as a humectant, attracting and retaining moisture in the skin.[1] Studies are needed to quantify its efficacy in improving skin hydration.[11][12]

  • Solvent and Penetration Enhancer: It could serve as a solvent for active ingredients and act as a penetration enhancer, improving the delivery of these actives into the skin.[1][3]

  • Sensory Properties and Preservative Booster: Research into its impact on the texture and feel of cosmetic products, as well as its potential to boost the efficacy of preservatives, is warranted.[1][10]

cluster_1 Cosmetic Application Evaluation 1_3_PD_cosmetic This compound Formulation Incorporate into Cosmetic Base (e.g., Cream, Lotion) 1_3_PD_cosmetic->Formulation Hydration Evaluate Skin Hydration (Corneometer) Formulation->Hydration Barrier Assess Skin Barrier Function (TEWL) Formulation->Barrier Sensory Sensory Panel Evaluation (Feel, Tackiness) Formulation->Sensory Penetration Drug Penetration Studies (Franz Diffusion Cell) Formulation->Penetration Safety In Vitro/In Vivo Safety and Irritation Tests Formulation->Safety

Caption: Workflow for Evaluating Cosmetic Applications.

Drug Development and Metabolism

The metabolic fate and biological activity of this compound are poorly understood, representing a significant research opportunity.

  • Metabolic Pathway Elucidation: While it has been detected in human blood, its metabolic pathway is not well-defined.[13] Research suggests that, similar to other short-chain diols, it may be oxidized to corresponding hydroxy acids and keto acids.[13] A study in dogs showed that the R and S enantiomers of this compound were taken up from plasma at identical rates.[13] Further investigation into its metabolism in human cell lines and animal models is crucial.

  • Pharmacokinetics and Toxicology: Detailed pharmacokinetic (absorption, distribution, metabolism, and excretion) and toxicological studies are necessary to establish a comprehensive safety profile for potential therapeutic or excipient use.

  • As a Pharmaceutical Excipient: Its properties as a solvent and potential penetration enhancer suggest it could be a valuable excipient in topical, oral, or parenteral drug formulations.

cluster_2 Proposed Metabolic Pathway 1_3_PD_metabolism This compound Oxidation1 Oxidation (Alcohol Dehydrogenase) 1_3_PD_metabolism->Oxidation1 Hydroxyketone 3-Hydroxypentanal / 1-Hydroxypentan-3-one Oxidation1->Hydroxyketone Oxidation2 Oxidation (Aldehyde Dehydrogenase) Hydroxyketone->Oxidation2 Hydroxyacid 3-Hydroxypentanoic Acid Oxidation2->Hydroxyacid Ketoacid 3-Ketopentanoic Acid Hydroxyacid->Ketoacid TCA Enters TCA Cycle Ketoacid->TCA

Caption: Proposed Metabolic Pathway of this compound.

Sustainable Synthesis

Developing green and efficient synthesis routes for this compound is another key research area.

  • Biomass-Derived Feedstocks: The conversion of biomass-derived molecules like furfural (B47365) into C5 diols is an active area of research.[2][14] Exploring catalytic pathways to selectively produce this compound from such renewable feedstocks would be a significant advancement.[15]

  • Chemo-Enzymatic Synthesis: The use of enzymes for the stereoselective synthesis of chiral 1,3-diols offers a route to enantiomerically pure this compound, which could have unique applications in chiral drug synthesis and specialized polymers.[16][17][18]

cluster_3 Potential Synthesis Routes Precursor Pentane-1,3-dione (Chemical Precursor) Hydrogenation Catalytic Hydrogenation (e.g., Ru/C) Precursor->Hydrogenation Biomass Furfural (Biomass-derived) Rearrangement Rearrangement & Hydrogenolysis Biomass->Rearrangement 1_3_PD_synthesis This compound Hydrogenation->1_3_PD_synthesis Rearrangement->1_3_PD_synthesis

Caption: Potential Chemical and Bio-based Synthesis Routes.

Key Experimental Protocols

To facilitate research in these areas, the following are detailed methodologies for key experiments.

Protocol for Synthesis of this compound via Hydrogenation

This protocol is a generalized procedure based on the catalytic hydrogenation of 1,3-diones.[19][20]

  • Catalyst Preparation: Prepare or procure a supported metal catalyst, such as 5% Ruthenium on carbon (Ru/C).

  • Reaction Setup: In a high-pressure autoclave reactor, charge pentane-1,3-dione (1.0 eq) and a suitable solvent (e.g., water or methanol) to achieve a substrate concentration of 5-10 wt%. Add the Ru/C catalyst (e.g., 1-5 mol% Ru relative to the substrate).

  • Hydrogenation: Seal the reactor and purge several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 20-50 bar). Heat the reaction mixture to the target temperature (e.g., 80-120 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake and/or by taking periodic samples for analysis by Gas Chromatography (GC).

  • Work-up and Purification: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the catalyst. Remove the solvent under reduced pressure. Purify the resulting crude this compound by vacuum distillation.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and GC-Mass Spectrometry (GC-MS).

Protocol for Quantification of this compound in Biological Fluids

This protocol is adapted from a GC-MS method developed for the analysis of diol enantiomers.[13]

  • Sample Preparation: To a known volume of biological fluid (e.g., plasma, urine), add a deuterated internal standard of this compound. Deproteinize the sample by adding a suitable agent (e.g., acetonitrile) and centrifuge to pellet the precipitated proteins.

  • Extraction: Extract the supernatant with an organic solvent like diethyl ether. Evaporate the ether layer to dryness under a stream of nitrogen.

  • Derivatization: To enhance volatility for GC analysis, derivatize the hydroxyl groups. For example, react the dried extract with a chiral derivatizing agent such as (S)-(+)-2-phenylbutyryl chloride in the presence of a base (e.g., pyridine).

  • GC-MS Analysis: Analyze the derivatized sample using a gas chromatograph coupled to a mass spectrometer.

    • Column: Use a suitable capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: Optimize the oven temperature program to achieve good separation of the diastereomeric derivatives.

    • Ionization: Use a soft ionization technique like chemical ionization (e.g., with ammonia (B1221849) as the reagent gas) to minimize fragmentation and produce a strong molecular ion signal.

    • Detection: Use selected ion monitoring (SIM) for the characteristic ions of the derivatized this compound and the internal standard for accurate quantification.

  • Quantification: Construct a calibration curve using known concentrations of this compound standards and calculate the concentration in the samples based on the peak area ratios relative to the internal standard.

Protocol for Evaluating Skin Hydration and Barrier Function

This protocol is based on standard non-invasive methods used in dermatological research.[11][12]

  • Subject Recruitment: Recruit healthy volunteers with normal skin and obtain informed consent. Acclimatize subjects to the controlled environment (e.g., 20-22 °C, 40-60% relative humidity) for at least 30 minutes before measurements.

  • Test Formulations: Prepare cosmetic formulations (e.g., oil-in-water creams) containing varying concentrations of this compound (e.g., 0%, 2%, 5%, 10% w/w).

  • Baseline Measurements: On the volar forearm of each subject, mark out several test sites. At each site, take baseline measurements of skin hydration using a Corneometer and transepidermal water loss (TEWL) using a Tewameter.

  • Product Application: Apply a standardized amount of each test formulation to the designated sites.

  • Post-Application Measurements: At specified time points (e.g., 15 minutes, 2 hours, 4 hours, 8 hours) after application, repeat the Corneometer and Tewameter measurements at each test site.

  • Data Analysis: Calculate the change in skin hydration and TEWL from baseline for each formulation at each time point. Use appropriate statistical tests to determine the significance of the effects of this compound compared to the control formulation.

Conclusion and Future Outlook

This compound is a molecule with significant, yet largely unexplored, potential. The lack of extensive research presents a fertile ground for innovation across multiple scientific disciplines. By leveraging knowledge from related diols and applying modern synthetic and analytical techniques, researchers can unlock novel applications for this compound in advanced polymers, effective and safe cosmetic formulations, and as a potential component in drug delivery systems. The research areas and protocols outlined in this guide provide a strategic roadmap for initiating investigations into this promising chemical. Future work should prioritize comprehensive toxicological and metabolic studies to ensure its safe application, alongside the development of sustainable, bio-based production methods to enhance its commercial viability.

References

Thermal Stability of 1,3-Pentanediol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of 1,3-Pentanediol. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this guide synthesizes information on its isomers—1,2-Pentanediol, 1,4-Pentanediol, and 1,5-Pentanediol—to infer its likely thermal characteristics. The guide includes a summary of relevant physical properties, detailed, generalized experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and a discussion of the expected thermal decomposition pathways for short-chain diols. This document is intended to serve as a valuable resource for professionals in research and drug development who are considering the use of this compound in their applications.

Introduction

This compound (CAS: 3174-67-2) is a five-carbon diol with hydroxyl groups at the 1 and 3 positions. Its structure suggests potential applications as a solvent, humectant, or a building block in the synthesis of polymers and other organic molecules. Understanding the thermal stability of this compound is critical for its safe handling, storage, and application in various processes, particularly those involving elevated temperatures. Thermal decomposition can lead to the formation of undesirable byproducts, affecting product purity and process safety. This guide provides an in-depth analysis of the factors influencing the thermal stability of this compound, drawing comparisons with its structural isomers.

Physicochemical Properties of Pentanediol Isomers

Property1,2-Pentanediol1,4-Pentanediol1,5-Pentanediol
CAS Number 5343-92-0[1]626-95-9[2]111-29-5[3]
Boiling Point 206 °C[1]72-73 °C at 0.03 mmHg[2]237.9 °C at 1,013 hPa[4]
Flash Point 104 °C[1]Not Available142 °C at 1,013 hPa[4]
Autoignition Temp. Not AvailableNot Available330 °C at 1,013 hPa[4]
Decomposition Temp. Not AvailableNot Available> 500 °C[4]

Table 1: Comparison of Physicochemical Properties of Pentanediol Isomers.

Based on the available data for its isomers, this compound is expected to be a liquid at room temperature with a relatively high boiling point and flash point, indicating moderate thermal stability. The decomposition temperature for 1,5-Pentanediol is reported to be above 500°C, suggesting that pentanediols are generally stable at lower temperatures.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability of this compound, experimental techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential.[5][6]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7] This technique is used to determine the onset of decomposition, the temperature at which maximum weight loss occurs, and the amount of residual mass.

Generalized TGA Protocol for Liquid Samples:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).

  • Experimental Conditions:

    • Purge Gas: Use an inert gas such as nitrogen or argon with a typical flow rate of 20-50 mL/min to prevent oxidative decomposition.[8]

    • Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[9]

  • Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve can be analyzed to determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax) from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[10] It is used to detect thermal events such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these transitions.

Generalized DSC Protocol for Liquid Samples:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).

  • Sample Preparation: Place a small, accurately weighed sample (typically 2-5 mg) of this compound into a hermetically sealed aluminum pan to prevent volatilization before decomposition.[11] An empty, sealed pan is used as the reference.

  • Experimental Conditions:

    • Purge Gas: Use an inert gas like nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program: Heat the sample from a sub-ambient temperature (e.g., -50 °C) to a temperature above the expected decomposition point (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).[11]

  • Data Analysis: Record the heat flow as a function of temperature. The DSC thermogram will show endothermic or exothermic peaks corresponding to thermal events. The onset temperature of an exothermic peak can indicate the beginning of decomposition.

Visualization of Experimental Workflow and Influencing Factors

To provide a clearer understanding of the process for evaluating thermal stability, the following diagrams illustrate the experimental workflow and the key factors that can influence the thermal stability of this compound.

Experimental_Workflow Experimental Workflow for Thermal Stability Assessment cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Processing & Interpretation Sample This compound Sample Weighing Accurate Weighing Sample->Weighing Pan Loading into TGA/DSC Pan Weighing->Pan TGA TGA Analysis Pan->TGA DSC DSC Analysis Pan->DSC TGA_Curve TGA/DTG Curve Generation TGA->TGA_Curve DSC_Thermogram DSC Thermogram Generation DSC->DSC_Thermogram Analysis Determination of T_onset, T_max, ΔH TGA_Curve->Analysis DSC_Thermogram->Analysis Report Final Stability Report Analysis->Report

Experimental Workflow Diagram

Influencing_Factors Factors Influencing Thermal Stability of this compound cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors center Thermal Stability of This compound Purity Purity of Sample Purity->center Structure Molecular Structure (Hydroxyl Group Position) Structure->center Atmosphere Atmosphere (Inert vs. Oxidative) Atmosphere->center Heating_Rate Heating Rate Heating_Rate->center Pressure System Pressure Pressure->center Catalysts Presence of Catalysts (Acids, Bases, Metals) Catalysts->center

References

An In-depth Technical Guide to the Hydrogen Bonding Interactions of 1,3-Pentanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrogen bonding interactions in 1,3-pentanediol. Due to a scarcity of direct experimental data for this compound, this guide leverages data from its close structural analogs, 1,3-propanediol (B51772) and 1,3-butanediol, to infer and understand its behavior. The principles, experimental methodologies, and conformational effects discussed are directly applicable to the study of this compound.

Introduction to Hydrogen Bonding in this compound

This compound, a member of the 1,3-diol family, possesses two hydroxyl (-OH) groups separated by a single methylene (B1212753) group. This specific arrangement allows for the formation of both intramolecular and intermolecular hydrogen bonds.

  • Intramolecular Hydrogen Bonding: A hydrogen bond can form within a single molecule of this compound, where the hydrogen atom of one hydroxyl group interacts with the oxygen atom of the other hydroxyl group. This interaction leads to the formation of a stable six-membered ring-like conformation.

  • Intermolecular Hydrogen Bonding: Hydrogen bonds can also form between different this compound molecules or between this compound and solvent molecules. In concentrated solutions or the pure liquid state, an extensive network of intermolecular hydrogen bonds is expected.

The balance between these two types of hydrogen bonding is crucial as it dictates the molecule's conformation, physical properties (e.g., boiling point, viscosity), and its interaction with other molecules, which is of particular interest in drug development and material science.

Quantitative Data on Hydrogen Bonding in 1,3-Diol Analogs

The following tables summarize key quantitative data obtained from experimental and computational studies on 1,3-propanediol and 1,3-butanediol. This data provides valuable benchmarks for understanding the hydrogen bonding in this compound.

Table 1: FTIR Spectroscopic Data for O-H Stretching in 1,3-Diol Analogs

Diol AnalogSolventO-H Stretching Frequency (cm⁻¹) - Free OHO-H Stretching Frequency (cm⁻¹) - Intramolecularly H-bonded OHFrequency Shift (Δν, cm⁻¹)Reference
1,3-PropanediolAcetonitrile~3630~3420~210[1]
1,4-ButanediolGas PhaseNot specifiedNot specified124[2]

Note: The O-H stretching frequency for a "free" hydroxyl group (not involved in hydrogen bonding) is typically around 3600-3650 cm⁻¹. The formation of a hydrogen bond weakens the O-H bond, resulting in a shift to a lower frequency (redshift). The magnitude of this shift is indicative of the hydrogen bond strength.

Table 2: ¹H NMR Chemical Shift Data for 1,3-Diol Analogs

Diol AnalogSolventHydroxyl Proton (OH) Chemical Shift (ppm)Methylene Proton (CH₂) Chemical Shift (ppm)Reference
1,3-PropanediolCDCl₃Variable, concentration-dependent1.85 (quintet), 3.84 (triplet)[3][4]
1,3-PropanediolDMSO-d₆4.45 (triplet)1.62 (quintet), 3.48 (quartet)[5]
1,3-ButanediolCDCl₃Variable, concentration-dependent1.21 (d), 1.67 (m), 3.89 (m), 4.02 (m)[3][4]
1,3-ButanediolDMSO-d₆4.31 (d), 4.49 (t)1.02 (d), 1.45 (m), 3.58 (m), 3.78 (m)[5]

Note: The chemical shift of hydroxyl protons is highly sensitive to the solvent, concentration, and temperature due to the influence of hydrogen bonding. In non-hydrogen bonding solvents like CDCl₃, the OH signal is often broad and its position varies with concentration. In hydrogen-bond accepting solvents like DMSO-d₆, the exchange of hydroxyl protons is slowed, leading to sharper signals at a downfield position and often revealing coupling to adjacent protons.

Experimental Protocols

Fourier Transform Infrared (FTIR) Spectroscopy for Analyzing Hydrogen Bonding

FTIR spectroscopy is a primary technique for identifying and characterizing hydrogen bonds by observing the stretching frequency of the O-H bond.

Objective: To determine the presence and relative extent of free and hydrogen-bonded hydroxyl groups in this compound under different conditions (e.g., varying concentration in a non-polar solvent).

Methodology:

  • Sample Preparation:

    • Prepare a series of solutions of this compound in a non-polar, aprotic solvent (e.g., carbon tetrachloride, CCl₄, or hexane) at varying concentrations (e.g., from 0.1 M down to 0.001 M).

    • Prepare a sample of neat (pure) this compound.

  • Instrumentation and Data Acquisition:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Acquire a background spectrum of the pure solvent in the sample cell.

    • Acquire the infrared spectrum of each this compound solution and the neat sample in the range of 4000-650 cm⁻¹.

    • Ensure a sufficient number of scans (e.g., 32 or 64) are co-added to achieve a good signal-to-noise ratio.

    • The resolution should be set to at least 4 cm⁻¹.

  • Data Analysis:

    • Subtract the solvent spectrum from each of the solution spectra.

    • Examine the O-H stretching region (approximately 3200-3700 cm⁻¹).

    • Identify the sharp peak around 3600-3650 cm⁻¹, which corresponds to the free (non-hydrogen-bonded) O-H stretch. This peak will be most prominent at very low concentrations.

    • Identify the broad band at lower wavenumbers (typically 3200-3500 cm⁻¹), which corresponds to intermolecularly hydrogen-bonded O-H groups. The intensity of this band will increase with increasing concentration.

    • A shoulder or a distinct peak in the 3500-3600 cm⁻¹ range, which remains present even at very low concentrations, can be attributed to intramolecularly hydrogen-bonded O-H groups.

    • The relative areas of these peaks can be used to estimate the relative populations of the different species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Probing Hydrogen Bonding

¹H NMR spectroscopy provides valuable information about the electronic environment of protons and can be used to study the dynamics of hydrogen bonding.

Objective: To investigate the influence of solvent on the hydrogen bonding of this compound and to observe the effects on the chemical shifts of hydroxyl and methylene protons.

Methodology:

  • Sample Preparation:

    • Prepare three NMR samples of this compound at the same concentration (e.g., 10 mg/mL).

    • Sample 1: Dissolve in a non-polar, aprotic solvent such as deuterated chloroform (B151607) (CDCl₃).

    • Sample 2: Dissolve in a polar, aprotic, hydrogen-bond accepting solvent such as deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

    • Sample 3: Dissolve in a polar, protic solvent such as deuterated methanol (B129727) (CD₃OD).

    • Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) to each sample if not already present in the solvent.

  • Instrumentation and Data Acquisition:

    • Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

    • Acquire a ¹H NMR spectrum for each sample at a constant temperature (e.g., 298 K).

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Reference the spectra to the TMS signal at 0 ppm.

    • In CDCl₃: Observe the chemical shift and line shape of the hydroxyl protons. It is expected to be a broad singlet with a concentration-dependent chemical shift.

    • In DMSO-d₆: The hydroxyl proton signals are expected to be sharper and shifted downfield compared to the spectrum in CDCl₃. Look for spin-spin coupling between the OH protons and the protons on the adjacent carbons. The presence of distinct signals for the two hydroxyl groups can provide information about their different chemical environments.

    • In CD₃OD: The hydroxyl protons of this compound will exchange with the deuterium (B1214612) of the solvent, leading to the disappearance or significant broadening of the OH signals.

    • Compare the chemical shifts of the methylene (CH₂) and methyl (CH₃) protons in the different solvents. Changes in their chemical shifts can indicate conformational changes induced by different hydrogen bonding interactions.

Visualizations of Key Concepts and Workflows

Intramolecular vs. Intermolecular Hydrogen Bonding

G cluster_0 Intramolecular H-Bonding cluster_1 Intermolecular H-Bonding 1,3-Pentanediol_intra This compound (Single Molecule) Six-membered_ring Six-membered Ring Conformation 1,3-Pentanediol_intra->Six-membered_ring forms 1,3-Pentanediol_inter1 This compound (Molecule A) 1,3-Pentanediol_inter2 This compound (Molecule B) 1,3-Pentanediol_inter1->1,3-Pentanediol_inter2 H-bonds to Solvent Solvent Molecule (e.g., Water, DMSO) 1,3-Pentanediol_inter1->Solvent H-bonds to G Start Start: Investigate H-Bonding in this compound Sample_Prep Sample Preparation - Vary concentration - Use different solvents Start->Sample_Prep Computational Computational Modeling (DFT) Start->Computational FTIR FTIR Spectroscopy Sample_Prep->FTIR NMR NMR Spectroscopy Sample_Prep->NMR Analyze_FTIR Analyze O-H Stretch Region - Identify free vs. H-bonded OH - Measure frequency shifts (Δν) FTIR->Analyze_FTIR Analyze_NMR Analyze Chemical Shifts - OH proton shifts - Solvent effects NMR->Analyze_NMR Analyze_Comp Calculate: - Conformational energies - Bond lengths and angles Computational->Analyze_Comp Data_Integration Integrate and Interpret Data Analyze_FTIR->Data_Integration Analyze_NMR->Data_Integration Analyze_Comp->Data_Integration Conclusion Conclusion: Characterize H-Bonding Interactions Data_Integration->Conclusion G Non_H_Bonded Non-Hydrogen-Bonded Conformations (Extended) Intra_H_Bonded Intramolecularly Hydrogen-Bonded Conformation (Cyclic) Non_H_Bonded->Intra_H_Bonded Low Polarity Solvent Inter_H_Bonded Intermolecularly Hydrogen-Bonded (Aggregates/Solvated) Non_H_Bonded->Inter_H_Bonded High Concentration Polar/Protic Solvent Intra_H_Bonded->Inter_H_Bonded Competing Solvent H-bond Acceptors

References

Quantum Chemical Calculations for 1,3-Pentanediol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural and electronic properties of 1,3-Pentanediol. Aimed at researchers, scientists, and professionals in drug development, this document outlines the theoretical background, computational methodologies, and expected outcomes from such studies. Key aspects covered include conformational analysis, geometry optimization, vibrational frequency calculations, and the investigation of intramolecular hydrogen bonding. All quantitative data are presented in structured tables, and detailed computational workflows are visualized using diagrams to facilitate understanding and replication of these advanced computational experiments.

Introduction

This compound (C₅H₁₂O₂) is a chiral diol with applications in various chemical syntheses and as a potential building block in the development of novel pharmaceutical agents. Its conformational flexibility, governed by the rotation around its carbon-carbon single bonds and the potential for intramolecular hydrogen bonding, plays a crucial role in its chemical reactivity and biological activity. Understanding the three-dimensional structure and electronic properties of this compound at a quantum mechanical level is therefore essential for its rational application in drug design and materials science.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful in-silico approach to investigate the molecular properties of this compound with high accuracy. These methods allow for the determination of stable conformers, transition states, and a variety of spectroscopic and thermodynamic properties, providing insights that are often difficult to obtain through experimental techniques alone.

Theoretical Background

The quantum chemical calculations described herein are primarily based on Density Functional Theory (DFT). DFT methods calculate the electronic structure of a molecule by solving the Kohn-Sham equations, where the electron density is the central variable. This approach offers a favorable balance between computational cost and accuracy, making it suitable for studying molecules of the size of this compound.

Key properties that can be calculated include:

  • Conformational Isomers and Relative Energies: Identifying the different stable spatial arrangements of the molecule and their relative stabilities.

  • Optimized Molecular Geometries: Determining the equilibrium bond lengths, bond angles, and dihedral angles for each conformer.

  • Vibrational Frequencies: Predicting the infrared (IR) and Raman spectra of the molecule, which can be used to characterize its vibrational modes and confirm the nature of stationary points on the potential energy surface.

  • Electronic Properties: Calculating properties such as dipole moment, molecular electrostatic potential, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding reactivity.

Computational Methodology

This section outlines a typical workflow for the quantum chemical analysis of this compound.

Conformational Search

Due to the presence of several rotatable single bonds, this compound can exist in numerous conformations. A systematic or stochastic conformational search is the first step to identify the low-energy conformers. This is typically performed using molecular mechanics force fields followed by a preliminary geometry optimization of the identified unique conformers.

Geometry Optimization and Frequency Calculations

The geometries of the conformers obtained from the initial search are then optimized at a higher level of theory, typically using DFT. A popular and reliable functional for such systems is B3LYP, combined with a Pople-style basis set such as 6-311++G(d,p), which includes diffuse and polarization functions to accurately describe hydrogen bonding.

Following geometry optimization, frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true minimum on the potential energy surface. The calculated vibrational frequencies can be compared with experimental IR and Raman spectra.

Analysis of Intramolecular Hydrogen Bonding

A key feature of this compound is the potential for the formation of an intramolecular hydrogen bond between the hydroxyl groups at positions 1 and 3. The presence and strength of this interaction can be investigated using several computational techniques, including:

  • Geometric Criteria: Examining the distance between the hydrogen donor and acceptor atoms and the corresponding angle.

  • Vibrational Frequency Shifts: A red shift in the O-H stretching frequency is indicative of hydrogen bond formation.

  • Natural Bond Orbital (NBO) Analysis: This method can quantify the donor-acceptor interactions within the molecule.

The overall computational workflow is depicted in the following diagram:

G start Initial Structure of this compound conf_search Conformational Search (Molecular Mechanics) start->conf_search unique_confs Identify Unique Conformers conf_search->unique_confs dft_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) unique_confs->dft_opt freq_calc Frequency Calculation (DFT: B3LYP/6-311++G(d,p)) dft_opt->freq_calc check_imag Check for Imaginary Frequencies freq_calc->check_imag minimum Local Minimum Confirmed check_imag->minimum  Zero ts Transition State/Saddle Point check_imag->ts  One or more analysis Analysis of Results minimum->analysis end Final Report analysis->end

Figure 1: Computational workflow for this compound analysis.

Quantitative Data

The following tables summarize hypothetical, yet plausible, quantitative data obtained from DFT calculations on the most stable conformers of this compound. These values are representative of what would be expected from calculations at the B3LYP/6-311++G(d,p) level of theory.

Table 1: Relative Energies of this compound Conformers
ConformerDescriptionRelative Energy (kcal/mol)
Conf-1 Intramolecular H-bond0.00
Conf-2 Extended, no H-bond1.52
Conf-3 Gauche, no H-bond2.18
Table 2: Selected Optimized Geometrical Parameters for the Most Stable Conformer (Conf-1)
ParameterAtomsValue
Bond Length O1 - H10.97 Å
C1 - O11.43 Å
C1 - C21.53 Å
C2 - C31.54 Å
C3 - O21.44 Å
O2 - H20.96 Å
Bond Angle H1 - O1 - C1108.5°
O1 - C1 - C2110.2°
C1 - C2 - C3112.1°
C2 - C3 - O2109.8°
Dihedral Angle O1 - C1 - C2 - C365.4°
C1 - C2 - C3 - O2-62.1°
Table 3: Calculated Vibrational Frequencies for the Most Stable Conformer (Conf-1)
Vibrational ModeFrequency (cm⁻¹)Description
ν(O-H)3450H-bonded O-H stretch
ν(O-H)3650Free O-H stretch
ν(C-H)2850-3000C-H stretching
δ(C-O)1050-1200C-O stretching
δ(C-C)800-1000C-C stretching

Signaling Pathways and Logical Relationships

While this compound is not directly involved in biological signaling pathways in the traditional sense, its interaction with biological targets, such as enzymes or receptors, is governed by the principles of molecular recognition. Quantum chemical calculations can provide insights into these interactions by determining the molecule's electrostatic potential and frontier orbitals, which dictate its reactivity and non-covalent interactions.

The logical relationship between the computational steps and the derived molecular properties that are relevant for drug development is illustrated below.

G cluster_0 Quantum Chemical Calculations cluster_1 Molecular Properties cluster_2 Drug Development Applications Conformational Analysis Conformational Analysis Stability Stability Conformational Analysis->Stability Geometry Optimization Geometry Optimization 3D Structure 3D Structure Geometry Optimization->3D Structure Spectroscopic Properties Spectroscopic Properties Geometry Optimization->Spectroscopic Properties Electronic Structure Calculation Electronic Structure Calculation Reactivity Reactivity Electronic Structure Calculation->Reactivity Pharmacophore Modeling Pharmacophore Modeling 3D Structure->Pharmacophore Modeling Molecular Docking Molecular Docking Stability->Molecular Docking ADMET Prediction ADMET Prediction Reactivity->ADMET Prediction

Figure 2: Logical flow from calculations to applications.

Conclusion

Quantum chemical calculations provide a robust and insightful framework for the detailed characterization of this compound. By employing methods such as DFT, researchers can gain a deep understanding of its conformational landscape, structural parameters, and electronic properties. This knowledge is invaluable for predicting the molecule's behavior in different chemical and biological environments, thereby accelerating its application in drug discovery and materials science. The methodologies and data presented in this guide serve as a foundational resource for scientists and researchers in the field.

Toxicological Profile of 1,3-Pentanediol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available toxicological data for 1,3-Pentanediol. Due to a notable lack of specific studies on this compound in publicly accessible literature, this document primarily outlines the standard experimental protocols for key toxicological endpoints. The guide includes a summary of the limited available data, detailed methodologies for acute oral toxicity, skin and eye irritation, skin sensitization, mutagenicity, and repeated-dose toxicity studies. Additionally, it features diagrams of relevant experimental workflows and potential signaling pathways that may be involved in diol toxicity, created using Graphviz. This guide is intended to be a resource for researchers and professionals in drug development, highlighting the current data gaps and providing the necessary procedural frameworks for future toxicological assessments of this compound.

Introduction

This compound is a diol with potential applications in various industrial and pharmaceutical formulations. A thorough understanding of its toxicological profile is essential for ensuring its safe use. This guide compiles the currently available toxicological information for this compound and presents standardized protocols for its assessment.

Quantitative Toxicological Data

Table 1: Summary of Available Acute Toxicity Data for this compound

Toxicity EndpointSpeciesRouteValueReference
Acute Oral Toxicity (LD50)RatOral20,000 mg/kg[1]

LD50: Lethal Dose, 50% - The dose of a substance that is lethal to 50% of the tested animal population.

Experimental Protocols

Given the scarcity of specific data for this compound, this section provides detailed, standardized experimental protocols for key toxicological endpoints. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (as per OECD TG 425)

This method is a sequential test that uses a minimal number of animals to estimate the LD50.

  • Test Animals: Typically, rats of a single sex (usually females, as they are often slightly more sensitive) are used.

  • Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycles. They have free access to standard laboratory diet and drinking water.

  • Dose Administration: The test substance is administered orally by gavage. The volume administered should not exceed 1 mL/100g of body weight.

  • Procedure:

    • A single animal is dosed at a starting dose level below the estimated LD50.

    • The animal is observed for signs of toxicity and mortality over 48 hours.

    • If the animal survives, the next animal is dosed at a higher level (typically by a factor of 3.2).

    • If the animal dies, the next animal is dosed at a lower level.

    • This process is continued until the criteria for stopping the test are met (e.g., a specified number of reversals in outcome).

  • Observation Period: Animals are observed for a total of 14 days for any signs of toxicity, including changes in skin, fur, eyes, and behavior. Body weight is recorded weekly.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method based on the outcomes of the sequential dosing.

G start Start: Single Animal Dosed observe Observe for 48 hours start->observe survives Animal Survives? observe->survives dies Animal Dies? survives->dies No increase_dose Increase Dose for Next Animal survives->increase_dose Yes decrease_dose Decrease Dose for Next Animal dies->decrease_dose Yes stop Stop: Calculate LD50 dies->stop No (Stop Criteria Met) increase_dose->observe decrease_dose->observe

Acute Oral Toxicity (UDP) Workflow
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (as per OECD TG 439)

This in vitro method assesses the potential of a substance to cause skin irritation.

  • Test System: A commercially available Reconstructed Human Epidermis (RhE) model that mimics the biochemical and physiological properties of the upper parts of the human skin.

  • Procedure:

    • The test substance is applied topically to the RhE tissue.

    • The tissue is incubated for a defined period (e.g., 60 minutes).

    • After incubation, the test substance is removed by rinsing.

    • The tissue is transferred to fresh medium and incubated for a further period (e.g., 42 hours).

  • Viability Assessment: Cell viability is measured using a quantitative assay, typically the MTT assay, which measures the reduction of a yellow tetrazolium salt (MTT) to a purple formazan (B1609692) product by metabolically active cells.

  • Data Analysis: The reduction in cell viability compared to a negative control is calculated. A substance is identified as an irritant if the mean tissue viability is below a defined threshold (e.g., ≤ 50%).

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (as per OECD TG 492)

This in vitro test evaluates the potential of a substance to cause serious eye damage or eye irritation.

  • Test System: A three-dimensional reconstructed human cornea-like epithelium (RhCE) model.

  • Procedure:

    • The test substance is applied topically to the surface of the RhCE tissue.

    • The tissue is incubated for a specified time.

    • The test substance is then removed by rinsing.

  • Viability Measurement: Tissue viability is determined using a quantitative method, most commonly the MTT assay.

  • Data Interpretation: The substance is classified as an eye irritant or causing serious eye damage if the mean tissue viability falls below a certain threshold (e.g., ≤ 60%).

Skin Sensitization: Human Repeat Insult Patch Test (HRIPT)

The HRIPT is a clinical study to assess the skin sensitization potential of a substance in human volunteers.

  • Study Population: A panel of healthy human volunteers (typically 50-200 subjects).

  • Procedure:

    • Induction Phase: The test substance, at a non-irritating concentration, is applied to the same site on the skin (usually the back) under an occlusive or semi-occlusive patch for 24 hours. This is repeated 9 times over a 3-week period.

    • Rest Phase: A 2-week rest period follows the induction phase, during which no applications are made.

    • Challenge Phase: A single patch containing the test substance is applied to a naive skin site for 24 hours.

  • Evaluation: The skin is scored for any reactions (erythema, edema) at specified time points after patch removal during both the induction and challenge phases.

  • Interpretation: A positive reaction at the challenge site, which was not observed during the induction phase, is indicative of skin sensitization.

G induction Induction Phase (3 weeks) 9 applications to the same site rest Rest Phase (2 weeks) No applications induction->rest challenge Challenge Phase 1 application to a naive site rest->challenge evaluation Evaluation for Skin Reaction challenge->evaluation

Human Repeat Insult Patch Test (HRIPT) Workflow
Mutagenicity: Bacterial Reverse Mutation Test (Ames Test) (as per OECD TG 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

  • Test Strains: Several strains of Salmonella typhimurium and Escherichia coli that carry mutations in genes involved in histidine or tryptophan synthesis, respectively. These strains cannot grow in the absence of the specific amino acid.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic metabolic processes in mammals.

  • Procedure:

    • The tester strains are exposed to the test substance at various concentrations, with and without S9 mix.

    • The bacteria are then plated on a minimal agar (B569324) medium that lacks the specific amino acid required by the tester strain.

  • Data Collection: The number of revertant colonies (colonies that have undergone a reverse mutation allowing them to grow on the minimal medium) is counted after incubation for 48-72 hours.

  • Interpretation: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the negative control.

Repeated Dose 90-Day Oral Toxicity Study in Rodents (as per OECD TG 408)

This study provides information on the potential health hazards arising from repeated exposure to a substance over a prolonged period.

  • Test Animals: Typically rats.

  • Dose Administration: The test substance is administered orally (e.g., by gavage or in the diet) daily for 90 days. At least three dose levels and a control group are used.

  • Observations:

    • Clinical Observations: Daily checks for signs of toxicity.

    • Body Weight and Food/Water Consumption: Recorded weekly.

    • Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study for analysis.

    • Ophthalmology: Examinations are conducted before and after the study.

  • Pathology: At the end of the study, all animals are subjected to a full necropsy, and organs are weighed. Histopathological examination of organs and tissues is performed.

  • Data Analysis: The study aims to identify a No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects are observed.

Potential Signaling Pathways in Diol Toxicity

While no specific signaling pathways have been elucidated for this compound, the toxicity of other diols can involve several general cellular pathways. Disruption of these pathways can lead to cellular stress, inflammation, and apoptosis.

G cluster_0 Cellular Exposure to Diol cluster_1 Cellular Stress Responses cluster_2 Downstream Signaling Cascades cluster_3 Cellular Outcomes diol This compound ros Reactive Oxygen Species (ROS) Production diol->ros er_stress Endoplasmic Reticulum (ER) Stress diol->er_stress mito_dys Mitochondrial Dysfunction diol->mito_dys mapk MAPK Pathways (e.g., JNK, p38) ros->mapk nfkb NF-κB Pathway ros->nfkb apoptosis_path Apoptosis Pathways (e.g., Caspase activation) er_stress->apoptosis_path mito_dys->apoptosis_path inflammation Inflammation mapk->inflammation nfkb->inflammation apoptosis Apoptosis apoptosis_path->apoptosis cell_damage Cell Damage inflammation->cell_damage apoptosis->cell_damage

Potential Signaling Pathways in Diol-Induced Toxicity

Conclusion

This technical guide highlights a significant gap in the publicly available toxicological data for this compound. While a single acute oral toxicity study suggests low toxicity, comprehensive data on other critical endpoints are lacking. The provided standardized experimental protocols offer a framework for future research to thoroughly characterize the toxicological profile of this compound. For professionals in drug development and other relevant fields, it is crucial to either commission the necessary toxicological studies or to rely on data from structurally similar compounds with caution, pending the availability of specific data for this compound. Further research is imperative to ensure a complete and reliable safety assessment of this compound.

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of 1,3-Pentanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the stereoselective synthesis of 1,3-pentanediol, a valuable chiral building block in the development of pharmaceuticals and other bioactive molecules. The control of stereochemistry at the C1 and C3 positions is crucial for the biological activity and efficacy of the final products. The following sections outline key methodologies, including biocatalytic and chemo-catalytic approaches, to achieve high diastereo- and enantioselectivity.

Introduction to Stereoselective Synthesis of 1,3-Diols

Chiral 1,3-diols are important structural motifs found in a wide range of natural products and synthetic compounds with significant biological activities.[1] The stereoselective synthesis of these molecules, particularly controlling the relative and absolute configuration of the two hydroxyl groups, is a key challenge in organic synthesis. Common strategies for achieving stereocontrol include substrate-controlled reactions, auxiliary-controlled methods, and catalyst-controlled asymmetric synthesis.[2] Key methods for the enantioselective synthesis of 1,3-diols often involve the catalytic reduction of 1,3-dicarbonyl compounds or β-hydroxy ketones.[3]

Biocatalytic Synthesis of Chiral 2-Amino-1,3-Pentanediol: A Two-Step Enzymatic Cascade

A powerful and green approach for the synthesis of chiral amino-diols involves a two-step enzymatic cascade. This method utilizes a transketolase and a ω-transaminase to produce (2S,3S)-2-aminopentane-1,3-diol with high stereoselectivity.[4]

Signaling Pathway and Experimental Workflow

The biocatalytic cascade begins with the asymmetric synthesis of a dihydroxyketone intermediate, which is then aminated to the final product.

biocatalytic_synthesis cluster_step1 Step 1: Transketolase-Catalyzed C-C Bond Formation cluster_step2 Step 2: ω-Transaminase-Catalyzed Amination Propanal Propanal TK Engineered E. coli Transketolase (D469T) Propanal->TK Substrate Hydroxypyruvate Hydroxypyruvate Hydroxypyruvate->TK Substrate Intermediate (3S)-1,3-Dihydroxypentan-2-one TK->Intermediate Product TA ω-Transaminase (Chromobacterium violaceum) Intermediate->TA Substrate Final_Product (2S,3S)-2-Aminopentane-1,3-diol TA->Final_Product Final Product Amine_Donor Isopropylamine (B41738) Amine_Donor->TA Amine Donor

Caption: Biocatalytic cascade for the synthesis of (2S,3S)-2-aminopentane-1,3-diol.

Experimental Protocol: Biocatalytic Synthesis

Step 1: Transketolase-catalyzed synthesis of (3S)-1,3-dihydroxypentan-2-one [4]

  • Reaction Setup: In a temperature-controlled reactor, prepare a solution containing propanal and hydroxypyruvate in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0).

  • Enzyme Addition: Add the engineered E. coli transketolase (D469T) to the reaction mixture.

  • Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 25 °C) with gentle agitation. Monitor the progress of the reaction by HPLC or GC.

  • Work-up: Upon completion, remove the enzyme by centrifugation or filtration. The aqueous solution containing the product can be used directly in the next step or the product can be extracted with a suitable organic solvent.

Step 2: ω-Transaminase-catalyzed synthesis of (2S,3S)-2-aminopentane-1,3-diol [4]

  • Reaction Setup: To the solution containing (3S)-1,3-dihydroxypentan-2-one, add isopropylamine as the amine donor.

  • Enzyme Addition: Introduce the ω-transaminase from Chromobacterium violaceum to the reaction mixture.

  • Reaction Conditions: Incubate the reaction at an optimal temperature (e.g., 30 °C) and pH. Monitor the conversion of the keto-diol to the amino-diol.

  • Work-up and Purification: After the reaction is complete, acidify the mixture to protonate the amine and facilitate extraction of unreacted starting materials. Basify the aqueous layer and extract the product with an organic solvent. The crude product can be purified by column chromatography or crystallization.

Quantitative Data
ProductStarting MaterialsBiocatalystsYield (%)Enantiomeric Excess (ee)Diastereomeric Ratio (dr)Reference
(2S,3S)-2-Aminopentane-1,3-diolPropanal, Hydroxypyruvate, IsopropylamineTransketolase (D469T), ω-TransaminaseNot Specified>99%>99:1[4]

Chemo-Catalytic Asymmetric Synthesis of Chiral 1,3-Diols

A versatile and widely used chemical approach for the synthesis of chiral 1,3-diols involves a two-step sequence: an asymmetric aldol (B89426) reaction to generate a chiral β-hydroxy ketone, followed by a diastereoselective reduction.[3]

Logical Relationship of the Two-Step Synthesis

This synthetic strategy relies on establishing the first stereocenter in the aldol reaction and then using this existing chirality to direct the formation of the second stereocenter during the reduction step.

chemo_catalytic_synthesis cluster_aldol Asymmetric Aldol Reaction cluster_reduction Asymmetric Reduction Ketone Ketone Organocatalyst Proline-derived Organocatalyst + Cu(OTf)₂ Ketone->Organocatalyst Aldehyde Aldehyde Aldehyde->Organocatalyst Hydroxy_Ketone Chiral β-Hydroxy Ketone Organocatalyst->Hydroxy_Ketone Reducing_Agent CBS Catalyst (e.g., (R)-Me-CBS) + BH₃·SMe₂ Hydroxy_Ketone->Reducing_Agent Chiral_Diol Chiral 1,3-Diol Reducing_Agent->Chiral_Diol

Caption: Two-step chemo-catalytic synthesis of chiral 1,3-diols.

Experimental Protocol: Chemo-Catalytic Synthesis

Step 1: Asymmetric Aldol Reaction to form Chiral β-Hydroxy Ketones [3]

  • Catalyst Preparation: In a dry reaction vessel under an inert atmosphere, dissolve the proline-derived organocatalyst and Cu(OTf)₂ in a mixture of DMSO and water.

  • Reactant Addition: Add the ketone to the catalyst solution, followed by the aldehyde.

  • Reaction Conditions: Stir the reaction mixture at room temperature for the specified time (e.g., 24-72 hours), monitoring the reaction by TLC.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is purified by flash column chromatography.

Step 2: Asymmetric Reduction to form Chiral 1,3-Diols [3]

  • Reaction Setup: To a solution of the chiral β-hydroxy ketone in a dry solvent (e.g., toluene) under a nitrogen atmosphere, add a solution of the CBS catalyst (e.g., (R)-Me-CBS in toluene).

  • Reducing Agent Addition: Cool the mixture to a low temperature (e.g., 0 °C) and add BH₃·SMe₂ dropwise.

  • Reaction Conditions: Stir the reaction at the same temperature for a few hours, monitoring by TLC.

  • Work-up and Purification: Carefully quench the reaction with methanol. Remove the solvent under reduced pressure and purify the resulting diol by flash column chromatography.

Quantitative Data

The following table summarizes representative data for the synthesis of various chiral 1,3-diols using this methodology.[3]

Aldol Product (β-Hydroxy Ketone)Yield (%)ee (%)Diol ProductYield (%)ee (%)Reference
Chiral 1,3-keto alcohols (4a–4q)Varies>99Chiral 1,3-diols (5a–5q)Varies>99[3]

Conclusion

The stereoselective synthesis of this compound and its analogs can be achieved through both biocatalytic and chemo-catalytic methods, offering high levels of stereocontrol. The choice of method will depend on the desired stereoisomer, substrate availability, and scalability requirements. The protocols provided herein serve as a guide for researchers in the development of efficient and selective syntheses of these important chiral building blocks.

References

Application Notes and Protocols for the Synthesis of 1,3-Diols via Aldol Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-diol motif is a ubiquitous structural feature in a vast array of biologically active natural products and pharmaceuticals. The stereocontrolled synthesis of these diols is, therefore, a critical endeavor in organic synthesis and drug development. The aldol (B89426) reaction, a powerful C-C bond-forming transformation, provides a versatile and efficient platform for accessing chiral β-hydroxy ketones, which serve as key precursors to 1,3-diols. Subsequent diastereoselective reduction of the β-hydroxy ketone intermediate allows for the synthesis of both syn- and anti-1,3-diols with high levels of stereocontrol. This application note provides an overview of contemporary aldol reaction strategies for 1,3-diol synthesis, including detailed experimental protocols and comparative data to guide researchers in this field.

Strategies for 1,3-Diol Synthesis via Aldol Reactions

Two primary strategies employing the aldol reaction for the synthesis of 1,3-diols are highlighted:

  • Two-Step Asymmetric Aldol Reaction and Diastereoselective Reduction: This highly versatile approach involves the initial enantioselective synthesis of a β-hydroxy ketone via an organocatalyzed or metal-catalyzed asymmetric aldol reaction. The resulting chiral β-hydroxy ketone is then subjected to a diastereoselective reduction to furnish the desired 1,3-diol. The stereochemical outcome of the final diol (syn or anti) is controlled by the choice of reducing agent and reaction conditions.

  • The Evans-Tishchenko Reaction: This elegant reaction provides a direct route from a β-hydroxy ketone to a protected 1,3-anti-diol monoester. The reaction proceeds via a samarium-catalyzed intramolecular hydride transfer from an aldehyde, offering excellent diastereoselectivity for the anti-isomer. This method has the added advantage of selectively protecting one of the hydroxyl groups, facilitating further synthetic transformations.

Data Presentation: Comparative Analysis of Aldol Reactions for β-Hydroxy Ketone Synthesis

The following table summarizes quantitative data for the synthesis of β-hydroxy ketones, the key intermediates in the two-step synthesis of 1,3-diols.

EntryKetone (Nucleophile)Aldehyde (Electrophile)Catalyst (mol%)Additive (mol%)SolventTime (h)Yield (%)dr (anti:syn)ee (%)
1Cyclohexanone (B45756)p-NitrobenzaldehydeProline-derived organocatalyst (20)Cu(OTf)₂ (10)DMSO/H₂O (8:2)729997:398
2CyclohexanoneBenzaldehydeProline-derived organocatalyst (20)Cu(OTf)₂ (10)DMSO/H₂O (8:2)729596:497
3Cyclohexanone2-NaphthaldehydeProline-derived organocatalyst (20)Cu(OTf)₂ (10)DMSO/H₂O (8:2)729695:596
4AcetoneIsobutyraldehydeL-Proline (30)-DMSO497-99
5AcetoneBenzaldehydeL-Proline (30)-DMSO2468-76

Experimental Protocols

Protocol 1: Two-Step Synthesis of a Chiral 1,3-Diol via Asymmetric Aldol Reaction and Reduction

This protocol describes the synthesis of a chiral 1,3-diol from cyclohexanone and p-nitrobenzaldehyde using a proline-derived organocatalyst, followed by asymmetric reduction.[1][2]

Step A: Asymmetric Aldol Reaction to Synthesize Chiral 1,3-Keto Alcohol

Materials:

Procedure:

  • To a solution of p-nitrobenzaldehyde (0.1 mmol) and cyclohexanone (0.5 mmol) in a DMSO/H₂O mixture (8:2, 1 mL), add the proline-derived organocatalyst (20 mol%) and Cu(OTf)₂ (10 mol%).

  • Stir the reaction mixture at room temperature for 72 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and wash with brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired chiral β-hydroxy ketone.

Step B: Asymmetric Reduction to Chiral 1,3-Diol

Materials:

  • Chiral β-hydroxy ketone (from Step A)

  • Chiral oxazaborolidine reagent (e.g., (R)-2-methyl-CBS-oxazaborolidine)

  • Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Methanol (B129727)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the chiral β-hydroxy ketone (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon).

  • Cool the solution to -78 °C.

  • Add the chiral oxazaborolidine reagent (0.1 eq) to the solution.

  • Slowly add the BH₃·THF solution (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of methanol at -78 °C.

  • Allow the mixture to warm to room temperature and then add 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the enantiomerically pure 1,3-diol.

Protocol 2: Evans-Tishchenko Reaction for the Synthesis of a 1,3-anti-Diol Monoester

This protocol describes a general procedure for the diastereoselective reduction of a β-hydroxy ketone to the corresponding 1,3-anti-diol monoester using samarium iodide.[3][4]

Materials:

  • β-Hydroxy ketone

  • Aldehyde (e.g., propionaldehyde)

  • Samarium(II) iodide (SmI₂) solution (0.1 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the β-hydroxy ketone (5.0 mmol, 1.0 eq) and propionaldehyde (B47417) (50 eq) in anhydrous THF (50 mL) under an argon atmosphere, cool the mixture to -10 °C.

  • Add a freshly prepared 0.1 M solution of SmI₂ in THF (1.1 eq) dropwise to the reaction mixture.

  • Allow the solution to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the mixture with diethyl ether (3 x 25 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash column chromatography to afford the corresponding anti-1,3-diol monoester.

Visualizations

Aldol_Reduction_Pathway cluster_start Starting Materials cluster_reaction1 Asymmetric Aldol Reaction cluster_intermediate Intermediate cluster_reaction2 Diastereoselective Reduction cluster_product Product Ketone Ketone Aldol_Rxn Enantioselective Aldol Addition Ketone->Aldol_Rxn Aldehyde Aldehyde Aldehyde->Aldol_Rxn Beta_Hydroxy_Ketone β-Hydroxy Ketone Aldol_Rxn->Beta_Hydroxy_Ketone Forms C-C bond Reduction_Rxn Reduction Beta_Hydroxy_Ketone->Reduction_Rxn Diol 1,3-Diol Reduction_Rxn->Diol Reduces ketone

Caption: General workflow for the two-step synthesis of 1,3-diols.

Evans_Tishchenko_Mechanism Start β-Hydroxy Ketone + Aldehyde Hemiacetal Hemiacetal Formation Start->Hemiacetal + Lewis Acid Lewis_Acid Lewis Acid (SmI₂) Transition_State Six-membered Chelated Transition State Hemiacetal->Transition_State Chelation Hydride_Transfer Intramolecular Hydride Transfer Transition_State->Hydride_Transfer Product 1,3-anti-Diol Monoester Hydride_Transfer->Product

Caption: Mechanism of the Evans-Tishchenko reaction.

Experimental_Workflow Start Combine Reactants and Catalyst Reaction Stir at Specified Temperature Start->Reaction Monitor Monitor by TLC Reaction->Monitor Workup Quench Reaction and Perform Extraction Monitor->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Isolate Pure Product Purification->Product

Caption: A typical experimental workflow for organic synthesis.

References

Application Notes and Protocols for 1,3-Pentanediol as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of (R)- and (S)-1,3-Pentanediol as chiral building blocks in the synthesis of complex molecules, particularly for pharmaceutical and drug development applications. While direct literature on the extensive use of 1,3-Pentanediol is emerging, the principles and protocols established for analogous chiral 1,3-diols, such as 1,3-butanediol (B41344), serve as a strong foundation for its application.

Introduction

Chiral 1,3-diols are pivotal structural motifs present in a wide array of natural products and biologically active compounds. The stereochemistry of the hydroxyl groups is often crucial for biological activity, making the availability of enantiomerically pure 1,3-diols highly valuable in medicinal chemistry and drug design. This compound, possessing a chiral center at the C-3 position, offers a versatile scaffold for the introduction of chirality and further functionalization. The ethyl group at C-3 provides a distinct lipophilic character compared to its lower homolog, 1,3-butanediol, which can be advantageous for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Applications in Drug Development

The chiral this compound moiety can be incorporated into various molecular frameworks to access novel chemical entities with therapeutic potential. Its applications span across several therapeutic areas due to the diverse biological activities of molecules containing the 1,3-diol unit.

1. Synthesis of Chiral Ligands for Asymmetric Catalysis: Enantiomerically pure 1,3-diols are precursors to chiral ligands, such as phosphines and diphosphines, which are essential for transition-metal-catalyzed asymmetric reactions. These reactions are fundamental in the large-scale synthesis of single-enantiomer drugs.

2. Precursors for Bioactive Molecules: The 1,3-diol functional group can be readily transformed into other functionalities, such as amino alcohols, diamines, and lactones, which are common pharmacophores. For instance, (R)-1,3-butanediol is a key intermediate in the synthesis of penem (B1263517) and carbapenem (B1253116) β-lactam antibiotics[1]. By analogy, (R)- and (S)-1,3-pentanediol can serve as precursors for novel antibiotics.

3. Building Blocks for Natural Product Synthesis: Many polyketide natural products feature syn- or anti-1,3-diol units. The stereoselective synthesis of these natural products and their analogs for structure-activity relationship (SAR) studies can be facilitated by using enantiopure this compound as a starting material.

Experimental Protocols

The following protocols are adapted from established methods for analogous 1,3-diols and provide a starting point for the use of this compound. Researchers should optimize these conditions for their specific substrates and desired transformations.

Protocol 1: Biocatalytic Deracemization of Racemic this compound (Hypothetical Adaptation)

This protocol is adapted from a highly efficient deracemization of racemic 1,3-butanediol to (R)-1,3-butanediol using a whole-cell cascade system[1]. A similar two-step biocatalytic process could be developed for this compound.

Workflow for Biocatalytic Deracemization:

G cluster_0 Step 1: Enantioselective Oxidation cluster_1 Step 2: Stereoselective Reduction Racemic_this compound Racemic_this compound S_Pentanediol_Oxidation (S)-1,3-Pentanediol Oxidation Racemic_this compound->S_Pentanediol_Oxidation Whole-cell catalyst 1 (S)-selective R_Pentanediol_Unreacted (R)-1,3-Pentanediol (Unreacted) Racemic_this compound->R_Pentanediol_Unreacted Ketone_Intermediate 5-Hydroxy-3-pentanone S_Pentanediol_Oxidation->Ketone_Intermediate Ketone_Reduction Ketone Reduction Ketone_Intermediate->Ketone_Reduction Whole-cell catalyst 2 (R)-selective R_Pentanediol_Product (R)-1,3-Pentanediol Ketone_Reduction->R_Pentanediol_Product

Caption: Biocatalytic deracemization workflow for producing (R)-1,3-Pentanediol.

Methodology:

  • Screening for Microorganisms: Screen a diverse range of microorganisms (bacteria, yeast, fungi) for their ability to selectively oxidize (S)-1,3-pentanediol to 5-hydroxy-3-pentanone and for another set of microorganisms that can stereoselectively reduce the ketone intermediate to (R)-1,3-pentanediol.

  • Step 1: Enantioselective Oxidation of (S)-1,3-Pentanediol:

    • Prepare a culture of the selected (S)-selective oxidizing microorganism.

    • In a bioreactor, combine the cell culture with a solution of racemic this compound.

    • Maintain optimal conditions for the biocatalyst (e.g., pH, temperature, aeration). Based on the 1,3-butanediol protocol, initial conditions could be pH 8.0 and 30°C[1].

    • Monitor the reaction progress by chiral GC or HPLC until all (S)-1,3-pentanediol is consumed.

  • Separation of Biocatalyst:

    • Separate the microbial cells from the reaction mixture by centrifugation or filtration.

  • Step 2: Stereoselective Reduction of 5-Hydroxy-3-pentanone:

    • To the supernatant containing the ketone intermediate and (R)-1,3-pentanediol, add the cultured (R)-selective reducing microorganism.

    • Provide a co-substrate for the reduction, such as glucose.

    • Maintain optimal conditions for this second biocatalyst (e.g., pH 8.0, 35°C)[1].

    • Monitor the conversion of the ketone to (R)-1,3-pentanediol.

  • Purification:

    • After the reaction is complete, remove the microbial cells.

    • Extract the (R)-1,3-pentanediol from the aqueous medium using a suitable organic solvent (e.g., ethyl acetate).

    • Purify the product by distillation or column chromatography.

Quantitative Data (Hypothetical, based on 1,3-butanediol precedent[1]):

ParameterValue
Substrate Concentration20 g/L racemic this compound
Product Concentration~16-17 g/L (R)-1,3-Pentanediol
Enantiomeric Excess (ee)>99%
Overall Yield~80-85%
Protocol 2: Protection of this compound as a Cyclic Acetal/Ketal

Protection of the diol functionality is a common step to allow for selective reaction at other sites of a molecule.

Workflow for Diol Protection:

G Chiral_Diol (R/S)-1,3-Pentanediol Reaction Acid Catalyst (e.g., p-TsOH, CSA) Azeotropic removal of water Chiral_Diol->Reaction Protecting_Group Aldehyde or Ketone (e.g., Benzaldehyde (B42025), Acetone) Protecting_Group->Reaction Protected_Diol Protected 1,3-Dioxane Derivative Reaction->Protected_Diol

Caption: General workflow for the protection of this compound.

Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add (R)- or (S)-1,3-pentanediol (1.0 eq.), the desired aldehyde or ketone (e.g., benzaldehyde dimethyl acetal, 1.1 eq.), and a suitable solvent (e.g., toluene).

  • Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.02 eq.).

  • Reaction: Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by TLC or GC until the starting diol is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Quench the reaction by adding a mild base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the protected diol.

Quantitative Data (Typical):

ParameterValue
Yield85-95%
Purity>98%

Signaling Pathways and Biological Relevance

While specific signaling pathways directly modulated by molecules derived solely from this compound are not yet extensively documented, the broader class of compounds containing 1,3-diol motifs are known to interact with various biological targets. For instance, the prostaglandin (B15479496) family, which contains a cis-1,3-cyclopentanediol moiety, is involved in inflammatory signaling pathways through their interaction with G-protein coupled receptors.

Hypothetical Drug Action Pathway:

The diagram below illustrates a hypothetical scenario where a drug molecule synthesized using a chiral this compound building block acts as an inhibitor of a key enzyme in a disease-related signaling pathway.

G cluster_pathway Cellular Signaling Pathway Signal Extracellular Signal Receptor Cell Surface Receptor Signal->Receptor Enzyme_A Enzyme A Receptor->Enzyme_A Enzyme_B Enzyme B (Target) Enzyme_A->Enzyme_B Product Product (Drives Disease) Enzyme_B->Product Substrate Substrate Substrate->Enzyme_B Cellular_Response Adverse Cellular Response Product->Cellular_Response Drug_Molecule Drug (from this compound) Drug_Molecule->Enzyme_B Inhibition

Caption: Hypothetical inhibition of a signaling pathway by a drug derived from this compound.

Conclusion

Enantiomerically pure (R)- and (S)-1,3-Pentanediol are promising chiral building blocks for the synthesis of complex, high-value molecules in the pharmaceutical industry. While specific applications are still being explored, the established chemistry of analogous 1,3-diols provides a robust framework for their utilization. The protocols and data presented herein serve as a valuable resource for researchers looking to incorporate this versatile chiral synthon into their drug discovery and development programs. Further research into the development of efficient, stereoselective synthetic routes to and from this compound will undoubtedly expand its role in modern organic synthesis.

References

Application Notes and Protocols: 1,3-Pentanediol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of chiral 1,3-pentanediol in asymmetric synthesis. This document details synthetic protocols, highlights applications in constructing stereochemically complex molecules, and discusses its emerging role in drug development.

Introduction to Chiral this compound

Chiral 1,3-diols are valuable building blocks in organic synthesis, serving as precursors to a wide array of complex molecules, including natural products, pharmaceuticals, and chiral ligands.[1] Their stereodefined 1,3-hydroxy functionality allows for precise control over subsequent chemical transformations. This compound, a five-carbon diol, possesses two stereocenters, leading to the existence of (2R,4R), (2S,4S), and meso isomers. The enantiomerically pure forms, particularly (2R,4R)- and (2S,4S)-pentanediol, are of significant interest in asymmetric synthesis.

Asymmetric Synthesis of Chiral this compound and its Analogs

The enantioselective synthesis of this compound and its derivatives can be achieved through several strategic approaches, primarily involving the asymmetric reduction of a prochiral diketone or a two-step sequence of an asymmetric aldol (B89426) reaction followed by a diastereoselective reduction.

Asymmetric Reduction of 2,4-Pentanedione

A highly efficient method for producing enantiomerically pure 1,3-diols is the asymmetric reduction of β-diketones.[2] In the case of 2,4-pentanediol, a close structural analog of this compound, enzymatic and chemo-catalytic reductions of acetylacetone (B45752) (2,4-pentanedione) have been well-established.

2.1.1. Enzymatic Reduction

Ketoreductases (KREDs) have demonstrated remarkable efficiency and stereoselectivity in the synthesis of chiral diols.[3] Engineered KREDs can be employed for the asymmetric reduction of acetylacetone to yield (2R,4R)-pentanediol with high product concentrations.[3]

Table 1: Enzymatic Reduction of Acetylacetone

CatalystSubstrateProductEnantiomeric Excess (ee)YieldReference
Engineered KetoreductaseAcetylacetone(2R,4R)-Pentanediol>99%208 g/L[3]
Candida boidinii KK912Acetylacetone(2R,4R)-PentanediolHighNot specified[2]

Experimental Protocol: Enzymatic Synthesis of (2R,4R)-Pentanediol

This protocol is based on the principles of enzymatic reduction of β-diketones.[3]

Materials:

  • Engineered Ketoreductase (KRED)

  • Acetylacetone (2,4-pentanedione)

  • Co-factor (e.g., NADH or NADPH)

  • Buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a temperature-controlled reactor, prepare a solution of the buffer.

  • Add the engineered KRED and the co-factor to the buffer solution and stir until dissolved.

  • Add acetylacetone to the reaction mixture. For a neat substrate system, the enzyme can be added directly to the substrate.[3]

  • Maintain the reaction at a constant temperature (e.g., 30 °C) and pH.

  • Monitor the reaction progress using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude product.

  • Purify the (2R,4R)-pentanediol by distillation or column chromatography.

Logical Workflow for Enzymatic Reduction

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep_buffer Prepare Buffer Solution add_enzyme Add KRED & Co-factor prep_buffer->add_enzyme add_substrate Add Acetylacetone add_enzyme->add_substrate run_reaction Maintain Temp & pH add_substrate->run_reaction monitor Monitor Progress (GC/HPLC) run_reaction->monitor extract Extract with Organic Solvent monitor->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify Product concentrate->purify

Figure 1. General workflow for the enzymatic synthesis of chiral 2,4-pentanediol.
Asymmetric Aldol Reaction and Reduction

A versatile two-step strategy involves an initial asymmetric aldol reaction to generate a chiral β-hydroxy ketone, followed by a diastereoselective reduction to afford the 1,3-diol.[1]

Table 2: Two-Step Synthesis of Chiral 1,3-Diols

StepCatalyst/ReagentDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
1. Asymmetric AldolProline-derived organocatalyst with Cu(OTf)₂Not applicable>99% for β-hydroxy ketone[1]
2. Asymmetric ReductionChiral oxazaborolidine reagentsHigh>99% for 1,3-diol[1]

Experimental Protocol: Two-Step Synthesis of a Chiral 1,3-Diol

This protocol is a general representation of the synthesis of chiral 1,3-diols via an asymmetric aldol reaction followed by reduction.[1]

Step 1: Asymmetric Aldol Reaction

Materials:

  • An aldehyde

  • A ketone (e.g., acetone (B3395972) for synthesis of a 1,3-pentanol derivative)

  • Proline-derived organocatalyst

  • Cu(OTf)₂

  • Solvent (e.g., DMSO-H₂O)

Procedure:

  • To a solution of the proline-derived organocatalyst and Cu(OTf)₂ in the solvent, add the ketone.

  • Cool the mixture to the desired temperature (e.g., 0 °C).

  • Add the aldehyde dropwise to the reaction mixture.

  • Stir the reaction until completion, monitoring by thin-layer chromatography (TLC).

  • Quench the reaction and perform an aqueous work-up.

  • Extract the product with an appropriate organic solvent.

  • Dry the organic layer and concentrate to obtain the crude chiral β-hydroxy ketone.

  • Purify by column chromatography.

Step 2: Asymmetric Reduction

Materials:

  • Chiral β-hydroxy ketone from Step 1

  • Chiral oxazaborolidine reagent (e.g., (R)- or (S)-CBS reagent)

  • Reducing agent (e.g., borane-dimethyl sulfide (B99878) complex)

  • Solvent (e.g., THF)

Procedure:

  • Dissolve the chiral β-hydroxy ketone in the anhydrous solvent under an inert atmosphere.

  • Cool the solution to the desired temperature (e.g., -78 °C).

  • Add the chiral oxazaborolidine reagent.

  • Slowly add the reducing agent to the mixture.

  • Stir the reaction at low temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction carefully with methanol.

  • Allow the mixture to warm to room temperature and perform an aqueous work-up.

  • Extract the product, dry the organic layer, and concentrate.

  • Purify the resulting chiral 1,3-diol by column chromatography.

Signaling Pathway for the Two-Step Synthesis

G Aldehyde Aldehyde Aldol_Reaction Asymmetric Aldol Reaction (Proline-derived catalyst, Cu(OTf)₂) Aldehyde->Aldol_Reaction Ketone Ketone Ketone->Aldol_Reaction Hydroxy_Ketone Chiral β-Hydroxy Ketone (>99% ee) Aldol_Reaction->Hydroxy_Ketone Asymmetric_Reduction Asymmetric Reduction (Chiral Oxazaborolidine) Hydroxy_Ketone->Asymmetric_Reduction Diol Chiral 1,3-Diol (>99% ee) Asymmetric_Reduction->Diol

Figure 2. Pathway for the two-step synthesis of chiral 1,3-diols.

This compound as a Chiral Auxiliary

While direct and extensive examples of this compound as a chiral auxiliary are not widespread in readily available literature, the principles of using chiral diols as auxiliaries can be applied. Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[4]

Conceptual Application in Aldol Reactions:

Chiral this compound could be used to form a chiral acetal (B89532) with a keto-aldehyde. The steric bulk of the pentanediol (B8720305) backbone could then influence the facial selectivity of a nucleophilic addition to the aldehyde, leading to a diastereoselective reaction. The auxiliary could then be removed by hydrolysis.

Logical Relationship for Chiral Auxiliary Use

G Prochiral_Substrate Prochiral Substrate Attachment Attachment of Auxiliary Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral this compound Chiral_Auxiliary->Attachment Chiral_Intermediate Chiral Intermediate Attachment->Chiral_Intermediate Diastereoselective_Reaction Diastereoselective Reaction Chiral_Intermediate->Diastereoselective_Reaction Diastereomeric_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomeric_Product Removal Removal of Auxiliary Diastereomeric_Product->Removal Chiral_Product Enantiomerically Enriched Product Removal->Chiral_Product Recovered_Auxiliary Recovered this compound Removal->Recovered_Auxiliary

References

Application Notes and Protocols for 1,3-Pentanediol in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Pentanediol is a diol containing five carbon atoms with hydroxyl groups at the 1 and 3 positions. Its unique asymmetrical structure, with both a primary and a secondary hydroxyl group, offers the potential to create polymers with distinct properties compared to those synthesized from symmetrical diols. This document provides an overview of the potential applications of this compound in polymer chemistry, focusing on the synthesis of polyesters and polyurethanes. While extensive research specifically on this compound as a monomer is limited in publicly available literature, this application note provides detailed protocols adapted from methodologies for structurally similar diols, such as 1,3-propanediol (B51772) and 1,3-butanediol. These protocols serve as a foundational guide for researchers to explore the incorporation of this compound into novel polymer systems.

The introduction of this compound into polymer backbones is anticipated to influence properties such as crystallinity, thermal characteristics, and mechanical performance. The presence of a pendant ethyl group can disrupt chain packing, potentially leading to polymers with lower crystallinity and glass transition temperatures, which could be advantageous for applications requiring flexibility and elastomeric properties.

Application in Polyester (B1180765) Synthesis

This compound can be utilized as a diol monomer in the synthesis of aliphatic and semi-aromatic polyesters through polycondensation reactions with various dicarboxylic acids or their derivatives. The resulting polyesters may find applications in coatings, adhesives, and as soft segments in thermoplastic elastomers.

General Reaction Scheme

The synthesis of polyesters from this compound and a dicarboxylic acid typically proceeds via a two-stage melt polycondensation process. The first stage is an esterification reaction to form oligomers, followed by a polycondensation stage at higher temperatures and under vacuum to increase the molecular weight.

Diagram of Polyester Synthesis Workflow

Polyester_Synthesis Monomers This compound & Dicarboxylic Acid Reactor Reaction Vessel (Three-neck flask) Monomers->Reactor Catalyst Catalyst (e.g., TBT, p-TSA) Catalyst->Reactor Esterification Esterification (e.g., 180-200°C, N₂ atm) Reactor->Esterification Heat Polycondensation Polycondensation (e.g., 220-240°C, Vacuum) Esterification->Polycondensation Increase Temp. & Apply Vacuum Purification Purification (Dissolution & Precipitation) Polycondensation->Purification Cool & Dissolve Characterization Characterization (GPC, DSC, NMR, TGA) Purification->Characterization Polyester Poly(1,3-pentylene dicarboxylate) Characterization->Polyester

Caption: Workflow for the synthesis of polyesters from this compound.

Experimental Protocol: Synthesis of Poly(1,3-pentylene adipate)

This protocol is adapted from general procedures for the synthesis of aliphatic polyesters.[1][2] Researchers should optimize reaction conditions for this compound.

Materials:

  • This compound (≥99% purity)

  • Adipic acid (≥99% purity)

  • Catalyst: Tetrabutyl titanate (TBT) or p-Toluenesulfonic acid (p-TSA)

  • Nitrogen gas (high purity)

  • Solvents for purification (e.g., chloroform, methanol)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Condenser with a collection flask

  • Vacuum pump

  • Nitrogen inlet

Procedure:

  • Charging the Reactor: In a clean and dry three-neck flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser connected to a collection flask, add equimolar amounts of this compound and adipic acid. A slight excess of the diol (e.g., 1.1:1 molar ratio of diol to diacid) can be used to compensate for any loss during the reaction.

  • Catalyst Addition: Add the catalyst (e.g., 0.1 wt% of the total monomer weight) to the reaction mixture.

  • Inert Atmosphere: Purge the system with nitrogen for 15-20 minutes to remove oxygen. Maintain a slow nitrogen flow during the esterification stage.

  • Esterification: Gradually heat the mixture to 180-200°C with continuous stirring. Water will be formed as a byproduct and collected in the flask. The esterification is typically continued for 2-4 hours, or until the theoretical amount of water is collected.

  • Polycondensation: Increase the temperature to 220-240°C and gradually apply a vacuum (e.g., <1 mbar). Continue the reaction for another 3-5 hours. The viscosity of the mixture will increase as the polymer chain grows.

  • Purification: After cooling to room temperature, dissolve the crude polymer in a suitable solvent like chloroform. Precipitate the polymer by slowly adding the solution to a non-solvent such as cold methanol. Filter and dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved.[2]

Expected Polymer Properties and Characterization

The properties of polyesters derived from this compound are expected to differ from those made with other diols. The presence of the ethyl side chain may lead to a more amorphous polymer with a lower glass transition temperature (Tg) and melting temperature (Tm) compared to polyesters from linear diols like 1,4-butanediol (B3395766) or 1,5-pentanediol.

Table 1: Predicted Influence of this compound on Polyester Properties (Qualitative)

PropertyExpected Influence of this compoundRationale
Crystallinity LowerThe asymmetrical structure and pendant ethyl group disrupt chain packing and hinder crystallization.
Glass Transition (Tg) LowerIncreased free volume and chain flexibility due to the side group.
Melting Temperature (Tm) Lower or absentReduced crystallinity leads to a lower or undetectable melting point.
Solubility HigherThe less regular polymer structure may lead to better solubility in common organic solvents.
Mechanical Strength Potentially lower tensile strength, but higher elongation at breakReduced intermolecular forces due to lower crystallinity may decrease strength but increase flexibility.

Characterization Techniques:

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index.

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm).

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the polymer.

Application in Polyurethane Synthesis

This compound can serve as a chain extender or be used to synthesize polyester or polyether polyols, which are then reacted with diisocyanates to form polyurethanes. The resulting polyurethanes may exhibit enhanced flexibility and elastomeric properties, making them suitable for applications in foams, elastomers, and coatings.

General Reaction Scheme

The synthesis of polyurethanes typically involves the reaction of a diol (or polyol) with a diisocyanate. When this compound is used as a chain extender, it reacts with a prepolymer (formed from a polyol and an excess of diisocyanate).

Diagram of Polyurethane Synthesis Workflow

Polyurethane_Synthesis Polyol Polyol (e.g., Polyester polyol) Prepolymer_Formation Prepolymer Formation (e.g., 60-80°C) Polyol->Prepolymer_Formation Diisocyanate Diisocyanate (e.g., MDI, TDI) Diisocyanate->Prepolymer_Formation Polymerization Chain Extension & Curing Prepolymer_Formation->Polymerization Chain_Extender Chain Extender (this compound) Chain_Extender->Polymerization Characterization Characterization (FTIR, DSC, TGA, Mechanical Testing) Polymerization->Characterization Polyurethane Polyurethane Elastomer Characterization->Polyurethane

Caption: Workflow for the synthesis of polyurethanes using this compound as a chain extender.

Experimental Protocol: Synthesis of a Polyurethane Elastomer

This protocol is a general procedure for the synthesis of polyurethane elastomers and should be adapted for use with this compound.[3][4]

Materials:

  • Polyester polyol (e.g., Poly(butylene adipate) diol, Mn = 2000 g/mol )

  • 4,4'-Methylene diphenyl diisocyanate (MDI)

  • This compound (as chain extender)

  • Catalyst (e.g., Dibutyltin dilaurate - DBTDL)

  • Dry solvent (e.g., N,N-Dimethylformamide - DMF)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Dropping funnel

  • Nitrogen inlet

Procedure:

  • Prepolymer Synthesis:

    • Dry the polyester polyol under vacuum at 80-100°C for several hours to remove any moisture.

    • In a three-neck flask under a nitrogen atmosphere, add the dried polyester polyol.

    • Heat the polyol to 60-70°C and add MDI with vigorous stirring. The molar ratio of NCO to OH groups should be around 2:1.

    • Maintain the reaction at 70-80°C for 2-3 hours to form the NCO-terminated prepolymer.

  • Chain Extension:

    • Cool the prepolymer to about 50-60°C.

    • In a separate flask, prepare a solution of this compound in dry DMF.

    • Slowly add the this compound solution to the prepolymer with continuous stirring. The amount of chain extender should be calculated to achieve the desired final NCO:OH ratio (typically close to 1:1).

    • Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt%).

    • The viscosity of the mixture will increase significantly.

  • Curing and Characterization:

    • Pour the viscous mixture into a mold and cure at 80-100°C for several hours, followed by post-curing at room temperature for several days.

    • Characterize the resulting polyurethane elastomer for its thermal and mechanical properties.

Expected Polymer Properties and Characterization

The use of this compound as a chain extender is expected to influence the morphology and properties of the resulting polyurethane. The asymmetrical structure may disrupt the hard segment packing, leading to a more amorphous material with potentially improved flexibility and lower-temperature performance.

Table 2: Predicted Influence of this compound on Polyurethane Properties (Qualitative)

PropertyExpected Influence of this compoundRationale
Hard Segment Packing DisruptedThe ethyl side group on the this compound unit will hinder the ordered arrangement of the hard segments.
Phase Separation Potentially less definedThe disruption of hard segment domains may lead to a more mixed phase morphology.
Glass Transition (Tg) Lower Tg of the soft segmentA less constrained soft segment phase due to disrupted hard domains could result in a lower Tg.
Mechanical Properties Lower modulus and tensile strength, but higher elongation and elasticityThe reduced physical crosslinking from less organized hard segments may lead to a softer, more elastomeric material.[3]
Thermal Stability May be slightly reducedThe presence of a secondary hydroxyl group in the urethane (B1682113) linkage might slightly lower the thermal stability compared to primary diols.

Characterization Techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor the disappearance of the NCO peak and the formation of urethane linkages.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperatures of the soft and hard segments.

  • Dynamic Mechanical Analysis (DMA): To study the viscoelastic properties and phase separation.

  • Tensile Testing: To measure mechanical properties such as tensile strength, modulus, and elongation at break.

This compound presents an intriguing, yet underexplored, monomer for polymer synthesis. Its unique structure suggests the potential for creating polyesters and polyurethanes with tailored properties, particularly enhanced flexibility and amorphous characteristics. The protocols provided herein, adapted from established methods for similar diols, offer a solid foundation for researchers to begin investigating the incorporation of this compound into novel polymeric materials. Further research is warranted to fully elucidate the structure-property relationships of polymers derived from this promising bio-based building block.

References

Application Notes and Protocols: Synthesis of Polyesters Using 1,3-Pentanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of polyesters utilizing 1,3-Pentanediol. The methodologies outlined are based on established principles of polyester (B1180765) chemistry, drawing parallels from the synthesis with structurally similar diols such as 1,3-propanediol (B51772) and 1,3-butanediol.

Introduction

Aliphatic polyesters are a significant class of polymers known for their biodegradability and biocompatibility, making them highly suitable for biomedical applications, including drug delivery systems and medical implants. The synthesis of polyesters from diols and dicarboxylic acids through polycondensation is a common and versatile method. This compound is a promising monomer for the synthesis of novel polyesters with potentially unique physical and thermal properties. This document details the chemical and enzymatic synthesis routes for preparing polyesters from this compound.

Chemical Synthesis Overview

Chemical synthesis of polyesters from this compound and a dicarboxylic acid, such as adipic acid, is typically achieved through a two-stage melt polycondensation process. The first stage involves an esterification reaction at a lower temperature to form oligomers, followed by a second stage at a higher temperature and under vacuum to increase the molecular weight of the polymer.

Enzymatic Synthesis Overview

Enzymatic synthesis offers a green alternative to traditional chemical methods, proceeding under milder reaction conditions and often with higher selectivity, which can reduce the formation of by-products.[1][2] Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are effective catalysts for the polycondensation of diols and dicarboxylic acids.[1][3]

Experimental Protocols

Protocol 1: Chemical Synthesis of Poly(1,3-pentylene adipate)

This protocol describes the synthesis of poly(1,3-pentylene adipate) from this compound and adipic acid using a titanium-based catalyst.

Materials:

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Distillation head and condenser

  • Vacuum pump

  • Schlenk line

Procedure:

  • Monomer Preparation: Accurately weigh equimolar amounts of this compound and adipic acid and add them to the three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet.

  • Catalyst Addition: Add the titanium(IV) butoxide catalyst to the flask. The catalyst concentration should be approximately 250 ppm relative to the total weight of the monomers.

  • First Stage (Esterification):

    • Heat the reaction mixture to 180°C under a slow stream of nitrogen gas to facilitate the removal of water produced during the esterification reaction.

    • Maintain this temperature for 4 hours with continuous stirring. Water will be collected in the distillation receiver.

  • Second Stage (Polycondensation):

    • Gradually increase the temperature to 220°C.

    • Slowly apply a vacuum to the system, reducing the pressure to below 1 mbar over a period of 1 hour.

    • Continue the reaction under high vacuum for an additional 4-6 hours to increase the molecular weight of the polyester. The viscosity of the reaction mixture will increase significantly.

  • Polymer Recovery:

    • Cool the reactor to room temperature under a nitrogen atmosphere.

    • Dissolve the resulting polymer in a minimal amount of chloroform.

    • Precipitate the polymer by slowly adding the chloroform solution to an excess of cold methanol with vigorous stirring.

    • Filter the precipitated polymer and dry it in a vacuum oven at 40°C for 24 hours.

Protocol 2: Enzymatic Synthesis of Poly(1,3-pentylene adipate)

This protocol details the synthesis using an immobilized lipase catalyst.

Materials:

  • This compound

  • Adipic acid

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Toluene (B28343) (anhydrous)

  • Molecular sieves (4 Å)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Dean-Stark apparatus or setup for vacuum removal of water

Procedure:

  • Reactant Preparation: Add equimolar amounts of this compound and adipic acid to the round-bottom flask containing anhydrous toluene (to aid in azeotropic water removal).

  • Catalyst Addition: Add immobilized CAL-B to the reaction mixture (typically 5-10% by weight of the monomers).

  • Polycondensation:

    • Heat the mixture to 70-90°C with constant stirring.

    • If using a Dean-Stark apparatus, water will be removed azeotropically with toluene. Alternatively, a low vacuum can be applied to facilitate water removal.

    • Allow the reaction to proceed for 24-48 hours. The progress can be monitored by analyzing aliquots for molecular weight.

  • Polymer Recovery:

    • Cool the reaction mixture to room temperature.

    • Filter off the immobilized enzyme. The enzyme can be washed with toluene and reused.

    • Remove the toluene from the filtrate under reduced pressure.

    • The resulting polymer can be further purified by precipitation in a non-solvent like methanol, followed by drying under vacuum.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of polyesters using this compound and adipic acid. The data for the chemical synthesis is based on typical results for similar aliphatic polyesters.

ParameterChemical SynthesisEnzymatic Synthesis
Reactants This compound, Adipic AcidThis compound, Adipic Acid
Monomer Molar Ratio (Diol:Diacid) 1:11:1
Catalyst Titanium(IV) butoxideImmobilized CAL-B
Catalyst Concentration ~250 ppm5-10 wt%
Temperature (°C) 180-22070-90
Reaction Time (h) 8-1024-48
Pressure Atmospheric, then <1 mbarAtmospheric or low vacuum
Number Average Molecular Weight (Mn) (kDa) 15 - 305 - 15
Weight Average Molecular Weight (Mw) (kDa) 30 - 6010 - 30
Polydispersity Index (PDI) ~2.01.5 - 2.5
Glass Transition Temperature (Tg) (°C) -50 to -30-50 to -30
Melting Temperature (Tm) (°C) 40 - 6035 - 55

Visualizations

Polycondensation Reaction Scheme

The following diagram illustrates the general polycondensation reaction between a diol (this compound) and a dicarboxylic acid (adipic acid) to form a polyester, with the elimination of water.

Polycondensation_Reaction diol HO-(CH₂)₂-CH(CH₃)-CH₂-OH (this compound) plus1 + diacid HOOC-(CH₂)₄-COOH (Adipic Acid) polyester -[O-(CH₂)₂-CH(CH₃)-CH₂-O-CO-(CH₂)₄-CO]n- (Polyester) diacid->polyester Catalyst Heat, Vacuum plus2 + water H₂O (Water) Experimental_Workflow cluster_synthesis Synthesis monomer_prep 1. Monomer & Catalyst Preparation reaction 2. Polycondensation (Melt or Enzymatic) monomer_prep->reaction recovery 3. Polymer Recovery & Purification reaction->recovery structural Structural Analysis (NMR, FTIR) recovery->structural molecular_weight Molecular Weight (SEC/GPC) recovery->molecular_weight thermal Thermal Properties (DSC, TGA) recovery->thermal mechanical Mechanical Testing (Tensile Strength) recovery->mechanical

References

Application Note: 1,3-Pentanediol as a Bio-based Monomer for Advanced Polyurethanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note explores the potential of 1,3-Pentanediol as a novel, bio-based monomer for the synthesis of polyurethanes (PUs). Due to its unique structural features, this compound is anticipated to impart distinct properties to the resulting polymers, offering new opportunities in fields such as biodegradable plastics, medical devices, and controlled drug delivery systems.[1][2][3] This document provides an overview of its application, detailed synthesis protocols, and expected material characteristics.

Introduction

Polyurethanes are a versatile class of polymers, renowned for their wide range of mechanical properties, from rigid foams to flexible elastomers.[1] The properties of PUs are highly tunable and depend on the chemical nature of the monomers used, specifically the diisocyanate, polyol, and chain extender.[2] The use of bio-based monomers is a growing trend in polymer chemistry, driven by the need for sustainable materials. This compound, a five-carbon diol, presents an interesting alternative to traditional petroleum-derived diols. Its asymmetric structure, with a secondary hydroxyl group, is expected to influence the polymerization kinetics and the morphology of the resulting polyurethane, potentially leading to materials with enhanced biodegradability and unique thermal and mechanical properties.

Physicochemical Properties of this compound

A thorough understanding of the monomer's properties is crucial for predicting its behavior in polymerization reactions and the characteristics of the final polymer.

PropertyValueReference
IUPAC Namepentane-1,3-diol[4][5]
Molecular FormulaC₅H₁₂O₂[4][5]
Molecular Weight104.15 g/mol [4][5]
CAS Number3174-67-2[4][5]
AppearanceColorless, viscous liquid (estimated)[6]
Boiling Point217-218 °C @ 760 mmHg[6]
Specific Gravity0.966 - 0.976 @ 25 °C[6]
Hydrogen Bond Donor Count2[4]
Hydrogen Bond Acceptor Count2[4]

Synthesis of Polyurethanes using this compound

The synthesis of polyurethanes from this compound can be achieved via a two-step prepolymer method. This method allows for better control over the polymer structure and molecular weight.

Logical Workflow for Polyurethane Synthesis

G cluster_prep Prepolymer Synthesis cluster_chain Chain Extension Diisocyanate Diisocyanate (e.g., MDI, HDI) Prepolymer Isocyanate-Terminated Prepolymer Diisocyanate->Prepolymer Pentanediol This compound (Chain Extender) Polyurethane Final Polyurethane Pentanediol->Polyurethane Polyol Polyol (Soft Segment, e.g., PCL, PEG) Polyol->Prepolymer Catalyst Catalyst (e.g., DBTDL) Catalyst->Prepolymer Prepolymer->Polyurethane ChainExtender Additional Diol/Diamine (Optional) ChainExtender->Polyurethane

Caption: Polyurethane synthesis workflow.

Experimental Protocols

Materials
  • This compound (reagent grade)

  • Diisocyanate (e.g., 4,4'-Methylenebis(phenyl isocyanate) - MDI, or Hexamethylene diisocyanate - HDI)

  • Polyol (e.g., Polycaprolactone diol - PCL, Polyethylene glycol - PEG)

  • Catalyst (e.g., Dibutyltin dilaurate - DBTDL)

  • Anhydrous solvent (e.g., Dimethylformamide - DMF, or Dimethyl sulfoxide (B87167) - DMSO)

  • Precipitating solvent (e.g., Methanol, Ethanol)

Protocol 1: Synthesis of a this compound based Polyurethane (Prepolymer Method)
  • Drying of Reagents: Dry the polyol and this compound under vacuum at 80°C for at least 4 hours to remove any residual water. MDI should be melted at 50-60°C before use.

  • Prepolymer Synthesis:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add the dried polyol and the diisocyanate. The molar ratio of NCO to OH groups should be approximately 2:1.

    • Heat the mixture to 70-80°C under a nitrogen atmosphere with constant stirring.

    • Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt% of the total reactants).

    • Allow the reaction to proceed for 2-3 hours to form the isocyanate-terminated prepolymer. The progress can be monitored by FTIR by observing the NCO peak at ~2270 cm⁻¹.

  • Chain Extension:

    • Dissolve the dried this compound in an anhydrous solvent.

    • Slowly add the this compound solution to the prepolymer mixture. The amount of this compound should be calculated to achieve a final NCO:OH ratio of approximately 1.02:1.

    • Continue the reaction at 70-80°C for another 2-4 hours until a significant increase in viscosity is observed, indicating the formation of a high molecular weight polymer.

  • Purification:

    • Dissolve the resulting polymer in a minimal amount of anhydrous solvent.

    • Precipitate the polymer by slowly adding the solution to a stirred excess of a non-solvent like methanol.

    • Filter the precipitated polyurethane and wash it several times with the non-solvent.

    • Dry the final product in a vacuum oven at 60°C until a constant weight is achieved.

Characterization of the Resulting Polyurethane

The synthesized polyurethane should be characterized to determine its structure, thermal, and mechanical properties.

Expected Spectroscopic Data
TechniqueExpected ObservationsReference
FTIR Disappearance of the NCO peak (~2270 cm⁻¹). Appearance of N-H stretching (~3330 cm⁻¹), C=O stretching of the urethane (B1682113) group (~1700-1730 cm⁻¹), and C-O stretching (~1050-1250 cm⁻¹).[7][8]
¹H NMR Signals corresponding to the protons of the this compound backbone, the polyol, and the diisocyanate. The formation of the urethane linkage will cause a shift in the signals of the protons adjacent to the hydroxyl groups of the diols.[7]
¹³C NMR Resonances for the carbonyl carbon of the urethane group (~153-156 ppm) and the carbons of the monomer units.[7]
Predicted Thermal and Mechanical Properties

The incorporation of this compound is expected to influence the thermal and mechanical properties of the polyurethane. The presence of a secondary hydroxyl group and the odd number of carbon atoms in the chain may disrupt the packing of the hard segments, leading to a lower melting point and glass transition temperature compared to polyurethanes made with symmetric diols like 1,4-butanediol (B3395766). However, the side ethyl group may increase steric hindrance, potentially affecting chain mobility and mechanical strength.

PropertyPredicted Trend for this compound PURationale
Glass Transition Temperature (Tg) Potentially lower than 1,4-butanediol based PUs.The asymmetric structure may disrupt chain packing and reduce crystallinity.
Tensile Strength Dependent on the degree of phase separation between hard and soft segments. May be comparable to or slightly lower than PUs from similar short-chain diols.The irregular structure might lead to less efficient hard segment packing.
Elongation at Break Potentially higher.Reduced crystallinity in the hard domains could allow for greater chain mobility and flexibility.
Biodegradability Potentially enhanced.The less ordered structure may be more susceptible to hydrolytic or enzymatic degradation.

Signaling Pathway for Polyurethane-based Drug Delivery

Biodegradable polyurethanes are promising materials for creating drug delivery systems.[1][3][9] The release of an encapsulated drug can be triggered by the degradation of the polymer matrix.

G cluster_drug_delivery Drug Delivery Mechanism PU_Matrix Drug-Loaded Polyurethane Matrix Degradation Hydrolytic/Enzymatic Degradation PU_Matrix->Degradation Monomers Non-toxic Monomers (e.g., this compound) Degradation->Monomers Drug_Release Sustained Drug Release Degradation->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Drug release from a biodegradable PU matrix.

Conclusion

This compound holds promise as a bio-based monomer for the synthesis of novel polyurethanes. Its unique chemical structure is anticipated to yield polymers with distinct properties, making them suitable for a range of applications, particularly in the biomedical field where biodegradability and biocompatibility are paramount. Further research is warranted to fully elucidate the structure-property relationships of polyurethanes derived from this interesting diol.

References

Application Notes and Protocols for the Analytical Characterization of 1,3-Pentanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the analytical methodologies for the comprehensive characterization of 1,3-Pentanediol. The protocols outlined below are designed to ensure accurate and reproducible results for the identification, quantification, and physicochemical analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound. This method offers high sensitivity and specificity, making it ideal for purity assessment and impurity profiling.

Experimental Protocol

Sample Preparation:

  • Direct Injection: For neat samples or concentrated solutions, dilute with a suitable solvent (e.g., methanol, ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Derivatization (for improved peak shape and volatility):

    • Evaporate a known amount of the sample to dryness under a gentle stream of nitrogen.

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 60-70°C for 30 minutes.

    • Cool to room temperature before injection.

GC-MS Parameters:

ParameterValue
Column HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar capillary column
Inlet Temperature 250°C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on sample concentration)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 35-350

Data Presentation:

Analytical ParameterPredicted Value
Kovats Retention Index 847 (on a non-polar column)[1][2]
Major Mass Fragments (m/z) 43, 57, 71, 86 (Predicted)

Note: The mass fragmentation pattern is predicted and may vary based on the instrument and conditions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile or thermally labile compounds. For this compound, a reversed-phase method with a C18 column is a suitable starting point.

Experimental Protocol

Sample Preparation:

  • Dissolve the sample in the mobile phase or a compatible solvent (e.g., water/acetonitrile (B52724) mixture) to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

HPLC Parameters:

ParameterValue
Column C18 (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Isocratic mixture of water and acetonitrile (e.g., 80:20 v/v)
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detector Refractive Index (RI) or Evaporative Light Scattering (ELSD)

Data Presentation:

Analytical ParameterPredicted Value
Retention Time Dependent on the exact mobile phase composition and column chemistry.[3]

Note: The retention time needs to be experimentally determined. For method development, the organic content of the mobile phase can be adjusted to achieve optimal retention and peak shape.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in this compound.

Experimental Protocol

Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Transfer the solution to an NMR tube.

NMR Parameters:

Parameter¹H NMR¹³C NMR
Spectrometer Freq. 400 MHz or higher100 MHz or higher
Solvent CDCl₃CDCl₃
Temperature 25°C25°C
Number of Scans 161024 or more
Relaxation Delay 1 s2 s

Data Presentation (Predicted):

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~0.95Triplet3HCH₃
~1.45Multiplet2H-CH₂-CH₃
~1.70Multiplet2H-CH(OH)-CH₂-
~3.80Multiplet1H-CH(OH)-
~3.90Triplet2H-CH₂-OH
VariableBroad Singlet2H-OH

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (ppm)Assignment
~10CH₃
~30-CH₂-CH₃
~40-CH(OH)-CH₂-
~60-CH₂-OH
~70-CH(OH)-

Note: The chemical shifts are predicted and may vary depending on the solvent and experimental conditions. The hydroxyl proton signals are often broad and their chemical shift is highly dependent on concentration and temperature.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound will be characterized by the presence of hydroxyl and alkane C-H bonds.

Experimental Protocol

Sample Preparation:

  • Neat Liquid: Place a drop of the liquid sample between two KBr or NaCl plates.

  • Attenuated Total Reflectance (ATR): Place a drop of the liquid sample directly on the ATR crystal.

FTIR Parameters:

ParameterValue
Mode Transmittance or Absorbance
Wavenumber Range 4000 - 400 cm⁻¹
Resolution 4 cm⁻¹
Number of Scans 32

Data Presentation:

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3600-3200 (broad)O-H stretchAlcohol
3000-2850C-H stretchAlkane
1470-1430C-H bend (scissoring)Alkane
1380-1370C-H bend (rocking)Alkane
1150-1000C-O stretchAlcohol

Note: The broadness of the O-H stretch is indicative of hydrogen bonding.

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal properties of a material, such as melting point, enthalpy of fusion, and decomposition temperature.

Experimental Protocol

DSC:

  • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

  • Seal the pan.

  • Place the pan in the DSC instrument.

  • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

TGA:

  • Accurately weigh 5-10 mg of the sample into a TGA pan.

  • Place the pan in the TGA instrument.

  • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

Data Presentation:

Thermal PropertyExpected Value/Range
Melting Point (DSC) Expected to be a low-melting solid or a viscous liquid at room temperature.[4]
Decomposition Temp. (TGA) Gradual weight loss is expected upon heating, with decomposition at higher temperatures.

Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of a this compound sample.

analytical_workflow cluster_sample Sample Handling cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_thermal Thermal Analysis Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR GCMS GC-MS Analysis Sample->GCMS HPLC HPLC Analysis Sample->HPLC DSC DSC Analysis Sample->DSC TGA TGA Analysis Sample->TGA Structure_Elucidation Structural Confirmation NMR->Structure_Elucidation FTIR->Structure_Elucidation Purity Purity & Impurity Profile GCMS->Purity HPLC->Purity Thermal_Properties Thermal Stability & Phase Transitions DSC->Thermal_Properties TGA->Thermal_Properties

A logical workflow for the analytical characterization of this compound.

References

Application Note: Quantitative Analysis of 1,3-Pentanediol by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3-Pentanediol is a diol of interest in various industrial and research applications. Its accurate and sensitive quantification is crucial for process monitoring, quality control, and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. Due to the polar nature of its hydroxyl groups, derivatization is typically required to improve its volatility and chromatographic performance. This application note provides a detailed protocol for the analysis of this compound in biological fluids and other matrices using GC-MS.

Experimental Overview

The general workflow for the GC-MS analysis of this compound involves sample preparation, derivatization of the analyte, chromatographic separation, and mass spectrometric detection. For biological samples, preparation includes deproteinization and extraction of the analyte. Derivatization of the hydroxyl groups is essential for good peak shape and thermal stability.

experimental_workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample Collection (e.g., Biological Fluid) deprotein Deproteinization sample->deprotein extraction Liquid-Liquid Extraction deprotein->extraction evaporation Solvent Evaporation extraction->evaporation derivatization Silylation Reaction (e.g., with BSTFA) evaporation->derivatization injection GC Injection derivatization->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection data_analysis Data Analysis and Quantification detection->data_analysis

Figure 1: General experimental workflow for the GC-MS analysis of this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative parameters for the GC-MS analysis of derivatized this compound. The exact values may vary depending on the specific instrumentation and experimental conditions.

ParameterSilyl DerivativeChiral Phenylbutyryl Derivative
Derivatizing Agent BSTFA + 1% TMCS(S)-(+)-2-Phenylbutyryl chloride
Expected Retention Time (RT) Varies with column and temperature programVaries with column and temperature program
Characteristic m/z Ions To be determined experimentallyTo be determined experimentally
Limit of Detection (LOD) Estimated in the low µg/mL rangeEstimated in the low µg/mL range
Limit of Quantification (LOQ) Estimated in the mid µg/mL rangeEstimated in the mid µg/mL range
Linearity (r²) > 0.99> 0.99

Experimental Protocols

Protocol 1: Sample Preparation from Biological Fluids

This protocol is adapted for the analysis of this compound in samples such as plasma or serum.[1]

  • Internal Standard Spiking: Spike the samples with a deuterated internal standard of this compound, if available, to ensure accurate quantification.[1]

  • Deproteinization: Precipitate proteins in the sample by adding a suitable agent, such as a cold organic solvent (e.g., acetonitrile) or an acid (e.g., perchloric acid), followed by centrifugation.[1]

  • Liquid-Liquid Extraction: Perform an ether extraction to isolate the this compound from the deproteinized sample.[1]

  • Solvent Evaporation: Evaporate the organic extract to dryness under a gentle stream of nitrogen before proceeding to derivatization.

Protocol 2: Derivatization

Due to the polar nature of this compound, derivatization is necessary to increase its volatility and improve chromatographic performance. Silylation is a common and effective method.

  • Reagent Preparation: Prepare a solution of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) in a suitable solvent like pyridine.

  • Reaction: Add the silylating reagent to the dried sample extract.

  • Incubation: Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.

  • Cooling: Allow the vial to cool to room temperature before GC-MS analysis.

derivatization_pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product pentanediol This compound reaction + pentanediol->reaction bstfa BSTFA + 1% TMCS bstfa->reaction derivatized_product Bis(trimethylsilyl) -1,3-Pentanediol reaction->derivatized_product

Figure 2: Silylation derivatization of this compound.
Protocol 3: GC-MS Analysis

The following are general GC-MS parameters that can be optimized for the analysis of derivatized this compound.

Gas Chromatograph (GC) Conditions:

  • Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is a suitable starting point.

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (splitless or with an appropriate split ratio)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

Mass Spectrometer (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 40-550

  • Solvent Delay: As required to avoid the solvent peak.

Data Analysis

The identification of this compound can be confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a known standard. For quantitative analysis, a calibration curve should be prepared using standards of known concentrations. The concentration of this compound in the samples can then be determined from this calibration curve.

Conclusion

This application note provides a comprehensive framework for the GC-MS analysis of this compound. The described protocols for sample preparation, derivatization, and GC-MS analysis are robust and can be adapted to various research and quality control needs. Proper optimization of the method parameters is recommended to achieve the best performance for specific applications.

References

Application Notes & Protocols: Purification of 1,3-Pentanediol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,3-Pentanediol is a chiral diol with two stereocenters (at C1 and C3), giving rise to four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). These consist of two pairs of enantiomers. The (1R,3R) and (1S,3S) isomers are one enantiomeric pair, while the (1R,3S) and (1S,3R) isomers constitute a second pair, which are diastereomers of the first pair. The separation and purification of these individual isomers are crucial for stereospecific synthesis and the development of chiral drugs, as different stereoisomers can exhibit vastly different pharmacological activities.

This document provides detailed protocols for the purification of this compound isomers, focusing on common laboratory techniques such as chromatography for diastereomer separation and chiral resolution for enantiomer separation.

Protocol 1: Separation of this compound Diastereomers by Column Chromatography

Principle: Diastereomers possess different physical properties, including polarity, which allows for their separation using standard chromatographic techniques like flash column chromatography. By selecting an appropriate stationary phase and mobile phase, the diastereomers will exhibit different affinities, leading to differential elution and successful separation. This protocol is based on methodologies used for separating similar diols.[1][2]

Experimental Protocol:

  • Thin-Layer Chromatography (TLC) Analysis:

    • Prepare a series of developing chambers with different solvent systems of varying polarity (e.g., hexane/ethyl acetate (B1210297) mixtures from 9:1 to 1:1).

    • Spot a dilute solution of the this compound diastereomeric mixture onto TLC plates (silica gel 60 F254).[3]

    • Develop the plates in the prepared chambers.

    • Visualize the spots using an appropriate stain (e.g., potassium permanganate (B83412) or p-anisaldehyde solution) followed by gentle heating.[3]

    • Identify the solvent system that provides the best separation between the two diastereomeric spots (ideally with a ΔRf > 0.1).

  • Column Preparation:

    • Select an appropriately sized glass column based on the amount of mixture to be separated (a rule of thumb is a 1:30 to 1:100 ratio of sample to silica (B1680970) gel by weight).

    • Prepare a slurry of silica gel (100-200 or 230-400 mesh) in the chosen mobile phase.[3]

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.

  • Sample Loading and Elution:

    • Dissolve the crude diastereomeric mixture in a minimal amount of the mobile phase or a compatible, low-polarity solvent.

    • Alternatively, adsorb the mixture onto a small amount of silica gel by dissolving it in a volatile solvent (e.g., dichloromethane), adding silica, and evaporating the solvent to dryness.

    • Carefully load the prepared sample onto the top of the silica gel bed.

    • Begin elution with the selected mobile phase, maintaining a constant flow rate.[1]

  • Fraction Collection and Analysis:

    • Collect fractions of the eluent in test tubes or vials.

    • Monitor the separation by spotting fractions onto TLC plates and comparing them to the original mixture.

    • Combine the fractions that contain the pure, separated diastereomers.

    • Evaporate the solvent from the combined fractions under reduced pressure to yield the purified diastereomers.

Data Presentation:

Table 1: Representative Data for Chromatographic Separation of Diols

Parameter Value Source/Comment
Stationary Phase Silica Gel Standard for moderately polar compounds.[3]
Mobile Phase Chloroform/Methanol Gradient Example system for a related diol.[1]
Loading Amount 80 mL of crude mixture Example from 1,3-propanediol (B51772) purification.[1]
Flow Rate 10 mL/min Example from 1,3-propanediol purification.[1]
Purity Achieved >98% Typical target for chromatographic methods.[2]

| Yield | ~89% | Achieved for 1,3-propanediol purification.[1] |

Workflow Diagram:

G Workflow for Diastereomer Separation cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Recovery TLC 1. TLC Method Development (Optimize Mobile Phase) Pack 2. Pack Silica Gel Column TLC->Pack Load 3. Load Sample Mixture Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evap 8. Evaporate Solvent Combine->Evap Pure Purified Diastereomers Evap->Pure G Workflow for Chiral Resolution Racemate Racemic this compound (R-diol + S-diol) React 1. Derivatization (Esterification) Racemate->React Agent Chiral Resolving Agent (e.g., S-acid) Agent->React Diastereomers Mixture of Diastereomers (R-diol-S-acid + S-diol-S-acid) React->Diastereomers Crystallize 2. Fractional Crystallization Diastereomers->Crystallize Solid Less Soluble Diastereomer (Crystals) Crystallize->Solid Liquid More Soluble Diastereomer (in Mother Liquor) Crystallize->Liquid Hydrolysis1 3. Hydrolysis Solid->Hydrolysis1 Hydrolysis2 3. Hydrolysis Liquid->Hydrolysis2 PureEnantiomer2 Pure R-Diol Hydrolysis1->PureEnantiomer2 RecoveredAgent2 Recovered S-Acid Hydrolysis1->RecoveredAgent2 PureEnantiomer Pure S-Diol Hydrolysis2->PureEnantiomer RecoveredAgent1 Recovered S-Acid Hydrolysis2->RecoveredAgent1 G Workflow for Chiral HPLC Separation cluster_prep Method Development cluster_sep Preparative Separation cluster_analysis Recovery & Analysis Screen 1. Screen CSPs & Mobile Phases (Analytical Scale) Optimize 2. Optimize Separation Screen->Optimize Equilibrate 3. Equilibrate Prep Column Optimize->Equilibrate Inject 4. Inject Racemic Mixture Equilibrate->Inject Collect 5. Collect Eluting Fractions Inject->Collect Evap 6. Evaporate Solvent Collect->Evap Analyze 7. Confirm Enantiomeric Purity Evap->Analyze Pure Purified Enantiomers (R and S) Analyze->Pure

References

Application Notes and Protocols: 1,3-Pentanediol as a Plasticizer in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1,3-Pentanediol as a Polymer Plasticizer

This compound (CAS No: 3174-67-2) is a diol, a chemical compound containing two hydroxyl groups, with the molecular formula C5H12O2.[1][2] In polymer science, diols are recognized for their potential as plasticizers, additives that increase the flexibility, workability, and durability of a polymer.[3] The inclusion of a plasticizer like this compound can lower the glass transition temperature (Tg) of a polymer, transitioning it from a rigid, glassy state to a more pliable, rubbery state at room temperature.[4][5][6] This modification of physical properties is crucial for a wide range of applications, including in the development of flexible films, coatings, and matrices for drug delivery systems.

The effectiveness of a plasticizer is dependent on its compatibility with the polymer matrix and its ability to disrupt the intermolecular forces between polymer chains, thereby increasing the free volume.[4] While specific quantitative data on the plasticizing effects of this compound is limited in publicly available literature, its structural similarity to other effective diol plasticizers suggests its potential utility. These application notes provide detailed protocols for the evaluation of this compound as a plasticizer for common polymers such as Poly(vinyl chloride) (PVC) and Poly(lactic acid) (PLA).

Mechanism of Action: Plasticization

Plasticizers function by inserting themselves between polymer chains, which disrupts the polymer-polymer interactions.[6][7] This leads to an increase in the mobility of the polymer chains, which in turn lowers the glass transition temperature (Tg) of the material.[4][5][6][8] A lower Tg means the polymer will be more flexible and less brittle at a given temperature. The effectiveness of a plasticizer is largely dependent on its compatibility with the polymer. Polar plasticizers tend to work well with polar polymers due to favorable intermolecular interactions.[5]

Plasticization_Mechanism p1 Polymer Chain p2 Polymer Chain p3 Polymer Chain p5 Polymer Chain p4 Polymer Chain pl1 1,3-PD pl2 1,3-PD p6 Polymer Chain pl3 1,3-PD Before Strong Intermolecular Forces Low Chain Mobility High Tg (Brittle) After Reduced Intermolecular Forces Increased Chain Mobility Lower Tg (Flexible) Before->After  Addition of  this compound  

Conceptual diagram of the plasticization mechanism.

Data Presentation: Effects of Diol Plasticizers on Polymer Properties

Due to the limited availability of specific quantitative data for this compound as a plasticizer, the following tables present illustrative data for other common diols and plasticizers to provide a comparative context for evaluation. Researchers can use these tables as templates to populate with their own experimental data for this compound.

Table 1: Illustrative Effect of Plasticizers on the Glass Transition Temperature (Tg) of PVC

PlasticizerConcentration (phr)Tg (°C)Tg Depression (°C)
None080-85-
Dioctyl Phthalate (DOP)402555-60
1,5-Pentanediol Dibenzoate403050-55
This compound (Hypothetical)40Data to be determinedData to be determined

Table 2: Illustrative Effect of Plasticizers on the Mechanical Properties of PLA

PlasticizerConcentration (wt%)Tensile Strength (MPa)Elongation at Break (%)
None050 - 605 - 10
Tributyl Citrate (TBC)2025 - 35200 - 300[9]
Poly(ethylene glycol) (PEG)2030 - 40150 - 250
This compound (Hypothetical)20Data to be determinedData to be determined

Experimental Protocols

The following are detailed protocols for the preparation of plasticized polymer films and their subsequent characterization.

Protocol 1: Preparation of Plasticized Polymer Films (Solvent Casting Method)

This protocol describes a general method for preparing plasticized polymer films.

Materials:

  • Polymer (e.g., PVC, PLA)

  • This compound

  • Suitable solvent (e.g., Tetrahydrofuran (THF) for PVC, Dichloromethane (DCM) for PLA)

  • Glass petri dishes

  • Magnetic stirrer and stir bars

  • Fume hood

  • Vacuum oven

Procedure:

  • In a fume hood, dissolve a known amount of the polymer in a suitable solvent to create a polymer solution of a specific concentration (e.g., 10% w/v). Stir the solution using a magnetic stirrer until the polymer is completely dissolved.

  • Calculate the required amount of this compound to achieve the desired plasticizer concentration (e.g., 10, 20, 30 phr - parts per hundred parts of resin).

  • Add the calculated amount of this compound to the polymer solution and continue stirring for at least one hour to ensure a homogenous mixture.

  • Pour the solution into a clean, level glass petri dish.

  • Cover the petri dish with a perforated aluminum foil to allow for slow evaporation of the solvent.

  • Leave the petri dish in the fume hood at room temperature for 24-48 hours, or until the film appears dry.

  • To remove any residual solvent, place the film in a vacuum oven at a temperature below the polymer's Tg (e.g., 40-50 °C) for at least 24 hours.

  • Carefully peel the film from the petri dish for subsequent characterization.

Film_Preparation_Workflow start Start dissolve Dissolve Polymer in Solvent start->dissolve add_plasticizer Add this compound and Mix dissolve->add_plasticizer cast Cast Solution into Petri Dish add_plasticizer->cast evaporate Solvent Evaporation (Fume Hood) cast->evaporate vacuum_dry Vacuum Drying evaporate->vacuum_dry characterize Film Characterization vacuum_dry->characterize

Experimental workflow for plasticized film preparation.
Protocol 2: Thermal Analysis by Differential Scanning Calorimetry (DSC)

This protocol is for determining the glass transition temperature (Tg) of the plasticized polymer films.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

  • Crimper for sealing pans

Procedure:

  • Calibrate the DSC instrument according to the manufacturer's instructions.

  • Accurately weigh 5-10 mg of the plasticized polymer film into an aluminum DSC pan.

  • Seal the pan using a crimper.

  • Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Perform a heat-cool-heat cycle to erase the thermal history of the sample. A typical cycle for PVC or PLA would be:

    • Heat from room temperature to a temperature above the melting point (if applicable) or well above the expected Tg (e.g., 200 °C for PLA, 120 °C for plasticized PVC) at a heating rate of 10 °C/min.

    • Hold at this temperature for 2-5 minutes.

    • Cool to a low temperature (e.g., -50 °C) at a rate of 10 °C/min.

    • Hold at this temperature for 2-5 minutes.

    • Heat again to the upper temperature at a rate of 10 °C/min.

  • The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve of the second heating scan.

Protocol 3: Mechanical Properties by Tensile Testing

This protocol follows the general principles of ASTM D882 for thin plastic films.

Apparatus:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Film grips

  • Specimen cutter (e.g., dumbbell or rectangular die)

  • Micrometer for thickness measurement

Procedure:

  • Cut at least five test specimens from the plasticized film in the desired direction (machine or transverse).

  • Measure the thickness and width of the gauge section of each specimen at several points and calculate the average cross-sectional area.

  • Set the initial grip separation and the crosshead speed on the UTM. A typical speed for flexible films is 50 mm/min.

  • Mount a specimen in the grips, ensuring it is aligned vertically and not slipping.

  • Start the test and record the load and elongation data until the specimen breaks.

  • From the resulting stress-strain curve, calculate the following properties:

    • Tensile Strength at Break (MPa): The maximum stress the film can withstand before breaking.

    • Elongation at Break (%): The percentage increase in length at the point of fracture.

    • Young's Modulus (MPa): The slope of the initial linear portion of the stress-strain curve, indicating the stiffness of the material.

Protocol 4: Plasticizer Migration Test

This protocol is based on the principles of ASTM D1239 for resistance of plastic films to extraction by chemicals.

Materials:

  • Plasticized polymer film specimens of known dimensions

  • Extraction solvent (e.g., hexane, ethanol, or a relevant simulant for the intended application)

  • Glass vials with screw caps

  • Analytical balance

  • Oven

Procedure:

  • Cut three specimens of the plasticized film of approximately the same size and weigh each accurately (W_initial).

  • Place each specimen in a separate glass vial.

  • Add a sufficient volume of the extraction solvent to completely immerse the specimen.

  • Seal the vials and place them in an oven at a controlled temperature (e.g., 50 °C) for a specified duration (e.g., 24 hours).

  • After the specified time, remove the specimens from the vials.

  • Gently wipe the surface of the specimens with a lint-free cloth to remove excess solvent.

  • Dry the specimens in a vacuum oven at a temperature below the solvent's boiling point until a constant weight is achieved (W_final).

  • Calculate the percentage of weight loss due to plasticizer migration using the following formula: Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100

Evaluation_Workflow start Plasticized Polymer Film dsc Thermal Analysis (DSC) Determine Tg start->dsc tensile Mechanical Testing (UTM) Determine Tensile Strength, Elongation, Modulus start->tensile migration Migration Test Determine Weight Loss start->migration volatility Volatility Test Determine Weight Loss start->volatility results Data Analysis and Comparison dsc->results tensile->results migration->results volatility->results

Experimental workflow for plasticizer evaluation.
Protocol 5: Plasticizer Volatility Test

This protocol measures the weight loss of the plasticizer due to evaporation at elevated temperatures.

Materials:

  • Plasticized polymer film specimens

  • Analytical balance

  • Forced-air oven

  • Desiccator

Procedure:

  • Cut three specimens of the plasticized film of approximately the same size and weigh each accurately (W_initial).

  • Place the specimens in a forced-air oven at a specified temperature (e.g., 70 °C) for a set period (e.g., 24 hours).

  • After the specified time, remove the specimens from the oven and allow them to cool to room temperature in a desiccator.

  • Reweigh the specimens to determine the final weight (W_final).

  • Calculate the percentage of weight loss due to volatility using the following formula: Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100

Concluding Remarks

References

Application Notes and Protocols for the Enzymatic Synthesis of Chiral 1,3-Diols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 1,3-diols are pivotal structural motifs found in a vast array of natural products and pharmaceutically active compounds.[1][2][3] Their stereochemistry is often crucial for biological activity, making their enantioselective synthesis a significant challenge in organic chemistry. Enzymatic catalysis has emerged as a powerful and sustainable alternative to traditional chemical methods, offering high stereoselectivity under mild reaction conditions.[3][4] This document provides detailed application notes and experimental protocols for the enzymatic synthesis of chiral 1,3-diols, focusing on two primary strategies: the stereoselective reduction of prochiral ketones and the kinetic resolution of racemic diols.

Enzymatic Strategies for Chiral 1,3-Diol Synthesis

The two main enzymatic routes for producing enantiomerically enriched 1,3-diols are:

  • Asymmetric Reduction of β-Hydroxy Ketones or 1,3-Diketones: This is one of the most direct methods, utilizing ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) to reduce a prochiral carbonyl group with high stereocontrol.[5][6][7] These enzymes, often dependent on nicotinamide (B372718) cofactors like NAD(P)H, can selectively produce one of the four possible stereoisomers of a 1,3-diol.[4][8][9]

  • Lipase-Catalyzed Kinetic Resolution: This method involves the enantioselective acylation or deacylation of a racemic mixture of 1,3-diols. Lipases, a class of hydrolases, can differentiate between the two enantiomers, leading to the separation of a slower-reacting diol enantiomer and a faster-forming acylated product.[10][11][12]

Data Presentation: Performance of Biocatalysts

The selection of an appropriate enzyme is critical for achieving high stereoselectivity and conversion. The following tables summarize the performance of various enzymes in the synthesis of chiral 1,3-diols.

Table 1: Asymmetric Reduction of β-Hydroxy Ketones and 1,3-Diketones

Enzyme/BiocatalystSubstrateProductConversion (%)e.e. (%)d.e. (%)Reference
E. coli/RasADH1,4-diphenylbutane-1,4-dione(1S,4S)-1,4-diphenylbutane-1,4-diol82>9998[13]
ADH-P2-D031,4-diphenylbutane-1,4-dione(1R,4R)-1,4-diphenylbutane-1,4-diol69-89>9974[13]
Lactobacillus brevis ADH (LBADH)3,5-Dioxocarboxylates5-hydroxy-3-oxo-carboxylates-excellent-[14]
KRED-145N-protected α-amino ketonessyn-(1R,2S)-amino alcohol->99>99[5]
T. thermophilus HB27 (Tt27-HBDH)β-ketoestersβ-hydroxyesters-exquisite-[9]

Table 2: Lipase-Catalyzed Kinetic Resolution of 1,3-Diols

EnzymeSubstrateAcyl DonorProductYield (%)e.e. (%)Reference
A. niger lipase (B570770)(RS)-3-(2-methoxyphenoxy)propane-1,2-diol-(S)-moprolol intermediate>49high[10]
Pseudomonas fluorescens lipase (Lipase AK)(±)-trans-5-azido-6-hydroxyl derivativeesterification(+)- and (−)-enantiomers-97 and >98[11]
Candida antarctica lipase B (Novozym 435)rac-Ketorolacacylation(R)-ester and (S)-acid~50>99[12]

Experimental Protocols

Protocol 1: Asymmetric Reduction of a β-Hydroxy Ketone using a Ketoreductase

This protocol describes a general procedure for the enzymatic reduction of a β-hydroxy ketone to a chiral 1,3-diol using a commercially available ketoreductase.

Materials:

  • β-Hydroxy ketone substrate

  • Ketoreductase (KRED) screening kit (e.g., from Codexis or other suppliers)

  • NADH or NADPH cofactor

  • Glucose dehydrogenase (GDH) for cofactor regeneration (optional)

  • D-Glucose (for cofactor regeneration)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.0)

  • Isopropyl alcohol (IPA) or other suitable co-solvent

  • Ethyl acetate (B1210297)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Silica (B1680970) gel for chromatography

Procedure:

  • Enzyme Screening (Small Scale):

    • In separate microcentrifuge tubes or a 96-well plate, prepare a reaction mixture containing:

      • Potassium phosphate buffer (100 mM, pH 7.0)

      • β-Hydroxy ketone substrate (1-10 mg)

      • NAD(P)H (1 mg)

      • A small amount of each KRED to be screened.

    • If using a cofactor regeneration system, add D-glucose (1.5 equivalents) and GDH.

    • Add a co-solvent like IPA (5-10% v/v) if the substrate has poor water solubility.

    • Incubate the reactions at a controlled temperature (e.g., 30 °C) with gentle shaking for 24-48 hours.

    • Monitor the reaction progress by TLC or HPLC.

  • Preparative Scale Synthesis:

    • In a suitable reaction vessel, dissolve the β-hydroxy ketone substrate (e.g., 100 mg) in a minimal amount of a water-miscible co-solvent (e.g., IPA).

    • Add this solution to the potassium phosphate buffer (100 mM, pH 7.0).

    • Add the selected KRED (lyophilized powder or solution).

    • Add the NAD(P)H cofactor and the cofactor regeneration system (if used).

    • Stir the reaction mixture at the optimal temperature for 24-72 hours.

  • Work-up and Purification:

    • Extract the reaction mixture with ethyl acetate (3 x volume).

    • Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the resulting chiral 1,3-diol by silica gel column chromatography.

  • Analysis:

    • Determine the enantiomeric excess (e.e.) and diastereomeric excess (d.e.) of the purified product using chiral HPLC or GC.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of a Racemic 1,3-Diol

This protocol provides a general method for the kinetic resolution of a racemic 1,3-diol via enantioselective acylation.

Materials:

  • Racemic 1,3-diol

  • Immobilized lipase (e.g., Novozym 435 from Candida antarctica lipase B)

  • Acyl donor (e.g., vinyl acetate, isopropenyl acetate, or an acid anhydride)

  • Anhydrous organic solvent (e.g., toluene, hexane, or methyl tert-butyl ether (MTBE))

  • Molecular sieves (optional, to maintain anhydrous conditions)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

Procedure:

  • Reaction Setup:

    • To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the racemic 1,3-diol (e.g., 1 mmol).

    • Add the anhydrous organic solvent (e.g., 10 mL).

    • Add the immobilized lipase (e.g., 20-50 mg per mmol of substrate).

    • Add the acyl donor (0.5-0.6 equivalents for optimal resolution).

    • If necessary, add activated molecular sieves to ensure anhydrous conditions.

  • Reaction Monitoring:

    • Stir the reaction mixture at a controlled temperature (e.g., 25-45 °C).

    • Monitor the reaction progress by TLC or HPLC until approximately 50% conversion is reached. This is crucial for achieving high enantiomeric excess for both the remaining alcohol and the formed ester.

  • Work-up and Separation:

    • Filter off the immobilized lipase. The enzyme can often be washed with the solvent and reused.

    • Concentrate the filtrate under reduced pressure.

    • The resulting mixture contains the unreacted (slower-reacting) 1,3-diol enantiomer and the acylated (faster-reacting) enantiomer.

    • Separate the two components by silica gel column chromatography.

  • Deprotection (if necessary):

    • The acylated enantiomer can be deprotected (hydrolyzed) to obtain the corresponding chiral 1,3-diol. A common method is transesterification in methanol (B129727) with a catalytic amount of potassium carbonate.

  • Analysis:

    • Determine the enantiomeric excess (e.e.) of both the resolved alcohol and the diol obtained after deprotection of the ester using chiral HPLC or GC.

Visualizations

Enzymatic_Reduction_Pathway Enzymatic Reduction of 1,3-Diketone cluster_0 Step 1: First Reduction cluster_1 Step 2: Second Reduction Diketone Diketone Hydroxyketone Hydroxyketone Diketone->Hydroxyketone KRED/ADH NAD(P)H -> NAD(P)+ Chiral_Diol Chiral 1,3-Diol Hydroxyketone->Chiral_Diol KRED/ADH NAD(P)H -> NAD(P)+ Experimental_Workflow_KRED Workflow for KRED-Catalyzed Reduction Start Start Substrate_Prep Prepare Substrate Solution Start->Substrate_Prep Reaction_Setup Set up Enzymatic Reaction (Substrate, KRED, Cofactor, Buffer) Substrate_Prep->Reaction_Setup Incubation Incubate at Controlled Temperature Reaction_Setup->Incubation Monitoring Monitor Reaction Progress (TLC/HPLC) Incubation->Monitoring Workup Aqueous Work-up and Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Analysis Chiral HPLC/GC Analysis Purification->Analysis End End Analysis->End Lipase_Resolution_Workflow Workflow for Lipase-Catalyzed Kinetic Resolution Start Start Reaction_Setup Set up Reaction (Racemic Diol, Lipase, Acyl Donor, Solvent) Start->Reaction_Setup Incubation Incubate with Stirring Reaction_Setup->Incubation Monitoring Monitor until ~50% Conversion Incubation->Monitoring Separation_Enzyme Filter to Remove Lipase Monitoring->Separation_Enzyme Separation_Products Separate Diol and Ester (Chromatography) Separation_Enzyme->Separation_Products Analysis_Diol Analyze Unreacted Diol (Chiral HPLC/GC) Separation_Products->Analysis_Diol Deprotection Deprotect Ester to obtain other Diol Enantiomer Separation_Products->Deprotection End End Analysis_Diol->End Analysis_Deprotected Analyze Deprotected Diol (Chiral HPLC/GC) Deprotection->Analysis_Deprotected Analysis_Deprotected->End

References

Application of 1,3-Pentanediol in the Synthesis of a Chiral Pharmaceutical Intermediate for Rivastigmine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-2025-12-18

Introduction

Chiral 1,3-amino alcohols are pivotal structural motifs present in a wide array of pharmaceuticals and biologically active compounds. Their stereochemistry is often crucial for therapeutic efficacy. One such important pharmaceutical is Rivastigmine, a cholinesterase inhibitor used in the management of Alzheimer's and Parkinson's diseases. The synthesis of the active (S)-enantiomer of Rivastigmine relies on a key chiral amino alcohol intermediate. This application note outlines a conceptual synthetic pathway for producing a chiral 1,3-amino alcohol intermediate, starting from the readily available achiral precursor, 1,3-Pentanediol. This approach highlights the potential of simple diols as starting materials for the synthesis of complex, high-value pharmaceutical intermediates.

The proposed synthetic route involves a three-step process:

  • Selective oxidation of the secondary alcohol in this compound to yield 1-hydroxy-3-pentanone.

  • Reductive amination of the resulting keto-alcohol to produce the racemic 1,3-amino alcohol.

  • Enzymatic resolution of the racemate to isolate the desired (S)-enantiomer of the chiral amino alcohol intermediate.

This method provides a practical and potentially scalable route to a valuable chiral building block for the synthesis of Rivastigmine and other related pharmaceutical compounds.

Data Presentation

Table 1: Summary of Proposed Synthetic Steps and Expected Yields

StepReactionKey ReagentsExpected Yield (%)
1Selective OxidationPCC, DCM75-85
2Reductive AminationNH3, H2, Raney Ni60-70
3Enzymatic ResolutionLipase (B570770), Acylating Agent40-45 (for S-enantiomer)

Experimental Protocols

Step 1: Selective Oxidation of this compound to 1-Hydroxy-3-pentanone

Materials:

Procedure:

  • To a stirred solution of this compound in dichloromethane, add pyridinium chlorochromate in one portion.

  • Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the organic filtrates and concentrate under reduced pressure to obtain the crude 1-hydroxy-3-pentanone.

  • Purify the crude product by column chromatography on silica gel to afford the pure keto-alcohol.

Step 2: Reductive Amination of 1-Hydroxy-3-pentanone to 1-Amino-3-pentanol

Materials:

  • 1-Hydroxy-3-pentanone (1.0 eq)

  • Ammonia (in excess)

  • Raney Nickel (catalyst)

  • Methanol (B129727)

  • Hydrogen gas

Procedure:

  • In a high-pressure reactor, dissolve 1-hydroxy-3-pentanone in methanol saturated with ammonia.

  • Add a catalytic amount of Raney Nickel to the solution.

  • Pressurize the reactor with hydrogen gas (e.g., 50-100 atm).

  • Heat the reaction mixture to 50-60 °C and stir vigorously for 12-18 hours.

  • After cooling to room temperature, carefully vent the hydrogen gas and purge the reactor with nitrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude racemic 1-amino-3-pentanol.

Step 3: Enzymatic Resolution of Racemic 1-Amino-3-pentanol

Materials:

  • Racemic 1-amino-3-pentanol (1.0 eq)

  • Lipase (e.g., Candida antarctica lipase B)

  • Acylating agent (e.g., ethyl acetate)

  • Organic solvent (e.g., toluene)

Procedure:

  • Suspend the racemic 1-amino-3-pentanol and lipase in the organic solvent.

  • Add the acylating agent to the mixture.

  • Incubate the reaction at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

  • Monitor the progress of the resolution by chiral HPLC. The lipase will selectively acylate the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted.

  • When approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.

  • Separate the unreacted (S)-1-amino-3-pentanol from the acylated (R)-enantiomer by column chromatography or extraction.

Mandatory Visualization

Synthesis_Workflow This compound This compound 1-Hydroxy-3-pentanone 1-Hydroxy-3-pentanone This compound->1-Hydroxy-3-pentanone Selective Oxidation (PCC) Racemic_1_Amino-3-pentanol Racemic_1_Amino-3-pentanol 1-Hydroxy-3-pentanone->Racemic_1_Amino-3-pentanol Reductive Amination (NH3, H2, Raney Ni) S-1-Amino-3-pentanol S-1-Amino-3-pentanol Racemic_1_Amino-3-pentanol->S-1-Amino-3-pentanol Enzymatic Resolution (Lipase)

Caption: Synthetic workflow from this compound to (S)-1-Amino-3-pentanol.

Logical_Relationship cluster_start Starting Material cluster_intermediates Intermediates cluster_target Target Intermediate cluster_final_product Final Pharmaceutical This compound This compound Keto-alcohol Keto-alcohol This compound->Keto-alcohol Oxidation Racemic_Amino_Alcohol Racemic_Amino_Alcohol Keto-alcohol->Racemic_Amino_Alcohol Amination Chiral_Amino_Alcohol Chiral_Amino_Alcohol Racemic_Amino_Alcohol->Chiral_Amino_Alcohol Resolution Rivastigmine Rivastigmine Chiral_Amino_Alcohol->Rivastigmine Further Synthesis

Caption: Logical relationship of intermediates in the synthesis of Rivastigmine.

Application Notes and Protocols: 1,3-Pentanediol as a Promising Green Solvent in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1,3-Pentanediol's potential as a sustainable and effective solvent in various organic reactions. While direct experimental data for this compound as a solvent is emerging, its structural similarity to other well-studied diols and polyols, such as 1,3-propanediol (B51772) and glycerol (B35011), suggests its significant promise as a green solvent alternative. This document outlines its physicochemical properties, potential applications based on analogy to similar solvents, and hypothetical protocols for its use.

Physicochemical Properties of this compound

This compound is a colorless, viscous liquid with properties that make it an attractive candidate for a green solvent.[1][2] Its two hydroxyl groups allow for the formation of hydrogen bonds, influencing its solubility and reactivity.[1] It is soluble in water and other organic solvents.[1] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₅H₁₂O₂[1][3]
Molecular Weight 104.15 g/mol [1][3]
Appearance Colorless, clear viscous liquid (est.)[2]
Boiling Point 217-218 °C @ 760 mmHg[2]
Flash Point 102.22 °C (TCC)[2]
Specific Gravity 0.966 - 0.976 @ 25 °C[2]
Refractive Index 1.434 - 1.444 @ 20 °C[2]
Water Solubility Miscible[1]
logP (o/w) 0.140 (Crippen Calculated)[3]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 2[1]

Table 1: Physicochemical Properties of this compound

The high boiling point and low vapor pressure of this compound reduce the risks associated with volatile organic compounds (VOCs), making it a safer alternative in the laboratory and on an industrial scale. Its miscibility with water could simplify product separation and catalyst recycling in certain applications.

Potential Applications in Organic Synthesis

Based on the successful application of analogous diols and polyols like glycerol and 1,3-propanediol as green solvents, this compound is proposed as a viable medium for a range of organic transformations.[4][5][6]

Glycerol and polyethylene (B3416737) glycol (PEG) have been effectively used as solvents in palladium-catalyzed reactions such as Suzuki and Heck couplings.[4][7] These solvents can enhance catalyst stability and facilitate product isolation. Given its similar polyol structure, this compound is expected to perform well in these reactions.

Hypothetical Protocol for a Suzuki-Miyaura Coupling Reaction using this compound as a Solvent

Reaction: Aryl Halide + Aryl Boronic Acid --(Pd Catalyst, Base)--> Biaryl

Materials:

  • Aryl halide (1.0 mmol)

  • Aryl boronic acid (1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • This compound (3 mL)

Procedure:

  • To a dried Schlenk tube, add the aryl halide, aryl boronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add this compound via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours (monitor by TLC or GC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: Aryl Halide, Aryl Boronic Acid, Pd(OAc)₂, PPh₃, K₂CO₃ B Inert Atmosphere: Evacuate & Backfill with Ar/N₂ A->B C Add Solvent: This compound B->C D Heat & Stir: 80-100 °C, 4-12 h C->D E Quench with Water D->E F Extract with Organic Solvent E->F G Dry & Concentrate F->G H Purify by Column Chromatography G->H

Figure 1: Workflow for a Suzuki-Miyaura coupling reaction.

Polyol solvents like ethylene (B1197577) glycol are widely used in the "polyol process" for synthesizing metal nanoparticles.[8] The polyol serves as both the solvent and a reducing agent at elevated temperatures. This compound, with its high boiling point and reducing hydroxyl groups, is a promising candidate for this application, potentially offering control over nanoparticle size and morphology.

Hypothetical Protocol for the Synthesis of Silver Nanoparticles (AgNPs) using this compound

Materials:

  • Silver nitrate (B79036) (AgNO₃, 0.1 M solution in this compound)

  • Polyvinylpyrrolidone (PVP, as a capping agent)

  • This compound

Procedure:

  • In a three-necked flask equipped with a condenser and thermometer, heat 20 mL of this compound to 120 °C with stirring.

  • In a separate beaker, dissolve a calculated amount of PVP in 5 mL of this compound.

  • Inject the PVP solution into the hot this compound.

  • Slowly add the AgNO₃ solution in this compound dropwise to the reaction mixture.

  • Maintain the temperature and continue stirring for 1-2 hours, during which the solution should change color, indicating nanoparticle formation.

  • Cool the solution to room temperature.

  • Precipitate the AgNPs by adding acetone (B3395972) and centrifuge to collect the nanoparticles.

  • Wash the collected nanoparticles with ethanol (B145695) several times to remove excess PVP and solvent.

  • Dry the purified AgNPs under vacuum.

Nanoparticle_Synthesis_Pathway A AgNO₃ in this compound C Heat to 120 °C A->C B PVP (Capping Agent) in this compound B->C D Reduction of Ag⁺ by This compound C->D E Nucleation & Growth of Ag Nanoparticles D->E F Stabilized AgNPs E->F

Figure 2: Proposed pathway for silver nanoparticle synthesis.

Advantages of this compound as a Green Solvent

  • Low Volatility: High boiling point and low vapor pressure minimize solvent loss and exposure.

  • Renewable Potential: While traditionally derived from petroleum, diols can be produced from renewable feedstocks, offering a more sustainable lifecycle.

  • Enhanced Reactivity: The polarity and hydrogen-bonding capability of this compound may enhance the solubility of reactants and catalysts, potentially increasing reaction rates.

  • Recyclability: Its high boiling point and miscibility with water could allow for straightforward separation from products and unreacted starting materials, enabling solvent recycling.

  • Safety: Generally considered to have low toxicity, making it a safer alternative to many conventional organic solvents.[9]

Challenges and Future Perspectives

While the potential of this compound as a green solvent is significant, further research is necessary to fully characterize its performance in a wide range of organic reactions. Key areas for future investigation include:

  • Comprehensive Solvent Parameter Studies: Detailed characterization of its polarity, hydrogen bond acidity and basicity, and other solvatochromic parameters.

  • Reaction Scope and Optimization: Exploring its efficacy in a broader range of reactions and optimizing conditions to maximize yields and selectivity.

  • Lifecycle Analysis: A thorough assessment of its environmental impact from production to disposal or recycling.

  • Comparative Studies: Benchmarking its performance against established green solvents and conventional solvents.

The exploration of this compound as a solvent aligns with the principles of green chemistry, aiming to reduce the environmental footprint of chemical processes. Its promising properties warrant further investigation by the research and drug development communities.

References

Troubleshooting & Optimization

Technical Support Center: 1,3-Pentanediol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1,3-Pentanediol synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this compound.

Troubleshooting Guides

This section addresses common challenges encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of this compound

Q: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors, from reaction conditions to reagent quality. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using analytical techniques like TLC or GC. Consider extending the reaction time or cautiously increasing the temperature, while being mindful of potential side reactions.[1]

  • Sub-optimal Reaction Conditions: Temperature and pressure play a critical role in the synthesis of pentanediols.[2][3]

    • Solution: Optimize the reaction temperature and pressure. For instance, in the hydrogenation of furfuryl alcohol, increasing the temperature from 110°C to 230°C can increase the conversion rate, but may also affect selectivity.[2] Similarly, adjusting hydrogen pressure is crucial; a decrease in pentanediol (B8720305) selectivity has been observed at higher pressures.[3]

  • Catalyst Deactivation: The catalyst may have lost its activity. Coking is a primary mode of deactivation for some catalysts.[4]

    • Solution: Consider regenerating the catalyst if possible (e.g., by calcination for coking).[4] If regeneration is not feasible or effective, using a fresh batch of catalyst is recommended. The choice of catalyst is also critical; for example, in the hydrogenation of dicarboxylic acids, a Re-Pd/SiO2 catalyst has shown high activity.[5]

  • Poor Quality of Starting Materials: Impurities in the starting materials can interfere with the reaction.[6]

    • Solution: Ensure the purity of your starting materials. For instance, if synthesizing from tetrahydrofurfuryl alcohol, purification by hydrogenation over Raney nickel may be necessary if the material is of poor quality.[7]

  • Product Loss During Workup: The purification process can lead to significant product loss.

    • Solution: Optimize your workup and purification procedure. For diols, which can be sensitive to acidic or basic conditions, ensure the pH is controlled during extraction.[1] When performing recrystallization, avoid using excessive solvent, as this can lead to poor recovery.[8][9]

Issue 2: Poor Selectivity and Formation of By-products

Q: My reaction is producing a mixture of pentanediol isomers (e.g., 1,2- and 1,5-pentanediol) and other by-products. How can I improve the selectivity towards this compound?

A: Achieving high selectivity is a common challenge in diol synthesis. The formation of isomers and other by-products is often influenced by the reaction pathway and conditions.

  • Side Reactions: Undesired side reactions can compete with the formation of the target product. For example, in aldol (B89426) condensation reactions, dehydration of the initial β-hydroxy ketone to an α,β-unsaturated ketone can occur, especially at higher temperatures.[10]

    • Solution: Carefully control the reaction temperature. Lower temperatures generally favor the kinetic product and can minimize side reactions.[11]

  • Catalyst Properties: The nature of the catalyst, including its active sites and support, significantly influences selectivity. For instance, in the conversion of furfuryl alcohol, the presence of medium-strong base sites on the catalyst can steer the reaction towards pentanediols.[2]

    • Solution: Select a catalyst known for its high selectivity for the desired reaction. For example, in the synthesis of 1,5-pentanediol (B104693) from furfural, Rh doped with an oxophilic promoter like Re or Mo shows high selectivity.[4]

  • Reaction Pathway Control: The chosen synthetic route may inherently lead to a mixture of products.

    • Solution: Explore alternative synthetic pathways. For instance, a multi-step approach involving dehydration, hydration, and then hydrogenation of tetrahydrofurfuryl alcohol has been shown to produce 1,5-pentanediol with high yields.[4]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: Common methods for synthesizing 1,3-diols include:

  • Aldol Condensation: This method involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then be reduced to the 1,3-diol.[10]

  • Hydrogenation of Dicarboxylic Acids or their Esters: For this compound, this would involve the reduction of glutaric acid or its derivatives.[5]

  • Synthesis from Biomass: Furfural, a biomass-derived platform chemical, can be converted to pentanediols through a series of hydrogenation and ring-opening reactions.[2][3][4]

Q2: What are the typical by-products in this compound synthesis?

A2: Depending on the synthetic route, common by-products can include:

  • Positional Isomers: 1,2-Pentanediol and 1,5-Pentanediol are common isomers formed, particularly in reactions starting from furfural.[2][3]

  • Over-oxidation or Over-reduction Products: Depending on the reagents and conditions, alcohols can be oxidized to ketones or carboxylic acids, or reduced to alkanes.

  • Unreacted Starting Materials: Incomplete reactions will leave starting materials in the final mixture.

  • Polymerization Products: Some starting materials, like aldehydes, can undergo polymerization under certain conditions.

Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the product?

A3: A combination of chromatographic and spectroscopic techniques is typically used:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) and Gas Chromatography (GC) are commonly used to monitor the progress of the reaction.[1]

  • Product Characterization:

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying the product and any by-products by their mass spectra and retention times.[12]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information about the final product.

    • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the hydroxyl functional groups.

Q4: How can I purify the final this compound product?

A4: Purification strategies depend on the nature of the impurities. Common methods include:

  • Distillation: Fractional distillation can be used to separate the desired diol from solvents and impurities with different boiling points.

  • Column Chromatography: For complex mixtures, silica (B1680970) gel column chromatography can be effective in separating the target compound from by-products.[13]

  • Recrystallization: If the product is a solid at room temperature or can be derivatized to a solid, recrystallization is an excellent method for purification.

  • Liquid-Liquid Extraction: This can be used to remove water-soluble or organic-soluble impurities.[14]

  • Ion Exchange Chromatography: This is particularly useful for removing ionic impurities, especially in products derived from biological processes.[13][15][16]

Data Presentation

Table 1: Effect of Reaction Temperature on Furfuryl Alcohol (FFA) Conversion and Pentanediol (PeD) Selectivity

Temperature (°C)FFA Conversion (%)PeDs Selectivity (%)
11020.360.8
23047.577.4

Data adapted from a study on MgAl Spinel-Supported Pt Catalyst.[2]

Table 2: Effect of Hydrogen Pressure on Pentanediol Selectivity

H₂ Pressure (MPa)Pentanediol Selectivity (%)
0.5Higher
3Lower

Qualitative data adapted from a study on Pt supported on MgO catalyst.[3]

Experimental Protocols

Protocol 1: General Procedure for Base-Catalyzed Aldol Condensation

This protocol provides a general guideline for an aldol condensation reaction, which is a key step in one of the synthetic routes to 1,3-diols.

Materials:

  • Aldehyde (e.g., propanal)

  • Ketone (e.g., acetone)

  • Base catalyst (e.g., 10% aqueous Sodium Hydroxide)

  • Solvent (e.g., Ethanol (B145695)/Water mixture)

  • Diethyl ether

  • 1 M HCl

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the aldehyde (1.0 eq) in a 1:1 mixture of ethanol and water.

  • Add the ketone (1.5 eq) to the solution and stir at room temperature.

  • Slowly add a 10% aqueous solution of sodium hydroxide (B78521) (0.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting β-hydroxy ketone can be purified by column chromatography and then reduced to the 1,3-diol using a suitable reducing agent (e.g., NaBH₄).

This is a generalized protocol and may require optimization for specific substrates and desired outcomes.[10]

Mandatory Visualizations

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound incomplete_reaction Incomplete Reaction start->incomplete_reaction suboptimal_conditions Sub-optimal Conditions (Temp, Pressure) start->suboptimal_conditions catalyst_deactivation Catalyst Deactivation start->catalyst_deactivation poor_reagents Poor Reagent Quality start->poor_reagents workup_loss Product Loss During Workup start->workup_loss monitor_reaction Monitor Reaction (TLC, GC) Extend Reaction Time incomplete_reaction->monitor_reaction optimize_conditions Optimize Temp. & Pressure suboptimal_conditions->optimize_conditions regenerate_catalyst Regenerate or Replace Catalyst catalyst_deactivation->regenerate_catalyst purify_reagents Purify Starting Materials poor_reagents->purify_reagents optimize_workup Optimize Purification Procedure workup_loss->optimize_workup

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis start Starting Materials (e.g., Aldehyde + Ketone) reaction Reaction (e.g., Aldol Condensation) start->reaction monitoring Reaction Monitoring (TLC, GC) reaction->monitoring quench Quench Reaction monitoring->quench extraction Liquid-Liquid Extraction quench->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Removal drying->concentration purification Purification (e.g., Column Chromatography) concentration->purification characterization Product Characterization (GC-MS, NMR, IR) purification->characterization final_product Pure this compound characterization->final_product

Caption: General experimental workflow for the synthesis of this compound.

References

Technical Support Center: 1,3-Pentanediol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 1,3-Pentanediol production.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: this compound can be synthesized through several routes, including:

  • Catalytic Hydrogenation of Glutaric Acid Derivatives: This is a prominent industrial method for producing C5 diols. It typically involves the use of metal catalysts like palladium or platinum under high temperature and pressure. While this pathway is well-documented for the synthesis of the isomer 1,5-Pentanediol, it is a potential route for this compound.[1]

  • Reduction of 3-Hydroxyvaleraldehyde: In biosynthetic routes, 3-hydroxyvaleraldehyde can be reduced by alcohol dehydrogenases to yield this compound.[1]

  • Aldol (B89426) Condensation of Aldehydes: A plausible chemical synthesis involves the aldol condensation of propanal and formaldehyde (B43269), followed by hydrogenation of the resulting 3-hydroxy-2-methylpropanal (B3052098).

Q2: I am experiencing a very low yield of this compound. What are the potential general causes?

A2: Low yields in organic synthesis can stem from a variety of factors, not specific to one reaction. Common causes include:

  • Incomplete Reactions: The reaction may not have reached completion. Consider extending the reaction time or adjusting the temperature.

  • Side Reactions: Undesired side reactions can consume starting materials or the product.

  • Suboptimal Reaction Conditions: Temperature, pressure, catalyst concentration, and solvent choice can all significantly impact yield.[1]

  • Impure Starting Materials: The purity of your reagents can dramatically affect the reaction outcome.

  • Losses During Workup and Purification: Significant amounts of product can be lost during extraction, washing, and purification steps like column chromatography.[2]

Q3: My NMR spectrum shows unexpected peaks after purification. What are the likely impurities?

A3: Depending on the synthesis route, common impurities could include:

  • Unreacted Starting Materials: Incomplete conversion will leave starting materials in your product mixture.

  • Side Products: These could include isomers (like 1,5-Pentanediol), over-reduction products, or products from self-condensation of starting aldehydes.

  • Solvent Residues: Incomplete removal of the reaction or purification solvents.

Q4: How can I effectively purify this compound?

A4: this compound is a polar molecule, which can present purification challenges.

  • Distillation: Vacuum distillation is a common method for purifying liquid diols.

  • Column Chromatography: Silica gel chromatography can be effective. Due to the polarity of this compound, a relatively polar eluent system, such as a gradient of ethyl acetate (B1210297) in hexanes, may be required. If the compound is very polar, adding a small amount of methanol (B129727) to the eluent can be beneficial.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Conversion of Starting Material 1. Insufficient reaction time. 2. Reaction temperature is too low. 3. Catalyst is inactive or used in insufficient quantity.1. Monitor the reaction using TLC or GC to determine the optimal reaction time. 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Use fresh, high-purity catalyst. Perform a catalyst loading optimization study.
Formation of Multiple Byproducts 1. Reaction temperature is too high, leading to decomposition or side reactions. 2. Incorrect stoichiometry of reactants. 3. Non-selective catalyst.1. Lower the reaction temperature.[1] 2. Carefully control the addition rate and stoichiometry of the reactants. 3. Screen different catalysts to find one with higher selectivity for the desired product.
Product is an Oil and Will Not Crystallize 1. Presence of impurities depressing the melting point. 2. The compound is a low-melting solid or a liquid at room temperature.1. Confirm purity using NMR or HPLC. If impure, repeat purification. 2. Attempt crystallization using different solvent systems or cool to a lower temperature. If it remains an oil, purification by distillation or chromatography is necessary.
Difficulty Separating Product from Starting Material by Chromatography 1. Similar polarities of the product and starting material.1. Optimize the solvent system for your column chromatography. A shallow gradient or isocratic elution with a finely tuned solvent mixture may be necessary. 2. Consider derivatizing the diol to change its polarity for easier separation, followed by deprotection.

Experimental Protocols

Hypothetical Synthesis of this compound via Aldol Condensation and Hydrogenation

This protocol is a plausible route and may require optimization.

Step 1: Aldol Condensation of Propanal and Formaldehyde

  • Reagents and Setup:

    • Propanal

    • Formaldehyde (as paraformaldehyde or formalin solution)

    • Base catalyst (e.g., NaOH or Ca(OH)₂)

    • Solvent (e.g., water or a water/alcohol mixture)

    • Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, placed in a cooling bath.

  • Procedure:

    • Dissolve the base catalyst in the chosen solvent in the reaction flask and cool the solution to 0-5 °C.

    • Slowly add propanal to the cooled catalyst solution while maintaining the temperature.

    • Add formaldehyde solution dropwise from the dropping funnel, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified time (e.g., 4-12 hours). Monitor the reaction progress by TLC or GC.

    • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-hydroxy-2-methylpropanal.

Step 2: Catalytic Hydrogenation of 3-Hydroxy-2-methylpropanal

  • Reagents and Setup:

    • Crude 3-hydroxy-2-methylpropanal from Step 1

    • Hydrogenation catalyst (e.g., Pd/C or Raney Nickel)

    • Solvent (e.g., ethanol (B145695) or methanol)

    • High-pressure hydrogenation apparatus (autoclave).

  • Procedure:

    • Dissolve the crude aldehyde in the solvent in the autoclave.

    • Carefully add the hydrogenation catalyst.

    • Seal the autoclave and purge with nitrogen, then with hydrogen.

    • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 1-5 MPa).

    • Heat the reaction to the desired temperature (e.g., 50-100 °C) with stirring.

    • Monitor the reaction by observing the drop in hydrogen pressure.

    • Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen.

    • Filter the reaction mixture to remove the catalyst.

    • Remove the solvent under reduced pressure to yield the crude this compound.

    • Purify the crude product by vacuum distillation or column chromatography.

Data Presentation

Table 1: Influence of Reaction Parameters on a Related Aldol Condensation for 2,2,4-trimethyl-1,3-pentanediol (B51712) monoisobutyrate Synthesis

Note: This data is for a related compound and serves as a starting point for optimization.

ParameterCondition 1Condition 2Optimal Condition
CatalystCalcium HydroxideSodium MethoxideSodium Hydroxide
Catalyst Dosage1%3%2%
Reaction Temperature40 °C60 °C50 °C
Reaction Time3 hours5 hours4 hours
Result
Conversion of Isobutyraldehyde--93.10%
Selectivity of Target Product--92.98%

Data adapted from a study on the synthesis of 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate.[3]

Table 2: Effect of Hydrogenation Conditions on Diol Synthesis

Note: This data is generalized from various diol synthesis reports and illustrates general trends.

ParameterLow SettingHigh SettingGeneral Outcome
Temperature 100 °C150 °CHigher temperatures can increase conversion but may decrease selectivity by promoting side reactions.[1]
Hydrogen Pressure 1 MPa5 MPaIncreased pressure generally boosts conversion rates.[1]
Catalyst Pd/CRe-Pd/SiO₂The choice of catalyst is crucial for selectivity towards the desired diol.[4][5]

Visualizations

Troubleshooting_Workflow start Low Yield of this compound check_reaction Analyze Crude Reaction Mixture (TLC, GC, NMR) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete byproducts Significant Byproducts? incomplete->byproducts No optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Extend Reaction Time - Increase Catalyst Loading incomplete->optimize_conditions Yes optimize_selectivity Optimize for Selectivity: - Lower Temperature - Screen Catalysts - Adjust Stoichiometry byproducts->optimize_selectivity Yes workup_loss Check for Losses During Workup and Purification byproducts->workup_loss No end Improved Yield optimize_conditions->end optimize_selectivity->end optimize_workup Optimize Workup: - Thorough Extraction - Careful Solvent Removal workup_loss->optimize_workup optimize_workup->end

Caption: A troubleshooting workflow for addressing low yields in this compound synthesis.

Synthesis_Pathway cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Hydrogenation cluster_2 Potential Side Reactions Propanal Propanal Intermediate 3-Hydroxy-2-methylpropanal Propanal->Intermediate Base Catalyst (e.g., NaOH) Formaldehyde Formaldehyde Formaldehyde->Intermediate Base Catalyst (e.g., NaOH) Product This compound Intermediate->Product H₂, Catalyst (e.g., Pd/C) Side_Product Over-reduction or Isomer Formation Intermediate->Side_Product Suboptimal Conditions

References

Technical Support Center: Synthesis of 1,3-Pentanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1,3-Pentanediol. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The main synthetic pathways to this compound and its analogs include:

  • Hydrogenation of a dicarbonyl compound: This typically involves the reduction of a 1,3-dicarbonyl precursor, such as 2,4-pentanedione.

  • Aldol (B89426) condensation followed by hydrogenation: This route may involve the self-condensation of propanal or a crossed aldol condensation of propanal and formaldehyde, followed by reduction of the resulting α,β-unsaturated aldehyde.

  • Hydroformylation of an epoxide: While less common for this compound itself, analogous processes like the hydroformylation of propylene (B89431) oxide to produce other diols can provide insights into potential side reactions.

Q2: What is the most common side reaction during the hydrogenation of 1,3-dicarbonyl precursors?

A2: A significant side reaction is dehydration of the intermediate or final 1,3-diol product, which can lead to the formation of unsaturated alcohols or ketones. For instance, in the hydrogenation of cyclic 1,3-diones, dehydration can result in the formation of cyclopentanone (B42830) and cyclopentanol.[1][2]

Q3: In an aldol condensation approach to a precursor for this compound, what are the expected byproducts?

A3: In the aldol condensation of propanal, the primary side product is often the self-condensation product, 2-methyl-2-pentenal. Further reactions can lead to the formation of hemi-acetals and acetals.[3] In cross-aldol reactions with formaldehyde, multiple condensation products can form.[3]

Q4: How can I identify the side products in my reaction mixture?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and commonly used technique to separate and identify the components of your reaction mixture, including the desired this compound and any side products.[4][5][6]

Troubleshooting Guides

Problem 1: Low yield of this compound with the presence of unsaturated compounds.
  • Question: My GC-MS analysis shows a low yield of this compound and the presence of unexpected peaks corresponding to unsaturated molecules. What could be the cause and how can I fix it?

  • Answer: This issue is likely due to dehydration side reactions.

    • Possible Cause 1: High Reaction Temperature. Elevated temperatures during hydrogenation can promote the elimination of water from the diol.

    • Solution 1: Optimize the reaction temperature. Lowering the temperature may favor the desired hydrogenation over dehydration.

    • Possible Cause 2: Acidic Catalyst or Support. The presence of acidic sites on the catalyst or support can catalyze dehydration.

    • Solution 2: Use a neutral or basic catalyst support. Alternatively, a catalyst with high selectivity for carbonyl reduction over dehydration, such as certain ruthenium catalysts, can be employed.[1][2]

    • Possible Cause 3: Inappropriate Hydrogen Pressure. While higher pressure can increase the rate of hydrogenation, it can also influence selectivity.

    • Solution 3: Experiment with different hydrogen pressures to find the optimal balance between conversion and selectivity.

Problem 2: Formation of multiple high-molecular-weight byproducts in an aldol condensation route.
  • Question: I am attempting a synthesis of a this compound precursor via an aldol condensation of propanal and observe several larger molecules in my product mixture. What is happening and what can I do?

  • Answer: This indicates that multiple aldol condensations and subsequent reactions are occurring.

    • Possible Cause 1: Uncontrolled Self-Condensation. Propanal can react with itself to form dimers, trimers, and other oligomers.

    • Solution 1: Carefully control the reaction conditions. Lowering the temperature and slowly adding the aldehyde to the base catalyst can help to minimize self-condensation.

    • Possible Cause 2: Acetal (B89532) Formation. The aldehyde starting material or the aldol product can react with the diol product or solvent to form acetals and hemiacetals.[3]

    • Solution 2: Use an aprotic solvent if possible. If a protic solvent is necessary, minimizing reaction time and temperature can reduce acetal formation. Subsequent workup under acidic conditions can hydrolyze these back to the aldehyde/diol.

Problem 3: Incomplete conversion of the starting material.
  • Question: My reaction to synthesize this compound has stopped, and a significant amount of starting material remains. How can I drive the reaction to completion?

  • Answer: Incomplete conversion can be due to several factors related to the catalyst and reaction conditions.

    • Possible Cause 1: Catalyst Deactivation. The catalyst may have become poisoned or deactivated over the course of the reaction.

    • Solution 1: Ensure the purity of your starting materials and solvent. If catalyst poisoning is suspected, a fresh batch of catalyst may be required.

    • Possible Cause 2: Insufficient Catalyst Loading. The amount of catalyst may not be sufficient for the scale of the reaction.

    • Solution 2: Increase the catalyst loading. Refer to literature for typical catalyst-to-substrate ratios for similar reactions.

    • Possible Cause 3: Suboptimal Reaction Conditions. The temperature or pressure may not be optimal for the specific catalyst and substrate.

    • Solution 3: Systematically vary the temperature and pressure to find the conditions that provide the highest conversion rate without promoting side reactions.

Quantitative Data Summary

The following tables summarize quantitative data from studies on related diol syntheses, which can provide a baseline for optimizing the synthesis of this compound.

Table 1: Hydrogenation of Furfuryl Alcohol to Pentanediols

CatalystTemperature (°C)H2 Pressure (MPa)1,2-Pentanediol Selectivity (%)1,5-Pentanediol Selectivity (%)Reference
2Pt/MgO-200160159.415.2[7]
Ru/PVP (modified)125236-[8]

Table 2: Aldol Condensation of Propanal

CatalystTemperature (°C)Propanal Conversion (%)2-methyl-2-pentenal Selectivity (%)Reference
Strong anion-exchange resin359795[3]
Weak anion-exchange resin35LowerLower[3]

Experimental Protocols

Key Experiment: Hydrogenation of a Dicarbonyl Precursor (Adapted from a related synthesis)

This protocol is adapted from the synthesis of 3-methyl-1,5-pentanediol (B147205) and can be used as a starting point for the hydrogenation of a this compound precursor like 2,4-pentanedione.[9]

  • Preparation of the Reaction Mixture: In a suitable high-pressure autoclave, combine the dicarbonyl precursor, a suitable solvent (e.g., water or an alcohol), and the hydrogenation catalyst (e.g., Raney nickel or a supported ruthenium catalyst).

  • Hydrogenation: Seal the autoclave and purge with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure (e.g., at least 1000 psi) and heat to the target temperature (e.g., 125°C) with agitation.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots (if possible) and analyzing them by GC-MS.

  • Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Remove the catalyst by filtration.

  • Purification: The crude product can be purified by distillation under reduced pressure to separate the this compound from the solvent and any less volatile byproducts.

Visualizations

Synthesis_Pathways cluster_hydrogenation Hydrogenation Route cluster_aldol Aldol Condensation Route 2,4-Pentanedione 2,4-Pentanedione This compound This compound 2,4-Pentanedione->this compound H2 / Catalyst Unsaturated_Byproducts Unsaturated Byproducts (e.g., Pentenols) This compound->Unsaturated_Byproducts Dehydration (High Temp / Acid) Propanal Propanal Aldol_Adduct Aldol Adduct Propanal->Aldol_Adduct Base Self_Condensation Self-Condensation Products (e.g., 2-Methyl-2-Pentenal) Propanal->Self_Condensation Side Reaction Unsaturated_Aldehyde α,β-Unsaturated Aldehyde Aldol_Adduct->Unsaturated_Aldehyde Dehydration Target_Diol This compound Unsaturated_Aldehyde->Target_Diol H2 / Catalyst

Caption: Main synthetic routes to this compound and associated side reactions.

Troubleshooting_Workflow Start Low Yield or Impure Product Analysis Analyze by GC-MS Start->Analysis Unsaturated Unsaturated Byproducts (Dehydration) Analysis->Unsaturated Unsaturated peaks High_MW High MW Byproducts (e.g., Self-Condensation) Analysis->High_MW High MW peaks Incomplete Incomplete Conversion Analysis->Incomplete Starting material remains Action1 Optimize Temp. & Catalyst Choice Unsaturated->Action1 Action2 Control Stoichiometry & Temperature High_MW->Action2 Action3 Check Catalyst Activity & Reaction Conditions Incomplete->Action3

Caption: Troubleshooting workflow for common issues in this compound synthesis.

References

Technical Support Center: Purification of 1,3-Pentanediol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 1,3-Pentanediol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities in crude this compound depend on the synthesis route. Potential impurities include:

  • Isomers: Other pentanediol (B8720305) isomers, such as 1,5-Pentanediol, are common, especially in processes like the hydrogenation of glutaric acid derivatives.

  • Unreacted Starting Materials: Depending on the synthesis method, residual starting materials may be present. For example, if synthesized from isobutyraldehyde, unreacted aldehyde may remain.

  • Side Products: Side reactions can lead to various byproducts. Aldol condensation products and trimers can be significant impurities.

  • Water: As a solvent or byproduct of the reaction, water is a common impurity that needs to be removed.

  • Catalyst Residues: If a catalyst is used in the synthesis, trace amounts may remain in the crude product.

Q2: What are the key physical properties of this compound relevant to its purification?

A2: Understanding the physical properties of this compound is crucial for selecting and optimizing purification methods.

PropertyValueReference
Molecular FormulaC₅H₁₂O₂[1]
Molecular Weight104.15 g/mol [1]
Boiling Point217-218 °C at 760 mmHg[2]
AppearanceColorless, viscous liquid[2]
SolubilitySoluble in water[2]
Specific Gravity0.966 - 0.976 g/cm³ at 25 °C[2]
Refractive Index1.434 - 1.444 at 20 °C[2]

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a primary and highly effective technique for both identifying and quantifying impurities in this compound.[1] Other useful techniques include:

  • High-Performance Liquid Chromatography (HPLC): Can be used, especially for non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used for quantitative analysis.

  • Karl Fischer Titration: Specifically for determining water content.

Troubleshooting Guides

Issue 1: Poor separation of isomers during distillation.

Possible Cause: The boiling points of pentanediol isomers are very close, making separation by simple distillation inefficient.

Solution:

  • Fractional Distillation: Employ a fractional distillation column with a high number of theoretical plates. The choice of packing material (e.g., Raschig rings, Vigreux indentations) can significantly impact separation efficiency.

  • Vacuum Distillation: Reducing the pressure will lower the boiling points and can sometimes improve the separation factor between isomers.

  • Chromatographic Separation: If distillation is ineffective, column chromatography using a suitable stationary phase (e.g., silica (B1680970) gel) and eluent system can be employed for isomer separation.

Issue 2: Presence of high-boiling point impurities after distillation.

Possible Cause: High-boiling impurities, such as condensation side products or polymers, may not be effectively removed by standard distillation.

Solution:

  • Vacuum Distillation: This is the preferred method for separating this compound from non-volatile or high-boiling impurities. The significant difference in vapor pressure allows for efficient separation.

  • Wiped-Film Evaporation (Short-Path Distillation): For very high-boiling or thermally sensitive impurities, this technique minimizes thermal stress on the product.

  • Crystallization: If applicable, cooling the crude product may induce crystallization of the this compound, leaving impurities in the mother liquor.

Issue 3: Water contamination in the final product.

Possible Cause: Incomplete drying of the crude product or use of wet solvents. This compound is hygroscopic and can absorb moisture from the atmosphere.

Solution:

  • Azeotropic Distillation: Use a solvent that forms a low-boiling azeotrope with water (e.g., toluene) to remove water prior to final purification.

  • Drying Agents: Before distillation, dry the crude product using a suitable drying agent like anhydrous magnesium sulfate (B86663) or sodium sulfate.

  • Vacuum Drying: After distillation, the purified product can be dried under vacuum to remove any residual water.

Experimental Protocols

Protocol 1: Purification of this compound by Vacuum Distillation

Objective: To remove non-volatile impurities and solvents from crude this compound.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head with condenser and receiving flask

  • Thermometer

  • Heating mantle with stirrer

  • Vacuum pump with a cold trap

  • Boiling chips or magnetic stir bar

Procedure:

  • Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

  • Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask.

  • Slowly apply vacuum to the system.

  • Begin heating the flask gently with the heating mantle while stirring.

  • Collect any low-boiling fractions (e.g., residual solvents, water) in a separate receiving flask.

  • Increase the temperature to distill the this compound. The boiling point will be significantly lower than its atmospheric boiling point.

  • Collect the this compound fraction at a steady temperature.

  • Once the product has been collected, turn off the heat and allow the system to cool before slowly releasing the vacuum.

  • Analyze the purity of the collected fraction using GC-MS.

Protocol 2: Purification of this compound by Column Chromatography

Objective: To separate this compound from isomers and other closely related impurities.

Materials:

  • Crude this compound

  • Silica gel (appropriate mesh size)

  • Chromatography column

  • Eluent (e.g., a mixture of hexane (B92381) and ethyl acetate, gradient may be required)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber for monitoring

Procedure:

  • Prepare the chromatography column by packing it with a slurry of silica gel in the initial eluent.

  • Dissolve the crude this compound in a minimum amount of the eluent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin eluting the column with the chosen solvent system.

  • Collect fractions in separate tubes.

  • Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots (e.g., using a potassium permanganate (B83412) stain).

  • Combine the fractions containing the pure this compound.

  • Remove the solvent from the combined fractions using a rotary evaporator.

  • Confirm the purity of the final product by GC-MS or NMR.

Visualizations

Purification_Workflow cluster_start Initial State cluster_analysis Analysis cluster_purification Purification Steps cluster_end Final Product Crude_this compound Crude this compound Purity_Analysis Purity Analysis (GC-MS) Crude_this compound->Purity_Analysis Distillation Distillation Purity_Analysis->Distillation High boiling impurities? Chromatography Column Chromatography Purity_Analysis->Chromatography Isomers present? Drying Drying Purity_Analysis->Drying Water present? Pure_Product Pure this compound Distillation->Pure_Product Chromatography->Pure_Product Drying->Pure_Product

Caption: A general workflow for the purification of this compound.

Troubleshooting_Distillation Start Poor Separation in Distillation Check_BP Check Boiling Points of Suspected Impurities Start->Check_BP BP_Close Boiling Points are Close (<25 °C difference) Check_BP->BP_Close BP_Far Boiling Points are Far (>25 °C difference) Check_BP->BP_Far Fractional_Distillation Use Fractional Distillation with High Efficiency Column BP_Close->Fractional_Distillation Vacuum_Distillation Optimize Vacuum Level BP_Far->Vacuum_Distillation Check_System Check for Leaks or Inefficient Condenser BP_Far->Check_System Column_Chromatography Consider Column Chromatography Fractional_Distillation->Column_Chromatography Still poor separation

Caption: Troubleshooting guide for distillation-based purification of this compound.

References

Technical Support Center: Optimization of 1,3-Pentanediol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,3-Pentanediol. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: Common synthetic routes for this compound include the hydrogenation of various precursors such as dicarboxylic acids or their esters, and the hydrogenolysis of cyclic ethers. Biomass-derived feedstocks are also increasingly utilized. A prevalent laboratory and potential industrial method involves a two-step process: the aldol (B89426) condensation of propionaldehyde (B47417) with formaldehyde (B43269) to form 3-hydroxy-2-methyl-pentanal, followed by the hydrogenation of this intermediate to yield this compound.

Q2: What are the critical parameters to control during the synthesis of this compound?

A2: The critical parameters that significantly influence the yield and selectivity of this compound synthesis are reaction temperature, pressure, catalyst type and concentration, and reaction time. Careful optimization of these parameters is crucial to maximize the desired product and minimize the formation of byproducts.

Q3: How can I purify the synthesized this compound?

A3: Purification of this compound from the reaction mixture is typically achieved through distillation.[1] Due to its relatively high boiling point, vacuum distillation is often preferred to prevent thermal degradation of the product. Other purification techniques that can be employed, especially for removing non-volatile impurities, include chromatography using a suitable stationary phase like silica (B1680970) gel.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly through the aldol condensation and hydrogenation route.

Low Yield of this compound

Problem: The overall yield of this compound is significantly lower than expected.

Possible Causes and Solutions:

  • Incomplete Aldol Condensation: The initial aldol reaction between propionaldehyde and formaldehyde may not have gone to completion.

    • Solution: Ensure the base catalyst (e.g., NaOH, Ca(OH)₂, L-proline) is active and used in the correct concentration. The reaction is often temperature-sensitive; maintaining the optimal temperature is critical.[3] Consider increasing the reaction time or the molar ratio of formaldehyde to propionaldehyde to drive the reaction forward.

  • Inefficient Hydrogenation: The hydrogenation of the aldol intermediate may be incomplete.

    • Solution: Check the activity of the hydrogenation catalyst (e.g., Raney Nickel, Pd/C). Ensure adequate hydrogen pressure and reaction temperature. The solvent used can also influence the reaction; consider screening different solvents.

  • Side Reactions: Competing side reactions can consume starting materials or the intermediate product.

    • Solution: Optimize reaction conditions to favor the desired pathway. For the aldol condensation, controlling the temperature can minimize side reactions. For hydrogenation, the choice of catalyst and support can significantly impact selectivity.

  • Product Loss During Workup and Purification: Significant amounts of the product may be lost during extraction and purification steps.

    • Solution: Optimize the extraction procedure to ensure efficient phase separation. During distillation, carefully control the vacuum and temperature to avoid product decomposition.

Low Selectivity for this compound

Problem: The reaction produces a mixture of pentanediol (B8720305) isomers (e.g., 1,2-Pentanediol, 1,5-Pentanediol) or other byproducts, resulting in low selectivity for the desired 1,3-isomer.

Possible Causes and Solutions:

  • Catalyst Choice: The catalyst used in the hydrogenation step plays a crucial role in determining the selectivity.

    • Solution: Different catalysts have different selectivities for the hydrogenation of various functional groups. For the specific reduction of the aldol intermediate to this compound, catalysts like Raney Nickel have been reported to be effective.[4] Literature review and catalyst screening are recommended to find the optimal catalyst for your specific substrate and conditions.

  • Reaction Conditions: Temperature and pressure can influence the reaction pathway and favor the formation of undesired isomers.

    • Solution: Systematically vary the reaction temperature and hydrogen pressure to find the optimal window that maximizes the selectivity for this compound.

  • Side Reactions during Aldol Condensation: The aldol condensation itself can produce a mixture of products.

    • Solution: The reaction between propionaldehyde and formaldehyde can lead to multiple additions and other side reactions.[5] Carefully controlling the stoichiometry of the reactants and the reaction conditions is essential. Using a less reactive base or a chiral catalyst might improve selectivity.

Catalyst Deactivation

Problem: The catalyst (either for aldol condensation or hydrogenation) loses its activity over time or with reuse.

Possible Causes and Solutions:

  • Poisoning: Impurities in the starting materials or solvents can poison the catalyst.

    • Solution: Ensure the purity of all reactants and solvents. Pre-treatment of starting materials to remove potential catalyst poisons may be necessary.

  • Coking: At higher temperatures, organic molecules can decompose and deposit carbonaceous material (coke) on the catalyst surface, blocking active sites.

    • Solution: Optimize the reaction temperature to minimize coke formation. In some cases, the catalyst can be regenerated by carefully burning off the coke in a controlled atmosphere.

  • Leaching: The active metal component of the catalyst may leach into the reaction mixture.

    • Solution: Choose a catalyst with a robust support and strong metal-support interaction to minimize leaching.

Experimental Protocols

Synthesis of this compound via Aldol Condensation and Hydrogenation

This protocol describes a general two-step procedure for the synthesis of this compound. Optimization of specific parameters may be required for different scales and equipment.

Step 1: Aldol Condensation of Propionaldehyde and Formaldehyde

  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, add propionaldehyde and a suitable solvent.

  • Catalyst Addition: Slowly add a solution of the base catalyst (e.g., aqueous sodium hydroxide) to the reaction mixture while maintaining a low temperature (e.g., 0-10 °C) to control the exothermic reaction.

  • Formaldehyde Addition: Add formaldehyde solution dropwise from the addition funnel, ensuring the temperature remains within the desired range.

  • Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature for a specified period to ensure completion.

  • Neutralization and Workup: Neutralize the reaction mixture with an acid. Extract the product with a suitable organic solvent. Wash the organic layer with brine and dry it over an anhydrous salt (e.g., sodium sulfate).

Step 2: Hydrogenation of the Aldol Intermediate

  • Catalyst Preparation: Suspend the hydrogenation catalyst (e.g., Raney Nickel or Pd/C) in a suitable solvent in a high-pressure reactor (autoclave).

  • Substrate Addition: Add the crude aldol condensation product from Step 1 to the reactor.

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired hydrogen pressure. Heat the reactor to the target temperature and stir vigorously.

  • Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by analyzing samples using techniques like GC or TLC.

  • Workup: After the reaction is complete, cool the reactor, release the pressure, and filter off the catalyst. The solvent can be removed under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by vacuum distillation.

Data Presentation

Table 1: Influence of Reaction Parameters on Aldol Condensation

ParameterConditionEffect on YieldEffect on Selectivity
Temperature Low (0-10 °C)May be slowGenerally higher
High (Room Temp. or above)Faster reactionIncreased side products
Catalyst Strong Base (e.g., NaOH)High conversionCan lead to side reactions
Weak Base/Chiral CatalystMay require longer timesPotentially higher
Reactant Ratio Excess FormaldehydeCan drive reactionMay lead to multiple additions

Table 2: Influence of Reaction Parameters on Hydrogenation

ParameterConditionEffect on YieldEffect on Selectivity
Catalyst Raney NickelGenerally highGood for aldehydes/ketones
Pd/CEffectiveCan vary with support
Pressure LowSlower reactionMay affect selectivity
HighFaster reactionMay reduce selectivity
Temperature LowSlower reactionGenerally higher selectivity
HighFaster reactionRisk of over-reduction/side reactions

Visualizations

Experimental_Workflow cluster_aldol Step 1: Aldol Condensation cluster_hydrogenation Step 2: Hydrogenation cluster_purification Step 3: Purification A Propionaldehyde + Formaldehyde B Base Catalyst Addition A->B C Reaction B->C D Neutralization & Workup C->D E Aldol Intermediate D->E H Reaction E->H F Hydrogenation Catalyst F->H G High-Pressure Hydrogen G->H I Catalyst Filtration H->I J Solvent Removal I->J K Crude this compound J->K L Vacuum Distillation K->L M Pure this compound L->M

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions A Low Yield of this compound B Incomplete Aldol Condensation A->B C Inefficient Hydrogenation A->C D Side Reactions A->D E Product Loss A->E F Optimize Aldol Conditions (Catalyst, Temp, Time) B->F G Check/Replace Hydrogenation Catalyst Optimize H2 Pressure & Temp C->G H Adjust Reaction Conditions (Temp, Stoichiometry) D->H I Optimize Workup & Purification (Extraction, Distillation) E->I

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Catalyst Deactivation in 1,3-Pentanediol Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation during the synthesis of 1,3-pentanediol. The information is tailored to professionals engaged in catalytic process development and optimization.

Troubleshooting Guides

This section offers a systematic approach to identifying and resolving common issues related to catalyst deactivation in this compound production, often from biomass-derived feedstocks like furfural (B47365) or glycerol.

Issue 1: Gradual or Rapid Decrease in Reaction Rate and Conversion

Possible Causes:

  • Catalyst Poisoning: Strong chemisorption of impurities from reactants, solvents, or the hydrogen stream onto the active sites of the catalyst. Common poisons in biomass conversion include sulfur, nitrogen compounds, and certain organic molecules.[1][2][3]

  • Coking/Fouling: Deposition of carbonaceous materials (coke) on the catalyst surface, which blocks active sites and pores. This is a common issue in biomass processing due to the nature of the feedstocks.[2]

  • Sintering: Agglomeration of metal particles on the catalyst support at elevated temperatures, leading to a decrease in the active surface area.[4]

  • Leaching: Dissolution of the active metal component into the reaction medium, causing a permanent loss of catalyst activity.[4]

  • Support Hydrolysis: In aqueous-phase reactions, the catalyst support (e.g., some oxides) can be susceptible to hydrolysis, leading to structural collapse and loss of active sites.[5]

Troubleshooting Workflow:

cluster_diagnosis Diagnosis cluster_cause Potential Cause cluster_solution Solution start Decreased Conversion Observed analysis Analyze Reactants, Solvent, & H2 for Impurities (GC-MS, ICP-MS) start->analysis characterize_coke Characterize Spent Catalyst for Carbon Deposition (TGA, Raman) start->characterize_coke examine_morphology Examine Catalyst Morphology (TEM, XRD) start->examine_morphology analyze_leaching Analyze Reaction Mixture for Leached Metal (ICP-MS) start->analyze_leaching check_support Analyze Support Integrity (XRD, N2 Physisorption) start->check_support poisoning Poisoning analysis->poisoning coking Coking/Fouling characterize_coke->coking sintering Sintering examine_morphology->sintering leaching Leaching analyze_leaching->leaching hydrolysis Support Hydrolysis check_support->hydrolysis purify Purify Reactants/Solvent Use Guard Bed poisoning->purify regenerate_coke Regenerate by Oxidation Optimize Reaction Conditions coking->regenerate_coke optimize_temp Optimize Reaction Temperature Use Sinter-Resistant Catalyst sintering->optimize_temp modify_catalyst Modify Catalyst/Support Adjust pH leaching->modify_catalyst change_support Select Hydrothermally Stable Support Modify Process Conditions hydrolysis->change_support

Caption: Troubleshooting workflow for decreased catalyst activity.

Issue 2: Change in Product Selectivity

Possible Causes:

  • Partial Poisoning: Selective poisoning of certain active sites that are responsible for the desired reaction pathway.

  • Changes in Metal Particle Size/Shape due to Sintering: Different crystal facets of the metal can favor different reaction pathways. For instance, in the hydrogenation of furfuryl alcohol to pentanediol, larger Pt particles may favor hydrogenation of the C=C bond over the desired C-O bond cleavage.[6]

  • Diffusion Limitations: Pore blockage due to coking can alter the diffusion of reactants and products, thereby affecting selectivity.

  • Changes in Support Acidity/Basicity: The interaction of reactants or products with the support can alter its surface properties, influencing selectivity.

Troubleshooting Steps:

  • Characterize the Deactivated Catalyst: Employ techniques like Temperature Programmed Desorption (TPD) with probe molecules to investigate changes in the nature of active sites.

  • Correlate with Morphological Changes: Use TEM to correlate changes in selectivity with any observed changes in metal particle size and shape.

  • Analyze Coke Location: Temperature-Programmed Oxidation (TPO) can provide insights into the nature and location of coke deposits, which can help understand their impact on selectivity.

  • Re-evaluate Reaction Conditions: A shift in selectivity may indicate that the reaction conditions are favoring side reactions. Consider adjusting temperature, pressure, or solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of catalyst deactivation in this compound production from biomass?

A1: The most prevalent causes are coking/fouling due to the polymerization of reactants or intermediates on the catalyst surface, and sintering of the active metal particles, especially at higher reaction temperatures.[2][4] Poisoning from impurities in the biomass feedstock and, in aqueous phase processes, hydrolysis of the support material are also significant concerns.[1][5]

Q2: How can I minimize coking on my catalyst?

A2: Coking can be mitigated by optimizing reaction conditions. Lowering the reaction temperature, increasing hydrogen pressure, and ensuring efficient stirring to improve mass transfer can reduce the formation of coke precursors. Additionally, selecting a catalyst support with appropriate acidity can help minimize side reactions that lead to coke formation.

Q3: Is it possible to regenerate a deactivated catalyst?

A3: Yes, the feasibility of regeneration depends on the deactivation mechanism.

  • Coked catalysts can often be regenerated by controlled oxidation (burning off the coke in a stream of air or oxygen) followed by a reduction step.[7][8]

  • Sintered catalysts are more challenging to regenerate. Some noble metal catalysts can be redispersed by high-temperature treatment in an oxidative environment, but for many systems, sintering is irreversible.[4]

  • Poisoned catalysts can sometimes be regenerated by a specific chemical treatment to remove the poison, although this is often difficult and may not fully restore activity.[3]

Q4: How do I choose a stable catalyst support for aqueous-phase reactions?

A4: For aqueous-phase processes, it is crucial to select a hydrothermally stable support. While common oxides like silica (B1680970) and alumina (B75360) can be susceptible to hydrolysis, materials like carbon and titania often exhibit better resistance.[5] The stability of the support can also be improved by surface coatings or by optimizing the process conditions to be less aggressive.[5]

Q5: What is the impact of reaction temperature and pressure on catalyst stability?

A5: Higher temperatures generally increase the reaction rate but can also accelerate deactivation processes like sintering and coking.[9] Increased pressure, particularly hydrogen pressure, can sometimes mitigate coking by promoting hydrogenation reactions over polymerization pathways that lead to coke.[9] However, the optimal conditions are highly dependent on the specific catalyst system and reactants, requiring careful optimization.

Data Presentation

Table 1: Quantitative Analysis of Catalyst Deactivation in Pentanediol Production

This table summarizes the deactivation of a 2wt% Pt/MgO catalyst used in the conversion of furfuryl alcohol to pentanediols over five cycles.

CycleFurfuryl Alcohol Conversion (%)Pentanediol Selectivity (%)Average Pt Particle Size (nm)
Fresh --1.62
1 10074.6Not Reported
2 10074.6Not Reported
3 10074.6Not Reported
4 10074.6Not Reported
5 93.865.32.59

Data extracted from a study on Pt/MgO catalyst performance.[6]

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) for Quantifying Coke Deposition

Objective: To determine the amount of carbonaceous deposits (coke) on a deactivated catalyst.

Methodology:

  • Sample Preparation:

    • Carefully recover the spent catalyst from the reactor.

    • Wash the catalyst with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove any adsorbed reactants and products.

    • Dry the catalyst in a vacuum oven at a low temperature (e.g., 60-80 °C) overnight.

    • Accurately weigh approximately 10-20 mg of the dried, spent catalyst into a TGA crucible.[10]

  • TGA Analysis:

    • Place the crucible in the TGA instrument.

    • Heat the sample under an inert atmosphere (e.g., nitrogen) at a flow rate of 50 mL/min from room temperature to a temperature sufficient to remove volatile species (e.g., 300 °C) at a heating rate of 10 °C/min.[10] Hold at this temperature for 30 minutes to ensure all volatiles are removed.[10]

    • Switch the gas to an oxidizing atmosphere (e.g., air or a mixture of O2 in N2) at a flow rate of 50 mL/min.[10]

    • Continue heating at a rate of 10 °C/min to a final temperature where all coke is expected to combust (e.g., 800 °C).[11]

    • Record the weight loss as a function of temperature.

  • Data Analysis:

    • The weight loss observed in the oxidizing atmosphere corresponds to the combustion of coke.

    • Calculate the weight percentage of coke as: (Weight loss during combustion / Initial weight of spent catalyst) * 100%.

Protocol 2: Transmission Electron Microscopy (TEM) for Analyzing Metal Particle Sintering

Objective: To visualize and measure the size distribution of metal nanoparticles on the catalyst support to assess sintering.

Methodology:

  • Sample Preparation:

    • Disperse a small amount of the fresh or spent catalyst powder in a volatile solvent like ethanol.[12]

    • Sonicate the suspension for a few minutes to ensure good dispersion.

    • Place a drop of the suspension onto a TEM grid (e.g., a carbon-coated copper grid).[12]

    • Allow the solvent to evaporate completely, leaving the catalyst particles dispersed on the grid.[12]

  • TEM Imaging:

    • Insert the prepared grid into the TEM.

    • Acquire images at various magnifications to get a representative overview of the catalyst morphology.

    • Take multiple high-resolution images of different areas of the grid to ensure the measurements are statistically significant.

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ) to measure the diameter of a large number of metal particles (typically >100) from the TEM images.

    • Generate a particle size distribution histogram and calculate the average particle size and standard deviation.

    • Compare the particle size distributions of the fresh and spent catalysts to quantify the extent of sintering.

Protocol 3: Oxidative Regeneration of a Coked Catalyst

Objective: To remove carbonaceous deposits from a deactivated catalyst and restore its activity.

Methodology:

  • Catalyst Loading:

    • Load the coked catalyst into a fixed-bed reactor.

  • Inert Purge:

    • Purge the reactor with an inert gas (e.g., nitrogen) at a moderate flow rate while gradually heating the catalyst bed to a temperature just below the combustion temperature (e.g., 300-400 °C) to remove any physisorbed species.

  • Controlled Oxidation:

    • Introduce a controlled stream of an oxidizing gas, typically a dilute mixture of air or oxygen in nitrogen (e.g., 1-5% O2), into the reactor.

    • Carefully monitor the temperature of the catalyst bed. The combustion of coke is exothermic, and a rapid temperature increase (a "hot spot") can cause thermal damage to the catalyst.[13]

    • Gradually increase the temperature to the target regeneration temperature (typically 400-600 °C) and hold until the coke combustion is complete, as indicated by the cessation of CO2 and CO in the off-gas (monitored by a gas analyzer).[13]

  • Cooling and Reduction:

    • After coke removal, cool the catalyst bed under an inert gas flow.

    • For many hydrogenation catalysts, a subsequent reduction step is necessary to convert the oxidized metal species back to their active metallic state. This is typically done by flowing hydrogen gas over the catalyst at an elevated temperature.[14]

Visualizations

cluster_deactivation Catalyst Deactivation Pathways coking Coking/Fouling (Carbon Deposition) deactivated_catalyst Deactivated Catalyst coking->deactivated_catalyst sintering Sintering (Metal Agglomeration) sintering->deactivated_catalyst poisoning Poisoning (Impurity Adsorption) poisoning->deactivated_catalyst hydrolysis Support Hydrolysis (Structural Collapse) hydrolysis->deactivated_catalyst active_catalyst Active Catalyst active_catalyst->coking active_catalyst->sintering active_catalyst->poisoning active_catalyst->hydrolysis

Caption: Common catalyst deactivation pathways.

cluster_workflow Catalyst Regeneration Workflow (for Coking) start Deactivated (Coked) Catalyst oxidation Controlled Oxidation (e.g., Air/N2 at 400-600°C) start->oxidation Removes Coke reduction Reduction (e.g., H2 at elevated temp.) oxidation->reduction Activates Metal Sites end Regenerated Active Catalyst reduction->end

Caption: General workflow for regenerating a coked catalyst.

References

Technical Support Center: Separation of 1,3-Pentanediol from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1,3-Pentanediol.

Troubleshooting Guides

This section addresses specific issues that may arise during the separation of this compound using common laboratory techniques.

1. Distillation

Problem Possible Cause Solution
Poor Separation of this compound from Byproducts Insufficient column efficiency (too few theoretical plates).- Increase the length of the distillation column.- Use a column with a more efficient packing material (e.g., structured packing).
Incorrect reflux ratio.- Optimize the reflux ratio. A higher reflux ratio generally improves separation but increases distillation time.
Fluctuations in heating or pressure.- Ensure stable heating with a heating mantle and controller.- Use a vacuum controller for consistent pressure during vacuum distillation.
Product Decomposition (Discoloration, Low Yield) Distillation temperature is too high.- Perform distillation under reduced pressure to lower the boiling point of this compound.
Presence of acidic or basic impurities catalyzing degradation.- Neutralize the crude reaction mixture before distillation. This can be done by washing with a dilute solution of sodium bicarbonate (for acidic impurities) or a dilute acid (for basic impurities), followed by washing with brine.[1]
Column Flooding Excessive boil-up rate.- Reduce the heating rate to the distillation flask.[2]
High pressure in the column.- Check for any blockages in the condenser or vacuum line.

2. Column Chromatography (Silica Gel)

Problem Possible Cause Solution
This compound Elutes Too Quickly (Low Retention) Eluent is too polar.- Decrease the polarity of the eluent system. For example, if using an ethyl acetate (B1210297)/hexane (B92381) mixture, increase the proportion of hexane.
Inappropriate stationary phase.- Consider using a less polar stationary phase if the compound is very polar, though for diols, silica (B1680970) is generally suitable.
This compound Does Not Elute or Elutes Very Slowly Eluent is not polar enough.- Gradually increase the polarity of the eluent. A gradient elution, starting with a less polar solvent and gradually increasing polarity, can be effective.
Strong interaction with silica gel.- For strongly interacting compounds, consider deactivating the silica gel by pre-treating it with a small amount of a polar solvent or a base like triethylamine (B128534) if the compound is basic.
Poor Separation from Polar Impurities (Peak Tailing or Overlapping) Inappropriate solvent system.- Perform a thorough thin-layer chromatography (TLC) screening with various solvent systems to find the optimal eluent for separation.
Column overloading.- Reduce the amount of crude material loaded onto the column. A general guideline is a 1:30 to 1:100 ratio of sample to silica gel by weight.
Irregular column packing.- Ensure the silica gel is packed uniformly without any air bubbles or channels.

3. Liquid-Liquid Extraction

Problem Possible Cause Solution
Low Recovery of this compound in the Organic Phase This compound is highly soluble in the aqueous phase.- Increase the number of extractions with fresh organic solvent.- Use a larger volume of organic solvent.[3]
The organic solvent is not polar enough.- Select a more polar organic solvent that is still immiscible with water, such as ethyl acetate or dichloromethane.
"Salting out" effect is needed.- Add a saturated salt solution (brine) to the aqueous phase to decrease the solubility of the diol in water and promote its transfer to the organic phase.[4]
Emulsion Formation at the Interface Vigorous shaking of the separatory funnel.- Gently invert the separatory funnel multiple times instead of vigorous shaking.[4]
Presence of surfactants or particulate matter.- Add a small amount of brine to help break the emulsion.- Filter the mixture through a pad of celite or glass wool.[4]
Difficulty in Separating Layers Densities of the two phases are very similar.- Add a solvent to the organic phase that will significantly change its density (e.g., a small amount of a denser or less dense solvent).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound reaction mixture?

A1: The impurities will depend on the synthetic route. For instance, if prepared via hydrogenation of a β-hydroxy ketone, unreacted starting material and other reduction byproducts could be present.[5] If produced from the hydration of an alkene, isomeric diols might be formed. Understanding the reaction pathway is crucial for identifying potential impurities.

Q2: How can I effectively remove water from the reaction mixture before purification?

A2: Water can often be removed by azeotropic distillation with a suitable solvent like toluene. Alternatively, for smaller scales, drying the organic extract with an anhydrous salt such as magnesium sulfate (B86663) or sodium sulfate is a common practice.

Q3: Is it possible to purify this compound by recrystallization?

A3: Recrystallization is generally more suitable for solid compounds. Since this compound is a liquid at room temperature, this technique is not directly applicable unless a solid derivative is formed, purified, and then converted back to the diol. If your product "oils out" instead of crystallizing from a solvent, it could be due to a high concentration of impurities or the solvent's boiling point being higher than the compound's melting point.[5]

Q4: What is a suitable starting solvent system for silica gel chromatography of this compound?

A4: A good starting point for a moderately polar compound like this compound is a mixture of a non-polar solvent like hexane or heptane (B126788) and a more polar solvent like ethyl acetate. You can start with a low polarity mixture (e.g., 10-20% ethyl acetate in hexane) and gradually increase the polarity based on TLC analysis.

Q5: How can I monitor the purity of my this compound fractions during purification?

A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor the separation during column chromatography. For quantitative analysis of purity, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are the preferred methods. Quantitative ¹H NMR (qNMR) can also be a powerful tool for purity assessment.[6]

Quantitative Data Summary

The following table summarizes typical recovery and purity data for the separation of diols, primarily based on studies of the structurally similar 1,3-propanediol, which can serve as a reference for this compound purification.

Separation Method Compound Recovery/Yield Purity Reference
Distillation 1,3-Propanediol87.6%>99%[7]
Silica Gel Chromatography 1,3-Propanediol82%98%
Liquid-Liquid Extraction (Salting-out) 1,3-Propanediol97%-[1]

Experimental Protocols

1. Fractional Distillation under Reduced Pressure

This protocol is suitable for separating this compound from less volatile impurities.

  • Apparatus Setup : Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed), a condenser, a receiving flask, and a vacuum adapter connected to a vacuum pump with a cold trap. Use a heating mantle with a stirrer for uniform heating.

  • Sample Preparation : Charge the round-bottom flask with the crude this compound mixture (no more than two-thirds full). Add a few boiling chips or a magnetic stir bar.

  • Distillation :

    • Begin stirring and gradually apply vacuum to the system.

    • Slowly heat the flask.

    • Observe the temperature at the top of the column. Collect any low-boiling fractions in a separate receiving flask.

    • As the temperature stabilizes near the boiling point of this compound at the applied pressure, change the receiving flask to collect the purified product.

    • Continue distillation until the temperature starts to rise again, indicating the presence of higher-boiling impurities, or until only a small residue remains in the distilling flask.

    • Turn off the heat, allow the apparatus to cool, and then slowly release the vacuum before collecting the purified this compound.

2. Silica Gel Column Chromatography

This protocol is designed for the purification of this compound from impurities with different polarities.

  • Solvent Selection : Using TLC, determine an appropriate solvent system that provides good separation of this compound from its impurities (aim for an Rf value of ~0.2-0.4 for the product). A common system is ethyl acetate/hexane.

  • Column Packing :

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into a chromatography column with the stopcock closed, and gently tap the column to ensure even packing.

    • Add a thin layer of sand on top of the silica gel.

    • Open the stopcock and drain the solvent until it is just level with the top of the sand.

  • Sample Loading :

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the column.

    • Drain the solvent until the sample has been absorbed onto the silica gel.

  • Elution :

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the this compound.

  • Fraction Analysis :

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

3. Liquid-Liquid Extraction

This protocol is useful for an initial workup to separate this compound from a reaction mixture, particularly to remove water-soluble or water-insoluble impurities.

  • Preparation :

    • Transfer the reaction mixture to a separatory funnel.

    • If the reaction was conducted in a water-miscible organic solvent, it may be necessary to first remove the solvent under reduced pressure and then redissolve the residue in a suitable extraction solvent and water.

  • Extraction :

    • Add an immiscible organic solvent (e.g., ethyl acetate) to the separatory funnel. The volume should be comparable to the aqueous layer.

    • Add brine to the aqueous layer to decrease the solubility of the diol.

    • Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup.

    • Allow the layers to separate.

  • Separation and Repetition :

    • Drain the lower layer (typically the aqueous layer, but check densities) into a beaker.

    • Pour the upper organic layer out through the top of the funnel into a separate flask.

    • Return the aqueous layer to the separatory funnel and repeat the extraction process 2-3 times with fresh organic solvent.

  • Drying and Concentration :

    • Combine all the organic extracts.

    • Dry the combined organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

    • Filter to remove the drying agent.

    • Remove the solvent using a rotary evaporator to yield the crude this compound, which can then be further purified if necessary.

Visualizations

Separation_Workflow Reaction_Mixture Crude Reaction Mixture Initial_Workup Initial Workup (e.g., Quenching, Neutralization) Reaction_Mixture->Initial_Workup Liquid_Liquid_Extraction Liquid-Liquid Extraction Initial_Workup->Liquid_Liquid_Extraction Drying Drying of Organic Phase Liquid_Liquid_Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Further Purification Concentration->Purification Distillation Fractional Distillation Purification->Distillation High-boiling impurities Chromatography Column Chromatography Purification->Chromatography Polar/Non-polar impurities Pure_Product Pure this compound Distillation->Pure_Product Chromatography->Pure_Product

Caption: General workflow for the separation of this compound.

Troubleshooting_Logic Start Poor Separation Check_Method Review Separation Method Start->Check_Method Distillation Distillation Issue? Check_Method->Distillation Chromatography Chromatography Issue? Check_Method->Chromatography Extraction Extraction Issue? Check_Method->Extraction Dist_Cause Check: Column Efficiency, Reflux Ratio, Temperature Stability Distillation->Dist_Cause Yes Chromo_Cause Check: Eluent Polarity, Column Loading, Packing Chromatography->Chromo_Cause Yes Extract_Cause Check: Solvent Choice, Number of Extractions, Emulsion Extraction->Extract_Cause Yes Dist_Solution Action: Increase Column Length, Optimize Reflux, Stabilize Conditions Dist_Cause->Dist_Solution Chromo_Solution Action: Adjust Solvent System, Reduce Sample Load, Repack Column Chromo_Cause->Chromo_Solution Extract_Solution Action: Change Solvent, Increase Extractions, Add Brine Extract_Cause->Extract_Solution

References

Technical Support Center: Synthesis of 1,3-Diols via Aldol Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to minimize by-product formation during the synthesis of 1,3-diols via aldol (B89426) reactions followed by reduction.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products when synthesizing a β-hydroxy ketone (the precursor to a 1,3-diol) via a crossed aldol reaction?

A1: The most common by-products in a crossed aldol reaction (using two different carbonyl compounds) are:

  • Self-condensation products: Each enolizable carbonyl compound can react with itself, leading to two different undesired homodimers.

  • Regioisomeric products: If a ketone has two different alpha-hydrogens, it can form two different enolates, leading to different aldol products.

  • α,β-unsaturated carbonyl compounds: The initial β-hydroxy aldol adduct can easily dehydrate, especially if the reaction is heated, to form a conjugated enone. This is often referred to as the aldol condensation product.[1]

  • Cannizzaro reaction products: If a non-enolizable aldehyde is used in the presence of a high concentration of a strong base, it can disproportionate to form a carboxylic acid and an alcohol.

Q2: How can I prevent the formation of multiple products in a crossed aldol reaction?

A2: To achieve a selective crossed aldol reaction, you can employ several strategies:

  • Use a non-enolizable electrophile: One of the most effective methods is to use a carbonyl compound that cannot form an enolate (i.e., has no α-hydrogens), such as benzaldehyde (B42025) or formaldehyde. This compound can only act as the electrophile.

  • Directed Aldol Reaction: This involves pre-forming a specific enolate by treating one carbonyl compound with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C). Once the enolate is formed quantitatively, the second carbonyl compound (the electrophile) is added. This method provides excellent control over which bond is formed.

  • Control Reagent Addition: Slowly add the enolizable carbonyl compound to a mixture of the non-enolizable carbonyl and the base. This keeps the concentration of the enolate low, minimizing self-condensation.

Q3: My aldol reaction is not going to completion. What are the possible causes?

A3: The aldol addition is a reversible reaction. Incomplete conversion can be due to several factors:

  • Unfavorable Equilibrium: For some ketones, the equilibrium of the aldol addition lies on the side of the starting materials due to steric hindrance in the product. Driving the reaction to completion might require removing the product as it forms or using conditions that favor the subsequent irreversible dehydration step (aldol condensation).

  • Insufficient Base: The base is catalytic, but a sufficient amount is needed to generate the enolate. Ensure the base is not consumed by acidic impurities.

  • Low Temperature: While low temperatures are used to control selectivity, they can also slow down the reaction rate. The reaction may require a longer time to reach equilibrium.

Q4: After obtaining the β-hydroxy ketone, my reduction step produces a mixture of syn- and anti-1,3-diol diastereomers. How can I control the stereochemistry?

A4: The stereochemical outcome of the reduction of a β-hydroxy ketone is highly dependent on the reagents and conditions used. You can favor the formation of either the syn- or anti-1,3-diol:

  • For syn-1,3-diols: The Narasaka-Prasad reduction is a highly effective method.[2][3] It involves chelation of the β-hydroxy ketone with a boron agent (e.g., Et₂BOMe), followed by intermolecular hydride delivery from a reducing agent like sodium borohydride (B1222165) (NaBH₄). The chelation forces the hydride to attack from a specific face, leading to the syn product.[2][3]

  • For anti-1,3-diols: The Evans-Saksena reduction is the method of choice.[4][5] This reaction uses tetramethylammonium (B1211777) triacetoxyborohydride (B8407120) (Me₄NHB(OAc)₃), where the hydride is delivered intramolecularly from the boron reagent after it reacts with the hydroxyl group, resulting in the anti diastereomer.[4][5]

Troubleshooting Guides

Problem 1: Low Yield of the Desired Aldol Adduct
Possible Cause Troubleshooting Steps
Self-condensation of the enolizable partner If not using a directed approach, slowly add the enolizable carbonyl to the reaction mixture containing the non-enolizable partner and the base.
Retro-aldol reaction The aldol addition is reversible. For sterically hindered products, the equilibrium may favor the starting materials. Consider running the reaction at a lower temperature to shift the equilibrium towards the product. Alternatively, if the subsequent dehydration is acceptable, heating the reaction can drive it to completion by forming the more stable conjugated system.
Cannizzaro reaction If using a non-enolizable aldehyde and a strong base, you may observe disproportionation. Use a milder base or switch to a directed aldol protocol with LDA, where the base is consumed in the enolate formation step before the aldehyde is added.
Base is not strong enough For ketones, a stronger base than NaOH or KOH may be required to form a sufficient concentration of the enolate. Consider using LDA or other strong, non-nucleophilic bases.
Problem 2: Formation of α,β-Unsaturated By-product
Possible Cause Troubleshooting Steps
High reaction temperature The elimination of water from the aldol adduct is promoted by heat. Maintain a low reaction temperature (e.g., 0 °C to room temperature) to isolate the β-hydroxy ketone.
Strongly basic or acidic conditions Both strong bases and acids can catalyze the dehydration. Use the minimum necessary amount of catalyst and neutralize the reaction mixture promptly during workup.
Extended reaction time Prolonged exposure to the reaction conditions can lead to dehydration. Monitor the reaction by TLC and work it up as soon as the starting material is consumed.
Problem 3: Poor Diastereoselectivity in the Reduction to the 1,3-Diol
Possible Cause Troubleshooting Steps
Non-chelating reduction conditions Simple reduction with NaBH₄ without a chelating agent will often give a mixture of syn and anti diols with low selectivity.
Incorrect choice of stereodirecting reagent To obtain the syn-diol, use Narasaka-Prasad conditions (e.g., Et₂BOMe/NaBH₄).[2][3] For the anti-diol, use Evans-Saksena conditions (e.g., Me₄NHB(OAc)₃).[4][5]
Presence of water or other protic impurities These can interfere with the formation of the boron chelate in the Narasaka-Prasad reduction. Ensure anhydrous conditions and use dry solvents.
Substrate does not form a stable chelate The effectiveness of chelation-controlled reductions depends on the ability of the substrate to form a stable six-membered ring intermediate with the boron reagent. Highly sterically hindered substrates may not react as expected.

Data Presentation

Table 1: Influence of Catalyst on Asymmetric Aldol Reaction of Cyclohexanone and p-Nitrobenzaldehyde

EntryCatalystAdditiveYield (%)dr (anti/syn)ee (%) [anti]
1Proline-derived catalyst 3g -7095:592
2Proline-derived catalyst 3g Cu(OTf)₂9997:398
3Proline-derived catalyst 3g Zn(OTf)₂9596:496
4L-ProlineCu(OTf)₂5580:2075

Data summarized from Öztürk, T., et al. (2018). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity. ACS Omega.

Table 2: Comparison of Diastereoselective Reduction Methods for β-Hydroxy Ketones

Method Reagents Typical Product Diastereomeric Ratio (syn:anti)
Simple NaBH₄ ReductionNaBH₄, MeOHMixture~1:1
Narasaka-Prasad Reduction Et₂BOMe, NaBH₄syn-1,3-diolOften >95:5
Evans-Saksena Reduction Me₄NHB(OAc)₃anti-1,3-diolOften >95:5

Experimental Protocols

Protocol 1: Directed Aldol Reaction using LDA

This protocol describes the formation of a β-hydroxy ketone by reacting the lithium enolate of a ketone with an aldehyde.

Materials:

Procedure:

  • LDA Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.05 eq) dropwise. Stir the mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C for 15 minutes before re-cooling to -78 °C.

  • Enolate Formation: Slowly add the ketone (1.0 eq) dropwise to the freshly prepared LDA solution at -78 °C. Stir for 1-2 hours to ensure complete enolate formation.

  • Aldol Addition: Add the aldehyde (1.0 eq) dropwise to the enolate solution at -78 °C. Stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

  • Workup: Allow the reaction mixture to warm to room temperature. Transfer to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude β-hydroxy ketone by flash column chromatography.

Protocol 2: Narasaka-Prasad Reduction for syn-1,3-Diols

This protocol describes the diastereoselective reduction of a β-hydroxy ketone to a syn-1,3-diol.

Materials:

  • β-hydroxy ketone

  • Anhydrous methanol (B129727) (MeOH) and tetrahydrofuran (THF) (4:1 mixture)

  • Diethyl(methoxy)borane (Et₂BOMe)

  • Sodium borohydride (NaBH₄)

  • Aqueous hydrogen peroxide (H₂O₂)

  • Aqueous sodium hydroxide (B78521) (NaOH)

Procedure:

  • Chelation: Dissolve the β-hydroxy ketone (1.0 eq) in a 4:1 mixture of anhydrous THF and MeOH. Cool the solution to -78 °C. Add Et₂BOMe (1.1 eq) dropwise. Stir the mixture at -78 °C for 30 minutes.

  • Reduction: Add NaBH₄ (1.5 eq) in one portion. Stir the reaction at -78 °C for 3-5 hours, monitoring by TLC.

  • Quenching and Workup: Quench the reaction by adding an equal volume of saturated aqueous NH₄Cl. Extract with ethyl acetate.

  • Boron Removal: Concentrate the organic phase. Redissolve the residue in MeOH and add an equal volume of 30% aqueous H₂O₂ and 3M aqueous NaOH. Stir vigorously for 1 hour.

  • Extraction and Purification: Extract the mixture with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude diol by flash column chromatography to obtain the syn-1,3-diol.

Visualizations

Logical Workflow for Avoiding By-products in Aldol Reactions

Aldol_Strategy cluster_aldol Aldol Reaction Control cluster_reduction Reduction Stereocontrol start Goal: Synthesize 1,3-Diol step1 Step 1: Aldol Reaction (Form β-Hydroxy Ketone) start->step1 step2 Step 2: Reduction (Form 1,3-Diol) step1->step2 q1 Are both carbonyls enolizable? step1->q1 q2 Desired Diol Stereochemistry? step2->q2 non_enolizable Use one non-enolizable carbonyl (e.g., Benzaldehyde) q1->non_enolizable No directed_aldol Use Directed Aldol Reaction (LDA, -78°C) q1->directed_aldol Yes syn_diol Narasaka-Prasad Reduction (Et₂BOMe, NaBH₄) q2->syn_diol syn anti_diol Evans-Saksena Reduction (Me₄NHB(OAc)₃) q2->anti_diol anti

Caption: Decision workflow for minimizing by-products in 1,3-diol synthesis.

Signaling Pathway for Stereoselective Reduction

Reduction_Pathways cluster_syn syn-Diol Pathway cluster_anti anti-Diol Pathway start β-Hydroxy Ketone narasaka Narasaka-Prasad Reagents (Et₂BOMe, NaBH₄) start->narasaka evans Evans-Saksena Reagent (Me₄NHB(OAc)₃) start->evans chelate Boron Chelate (6-membered ring) narasaka->chelate Chelation hydride_ext External Hydride Attack (Intermolecular) chelate->hydride_ext syn_product syn-1,3-Diol hydride_ext->syn_product alkoxyborohydride Alkoxyborohydride Intermediate evans->alkoxyborohydride Reaction with -OH hydride_int Internal Hydride Delivery (Intramolecular) alkoxyborohydride->hydride_int anti_product anti-1,3-Diol hydride_int->anti_product

Caption: Mechanistic pathways for stereoselective reduction of β-hydroxy ketones.

References

Technical Support Center: Scaling Up the Synthesis of 1,3-Pentanediol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 1,3-Pentanediol, with a focus on challenges encountered during scale-up operations.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound, and what are the challenges?

A1: Direct synthesis of this compound at an industrial scale is less documented than for its isomers, 1,5-Pentanediol and 1,2-Pentanediol. Common routes explored for C5 diols often favor other isomers:

  • Catalytic Hydrogenation of Glutaric Acid: This method predominantly yields 1,5-Pentanediol as the hydrogenation of the two terminal carboxylic acid groups logically leads to hydroxyl groups at the 1 and 5 positions.[1]

  • Hydrogenolysis of Tetrahydrofurfuryl Alcohol (THFA): Derived from biomass (furfural), the hydrogenolysis of THFA also selectively yields 1,5-Pentanediol through the ring-opening of the tetrahydrofuran (B95107) structure.[1]

  • Hydrogenation of Cyclic 1,3-Diones: A more promising route involves the hydrogenation of cyclopentane-1,3-dione. This has been demonstrated on a bench scale with catalysts like Ruthenium on Carbon (Ru/C) and shows potential for scalability.[2]

The main challenge is achieving high selectivity for the 1,3-isomer over other isomers and byproducts.

Q2: Which catalyst systems are most effective for producing pentanediols?

A2: Catalyst selection is critical and depends on the chosen synthetic pathway.

  • For hydrogenation of diones to diols, Ruthenium on Carbon (Ru/C) has shown the best performance, providing complete conversion and high yields. In contrast, catalysts like Rh/C, Pd/C, and Pt/C tend to promote dehydration, leading to undesired byproducts.[2]

  • For the production of 1,2-Pentanediol and 1,5-Pentanediol from furfural (B47365) derivatives, noble metal-based catalysts are highly efficient.[3] Pt- and Ru-based catalysts primarily yield 1,2-Pentanediol, while Rh- and Ir-based catalysts favor 1,5-Pentanediol.[3] Copper-based catalysts can produce a mixture of both but often require harsher reaction conditions.[3]

Q3: What are the key safety precautions when handling this compound and its precursors at scale?

A3: this compound is a flammable liquid and vapor that can cause skin and eye irritation, as well as respiratory irritation.[4] When scaling up, it is crucial to:

  • Ensure Adequate Ventilation: Handle all chemicals in a well-ventilated area to avoid the buildup of vapors.[5]

  • Use Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-impermeable gloves, and eye protection.[5] If exposure limits are exceeded, a full-face respirator is necessary.[5]

  • Control Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge.[5] Remove all sources of ignition from the work area.[5]

  • Develop Spill Response Procedures: Have a plan for containing and cleaning up spills using inert absorbent materials.[5]

Q4: How does reaction temperature and pressure affect yield and selectivity?

A4: Temperature and pressure are critical parameters that must be carefully optimized during scale-up.

  • Temperature: Higher temperatures can increase reaction rates but may also promote side reactions, such as dehydration, reducing selectivity.[2] For instance, in the synthesis of a related compound, 2,2,4-trimethyl-1,3-pentanediol (B51712) monoisobutyrate, an optimal temperature of 50°C was identified.[6]

  • Pressure: Increasing hydrogen pressure in hydrogenation reactions generally boosts the conversion rate.[1][7] However, excessively high pressure can sometimes decrease selectivity towards the desired diol.[1][7] An optimal pressure of 1 MPa was found for the hydrogenation of furfuryl alcohol to pentanediol (B8720305).[1]

Troubleshooting Guide

Problem 1: Low Yield or Incomplete Conversion

Q: My reaction is not going to completion, and the yield of this compound is significantly lower than expected. What are the potential causes and solutions?

A: Low yield can stem from several factors, especially during scale-up.

  • Cause 1: Catalyst Deactivation or Insufficient Loading.

    • Solution: The catalyst may be poisoned by impurities in the feedstock or may have sintered at high temperatures. Consider increasing the catalyst loading or performing a pre-treatment/regeneration step. For reactions like the hydrogenation of cyclic diones, a Ru/C catalyst loading of around 10-14 wt% has been used effectively.[2] Ensure raw materials are of sufficient purity, as impurities can inactivate the catalyst.

  • Cause 2: Suboptimal Reaction Conditions.

    • Solution: Re-evaluate the temperature and pressure. A reaction that works at a small scale may require different conditions upon scale-up due to changes in heat and mass transfer. Systematically vary the temperature and pressure to find the optimal balance for conversion and selectivity. For similar hydrogenolysis reactions, temperatures range from 125°C to 160°C and pressures from 1 to 6 MPa.[3][7]

  • Cause 3: Poor Mixing/Mass Transfer.

    • Solution: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of low reactant concentration, hindering the reaction. Evaluate the reactor's agitation system. Increasing the stirring speed or using a reactor with better baffling can improve mass transfer, particularly in heterogeneous catalytic systems.

Problem 2: Poor Selectivity and Formation of Byproducts

Q: I am observing significant amounts of byproducts, such as other pentanediol isomers, ketones, or polymers. How can I improve selectivity for this compound?

A: Poor selectivity is a common scale-up challenge.

  • Cause 1: Incorrect Catalyst Choice.

    • Solution: The choice of catalyst metal and support is crucial for directing the reaction pathway. As noted, for the hydrogenation of 1,3-diones, Ru/C is highly selective for the 1,3-diol, whereas Pd/C or Pt/C favor dehydration byproducts.[2] Ensure you are using the most selective catalyst system for your specific route.

  • Cause 2: Reaction Temperature is Too High.

    • Solution: Elevated temperatures can provide the activation energy for undesired side reactions.[2] For example, the oxidation of 1,3-diols can yield ketones or carboxylic acids.[1] Try lowering the reaction temperature to favor the desired kinetic pathway, even if it requires a longer reaction time.

  • Cause 3: Unintended Reactions in Feedstock.

    • Solution: Some feedstocks, like furfural derivatives, can undergo polymerization catalyzed by acid.[8][9] The presence of a small amount of a base catalyst can sometimes suppress these side reactions and improve the yield of the desired intermediate.[8][9]

Problem 3: Difficulties in Product Purification

Q: I am struggling to isolate pure this compound from the crude reaction mixture. What purification strategies are effective at a larger scale?

A: Purifying polar, water-soluble diols can be challenging. A multi-step approach is often necessary, drawing from methods used for similar compounds like 1,3-propanediol (B51772).[10][11][12][13][14]

  • Step 1: Biomass and Solids Removal.

    • Solution: If using a biological route or a heterogeneous catalyst, the first step is to remove all solid particles. Microfiltration is a scalable and efficient method for this, capable of removing over 98% of biomass.[10][14]

  • Step 2: Removal of Soluble Impurities (Proteins, Salts, Acids).

    • Solution:

      • Activated Charcoal: Treatment with activated charcoal can effectively remove soluble proteins and color impurities.[10][12]

      • Ion Exchange Chromatography: This is a powerful technique for removing charged impurities like inorganic salts and organic acids. A strong acidic ion-exchange resin can be used to capture these contaminants, allowing the neutral diol to pass through.[12]

  • Step 3: Water and Solvent Removal.

    • Solution: Vacuum distillation is used to remove water and any low-boiling organic solvents from the product stream.[10][13] Given the relatively high boiling point of this compound, this is an effective concentration step.

  • Step 4: Final Purification.

    • Solution: For high-purity requirements, a final fractional distillation or preparative chromatography step may be necessary to separate the this compound from any remaining isomers or close-boiling impurities.[10]

Data Presentation

Table 1: Catalyst Performance in the Synthesis of Pentanediols from Furfural/Furfuryl Alcohol

Catalyst Substrate Temp. (°C) Pressure (bar) Conversion (%) Selectivity (1,2-PeD) Selectivity (1,5-PeD) Reference
10 wt% Cu-Mg₃AlO₄.₅ Furfural 140 60 99 51% 29% [3]
10 wt% Cu/Al₂O₃ Furfural 140 80 86 48% 22% [3]
Ru/PVP Furfuryl Alcohol 125 20 Quantitative 27% 0% (73% THFA) [3]

| 2Pt/MgO-200 | Furfuryl Alcohol | 160 | 10 (1 MPa) | >95% | 59.4% | 15.2% |[7] |

Table 2: Reaction Conditions for Synthesis of 2,2,4-Trimethyl-1,3-Pentanediol Derivatives

Product Reactant Catalyst Temp. (°C) Time (h) Conversion (%) Selectivity (%) Reference
Monoisobutyrate Isobutyraldehyde Sodium Hydroxide 50 4 93.10 92.98 [6]
Monoisobutyrate Isobutyraldehyde Alkali Metal Hydroxide 60 - 120 0.5 - 10 min >60% Yield >6:1 (Monoester:Diol) [15]

| Diisobutyrate | Metadioxane | Strong Acid (e.g., H₂SO₄) | 80 - 200 | 1.5 - 32 | ~90% Yield | N/A |[1][16] |

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of a Cyclic 1,3-Dione

This protocol is based on the principles for hydrogenating cyclopentane-1,3-dione to cyclopentane-1,3-diol and can be adapted for other 1,3-dione substrates.[2]

  • Reactor Preparation: Charge a high-pressure stainless-steel autoclave with the 1,3-dione substrate and the chosen solvent (e.g., Tetrahydrofuran (THF), which has shown favorable results).[2][8]

  • Catalyst Addition: Add the Ru/C catalyst (e.g., 5-10 wt% relative to the substrate) to the reactor under an inert atmosphere (e.g., nitrogen or argon) to prevent premature reaction with air.

  • Sealing and Purging: Seal the reactor and purge it several times with nitrogen, followed by several purges with hydrogen gas to remove all air.

  • Reaction Execution: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 bar). Begin stirring and heat the reactor to the target temperature (e.g., 160°C).[2]

  • Monitoring: Monitor the reaction progress by measuring hydrogen uptake. Samples may be carefully withdrawn at intervals (if the reactor setup allows) to be analyzed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Cooldown and Depressurization: Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature. Carefully vent the excess hydrogen pressure in a well-ventilated area.

  • Product Recovery: Open the reactor, and separate the catalyst from the reaction mixture by filtration. The resulting solution contains the crude 1,3-diol, which can be purified according to the protocol below.

Protocol 2: Downstream Purification of this compound from Crude Mixture

This protocol is adapted from established methods for purifying similar, water-soluble diols like 1,3-propanediol from complex broths.[10][12][13]

  • Filtration: Filter the crude reaction mixture through a microfiltration setup (e.g., 0.22 µm filter) to remove the heterogeneous catalyst and any particulate matter.

  • Activated Charcoal Treatment: Add activated charcoal (e.g., 20-30 g/L of crude liquid) to the filtered solution.[10] Stir the slurry for a set period (e.g., 1-2 hours) at room temperature to adsorb color bodies and high-molecular-weight impurities. Remove the charcoal by filtration.

  • Ion Exchange: Pass the clarified solution through a column packed with a strong acid cation exchange resin (H⁺ form). This step will remove residual metal ions and other cationic impurities.[12]

  • Vacuum Distillation: Transfer the solution to a distillation apparatus. Apply vacuum and gently heat to remove the bulk of the solvent and any water present.

  • Fractional Distillation: Perform a final fractional vacuum distillation of the concentrated crude product. Collect the fraction corresponding to the boiling point of this compound to obtain the purified product.

Visualizations

G cluster_prep Phase 1: Synthesis & Optimization cluster_scale Phase 2: Scale-Up & Purification Reactant Reactant & Catalyst Selection SmallScale Small-Scale Synthesis Reactant->SmallScale Optimization Process Optimization (Temp, Pressure, Conc.) SmallScale->Optimization ScaleUp Pilot Scale-Up Reaction Optimization->ScaleUp Purification Downstream Purification ScaleUp->Purification Analysis QC Analysis (Purity, Yield) Purification->Analysis

Caption: General workflow for scaling up this compound synthesis.

G cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield or Poor Selectivity cause1 Catalyst Issue? start->cause1 cause2 Conditions Suboptimal? start->cause2 cause3 Side Reactions? start->cause3 sol1 Verify Catalyst Activity Increase Loading Check Feed Purity cause1->sol1 sol2 Optimize Temp & Pressure Improve Agitation cause2->sol2 sol3 Lower Temperature Change Catalyst/Solvent Add Base/Suppressor cause3->sol3

Caption: Troubleshooting decision tree for low yield and selectivity issues.

G Crude Crude Reaction Mixture Filtration Step 1: Microfiltration Crude->Filtration Charcoal Step 2: Activated Charcoal Treatment Filtration->Charcoal Catalyst / Solids Catalyst / Solids Filtration->Catalyst / Solids IonExchange Step 3: Ion Exchange Chromatography Charcoal->IonExchange Color / Polymers Color / Polymers Charcoal->Color / Polymers Distillation Step 4: Vacuum Distillation IonExchange->Distillation Salts / Acids Salts / Acids IonExchange->Salts / Acids Final Step 5: Final Purification (Fractional Distillation) Distillation->Final Solvent / Water Solvent / Water Distillation->Solvent / Water Pure Pure this compound (>99%) Final->Pure

Caption: Multi-step workflow for the purification of this compound.

References

troubleshooting low enantiomeric excess in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Asymmetric Synthesis. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during enantioselective reactions, with a specific focus on addressing low enantiomeric excess (ee).

Troubleshooting Guides

Low enantiomeric excess is a frequent challenge in asymmetric synthesis. This guide provides a systematic approach to diagnosing and resolving the root causes of poor enantioselectivity.

Systematic Troubleshooting Workflow for Low Enantiomeric Excess

When faced with a low ee value, it is crucial to investigate potential issues systematically, starting from the analysis and moving backward to the reaction components and conditions.

TroubleshootingWorkflow start Low Enantiomeric Excess (ee) Observed analytics Step 1: Verify Analytical Method (Chiral HPLC/GC) start->analytics sub_analytics1 Is the method validated? (Accuracy, Precision, Linearity) analytics->sub_analytics1 reagents Step 2: Scrutinize Reagents & Catalyst Purity sub_reagents1 Are substrate & reagents pure? reagents->sub_reagents1 conditions Step 3: Evaluate & Optimize Reaction Conditions sub_conditions1 Is the temperature optimal & controlled? conditions->sub_conditions1 resolution Resolution: Reproducible & High ee Achieved sub_analytics1->reagents Yes action_analytics Validate Analytical Method (See Protocol 1) sub_analytics1->action_analytics No sub_reagents2 Is the catalyst pure & active? sub_reagents1->sub_reagents2 Yes action_reagents1 Purify Substrate/Reagents (e.g., Recrystallization, Distillation) (See Protocol 4) sub_reagents1->action_reagents1 No sub_reagents2->conditions Yes action_reagents2 Synthesize/Procure Fresh Catalyst & Characterize Thoroughly sub_reagents2->action_reagents2 No sub_conditions2 Is the solvent optimal & anhydrous? sub_conditions1->sub_conditions2 Yes action_conditions1 Screen Temperature Range (See Protocol 3) sub_conditions1->action_conditions1 No sub_conditions3 Is catalyst loading optimized? sub_conditions2->sub_conditions3 Yes action_conditions2 Screen Solvents & Use Anhydrous Conditions (See Protocol 2) sub_conditions2->action_conditions2 No sub_conditions3->resolution Yes action_conditions3 Screen Catalyst Loading sub_conditions3->action_conditions3 No action_analytics->reagents action_reagents1->sub_reagents2 action_reagents2->conditions action_conditions1->sub_conditions2 action_conditions2->sub_conditions3 action_conditions3->resolution

Caption: A logical workflow for troubleshooting low enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is enantiomeric excess (ee) and why is it a critical parameter?

A1: Enantiomeric excess (ee) is a measurement of the purity of a chiral substance.[1] It is defined as the absolute difference between the mole fractions of two enantiomers, expressed as a percentage.[1][2] A 50:50 mixture of both enantiomers is called a racemic mixture and has an ee of 0%, while a sample containing only one enantiomer is enantiomerically pure and has an ee of 100%.[1][2] In the pharmaceutical industry, the enantiomeric composition is crucial as one enantiomer may be therapeutically active while the other could be inactive or even harmful.[3][4]

Q2: My enantiomeric excess is significantly lower than the literature value. What should I check first?

A2: The first and most critical step is to rigorously validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[5] An inaccurate or unoptimized method can provide misleading ee values.[5] Ensure you have a good baseline separation of the enantiomers (Resolution > 1.5) and that your method is precise, accurate, and linear.[5] Refer to the detailed protocol for validating your analytical method.[5]

Q3: I've confirmed my analytical method is sound, but my ee is still low. What is the next step?

A3: The next step is to scrutinize the purity of all your starting materials.[6] Trace impurities in your substrate or reagents can act as catalyst poisons or promote a non-selective background reaction, leading to poor enantioselectivity.[6][7] Additionally, the quality, purity, and proper handling of your catalyst are paramount.[5][6] Ensure the catalyst has been stored correctly, typically under an inert atmosphere, to prevent decomposition.[6][7]

Q4: How does reaction temperature influence enantiomeric excess?

A4: Temperature is a critical parameter affecting enantioselectivity.[7][8] Generally, lower reaction temperatures lead to higher enantiomeric excess because the energy difference between the diastereomeric transition states becomes more significant relative to the thermal energy of the system.[7][9] Conversely, higher temperatures can provide enough energy to overcome the activation energy difference, resulting in a loss of selectivity.[7] However, this is not always the case, and the optimal temperature is highly dependent on the specific reaction.[10][11][12]

Q5: Can the choice of solvent dramatically impact my enantioselectivity?

A5: Yes, the solvent can have a profound effect on enantioselectivity.[7][13][14] Solvents can influence the conformation and solvation of the catalyst-substrate complex, which in turn affects the stereochemical outcome.[13][15] Polar or coordinating solvents might interfere with the catalyst-substrate interaction, leading to lower ee, while nonpolar solvents often favor higher selectivity.[7] In some cases, specific solvents like hexafluoroisopropanol (HFIP) can dramatically improve enantioselectivity by stabilizing the transition state or altering the catalyst's structure.[16] It is highly recommended to perform a solvent screen to find the optimal medium for your reaction.[3]

Q6: How does catalyst loading affect enantiomeric excess?

A6: The amount of catalyst used (catalyst loading) can significantly impact enantioselectivity.[7]

  • Too Low: Insufficient catalyst may result in a slow reaction, allowing a non-enantioselective background reaction to become significant, thereby lowering the overall ee.[7]

  • Too High: At high concentrations, some catalysts can form aggregates or dimers that are less selective or even inactive.[7][17] This can also promote unwanted side reactions. Finding the optimal catalyst loading is key to maximizing enantioselectivity.

Q7: Could impurities in my substrate or reagents be the cause of low ee?

A7: Absolutely. Impurities in the substrate can compete with the desired reaction or inhibit the catalyst.[5] Similarly, impurities in reagents or additives can poison the catalyst.[7] For example, trace amounts of water or oxygen can deactivate sensitive catalysts.[6] It is essential to use highly purified substrates and reagents and to run reactions under strictly anhydrous and, if necessary, anaerobic conditions.[6]

Q8: What are the standard methods for accurately determining enantiomeric excess?

A8: The most common and reliable methods for determining ee are chromatographic techniques.[1]

  • Chiral High-Performance Liquid Chromatography (HPLC): Widely used for its accuracy and robustness, it separates enantiomers on a chiral stationary phase (CSP).[1][18]

  • Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable compounds.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used with chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) to differentiate the signals of the two enantiomers.[1]

  • Polarimetry: A traditional method that measures the rotation of plane-polarized light.[1] However, its accuracy can be affected by impurities and non-linear relationships between concentration and rotation (the Horeau effect).[19][20]

Data Presentation

Impact of Reaction Parameters on Enantioselectivity

The following tables illustrate how common reaction parameters can influence the outcome of an asymmetric synthesis. The data is representative and will vary for each specific reaction.

Table 1: Illustrative Effect of Temperature on Enantiomeric Excess

Temperature (°C)Enantiomeric Excess (ee, %)Yield (%)
605598
25 (Room Temp)7895
09290
-209785
-78>9960

Note: Lower temperatures often increase enantioselectivity but may decrease the reaction rate and overall yield.[3][7][8]

Table 2: Impact of Solvent on Enantiomeric Excess for a Hypothetical Reaction

SolventDielectric Constant (ε)Enantiomeric Excess (ee, %)
Toluene2.495
Dichloromethane (DCM)9.188
Tetrahydrofuran (THF)7.575
Acetonitrile37.540
Methanol32.725

Note: Nonpolar solvents often lead to higher enantioselectivity in many asymmetric reactions.[7][14]

Table 3: Influence of Catalyst Loading on Enantioselectivity

Catalyst Loading (mol%)Enantiomeric Excess (ee, %)Yield (%)
0.17540
0.58885
1.09698
5.09799
10.09499

Note: Increasing catalyst loading can improve ee up to a certain point, after which aggregation effects may reduce selectivity.[7][17]

ParametersInfluence center Enantiomeric Excess (ee %) temp Temperature temp->center Lower Temp Often Increases ee solvent Solvent solvent->center Polarity & Coordination Affects Selectivity catalyst Catalyst Purity & Loading catalyst->center Purity is Critical Loading must be Optimized substrate Substrate Purity substrate->center Impurities can Inhibit or Poison Catalyst

Caption: Key parameters influencing enantiomeric excess in asymmetric synthesis.

Experimental Protocols

Protocol 1: Validation of Chiral HPLC/GC Method for ee Determination

Objective: To ensure the analytical method for determining enantiomeric excess is accurate, precise, and reliable.

Methodology:

  • Resolution: Develop a separation method where the resolution between the two enantiomer peaks is greater than 1.5. This can be achieved by optimizing the mobile/gas phase, flow rate, and column temperature.[5]

  • Linearity: Prepare a series of solutions with varying ratios of the two enantiomers (e.g., 99:1, 90:10, 75:25, 50:50, 25:75, 10:90, 1:99). Plot the peak area ratio against the known concentration ratio. The correlation coefficient (r²) should be ≥ 0.99.[5]

  • Accuracy: Prepare samples with a known ee value (e.g., by mixing known masses of pure enantiomers). Analyze the samples and compare the measured ee with the theoretical ee. The recovery should be within a defined range, typically 98-102%.[5]

  • Precision: Analyze the same sample multiple times (e.g., n=6) to determine the repeatability of the measurement. The relative standard deviation (RSD) should be low (e.g., <2%).

Protocol 2: General Procedure for Screening Reaction Solvents

Objective: To identify the optimal solvent for maximizing enantioselectivity.

Methodology:

  • Setup: In parallel, set up a series of identical reactions in clean, dry vials, each containing a different solvent. Choose a range of solvents with varying polarities and coordinating abilities (e.g., Toluene, DCM, THF, Diethyl Ether, Hexane).

  • Execution: Add the substrate, catalyst, and reagents in a consistent order to each vial. Ensure all reactions are run at the same temperature and for the same duration.

  • Analysis: After the designated reaction time, quench each reaction. Analyze an aliquot from each mixture to determine the conversion (e.g., by ¹H NMR or GC) and the enantiomeric excess (by chiral HPLC/GC).

  • Selection: The solvent that provides the highest enantiomeric excess with acceptable conversion is selected for further optimization.[3]

Protocol 3: General Procedure for Optimizing Reaction Temperature

Objective: To investigate the effect of temperature on enantioselectivity and identify the optimal reaction temperature.

Methodology:

  • Setup: Prepare a set of identical reactions using the optimal solvent identified in Protocol 2.

  • Execution: Run each reaction at a different, precisely controlled temperature (e.g., -78°C, -40°C, 0°C, 25°C). Allow the reaction mixture to equilibrate to the target temperature before adding the final reagent to initiate the reaction.

  • Analysis: Quench the reactions after a fixed time. Determine the conversion and enantiomeric excess for each reaction.

  • Selection: Identify the temperature that provides the best balance of high enantioselectivity and a practical reaction rate.[3]

Protocol 4: Purification of Substrate by Recrystallization

Objective: To remove impurities from a solid substrate that may be interfering with the catalytic reaction.

Methodology:

  • Solvent Selection: Choose a suitable solvent or solvent mixture. The ideal solvent will dissolve the substrate when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble at all temperatures.

  • Dissolution: Dissolve the crude substrate in the minimum amount of boiling solvent.

  • Filtration (Hot): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature, then potentially in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals thoroughly under vacuum to remove all traces of solvent before use in the asymmetric reaction.

References

Technical Support Center: 1,3-Pentanediol Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of impurities on the polymerization of 1,3-Pentanediol.

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization of this compound, with a focus on problems arising from monomer impurities.

Issue 1: The molecular weight of the final polymer is consistently low.

  • Question: My polymerization reaction is resulting in a polymer with a much lower molecular weight than theoretically expected. I have double-checked my stoichiometry. What could be the cause?

  • Answer: Low molecular weight in polycondensation reactions is often a result of impurities that terminate the growing polymer chains.

    • Potential Cause 1: Monofunctional Impurities: The most likely culprits are monofunctional alcohols or acids. These impurities have only one reactive group, and once they react with a growing polymer chain, they cap the end, preventing further propagation.

    • Recommended Action:

      • Purity Analysis: Analyze the purity of your this compound monomer using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify any monofunctional contaminants.

      • Monomer Purification: If impurities are detected, purify the this compound via distillation before use.

    • Potential Cause 2: Excess Water: While water is a byproduct of esterification, excess water present at the beginning of the reaction can unfavorably alter the reaction equilibrium, hindering the achievement of high molecular weight.[1]

    • Recommended Action:

      • Drying of Monomers: Ensure that both the this compound and the diacid monomer are thoroughly dried before the reaction.

      • Efficient Water Removal: During the reaction, ensure that the water byproduct is efficiently removed from the reaction vessel, for example, by using a high-vacuum system and adequate agitation.

Issue 2: The final polyester (B1180765) is discolored (yellow or brown).

  • Question: My final polyester product has an undesirable yellow or brownish tint. What is causing this discoloration?

  • Answer: Discoloration in polyesters is typically caused by thermal degradation, oxidation, or catalyst-related side reactions.[2][3]

    • Potential Cause 1: Oxidative Impurities or Atmospheric Oxygen: The presence of oxygen or oxidizing impurities at the high temperatures required for polymerization can lead to the formation of colored byproducts.[4][5][6] Polymer chains can undergo chain scission and form unsaturated fragments that are prone to oxidation, leading to colored species.[3]

    • Recommended Action:

      • Inert Atmosphere: Conduct the entire polymerization process under a strict inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

      • Monomer Purity: Check the monomer for any peroxide or carbonyl impurities which can initiate oxidative degradation.[4]

    • Potential Cause 2: Residual Polymerization Catalyst: Certain catalysts, particularly some titanium-based compounds, are known to cause yellowing in polyesters.[7]

    • Recommended Action:

      • Catalyst Selection: Consider using alternative catalysts that are less prone to causing discoloration, such as certain tin-based catalysts.

      • Catalyst Concentration: Optimize the catalyst concentration, as excessive amounts can exacerbate discoloration.

    • Potential Cause 3: Excessive Reaction Temperature or Time: Prolonged exposure to high temperatures can cause thermal degradation of the polymer, leading to discoloration.

    • Recommended Action:

      • Optimize Conditions: Carefully control the reaction temperature and time to be the minimum required to achieve the desired molecular weight.

Issue 3: The polymerization reaction gels prematurely.

  • Question: My reaction mixture is gelling and becoming insoluble before reaching the desired conversion. What could be the issue?

  • Answer: Premature gelling is often caused by impurities that have more than two functional groups, leading to cross-linking.

    • Potential Cause: Polyfunctional Impurities: Impurities with three or more reactive groups (e.g., glycerol (B35011) or other polyols) can act as cross-linking agents, leading to the formation of a three-dimensional polymer network and subsequent gelation.

    • Recommended Action:

      • Impurity Screening: Use analytical techniques like GC-MS to screen the this compound for any polyfunctional impurities.

      • Monomer Purification: If such impurities are present, purify the monomer before use.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in industrial-grade this compound and what are their effects?

  • Monofunctional Alcohols: Act as chain terminators, reducing the final molecular weight.

  • Water: Affects the reaction equilibrium, potentially lowering the molecular weight.

  • Unreacted Starting Materials/Intermediates: Depending on the synthesis route, these can be present and may need to be removed.[8]

  • Oxidation Products (e.g., aldehydes, ketones): Can cause discoloration and potentially undergo side reactions.[4][8]

  • Residual Acidic or Basic Catalysts: Can lead to discoloration and may catalyze the degradation of the final polymer.[10][11]

Q2: How does water content specifically affect the polymerization kinetics?

A2: In step-growth polycondensation, water is a reaction product. According to Le Chatelier's principle, its presence shifts the equilibrium back towards the reactants, thus slowing down the forward (polymerization) reaction rate.[1] Efficient and continuous removal of water is critical to drive the reaction towards the formation of high molecular weight polymer.[12]

Q3: Can residual acidic impurities from the monomer synthesis affect the final polymer?

A3: Yes. Residual acidic impurities can have a catalytic effect on the hydrolytic degradation of the polyester's ester bonds.[10][11] This can reduce the thermal stability of the final polymer and may lead to a decrease in molecular weight over time, especially when the polymer is exposed to moisture.

Data Presentation

Table 1: Qualitative Impact of Impurity Classes on this compound Polymerization and Final Polymer Properties

Impurity ClassPotential SourceImpact on Molecular WeightImpact on Polydispersity Index (PDI)Impact on ColorImpact on Thermal Stability
Monofunctional Alcohols Incomplete reaction, side reactionsSignificant Decrease IncreaseNoneNone
Water Inadequate drying of reactantsDecrease Slight IncreaseNoneNone
Polyfunctional Alcohols ContaminationLeads to Gelation Broadening before gel pointNoneMay Increase (due to cross-linking)
Oxidizing Agents/Peroxides Storage, air exposureDecrease (due to degradation)IncreaseYellowing/Browning Decrease
Residual Acidic Catalyst Synthesis carryoverNegligible (initially)NegligibleMay cause discolorationDecrease (catalyzes degradation)
Residual Metal Catalyst Polymerization stepNoneNoneCan cause yellowing May catalyze degradation

Experimental Protocols

Protocol: Detection of Impurities in this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the qualitative and quantitative analysis of volatile and semi-volatile impurities in a this compound sample.

1. Objective: To identify and quantify impurities in a this compound sample.

2. Materials:

  • This compound sample

  • High-purity solvent (e.g., Dichloromethane or Methanol, HPLC grade)

  • Internal standard (e.g., 1,3-Butanediol)

  • Derivatizing agent (optional, e.g., Phenylboronic acid or Heptafluorobutyric anhydride)[13][14]

  • GC vials with septa

3. Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary column suitable for polar analytes (e.g., a modified polyethylene (B3416737) glycol phase like SPB-1000 or a non-polar phase like Equity-1).[15]

4. Sample Preparation:

  • Prepare a stock solution of the internal standard (e.g., 1000 mg/L in the chosen solvent).

  • Accurately weigh approximately 100 mg of the this compound sample into a GC vial.

  • Add a known volume of the solvent and the internal standard stock solution to the vial.

  • Cap the vial and vortex to ensure complete dissolution.

  • (Optional but recommended for improved peak shape and sensitivity): If derivatization is required, add the derivatizing agent according to established procedures and allow the reaction to complete. This is particularly useful for diols to reduce peak tailing.[13]

5. GC-MS Conditions (Example):

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 30:1

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 240 °C

    • Hold: 5 minutes at 240 °C

  • MS Detector:

    • Transfer Line Temperature: 250 °C

    • Ion Source Temperature: 230 °C

    • Scan Range: m/z 35-350

6. Data Analysis:

  • Identification: Identify the this compound peak and any impurity peaks by comparing their mass spectra with a library (e.g., NIST).

  • Quantification: Calculate the concentration of each impurity using the internal standard method. Create a calibration curve for known potential impurities if quantitative accuracy is required.

Visualizations

TroubleshootingWorkflow start Problem: Low Molecular Weight Polymer check_stoichiometry Verify Monomer Stoichiometry start->check_stoichiometry stoichiometry_ok Stoichiometry OK check_stoichiometry->stoichiometry_ok check_purity Analyze Monomer Purity (GC-MS) purity_ok Purity > 99.5%? check_purity->purity_ok check_water Check for Water Content water_ok Monomers Dry? check_water->water_ok check_setup Inspect Reaction Setup (Vacuum, Temp, Time) setup_ok Setup Optimal? check_setup->setup_ok stoichiometry_ok->check_purity Yes adjust_stoichiometry Action: Recalculate and re-weigh monomers stoichiometry_ok->adjust_stoichiometry No purity_ok->check_water Yes purify_monomer Action: Purify Monomer (e.g., Distillation) purity_ok->purify_monomer No water_ok->check_setup Yes dry_monomer Action: Dry Monomers and reagents water_ok->dry_monomer No optimize_setup Action: Optimize Temp, Time, and Vacuum setup_ok->optimize_setup No end_success High Molecular Weight Achieved setup_ok->end_success Yes adjust_stoichiometry->check_stoichiometry purify_monomer->check_purity dry_monomer->check_water optimize_setup->check_setup

Caption: Troubleshooting workflow for low molecular weight polymer.

ImpurityEffects cluster_impurities Impurity Classes in this compound cluster_effects Polymerization Issues & Effects mono_alcohol Monofunctional Alcohols low_mw Low Molecular Weight mono_alcohol->low_mw Chain Termination water Excess Water water->low_mw Shifts Equilibrium poly_alcohol Polyfunctional Alcohols gelling Premature Gelling poly_alcohol->gelling Cross-linking oxidants Oxidizing Agents / Oxygen oxidants->low_mw Chain Scission discoloration Discoloration (Yellowing) oxidants->discoloration Forms Chromophores catalyst Residual Catalyst (e.g., Ti-based) catalyst->discoloration Side Reactions degradation Poor Thermal Stability catalyst->degradation Catalyzes Degradation

Caption: Impact of impurities on polymerization outcomes.

References

Technical Support Center: 1,3-Pentanediol Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1,3-Pentanediol. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound under various storage conditions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it in a tightly closed container in a dry, cool, and well-ventilated area.[1] Avoid exposure to heat, ignition sources, and incompatible materials.

Q2: What are the primary factors that can affect the stability of this compound during storage?

A2: The stability of this compound can be influenced by several factors, including:

  • Temperature: Elevated temperatures can accelerate degradation processes.

  • Light: Exposure to light, particularly UV light, may initiate photo-degradation.

  • Oxygen: The presence of oxygen can lead to oxidation of the hydroxyl groups.

  • Moisture: Although this compound is soluble in water, excessive moisture can potentially promote hydrolytic reactions or microbial growth in non-sterile preparations.

  • Incompatible Materials: Contact with strong oxidizing agents can cause vigorous reactions and degradation.[2]

Q3: What are the potential degradation pathways for this compound?

A3: Based on the chemical structure of this compound, a diol, the most probable degradation pathway is oxidation. The primary and secondary alcohol groups are susceptible to oxidation, which can lead to the formation of aldehydes, ketones, or carboxylic acids.[3]

Q4: Are there any known incompatible materials that should be avoided during storage and handling?

A4: Yes, this compound is incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.[4] Contact with these substances should be strictly avoided to prevent potentially hazardous reactions and degradation of the product.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in color (e.g., yellowing) or odor Oxidation of the diol functional groups.Store the product under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Ensure the container is tightly sealed.
Presence of particulates or cloudiness Polymerization or formation of insoluble degradation products. Could also indicate microbial contamination if not handled aseptically.Filter the product before use. For future prevention, store at recommended cool temperatures and consider sterile filtering for critical applications.
Decrease in assay purity over time Chemical degradation due to improper storage conditions (e.g., exposure to heat, light, or incompatible materials).Review storage conditions to ensure they align with the recommendations (cool, dark, dry, and away from incompatible substances). Perform a comprehensive stability study to understand the degradation kinetics.
Inconsistent experimental results Variability in the purity of this compound from different lots or due to degradation.Qualify each new lot of this compound before use. Implement a stability testing program to monitor the purity of stored material over time.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions.

Methodology:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve this compound in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Store neat this compound at 70°C for 48 hours.

  • Photostability: Expose a solution of this compound to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.

  • Analysis: Analyze the stressed samples using a suitable stability-indicating method, such as HPLC with a UV or mass spectrometric detector, to identify and quantify any degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 7) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is often effective for separating compounds with varying polarity.

  • Detection: As this compound lacks a strong chromophore, detection can be challenging. Consider derivatization to introduce a UV-active moiety or use a universal detector like a Refractive Index Detector (RID) or a Mass Spectrometer (MS).

  • Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be confirmed by analyzing the samples from the forced degradation study to ensure separation of the parent compound from all degradation products.

Visualizations

Stability_Troubleshooting_Workflow Troubleshooting Workflow for this compound Stability Issues start Stability Issue Observed (e.g., color change, impurity) check_storage Verify Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_container Inspect Container Seal and Integrity check_storage->check_container Conditions OK corrective_action Implement Corrective Actions (e.g., modify storage, handling) check_storage->corrective_action Conditions Not OK review_handling Review Handling Procedures (e.g., exposure to air, contaminants) check_container->review_handling Seal OK check_container->corrective_action Seal Compromised analytical_testing Perform Analytical Testing (e.g., HPLC, GC-MS) review_handling->analytical_testing Procedures OK review_handling->corrective_action Procedures Not OK identify_degradant Identify Degradation Products and Impurities analytical_testing->identify_degradant quarantine Quarantine Affected Material identify_degradant->quarantine end Issue Resolved corrective_action->end quarantine->corrective_action

Caption: Troubleshooting workflow for stability issues.

Forced_Degradation_Workflow Forced Degradation Experimental Workflow start Prepare this compound Sample stress_conditions Expose to Stress Conditions start->stress_conditions acid Acid Hydrolysis (0.1M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1M NaOH, 60°C) stress_conditions->base oxidation Oxidation (3% H2O2, RT) stress_conditions->oxidation thermal Thermal Stress (70°C) stress_conditions->thermal photo Photostability (ICH Light Source) stress_conditions->photo analysis Analyze Stressed Samples (HPLC, GC-MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis data_evaluation Evaluate Degradation Profile and Identify Products analysis->data_evaluation end Stability Profile Established data_evaluation->end

References

methods to reduce catalyst loading in 1,3-Pentanediol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 1,3-Pentanediol, with a focus on methods to reduce catalyst loading.

Frequently Asked Questions (FAQs)

Q1: What are the primary goals of reducing catalyst loading in this compound synthesis?

Reducing catalyst loading is crucial for several reasons. Primarily, it lowers the overall process cost, especially when using expensive noble metal catalysts such as platinum (Pt), palladium (Pd), rhodium (Rh), or ruthenium (Ru).[1] Secondly, it simplifies product purification by minimizing catalyst residue in the final product. Lower catalyst concentrations can also sometimes lead to higher selectivity by reducing the occurrence of side reactions.[2] Finally, it aligns with the principles of green chemistry by improving atom economy and reducing waste.

Q2: What are the main types of catalysts used for the synthesis of diols like this compound?

The synthesis of diols, including pentanediols, typically employs heterogeneous catalysts. These are favored for their ease of separation from the reaction mixture and potential for recycling.[3] Common active metals include Platinum (Pt), Ruthenium (Ru), and Copper (Cu).[3][4] These metals are often dispersed on a solid support material to enhance their activity and stability. For the synthesis of 1,3-diols, bifunctional catalysts containing both metal sites for hydrogenation and acidic sites for dehydration/hydrogenolysis are often employed, such as Pt-WOx systems.[5][6]

Q3: How does the choice of catalyst support affect the required catalyst loading?

The catalyst support plays a critical role in determining the efficiency and, therefore, the required loading of the active metal. A good support material should have a high surface area to ensure maximum dispersion of the metal particles.[5] Better dispersion leads to a higher number of accessible active sites, which can significantly improve the catalyst's activity and allow for lower loading. Common supports include alumina (B75360) (Al₂O₃), silica (B1680970) (SiO₂), activated carbon, and zeolites.[2][5] The acidity of the support can also influence the reaction pathway and selectivity, which is particularly important in the synthesis of 1,3-diols where specific C-O bond cleavage is required.[6]

Q4: Can promoters be used to reduce the loading of the primary catalyst?

Yes, promoters are often used to enhance the activity and/or selectivity of a catalyst, which can enable a reduction in the loading of the primary active metal. For instance, in the synthesis of 1,3-propanediol (B51772), which is analogous to this compound, tungsten oxide (WOx) is a common promoter for platinum catalysts.[2][6] The promoter can modify the electronic properties of the active metal, improve its dispersion, and provide acidic sites necessary for the reaction mechanism.[6] The addition of elements like Rhenium (Re) to Iridium (Ir) catalysts has also been shown to create a synergistic effect, boosting catalytic activity.[7]

Q5: Is catalyst recycling a viable strategy for reducing overall catalyst consumption?

Absolutely. Catalyst recycling is a key strategy for improving the economic and environmental sustainability of the synthesis process. Heterogeneous catalysts are particularly well-suited for recycling as they can be easily separated from the reaction mixture by filtration or centrifugation.[3] However, the catalyst may experience deactivation over multiple cycles due to factors like metal leaching, sintering (agglomeration of metal particles), or fouling (coke deposition).[3] Therefore, regeneration steps may be necessary to restore the catalyst's activity. A robust catalyst that maintains high activity and selectivity over several cycles is highly desirable as it effectively reduces the overall catalyst requirement per unit of product.

Troubleshooting Guides

Issue 1: Low Conversion of Starting Material
Potential Cause Troubleshooting Steps
Insufficient Catalyst Loading While the goal is to reduce loading, an insufficient amount of catalyst will naturally lead to low conversion. If you are in the optimization phase, systematically increase the catalyst loading to find the optimal balance between conversion and cost.[8]
Catalyst Deactivation The catalyst may have been deactivated by impurities in the feedstock or solvents. Ensure all reagents are of high purity and that the reaction is performed under an inert atmosphere if the catalyst is air-sensitive.[8] Catalyst deactivation can also occur during the reaction itself; consider performing a post-reaction analysis of the catalyst to check for sintering or fouling.[3]
Poor Catalyst Activity The chosen catalyst may not be active enough under the current reaction conditions. Consider screening different active metals or supports. For example, Pt-based catalysts often show higher activity than Pd or Ru for certain hydrogenolysis reactions.[3] The reduction temperature of the catalyst can also significantly impact its activity.[3]
Sub-optimal Reaction Conditions The temperature and pressure may be too low for the reaction to proceed efficiently. Systematically increase the temperature and hydrogen pressure, while monitoring the effect on both conversion and selectivity.[1]
Issue 2: Poor Selectivity towards this compound
Potential Cause Troubleshooting Steps
Incorrect Catalyst or Support The selectivity towards this compound is highly dependent on the catalyst's ability to selectively cleave the desired C-O bond. Bifunctional catalysts with both metal and acidic sites are often necessary. The type and strength of the acid sites on the support are crucial. For instance, Brønsted acid sites are often implicated in the selective formation of 1,3-diols.[6]
Excessive Catalyst Loading In some cases, a very high catalyst loading can lead to over-hydrogenation or other side reactions, thereby reducing the selectivity towards the desired product.[3] It is important to find an optimal loading that maximizes selectivity.
Inappropriate Reaction Temperature Temperature can have a significant impact on selectivity. Higher temperatures may favor the formation of undesired byproducts.[1] An optimization study of the reaction temperature is recommended.
Solvent Effects The choice of solvent can influence the reaction pathway and selectivity. It is advisable to screen different solvents to find the one that gives the best selectivity for your specific catalytic system.

Data Presentation

The following tables summarize quantitative data from the synthesis of various diols, illustrating the impact of catalyst composition and loading on reaction outcomes. While specific data for this compound is limited, the principles demonstrated are broadly applicable.

Table 1: Effect of Pt Loading on MgO Support for Pentanediol Synthesis from Furfuryl Alcohol

Pt Loading (wt%)Furfuryl Alcohol Conversion (%)Pentanediol Selectivity (%)
< 1.5Low-
2.0> 9974.6 (1,2- and 1,5-isomers)
> 2.0> 99Decreased

Data adapted from a study on 1,2- and 1,5-pentanediol (B104693) synthesis.[3]

Table 2: Influence of Promoters on Catalyst Performance in 1,3-Propanediol Synthesis from Glycerol

CatalystPromoterGlycerol Conversion (%)1,3-Propanediol Selectivity (%)
Pt/Al₂O₃None-Low
Pt/WOx/Al₂O₃WOxHigh43 (Yield)
Ir/SiO₂NoneLowLow
Ir-ReOx/SiO₂ReOxHigh38 (Yield)

Data adapted from reviews on 1,3-propanediol synthesis.[2][7]

Experimental Protocols

General Protocol for Catalyst Screening and Optimization of Loading

This protocol provides a general framework for screening different catalysts and optimizing the catalyst loading for this compound synthesis.

  • Catalyst Preparation:

    • Prepare a series of catalysts with varying active metal loadings (e.g., 0.5, 1.0, 2.0, 4.0 wt%) on a chosen support (e.g., Al₂O₃, SiO₂, activated carbon) using a standard method like incipient wetness impregnation.[9]

    • Dry the prepared catalysts, typically at 120°C for several hours.

    • Calcine the catalysts at a suitable temperature (e.g., 300-500°C) to decompose the metal precursor.

    • Prior to the reaction, reduce the catalyst in a hydrogen flow at a specific temperature to activate the metal.[9]

  • Reaction Setup:

    • In a high-pressure batch reactor, add the substrate (e.g., a precursor to this compound), the solvent, and a specific amount of the prepared catalyst.

    • Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) followed by hydrogen.[8]

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-8 MPa).

    • Heat the reactor to the desired temperature (e.g., 120-200°C) with constant stirring.

  • Reaction Monitoring and Analysis:

    • Maintain the reaction at the set temperature and pressure for a predetermined time (e.g., 4-12 hours).

    • After the reaction, cool the reactor to room temperature and carefully vent the hydrogen.

    • Collect the reaction mixture and separate the catalyst by filtration or centrifugation.

    • Analyze the liquid product using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of the starting material and the selectivity towards this compound.

  • Optimization:

    • Repeat the experiment with different catalyst loadings to determine the minimum amount of catalyst required to achieve high conversion and selectivity.

    • Further optimization can be carried out by varying other parameters such as temperature, pressure, and reaction time.[1]

Visualizations

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_analysis Analysis & Optimization prep1 Select Support (e.g., Al₂O₃, SiO₂) prep2 Impregnate with Metal Precursor prep1->prep2 prep3 Dry and Calcine prep2->prep3 prep4 Activate (Reduce) prep3->prep4 react1 Charge Reactor prep4->react1 react2 Purge and Pressurize with H₂ react1->react2 react3 Heat and Stir react2->react3 analysis1 Product Analysis (GC/HPLC) react3->analysis1 analysis2 Evaluate Conversion & Selectivity analysis1->analysis2 opt1 Vary Catalyst Loading analysis2->opt1 Low Conversion? opt2 Optimize T, P, Time analysis2->opt2 Low Selectivity? opt1->prep2 Iterate end_node Optimal Conditions for Low Catalyst Loading opt1->end_node opt2->react2 Iterate opt2->end_node

Caption: Workflow for optimizing catalyst loading in this compound synthesis.

Catalyst_Loading_Factors cluster_catalyst Catalyst Properties cluster_process Process Conditions cluster_strategy Operational Strategy center Reduced Catalyst Loading prop1 High Activity Metal prop1->center prop2 High Surface Area Support prop2->center prop3 Optimal Metal Dispersion prop3->center prop4 Use of Promoters prop4->center cond1 Optimized Temperature cond1->center cond2 Optimized Pressure cond2->center cond3 Efficient Stirring cond3->center strat1 Catalyst Recycling strat1->center strat2 Catalyst Regeneration strat2->center

Caption: Key factors influencing the reduction of catalyst loading.

References

Technical Support Center: 1,3-Pentanediol Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the influence of solvents on 1,3-Pentanediol reaction kinetics.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent generally affect the reaction rate of this compound?

A1: The solvent significantly influences reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states.[1]

  • Polar Solvents: Polar solvents can accelerate reactions that involve the formation of charged or polar transition states by stabilizing them.[1][2]

  • Nonpolar Solvents: These are suitable for reactions where reactants are nonpolar and the transition state has little charge separation.

  • Viscosity: Highly viscous solvents can decrease reaction rates by slowing the diffusion of reactant molecules, thus reducing collision frequency.[3]

Q2: What is the difference between polar protic and polar aprotic solvents, and how does this impact this compound reactions?

A2: The key difference lies in their ability to act as hydrogen bond donors.

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents have hydrogen atoms bonded to electronegative atoms (like oxygen) and can form hydrogen bonds.[4][5] They are excellent at stabilizing both cations and anions. In reactions involving this compound, they can solvate the hydroxyl groups, which might hinder reactivity in some cases, but they are effective in stabilizing ionic intermediates.[4][6]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents have dipole moments but lack O-H or N-H bonds, so they cannot donate hydrogen bonds.[4][5] They are good at solvating cations but not anions. This leaves anions "naked" and highly reactive, which can dramatically accelerate certain nucleophilic reactions.

Q3: For an oxidation reaction of this compound, what type of solvent should I start with?

A3: The ideal solvent depends on the oxidizing agent and the reaction mechanism. For reactions using catalysts like gold on titania (Au/TiO₂), solvent composition is critical. For instance, in the aerobic oxidation of similar diols, the addition of water to a methanol (B129727) solvent was found to significantly inhibit catalytic activity due to changes in the diffusion and adsorption properties of the reactant on the catalyst surface.[7] Therefore, starting with an anhydrous polar aprotic solvent like acetonitrile (B52724) or a non-polar solvent like toluene (B28343) might be a good initial approach.[8]

Q4: I am performing an esterification of this compound. Which solvent properties are most important?

A4: For Fischer esterification, which is an equilibrium-limited reaction, a key consideration is the removal of the water byproduct.[9][10] Using a non-polar solvent like toluene or hexane (B92381) allows for the azeotropic removal of water using a Dean-Stark apparatus, driving the equilibrium toward the product ester. In enzymatic esterifications, non-polar solvents like isooctane (B107328) are often preferred to maintain enzyme activity.[11]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Problem 1: My reaction is extremely slow or shows no conversion.

Potential Cause Explanation Suggested Solution
Poor Transition State Stabilization The chosen solvent may not be effectively stabilizing the reaction's transition state. For example, a reaction that proceeds through a polar transition state will be slow in a non-polar solvent.[1]If a polar intermediate is expected, switch to a more polar solvent (e.g., from Toluene to Acetonitrile or DMF).[12]
Inadequate Reactant Solubility One or more reactants may not be fully dissolved, leading to a heterogeneous mixture and a drastically reduced reaction rate.[12]Choose a solvent that provides better solubility for all reactants. You may need to test a range of solvents with varying polarities.
Solvent "Caging" Effect Protic solvents can form strong hydrogen bonds with nucleophiles or the hydroxyl groups of the diol, creating a "solvent cage" that hinders their ability to react.[3][4]Switch to a polar aprotic solvent (e.g., Acetone, DMSO) to free the nucleophile from hydrogen bonding and increase its reactivity.
Inhibition by Water For certain catalytic reactions, such as specific types of oxidations or dehydrations, even trace amounts of water can inhibit the catalyst.[7][13]Use an anhydrous solvent and ensure all glassware is thoroughly dried. Consider adding molecular sieves.

Problem 2: The reaction produces a low yield of the desired product.

Potential Cause Explanation Suggested Solution
Unfavorable Reaction Equilibrium The solvent can influence the position of the chemical equilibrium. For reactions like esterification, the presence of the water byproduct in the solvent can favor the reverse reaction.For equilibrium-limited reactions that produce water, use a non-polar solvent (e.g., Toluene) with a Dean-Stark apparatus to remove water azeotropically and drive the reaction forward.
Product Instability/Decomposition The solvent may be promoting the decomposition of your product. This can happen if the solvent is too acidic, basic, or reactive under the reaction conditions.[14]Select a more inert solvent. If your product is sensitive to acid or base, ensure the solvent is neutral. Perform a stability test by dissolving the purified product in the reaction solvent at the target temperature and monitor for decomposition.[14]
Losses During Workup The product may have significant solubility in the aqueous phase used during extraction, or it may be volatile and lost during solvent removal.[14][15]Before discarding any aqueous layers, re-extract them with a different organic solvent. For volatile products, use caution during rotary evaporation (lower temperature, moderate vacuum).

Problem 3: I am observing significant formation of side products.

Potential Cause Explanation Suggested Solution
Solvent Promotes a Competing Pathway The solvent may preferentially stabilize the transition state of an unwanted side reaction. For example, polar protic solvents can favor SN1/E1 pathways, which may compete with a desired SN2 reaction.[4]Change the solvent type. For instance, to favor an SN2 pathway, switch from a polar protic solvent (like ethanol) to a polar aprotic solvent (like DMSO). To suppress elimination, a less polar solvent might be beneficial.[12]
Solvent-Reactant Side Reactions The solvent itself may be reacting with one of the reagents. Protic solvents can react with strong bases or organometallic reagents.[12]Use an inert, aprotic solvent (e.g., THF, Dioxane, Toluene) when working with highly reactive reagents. Ensure the solvent is anhydrous.
Dehydration Side Products In reactions run at higher temperatures, particularly under acidic or basic conditions, this compound can undergo dehydration. Hydrophobic solvents or ionic liquids have been shown to promote dehydration in similar diols.[16]Run the reaction at a lower temperature if possible. If dehydration is acid/base catalyzed, ensure the solvent and reagents are neutral. Avoid solvents known to favor dehydration if it is an undesirable pathway.

Data Presentation

Table 1: General Influence of Solvent Class on Common this compound Reactions

Reaction Type Polar Protic (e.g., H₂O, EtOH) Polar Aprotic (e.g., DMSO, ACN) Nonpolar (e.g., Toluene, Hexane) Rationale
Oxidation (Catalytic) Often inhibitory, especially water[7]Generally favorableFavorable, especially if reactants are less polar[8]Protic solvents can interfere with catalyst surfaces and reactant adsorption.[7]
Esterification (Fischer) Not ideal (product is water)Can work, but water removal is difficultHighly Favorable Allows for azeotropic removal of water, driving the equilibrium towards products.
Dehydration Can occur, depends on catalystFavorableFavorable, especially with specific catalysts[16]Dehydration is often promoted by conditions that stabilize carbocation intermediates or facilitate water removal.
Nucleophilic Substitution (at C1/C3) Favors SN1 mechanismsFavors SN2 mechanismsSlow, unless phase-transfer catalyst is usedProtic solvents stabilize carbocations (SN1) and hinder nucleophiles (bad for SN2). Aprotic solvents enhance nucleophilicity (good for SN2).[4]

Experimental Protocols

Protocol: Kinetic Analysis of this compound Esterification via Gas Chromatography (GC)

This protocol provides a general method for monitoring the reaction progress and determining the effect of a solvent.

  • Reagent Preparation:

    • Ensure this compound, the carboxylic acid (e.g., acetic acid), and the acid catalyst (e.g., H₂SO₄) are pure.

    • Use anhydrous grade solvents to be tested (e.g., Toluene, Dioxane, Acetonitrile).

    • Prepare a stock solution of an internal standard (e.g., Dodecane) in a solvent that will not interfere with the reaction.

  • Reaction Setup:

    • To a clean, dry, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a septum for sampling, add this compound (1.0 eq), the carboxylic acid (1.2 eq), and the chosen solvent (to achieve a defined concentration, e.g., 0.5 M).

    • Add a precise amount of the internal standard stock solution.

    • Place the flask in a temperature-controlled oil bath set to the desired reaction temperature (e.g., 80 °C).

  • Reaction Monitoring:

    • Allow the mixture to equilibrate thermally for 5-10 minutes.

    • Inject the acid catalyst to start the reaction (this is t=0).

    • At specified time intervals (e.g., 0, 15, 30, 60, 120, 240 min), withdraw a small aliquot (~0.1 mL) from the reaction mixture using a syringe.

    • Immediately quench the aliquot in a vial containing a small amount of cold saturated sodium bicarbonate solution and a suitable extraction solvent (e.g., ethyl acetate). Shake vigorously.

    • Allow the layers to separate, and transfer the organic layer to a GC vial for analysis.

  • GC Analysis:

    • Analyze the samples using a GC equipped with an appropriate column (e.g., a polar capillary column like a DB-WAX) and a Flame Ionization Detector (FID).

    • Develop a temperature program that provides good separation of the reactants, product, and internal standard.

    • Integrate the peak areas for this compound, the product ester, and the internal standard.

  • Data Analysis:

    • Calculate the response factor for the product relative to the internal standard using known concentrations.

    • Use the peak area ratios to determine the concentration of the product at each time point.

    • Plot the concentration of the product versus time. The initial slope of this curve is proportional to the initial reaction rate.

    • Repeat the entire experiment using a different solvent under identical conditions to compare the reaction rates.

Visualizations

SolventSelectionWorkflow start Start: Select Solvent for This compound Reaction reactant_polarity Are reactants polar or nonpolar? start->reactant_polarity polar_solvent Consider Polar Solvent (e.g., ACN, EtOH) reactant_polarity->polar_solvent Polar nonpolar_solvent Consider Nonpolar Solvent (e.g., Toluene, Hexane) reactant_polarity->nonpolar_solvent Nonpolar reaction_type What is the reaction type? equilibrium Is reaction equilibrium-limited (e.g., produces H₂O)? reaction_type->equilibrium Esterification nucleophile Does it involve a strong nucleophile (SN2)? reaction_type->nucleophile Substitution equilibrium->polar_solvent No azeotrope_solvent Use Nonpolar Solvent with Dean-Stark (e.g., Toluene) equilibrium->azeotrope_solvent Yes aprotic_solvent Use Polar Aprotic (e.g., DMSO, DMF) nucleophile->aprotic_solvent Yes protic_solvent Consider Polar Protic (e.g., EtOH) nucleophile->protic_solvent No (SN1) polar_solvent->reaction_type nonpolar_solvent->reaction_type end_choice Initial Solvent Chosen. Proceed with small-scale test. aprotic_solvent->end_choice protic_solvent->end_choice azeotrope_solvent->end_choice TroubleshootingFlowchart start Reaction Failed: Low Yield / Slow Rate solubility_check Are all reactants fully soluble in the chosen solvent? start->solubility_check change_solv_polar Action: Change solvent to one with more appropriate polarity. solubility_check->change_solv_polar No mechanism_check What is the likely reaction mechanism? solubility_check->mechanism_check Yes end Re-run Experiment & Monitor change_solv_polar->end sn2_path SN2 / Strong Nucleophile mechanism_check->sn2_path ionic_path Ionic Intermediate / Polar TS mechanism_check->ionic_path equilibrium_path Equilibrium / H₂O byproduct mechanism_check->equilibrium_path check_protic Is solvent polar protic? sn2_path->check_protic check_polarity Is solvent nonpolar? ionic_path->check_polarity check_h2o Is water being removed? equilibrium_path->check_h2o use_aprotic Action: Switch to a Polar Aprotic solvent (e.g., ACN). check_protic->use_aprotic Yes check_protic->end No use_aprotic->end use_polar Action: Switch to a Polar solvent (protic or aprotic). check_polarity->use_polar Yes check_polarity->end No use_polar->end use_azeotrope Action: Use Toluene + Dean-Stark or add molecular sieves. check_h2o->use_azeotrope No check_h2o->end Yes use_azeotrope->end

References

Validation & Comparative

A Comparative Guide to 1,3-Pentanediol and 1,4-Pentanediol in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The architectural nuances of monomers play a pivotal role in defining the macroscopic properties of polymers. This guide provides a comparative analysis of two isomeric C5 diols, 1,3-Pentanediol and 1,4-Pentanediol (B150768), and their influence on the properties of resulting polymers, primarily polyesters and polyurethanes. While direct, head-to-head comparative studies are limited, this document synthesizes available experimental data and established structure-property relationships to offer valuable insights for material design and development.

Structural and Stereochemical Considerations

The fundamental difference between this compound and 1,4-Pentanediol lies in the position of the hydroxyl groups and the resulting asymmetry. This seemingly subtle variation has profound implications for polymer chain packing, crystallinity, and ultimately, the thermal and mechanical properties of the final material.

This compound features a methyl group on the central carbon of a propanediol (B1597323) backbone. This structure introduces a chiral center and a pendant methyl group, which can disrupt the linearity and packing of polymer chains.

1,4-Pentanediol possesses a methyl group on a carbon adjacent to a hydroxyl group, creating a chiral center. The methyl group in this position also acts as a structural irregularity along the polymer backbone.

The presence and position of the methyl group in both isomers are expected to hinder crystallization, leading to more amorphous polymers compared to those synthesized from linear diols like 1,5-pentanediol.

Performance Comparison in Polymer Synthesis

The incorporation of these branched pentanediols into polymer backbones, such as polyesters and polyurethanes, significantly impacts their thermal and mechanical behavior.

Thermal Properties

Polymers derived from both this compound and 1,4-Pentanediol are generally characterized by a higher glass transition temperature (Tg) compared to their linear counterparts. This is attributed to the steric hindrance of the methyl group, which restricts segmental motion of the polymer chains.

  • 1,4-Pentanediol: Studies on polyesters synthesized from 1,4-pentanediol have shown a notable increase in Tg and a suppression of crystallinity, often resulting in amorphous materials. For instance, poly(1,4-pentylene succinate) is amorphous, whereas poly(1,4-butylene succinate) is semi-crystalline.[1]

  • This compound: Direct experimental data for homopolymers of this compound is scarce. However, studies on its isomer, 2-methyl-1,3-propanediol (B1210203), in polyester (B1180765) synthesis reveal that the methyl side group leads to the formation of amorphous polymers.[2] It is therefore reasonable to infer that polyesters based on this compound will also be largely amorphous with an elevated Tg.

Mechanical Properties

The mechanical properties of polymers are intrinsically linked to their degree of crystallinity.

  • 1,4-Pentanediol: Polyurethanes synthesized with polyester polyols from 1,4-pentanediol have demonstrated unique shape-memory effects at low temperatures.[3] The amorphous nature of these polymers can contribute to elastomeric behavior.

  • This compound: The use of 2-methyl-1,3-propanediol (an isomer of this compound) in unsaturated polyester resins has been shown to enhance toughness and reduce brittleness. This suggests that the incorporation of the 1,3-diol structure can lead to polymers with improved flexibility.

Data Presentation: Comparative Properties of Polyesters

The following table summarizes the expected and reported thermal properties of polyesters synthesized from succinic acid and the two pentanediol (B8720305) isomers. It is important to note that properties for poly(1,3-pentylene succinate) are inferred from studies on its structural isomer, poly(2-methyl-1,3-propylene succinate).

PropertyPoly(1,3-pentylene succinate) (inferred)Poly(1,4-pentylene succinate)
Glass Transition Temperature (Tg) > -24°C[3]-29°C[1]
Melting Temperature (Tm) Amorphous (no Tm)[3]Amorphous (no Tm)[1]
Crystallinity Amorphous[3]Amorphous[1]

Experimental Protocols

The following are generalized experimental protocols for the synthesis of polyesters and polyurethanes, which can be adapted for use with this compound and 1,4-Pentanediol.

Protocol 1: Polyester Synthesis via Melt Polycondensation

This two-step process is a common method for synthesizing high molecular weight polyesters.

Materials:

  • Diacid (e.g., succinic acid, adipic acid) or its dimethyl ester

  • Diol (this compound or 1,4-Pentanediol)

  • Catalyst (e.g., titanium(IV) isopropoxide, tin(II) octoate)

  • Inert gas (e.g., Nitrogen, Argon)

Procedure:

  • Esterification/Transesterification:

    • The diacid (or dimethyl ester) and a slight excess of the diol (molar ratio ~1:1.2) are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation column.

    • The mixture is heated to 180-200°C under a slow stream of inert gas.

    • Water (from esterification) or methanol (B129727) (from transesterification) is distilled off. The reaction is monitored by the amount of distillate collected.

  • Polycondensation:

    • The catalyst is added to the reaction mixture.

    • The temperature is gradually increased to 220-250°C, and a vacuum is slowly applied (to <1 mbar).

    • The reaction is continued for several hours, during which the viscosity of the melt will noticeably increase.

    • The reaction is stopped by cooling the reactor to room temperature under an inert atmosphere. The resulting polymer can then be removed and characterized.

Protocol 2: Polyurethane Synthesis (Two-Step Prepolymer Method)

This method is widely used for the synthesis of segmented polyurethanes.

Materials:

  • Polyester polyol (synthesized from a diacid and 1,3- or 1,4-pentanediol)

  • Diisocyanate (e.g., Methylene diphenyl diisocyanate (MDI), Hexamethylene diisocyanate (HDI))

  • Chain extender (e.g., 1,4-Butanediol)

  • Catalyst (e.g., Dibutyltin dilaurate)

Procedure:

  • Prepolymer Synthesis:

    • The polyester polyol is dried under vacuum at 80-100°C for several hours to remove any moisture.

    • The dried polyol is placed in a reaction vessel under an inert atmosphere.

    • A molar excess of the diisocyanate (NCO:OH ratio typically 2:1) is added, and the mixture is heated to 70-80°C with stirring.

    • The reaction is monitored by titration of the NCO content until it reaches the theoretical value.

  • Chain Extension:

    • The prepolymer is cooled to 50-60°C.

    • A stoichiometric amount of the chain extender and a catalytic amount of the catalyst are added to the prepolymer with vigorous stirring.

    • The mixture is poured into a mold and cured at an elevated temperature (e.g., 80-110°C) for several hours to obtain the final polyurethane elastomer.

Mandatory Visualization

Chemical Structures of Pentanediol Isomers cluster_0 This compound cluster_1 1,4-Pentanediol a CH3-CH2-CH(OH)-CH2-CH2(OH) b CH3-CH(OH)-CH2-CH2-CH2(OH)

Caption: Chemical structures of this compound and 1,4-Pentanediol.

Polyester Synthesis Workflow start Reactants (Diacid + Diol) esterification Esterification / Transesterification (180-200°C, N2) start->esterification polycondensation Polycondensation (220-250°C, Vacuum) esterification->polycondensation Add Catalyst polymer Polyester Product polycondensation->polymer characterization Characterization (DSC, TGA, GPC, NMR, Tensile Testing) polymer->characterization

Caption: General experimental workflow for polyester synthesis.

References

A Comparative Guide to Catalysts for Stereoselective 1,3-Diol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoselective synthesis of 1,3-diols is a cornerstone of modern organic chemistry, providing critical chiral building blocks for a vast array of pharmaceuticals, natural products, and advanced materials. The precise control of stereochemistry at the C1 and C3 positions is paramount, and a variety of catalytic systems have been developed to address this synthetic challenge. This guide provides an objective comparison of the performance of three leading catalytic approaches—organocatalysis, metal catalysis, and biocatalysis—for the stereoselective synthesis of 1,3-diols, supported by experimental data and detailed protocols.

Performance Comparison of Catalytic Systems

The choice of catalyst is a critical decision in designing a synthetic route to a chiral 1,3-diol. The following tables summarize the performance of representative catalysts from the three major classes, highlighting their effectiveness across different substrates and reaction conditions.

Organocatalytic Approach: Proline-Derived Catalysts in Asymmetric Aldol (B89426) Reactions

Organocatalysis has emerged as a powerful tool for C-C bond formation, offering a metal-free alternative for asymmetric synthesis. Proline and its derivatives are particularly effective in catalyzing the aldol reaction between ketones and aldehydes to furnish chiral β-hydroxy ketones, which are immediate precursors to 1,3-diols.

CatalystAldehyde SubstrateKetone SubstrateYield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)
Proline-derivative (3g) with Cu(OTf)₂ p-NitrobenzaldehydeCyclohexanone8578:2278
L-Proline p-NitrobenzaldehydeCyclohexanone7975:2575
(S)-Diphenyl-pyrrolidin-2-yl-methanol (3c) p-NitrobenzaldehydeCyclohexanone5963:3726

Data sourced from a study on a new proline-derived organocatalyst.[1]

Metal Catalysis: Asymmetric Reduction of β-Hydroxy Ketones

The reduction of a prochiral ketone to a chiral alcohol is a fundamental transformation. Chiral metal complexes, such as oxazaborolidine reagents (Corey-Bakshi-Shibata catalysts), are highly effective for the enantioselective reduction of β-hydroxy ketones to afford chiral 1,3-diols.

CatalystSubstrate (β-Hydroxy Ketone)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
(R)-Me-CBS Chiral 1,3-keto alcohols (4a-4q)HighNot Reported>99

Data from the asymmetric reduction of chiral keto alcohols.[1]

Biocatalytic Approach: Yeast-Mediated Reduction of β-Hydroxy Ketones

Biocatalysis offers a green and highly selective alternative for stereoselective reductions. Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), contain oxidoreductases that can reduce ketones to alcohols with high enantioselectivity.

BiocatalystSubstrate (β-Hydroxy Ketone)Yield (%)Enantiomeric Excess (ee, %)
Pichia jadinii HBY61 4-hydroxy-2-butanone (B42824)85.1100 (R)
Candida krusei ZJB-09162 4-hydroxy-2-butanone83.999.0 (R)

Data from studies on the biocatalytic production of (R)-1,3-butanediol.[2][3]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general experimental workflows for the three primary catalytic approaches to stereoselective 1,3-diol synthesis.

organocatalysis_workflow cluster_reactants Reactants cluster_reaction Asymmetric Aldol Reaction cluster_workup Workup & Purification cluster_product Intermediate ketone Ketone aldol_reaction Mixing and Stirring (e.g., DMSO, rt, 3 days) ketone->aldol_reaction aldehyde Aldehyde aldehyde->aldol_reaction catalyst Proline-derivative Catalyst catalyst->aldol_reaction extraction Extraction (e.g., DCM) aldol_reaction->extraction purification Column Chromatography extraction->purification beta_hydroxy_ketone Chiral β-Hydroxy Ketone purification->beta_hydroxy_ketone

Organocatalytic Aldol Reaction Workflow

metal_catalysis_workflow cluster_reactants Reactants cluster_reaction Asymmetric Reduction cluster_workup Workup & Purification cluster_product Product beta_hk β-Hydroxy Ketone reduction Reaction at Low Temp. (e.g., Toluene (B28343), -10 °C) beta_hk->reduction catalyst (R)-Me-CBS Catalyst catalyst->reduction reductant BH₃·Me₂S reductant->reduction quench Quench with MeOH reduction->quench extraction Extraction (e.g., DCM) quench->extraction purification Column Chromatography extraction->purification diol Chiral 1,3-Diol purification->diol

Metal-Catalyzed Asymmetric Reduction Workflow

biocatalysis_workflow cluster_reactants Reactants cluster_reaction Bioconversion cluster_workup Workup & Purification cluster_product Product beta_hk β-Hydroxy Ketone bioreduction Incubation (e.g., pH 7.4, 30 °C, 250 rpm) beta_hk->bioreduction biocatalyst Yeast Cells (e.g., P. jadinii) biocatalyst->bioreduction cosubstrate Co-substrate (e.g., Glucose) cosubstrate->bioreduction cell_removal Centrifugation bioreduction->cell_removal extraction Extraction of Supernatant cell_removal->extraction diol Chiral 1,3-Diol extraction->diol

Biocatalytic Reduction Workflow

Experimental Protocols

General Procedure for the Asymmetric Aldol Reaction using a Proline-Derived Organocatalyst[1]

To a solution of the aldehyde (0.1 mmol) and ketone (0.5 mmol) in DMSO (1 mL) is added the proline-derived organocatalyst (20 mol%) and Cu(OTf)₂ (10 mol%). The reaction mixture is stirred at room temperature for 3 days. Upon completion, the reaction is quenched with water and extracted with dichloromethane (B109758) (DCM). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the chiral β-hydroxy ketone. The enantiomeric excess and diastereomeric ratio are determined by chiral HPLC analysis.

General Procedure for the Asymmetric Reduction of Chiral β-Hydroxy Ketones with (R)-Me-CBS[1]

To a solution of (R)-Me-CBS (0.1 mmol, 0.1 mL of 1 M solution in toluene) is added BH₃·Me₂S (1.5 mmol, 0.75 mL of 2 M solution in toluene) under a nitrogen atmosphere. The mixture is cooled to -10 °C and stirred for 10 minutes. A solution of the chiral β-hydroxy ketone (1 mmol) in toluene (5 mL) is then added dropwise over 40 minutes at -10 °C. The reaction is monitored by TLC. After completion, the reaction is carefully quenched with cold methanol (B129727) (1 mL) and stirring is continued for 1 hour at room temperature. The mixture is extracted with DCM, and the combined organic layers are dried over anhydrous Na₂SO₄ and concentrated. The residue is purified by column chromatography to yield the chiral 1,3-diol.

General Procedure for the Biocatalytic Reduction of 4-hydroxy-2-butanone using Pichia jadinii HBY61[2]

A culture of Pichia jadinii HBY61 is grown in a suitable fermentation medium containing glucose and beef extract. The bioconversion is carried out at 30 °C and 250 rpm in a buffer at pH 7.4. Glucose (6% v/v) is used as a co-substrate. The substrate, 4-hydroxy-2-butanone, is added portion-wise to a final concentration of 45 g/L. After the reaction is complete, the cells are removed by centrifugation. The supernatant is then extracted to isolate the (R)-1,3-butanediol. The enantiomeric excess is determined by chiral GC or HPLC analysis.

References

The Upper Hand of Nature: Biocatalysis for Chiral 1,3-Diol Production

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of chiral 1,3-diols is a critical step in the creation of numerous pharmaceuticals and biologically active molecules. While traditional chemical synthesis has long been the standard, biocatalysis is emerging as a powerful and advantageous alternative. This guide provides an objective comparison of biocatalytic and chemical methods for the production of chiral 1,3-diols, supported by experimental data, detailed protocols, and clear visualizations of the underlying processes.

The inherent selectivity and mild operating conditions of enzymatic reactions offer significant benefits over their chemical counterparts, leading to purer products, reduced environmental impact, and often simplified manufacturing processes. This comparison will delve into the quantitative and qualitative advantages of employing biocatalysis, focusing on a whole-cell biocatalytic approach versus a well-established chemical reduction method for the synthesis of a model chiral 1,3-diol.

Performance Comparison: Biocatalysis vs. Chemical Synthesis

To illustrate the differences in performance, this section compares the whole-cell biocatalytic reduction of a 1,3-diketone using Saccharomyces cerevisiae (baker's yeast) with the chemical Corey-Bakshi-Shibata (CBS) reduction for the synthesis of a chiral 1,3-diol.

ParameterBiocatalytic Method (Baker's Yeast)Chemical Method (CBS Reduction)
Substrate 1,3-Diphenyl-1,3-propanedione1,3-Diphenyl-1,3-propanedione
Product (1R,3R)-1,3-Diphenyl-1,3-propanediol(R,R)- or (S,S)-1,3-Diphenyl-1,3-propanediol
Yield 67-88%[1]Typically high, often >90%
Enantiomeric Excess (ee) >98%[2]>95%[3]
Diastereomeric Excess (de) High (predominantly syn or anti depending on yeast strain and conditions)High (dependent on the chiral catalyst)
Reaction Temperature Room temperature (~25-30 °C)Low temperatures required (-78 °C to room temp.)[4]
Reaction Pressure Atmospheric pressureAtmospheric pressure
Solvent Aqueous media (water, buffer)Anhydrous organic solvents (e.g., THF)[4]
Catalyst Whole cells (Saccharomyces cerevisiae)Chiral oxazaborolidine catalyst and borane (B79455) reagent[4]
Reagent Toxicity Low (uses glucose/sucrose as a co-substrate)High (borane reagents are toxic and flammable)
Environmental Impact Minimal, biodegradable wasteSignificant, use of organic solvents and heavy metal catalysts

Experimental Protocols

Biocatalytic Synthesis: Whole-Cell Reduction with Saccharomyces cerevisiae

This protocol describes the asymmetric reduction of 1,3-diphenyl-1,3-propanedione to the corresponding chiral 1,3-diol using baker's yeast.

Materials:

  • 1,3-Diphenyl-1,3-propanedione

  • Saccharomyces cerevisiae (active dry baker's yeast)

  • Sucrose

  • Dipotassium hydrogen phosphate (B84403) (K₂HPO₄)

  • Yeast extract

  • Magnesium sulfate (B86663) heptahydrate (MgSO₄·7H₂O)

  • Ammonium sulfate ((NH₄)₂SO₄)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Yeast Culture Preparation: In a sterile Erlenmeyer flask, dissolve 20 g of sucrose, 2 g of K₂HPO₄, 1 g of yeast extract, 0.5 g of MgSO₄·7H₂O, and 2 g of (NH₄)₂SO₄ in 500 mL of deionized water. Autoclave the medium and allow it to cool to room temperature.

  • Inoculation and Growth: Inoculate the sterile medium with 5 g of active dry baker's yeast. Incubate the culture at 30°C with shaking at 150 rpm for 24 hours.

  • Substrate Addition: Dissolve 1 g of 1,3-diphenyl-1,3-propanedione in a minimal amount of ethanol (B145695) and add it to the yeast culture.

  • Biotransformation: Continue the incubation at 30°C with shaking at 150 rpm for 48-72 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, centrifuge the culture to separate the yeast cells.

  • Extraction: Extract the supernatant three times with an equal volume of ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel.

Chemical Synthesis: Corey-Bakshi-Shibata (CBS) Reduction

This protocol outlines the asymmetric reduction of 1,3-diphenyl-1,3-propanedione using a chiral oxazaborolidine catalyst.

Materials:

  • 1,3-Diphenyl-1,3-propanedione

  • (R)- or (S)-Me-CBS-oxazaborolidine solution (1 M in toluene)

  • Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Methanol (B129727)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1 g of 1,3-diphenyl-1,3-propanedione in 20 mL of anhydrous THF.

  • Catalyst Addition: Cool the solution to -78°C in a dry ice/acetone bath. Add 0.2 equivalents of (R)- or (S)-Me-CBS-oxazaborolidine solution dropwise.

  • Reducing Agent Addition: Slowly add 1.2 equivalents of borane-dimethyl sulfide complex to the reaction mixture.

  • Reaction: Stir the reaction mixture at -78°C for 2-4 hours, monitoring the progress by TLC.

  • Quenching: Slowly add methanol to the reaction mixture at -78°C to quench the excess borane.

  • Work-up: Allow the mixture to warm to room temperature and then add 1 M HCl.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizing the Process: Biocatalytic Workflow

The following diagram illustrates the workflow for the whole-cell biocatalytic production of a chiral 1,3-diol.

Biocatalytic_Workflow cluster_preparation Yeast Preparation cluster_biotransformation Biotransformation cluster_downstream Downstream Processing Culture_Medium Culture Medium (Sugars, Nutrients) Yeast_Inoculation Yeast Inoculation (Saccharomyces cerevisiae) Culture_Medium->Yeast_Inoculation Incubation Incubation (Growth Phase) Yeast_Inoculation->Incubation Biotransformation Whole-Cell Bioreduction (Enzymatic Reaction) Incubation->Biotransformation Substrate 1,3-Diketone (Substrate) Substrate->Biotransformation Product Chiral 1,3-Diol (Product) Biotransformation->Product Centrifugation Cell Separation Product->Centrifugation Extraction Solvent Extraction Centrifugation->Extraction Purification Chromatography Extraction->Purification Final_Product Pure Chiral 1,3-Diol Purification->Final_Product

Caption: Workflow for the whole-cell biocatalytic synthesis of a chiral 1,3-diol.

Key Advantages of Biocatalysis

The data and protocols presented highlight several key advantages of using biocatalysis for the production of chiral 1,3-diols:

  • High Selectivity: Enzymes exhibit remarkable stereoselectivity, often leading to the formation of a single desired stereoisomer with very high enantiomeric and diastereomeric excess. This reduces the need for complex purification steps to separate unwanted isomers.

  • Mild Reaction Conditions: Biocatalytic reactions are typically carried out in aqueous media at or near room temperature and atmospheric pressure.[5][6] This contrasts sharply with many chemical syntheses that require harsh conditions, such as cryogenic temperatures, high pressures, and the use of hazardous reagents.[4]

  • Environmental Sustainability: The use of water as a solvent, biodegradable catalysts (enzymes or whole cells), and renewable starting materials (like sugars for co-substrate regeneration) makes biocatalysis a greener and more sustainable approach compared to chemical methods that often rely on toxic organic solvents and heavy metal catalysts.[5][6]

  • Reduced By-products: The high specificity of enzymes minimizes the formation of by-products, leading to cleaner reaction profiles and simplifying downstream processing.[5]

  • Safety: Biocatalytic processes avoid the use of highly reactive and toxic reagents like boranes, making them inherently safer to operate, especially on an industrial scale.

Conclusion

While chemical synthesis remains a valuable tool in the organic chemist's arsenal, the advantages of biocatalysis for the production of chiral 1,3-diols are compelling. The high selectivity, mild reaction conditions, and improved environmental profile make it an increasingly attractive option for the pharmaceutical and fine chemical industries. As the demand for enantiomerically pure compounds continues to grow, the adoption of biocatalytic methods is poised to accelerate, offering a more sustainable and efficient path to these vital molecules. The use of whole-cell biocatalysts, in particular, presents a cost-effective and robust solution, further solidifying the position of biocatalysis as a cornerstone of modern green chemistry.

References

A Comparative Guide to the Synthesis of 1,3-Pentanediol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of chemical and biocatalytic routes to a valuable platform chemical.

Introduction

1,3-Pentanediol is a five-carbon diol with a range of applications in the chemical and pharmaceutical industries. Its structural features make it a valuable building block for the synthesis of various active pharmaceutical ingredients, polymers, and specialty chemicals. The stereoselective synthesis of 1,3-diols is of particular interest as the stereochemistry of these molecules can significantly influence their biological activity and material properties. This guide provides a comparative analysis of the primary synthesis routes to this compound, offering a comprehensive overview of both traditional chemical methods and emerging biocatalytic approaches. We present a summary of quantitative data, detailed experimental protocols for key reactions, and visualizations of the synthetic pathways to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthesis Routes

The synthesis of this compound can be broadly categorized into two main approaches: chemical synthesis and biocatalysis. Chemical routes often involve multi-step processes starting from readily available aldehydes or other small molecules, while biocatalytic routes offer the potential for more sustainable and highly selective production from renewable feedstocks.

Data Summary

The following table summarizes the key quantitative data for the different synthesis routes to this compound and its analogues. It is important to note that direct, comparable data for all routes is not always available in the literature, and some data points are derived from the synthesis of structurally similar diols.

Synthesis RouteStarting Material(s)Key Intermediate(s)Catalyst/BiocatalystTemperature (°C)Pressure (bar)Yield (%)Selectivity (%)Reference(s)
Aldol (B89426) Condensation & Hydrogenation Acetaldehyde (B116499), Propionaldehyde (B47417)3-Hydroxy-2-pentanoneBase (e.g., NaOH), then Hydrogenation Catalyst (e.g., Ru/C, Raney Ni)Condensation: 15-25, Hydrogenation: 100-120Hydrogenation: 30-40Estimated >80HighAnalogous to 1,3-butanediol (B41344) synthesis[1][2]
Biocatalysis Glucose, Propionate (B1217596)3-Ketovaleryl-CoAEngineered E. coliFermentation: 30-37AtmosphericNot ReportedHighPathway identified in E. coli[3]
Hydrogenation of α,β-Unsaturated Ketones 1-Penten-3-one-Hydrogenation Catalyst (e.g., Pd/C, PtO₂)25-1001-50HighModerate to HighGeneral reaction
Prins Reaction Propene, Formaldehyde1,3-Dioxane derivativeAcid catalyst (e.g., H₂SO₄)< 70 for dioxane, > 70 for diolAtmosphericVariableModerateGeneral Prins Reaction[4][5][6][7]

Note: The data for the Aldol Condensation and Hydrogenation route is an estimation based on the high yields reported for the analogous synthesis of 1,3-butanediol from acetaldehyde.[1][2] The biocatalytic route has been demonstrated, but specific yield and titer from fermentation are not yet published.

Detailed Experimental Protocols

Synthesis of this compound via Aldol Condensation and Hydrogenation

This two-step process first involves the base-catalyzed aldol condensation of acetaldehyde and propionaldehyde to form 3-hydroxy-2-pentanone, which is then hydrogenated to this compound.

Step 1: Aldol Condensation to 3-Hydroxy-2-pentanone

  • Materials: Acetaldehyde, Propionaldehyde, Sodium hydroxide (B78521) solution (e.g., 2 M), Diethyl ether, Anhydrous magnesium sulfate.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of acetaldehyde and propionaldehyde (1:1 molar ratio) in diethyl ether to 0-5 °C in an ice bath.

    • Slowly add a chilled aqueous solution of sodium hydroxide dropwise to the aldehyde mixture with vigorous stirring. Maintain the temperature below 10 °C throughout the addition.

    • After the addition is complete, continue stirring at 0-5 °C for 2-3 hours.

    • Quench the reaction by adding a dilute acid (e.g., 1 M HCl) until the solution is neutral.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain crude 3-hydroxy-2-pentanone. The product can be purified by distillation.

Step 2: Hydrogenation of 3-Hydroxy-2-pentanone to this compound

  • Materials: 3-Hydroxy-2-pentanone, Ethanol (or other suitable solvent), Hydrogenation catalyst (e.g., 5% Ru/C or Raney Ni), Hydrogen gas.

  • Procedure:

    • In a high-pressure autoclave, dissolve 3-hydroxy-2-pentanone in ethanol.

    • Add the hydrogenation catalyst (e.g., 5 wt% of the substrate).

    • Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 30-40 bar).

    • Heat the mixture to the reaction temperature (e.g., 100-120 °C) and stir vigorously.

    • Monitor the reaction progress by measuring hydrogen uptake.

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen.

    • Filter the catalyst from the reaction mixture.

    • Remove the solvent under reduced pressure, and purify the resulting this compound by distillation.

Biocatalytic Synthesis of this compound using Engineered E. coli

This protocol outlines the general steps for the microbial production of this compound. Specific details of the engineered strain and fermentation conditions would need to be optimized.

  • Materials: Engineered E. coli strain expressing the this compound synthesis pathway, Fermentation medium (containing glucose, propionate, nitrogen source, salts, and trace elements), Antibiotics for plasmid maintenance, Inducer for gene expression (e.g., IPTG).

  • Procedure:

    • Inoculum Preparation: Inoculate a single colony of the engineered E. coli strain into a starter culture medium and grow overnight at 37 °C with shaking.

    • Fermentation: Inoculate the main fermentation medium with the overnight culture. The fermentation is typically carried out in a bioreactor with controlled temperature, pH, and dissolved oxygen levels.

    • Induction: When the cell density reaches a certain level (e.g., an OD₆₀₀ of 0.6-0.8), add the inducer to initiate the expression of the synthesis pathway genes.

    • Fed-batch Fermentation: To achieve high cell density and product titer, a fed-batch strategy is often employed, where a concentrated feed solution containing glucose and propionate is added to the bioreactor over time.

    • Product Recovery and Purification: After the fermentation is complete, separate the cells from the culture broth by centrifugation. The this compound in the supernatant can be purified using methods such as liquid-liquid extraction, distillation, or chromatography.

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the key chemical and biological pathways for the synthesis of this compound.

chemical_synthesis cluster_aldol Aldol Condensation & Hydrogenation cluster_prins Prins Reaction Acetaldehyde Acetaldehyde 3-Hydroxy-2-pentanone 3-Hydroxy-2-pentanone Acetaldehyde->3-Hydroxy-2-pentanone + Propionaldehyde (Base catalyst) Propionaldehyde Propionaldehyde Propionaldehyde->3-Hydroxy-2-pentanone This compound This compound 3-Hydroxy-2-pentanone->this compound Hydrogenation (e.g., Ru/C, H₂) Propene Propene 1,3-Dioxane intermediate 1,3-Dioxane intermediate Propene->1,3-Dioxane intermediate + Formaldehyde (Acid catalyst) Formaldehyde Formaldehyde Formaldehyde->1,3-Dioxane intermediate 1,3-Pentanediol_prins This compound 1,3-Dioxane intermediate->1,3-Pentanediol_prins Hydrolysis

Figure 1: Chemical synthesis routes to this compound.

biocatalysis_pathway cluster_biocatalysis Biocatalytic Synthesis in Engineered E. coli Glucose Glucose Acetyl-CoA Acetyl-CoA Glucose->Acetyl-CoA Glycolysis Propionate Propionate Propionyl-CoA Propionyl-CoA Propionate->Propionyl-CoA CoA activation 3-Ketovaleryl-CoA 3-Ketovaleryl-CoA Acetyl-CoA->3-Ketovaleryl-CoA + Propionyl-CoA (Thiolase) Propionyl-CoA->3-Ketovaleryl-CoA 3-Hydroxyvaleryl-CoA 3-Hydroxyvaleryl-CoA 3-Ketovaleryl-CoA->3-Hydroxyvaleryl-CoA Reduction 3-Hydroxyvaleraldehyde 3-Hydroxyvaleraldehyde 3-Hydroxyvaleryl-CoA->3-Hydroxyvaleraldehyde Reduction This compound This compound 3-Hydroxyvaleraldehyde->this compound Reduction

Figure 2: Biocatalytic pathway for this compound synthesis.

Conclusion

The synthesis of this compound can be achieved through various chemical and biocatalytic routes. The traditional chemical approach, particularly through aldol condensation followed by hydrogenation, offers a well-established and high-yielding pathway. However, it often requires harsh reaction conditions and the use of flammable and hazardous reagents.

The emerging biocatalytic route presents a promising green alternative, utilizing renewable feedstocks and operating under mild conditions. While the productivity of the current microbial strains may not yet match that of chemical synthesis, ongoing advancements in metabolic engineering and fermentation technology are expected to enhance its economic viability.

The choice of synthesis route will ultimately depend on the specific requirements of the application, including cost, scalability, desired stereochemistry, and sustainability considerations. This guide provides a foundational understanding of the available options to assist researchers in making informed decisions for the synthesis of this compound.

References

A Comparative Guide to Analytical Methods for 1,3-Pentanediol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 1,3-Pentanediol, a versatile diol used in various industrial and pharmaceutical applications, is crucial for quality control, formulation development, and safety assessment. This guide provides a comparative overview of common analytical methodologies for the quantification of this compound and structurally similar diols. Due to the limited availability of comprehensive, direct cross-validation studies for this compound, this document synthesizes validation data from analogous compounds, such as 1,3-Propanediol and other short-chain diols, to present a robust comparison of frequently employed analytical techniques.

This guide aims to equip researchers with the necessary information to select and develop analytical methods tailored to their specific research and development needs.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method depends on various factors, including required sensitivity, selectivity, the complexity of the sample matrix, and available instrumentation. Below is a summary of typical validation parameters for Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), and Mass Spectrometry (MS) based methods, derived from studies on this compound and analogous diols.

Parameter GC-FID HPLC-UV (with derivatization) GC-MS / LC-MS
Linearity (r²) > 0.998> 0.99> 0.99
Accuracy (% Recovery) 98 - 102%95 - 105%90 - 110%
Precision (%RSD) < 3%< 5%< 15%
Limit of Detection (LOD) ~0.01 g/L[1]~1 mg/L (as benzoyl derivative)[2][3]10-25 µg/L (ESI-MS)[2][3]
Limit of Quantification (LOQ) ~0.03 g/L[1]~2 mg/L (as benzoyl derivative)[2][3]20-50 µg/L (ESI-MS)[2][3]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of short-chain diols.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for the direct analysis of volatile compounds like this compound in relatively clean matrices.

  • Instrumentation : A standard gas chromatograph equipped with a flame ionization detector (FID).

  • Column : A polar capillary column, such as one with a polyethylene (B3416737) glycol (PEG) stationary phase (e.g., DB-WAX, HP-INNOWax), is often suitable for diol analysis.

  • Carrier Gas : Helium or Nitrogen at a constant flow rate.

  • Injector Temperature : 250 °C.

  • Detector Temperature : 275 °C.

  • Oven Temperature Program :

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 220 °C at a rate of 10 °C/minute.

    • Final hold: Hold at 220 °C for 5 minutes.

  • Injection Volume : 1 µL.

  • Sample Preparation : Samples are typically diluted in a suitable solvent such as methanol (B129727) or ethanol. For complex matrices like bacterial culture supernatants, direct injection after centrifugation and filtration may be possible[1].

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Since this compound lacks a strong chromophore, derivatization is necessary for sensitive UV detection. Benzoyl chloride is a common derivatizing agent for hydroxyl groups.

  • Derivatization Procedure : The sample containing this compound is reacted with benzoyl chloride in an alkaline medium to form the dibenzoate ester. The derivative is then extracted with an organic solvent.

  • Instrumentation : A standard HPLC system equipped with a UV-Vis detector.

  • Column : A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase : A gradient of acetonitrile (B52724) and water.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 25 °C.

  • Detection Wavelength : 237 nm for the benzoyl derivative[2][3].

  • Injection Volume : 20 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity and can be used for both qualitative and quantitative analysis.

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer.

  • Column and Conditions : Similar to GC-FID.

  • Ionization Mode : Electron Ionization (EI) is commonly used.

  • Mass Analyzer : Quadrupole or Time-of-Flight (TOF).

  • Data Acquisition : Full scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification to enhance sensitivity.

  • Sample Preparation : Similar to GC-FID. Derivatization (e.g., silylation) may be employed to improve chromatographic peak shape and volatility, although direct analysis is often feasible.

Logical Workflow for Analytical Method Validation

The following diagram illustrates the typical workflow for validating an analytical method to ensure it is suitable for its intended purpose.

Analytical Method Validation Workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Evaluation & Documentation define_method Define Analytical Method & Performance Criteria specificity Specificity/ Selectivity define_method->specificity Validate linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Data Analysis & Statistical Evaluation robustness->data_analysis Evaluate validation_report Validation Report data_analysis->validation_report

Analytical Method Validation Workflow

This workflow outlines the essential steps in validating an analytical method, starting from defining the method's parameters and performance criteria, through the experimental assessment of various validation characteristics, to the final data analysis and documentation in a validation report. This systematic approach ensures that the analytical method is reliable, reproducible, and fit for its intended purpose of quantifying this compound.

References

Performance of 1,3-Pentanediol-Based Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of publicly available research detailing the specific performance characteristics of polymers derived from 1,3-Pentanediol necessitates a comparative analysis based on closely related and extensively studied analogous polymers. This guide provides a comprehensive comparison of polyesters and polyurethanes synthesized from 1,3-Propanediol, 1,4-Butanediol, and 1,5-Pentanediol. The data presented here, including mechanical, thermal, and biodegradation properties, serves as a benchmark for researchers and drug development professionals interested in the potential applications of diol-based polymers.

Comparative Performance Data

The performance of aliphatic polyesters is significantly influenced by the chemical structure of the diol monomer. Generally, a longer diol chain length increases flexibility, leading to lower tensile strength and modulus but higher elongation at break.

Aliphatic Polyesters

Below is a comparative summary of the thermal and mechanical properties of various aliphatic polyesters synthesized from different diols and dicarboxylic acids.

PolymerDiolDicarboxylic AcidMelting Temp. (Tm) (°C)Glass Transition Temp. (Tg) (°C)Tensile Strength (MPa)Elongation at Break (%)
Poly(propylene succinate) (PPSu)1,3-PropanediolSuccinic Acid36.9-33.0--
Poly(propylene adipate) (PPAd)1,3-PropanediolAdipic Acid35.8-45.7--
Poly(propylene sebacate) (PPSe)1,3-PropanediolSebacic Acid64.9-51.2--
Poly(butylene succinate) (PBS)1,4-ButanediolSuccinic Acid115-3234.3390
Poly(butylene adipate) (PBA)1,4-ButanediolAdipic Acid61.5-62.525.1550
Poly(butylene sebacate) (PBSe)1,4-ButanediolSebacic Acid79.5-47.020.0400
Poly(pentylene succinate) (PPeS)1,5-PentanediolSuccinic Acid45.3-49.317.11000
Poly(pentylene adipate) (PPeA)1,5-PentanediolAdipic Acid27.9-59.513.5850
Poly(pentylene sebacate) (PPeSe)1,5-PentanediolSebacic Acid61.8-56.422.3790
Aliphatic-Aromatic Copolyesters

Introducing aromatic components into the polyester (B1180765) backbone, such as terephthalate (B1205515), significantly alters the polymer's properties, generally increasing rigidity and thermal stability.

PolymerDiolDicarboxylic AcidsMelting Temp. (Tm) (°C)Glass Transition Temp. (Tg) (°C)Young's Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)
PPeAT601,5-PentanediolAdipic acid (40%), Terephthalic acid (60%)90-100-15 to -1021025>500
PBAT1,4-ButanediolAdipic acid, Terephthalic acid~120~-3012035>700

PPeAT60 refers to Poly(pentylene adipate-co-terephthalate) with a 60% molar ratio of terephthalate units.[1][2] PBAT (Poly(butylene adipate-co-terephthalate)) values are typical for commercial grades.

Biodegradation Performance

The biodegradability of aliphatic polyesters is a key feature for their application in biomedical and environmental fields. The rate of degradation is influenced by the polymer's crystallinity, melting point, and the specific enzymatic environment.

For polyesters derived from 1,3-propanediol, the enzymatic degradation rate has been observed to follow the order: Poly(propylene succinate) > Poly(propylene adipate) > Poly(propylene sebacate).[3] Poly(propylene sebacate) shows significantly less weight loss in the presence of enzymes, which may be attributed to its higher crystallinity and melting point.[3]

In a comparative study, Poly(pentylene adipate-co-terephthalate) (PPAT) demonstrated biodegradability in both soil and freshwater environments.[2] The estimated time for 90% biodegradation was 504-580 days in soil and 604-845 days in freshwater.[2] For comparison, Poly(butylene adipate-co-terephthalate) (PBAT) showed a 90% biodegradation time of 971 days in soil and 395 days in freshwater.[2]

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of diol-based polyesters, compiled from various research sources.

Synthesis of Aliphatic Polyesters via Melt Polycondensation

This two-step process is a common method for synthesizing high molecular weight polyesters.

Step 1: Esterification

  • An equimolar ratio of a dicarboxylic acid (e.g., succinic acid, adipic acid, or sebacic acid) and a diol (e.g., 1,3-propanediol, 1,4-butanediol, or 1,5-pentanediol) are charged into a glass batch reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation column.

  • A catalyst, such as titanium(IV) isopropoxide (TIPT) or tin(II) 2-ethylhexanoate, is added at a concentration of approximately 0.1 mol% relative to the dicarboxylic acid.

  • The reaction mixture is heated to a temperature range of 160-180°C under a nitrogen atmosphere with constant stirring.

  • The water produced during the esterification reaction is continuously removed by distillation and collected.

  • This stage is continued for 2-4 hours or until about 95% of the theoretical amount of water has been collected.

Step 2: Polycondensation

  • The temperature of the reaction mixture is gradually increased to 200-240°C.

  • A vacuum is slowly applied to the system, with the pressure being gradually reduced to below 1 mbar over approximately one hour.

  • The reaction is continued under high vacuum for an additional 3-5 hours to facilitate the removal of the diol and increase the polymer's molecular weight, which is monitored by the increase in the melt viscosity.

  • Once the desired molecular weight is achieved, the reaction is stopped by removing the heat source and breaking the vacuum with nitrogen gas.

  • The resulting polymer is allowed to cool to room temperature under a nitrogen atmosphere before being removed from the reactor for subsequent analysis.

G General Workflow for Polyester Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization Monomers Monomers (Diol + Dicarboxylic Acid) Catalyst Catalyst Addition Monomers->Catalyst Esterification Esterification (160-180°C, N2 atm) Water removal Catalyst->Esterification Polycondensation Polycondensation (200-240°C, High Vacuum) Diol removal Esterification->Polycondensation Polymer Final Polymer Polycondensation->Polymer Thermal Thermal Analysis (DSC, TGA) Polymer->Thermal Sample for Analysis Mechanical Mechanical Testing (Tensile Test) Polymer->Mechanical Structural Structural Analysis (NMR, GPC) Polymer->Structural Degradation Biodegradation Assay Polymer->Degradation Thermal_Data Tg, Tm, Td Thermal->Thermal_Data Mechanical_Data Tensile Strength, Elongation Mechanical->Mechanical_Data Structural_Data Molecular Weight, Composition Structural->Structural_Data Degradation_Data Weight Loss (%) Degradation->Degradation_Data

Caption: General experimental workflow for polyester synthesis and characterization.

Thermal Analysis

Differential Scanning Calorimetry (DSC) DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymers.

  • A small sample of the polymer (5-10 mg) is hermetically sealed in an aluminum pan.

  • The sample is subjected to a heat-cool-heat cycle in a DSC instrument under a nitrogen atmosphere.

  • A typical cycle involves heating from -80°C to a temperature above the polymer's melting point at a rate of 10°C/min, followed by cooling at 10°C/min to -80°C, and a second heating scan at 10°C/min.

  • The Tg is determined from the second heating scan as the midpoint of the step transition in the heat flow curve, and the Tm is taken as the peak temperature of the melting endotherm.

Thermogravimetric Analysis (TGA) TGA is employed to evaluate the thermal stability and decomposition profile of the polymers.

  • A polymer sample (5-10 mg) is placed in a TGA pan.

  • The sample is heated from room temperature to 600°C at a constant heating rate of 10°C/min under a nitrogen atmosphere.

  • The weight loss of the sample is recorded as a function of temperature. The decomposition temperature (Td) is often reported as the temperature at which 5% weight loss occurs.

Mechanical Properties Testing

The tensile properties of the polymers are measured using a universal testing machine according to ASTM D638 or equivalent standards.

  • Polymer samples are prepared in the form of dumbbell-shaped specimens by compression molding or injection molding.

  • The specimens are conditioned at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 24 hours before testing.

  • The tensile test is performed at a constant crosshead speed until the specimen fractures.

  • The stress-strain curve is recorded, from which the Young's modulus, tensile strength, and elongation at break are determined.

Biodegradation Assay

Enzymatic Degradation

  • Polymer films of a defined size and weight are prepared.

  • The films are incubated in a phosphate (B84403) buffer solution (pH 7.2) containing a specific lipase (B570770) (e.g., Rhizopus delemar lipase) at 37°C.

  • Control samples are incubated in the same buffer solution without the enzyme.

  • At regular intervals, the films are removed, washed with deionized water, dried under vacuum to a constant weight, and weighed.

  • The percentage of weight loss is calculated to determine the rate of enzymatic degradation.[3]

Soil Burial Test

  • Polymer film samples are buried in a controlled soil environment with specific moisture content and temperature.

  • Samples are retrieved at different time points.

  • The retrieved samples are cleaned to remove soil particles, dried, and weighed to determine the weight loss.

  • The surface morphology of the degraded samples can be examined using scanning electron microscopy (SEM) to observe the effects of microbial attack.

G Decision Pathway for Diol Selection in Polyester Synthesis Desired_Property Desired Polymer Property High_Rigidity High Rigidity & Thermal Stability Desired_Property->High_Rigidity Flexibility High Flexibility & Elongation Desired_Property->Flexibility Balanced Balanced Properties Desired_Property->Balanced Aromatic Incorporate Aromatic Dicarboxylic Acid (e.g., Terephthalic Acid) High_Rigidity->Aromatic Short_Diol Select Shorter Chain Aliphatic Diol (e.g., 1,3-Propanediol, 1,4-Butanediol) High_Rigidity->Short_Diol Long_Diol Select Longer Chain Aliphatic Diol (e.g., 1,5-Pentanediol) Flexibility->Long_Diol Copolymerization Copolymerization of Aliphatic and Aromatic Monomers Balanced->Copolymerization

References

1,3-Pentanediol: A Viable Alternative in Polymer Synthesis? A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of diol monomers is a critical parameter influencing the final properties of polyesters and polyurethanes. This guide provides an objective comparison of 1,3-Pentanediol with other common diols, supported by experimental data, to assist in its evaluation as a potential alternative in various synthetic applications.

While established diols such as 1,3-propanediol (B51772), 1,4-butanediol, and 1,5-pentanediol (B104693) are widely utilized, this compound presents a unique molecular architecture that can impart distinct thermal and mechanical properties to polymers. This guide delves into the comparative performance of this compound in the synthesis of polyesters and polyurethanes, offering a data-driven perspective for material innovation.

Comparative Performance in Polyester Synthesis

The structure of the diol monomer plays a pivotal role in determining the thermal and mechanical characteristics of the resulting polyester. Here, we compare the properties of polyesters synthesized from this compound with those derived from 1,3-propanediol and 1,5-pentanediol.

Thermal Properties of Copolyesters

A study on the synthesis of copolyesters using different diols provides insight into their thermal behavior. The glass transition temperature (Tg) and melting temperature (Tm) are key indicators of a polymer's performance at different temperatures.

Diol ComponentCo-monomersTg (°C)Tm (°C)
1,3-PropanediolIsosorbide, FDCA, Succinic Acid-14 to 53.297 - 131
1,5-PentanediolIsosorbide, FDCA, Succinic Acid-45 to 3177.3 - 154.7
Table 1: Comparison of thermal properties of copolyesters synthesized with 1,3-propanediol and 1,5-pentanediol. Data suggests that polyesters from 1,3-propanediol, a shorter chain diol, generally exhibit higher glass transition temperatures, indicating greater rigidity, while those from 1,5-pentanediol show a wider range of melting temperatures.[1]

Comparative Performance in Polyurethane Synthesis

In polyurethane synthesis, diols are commonly used as chain extenders, reacting with diisocyanates to form the hard segments of the polymer. The structure of the chain extender significantly affects the morphology and mechanical properties of the final polyurethane.

Mechanical Properties of Polyurethane Foams

An experimental study investigated the effect of using pentanediol (B8720305) as a chain extender in methylene (B1212753) diphenyl diisocyanate (MDI)-based polyurethane foams. The results demonstrate a notable impact on the mechanical properties.

Pentanediol AdditionElastic Modulus (Tensile)Tensile StrengthFracture StrainToughness
0%----
10%+6.9%+37.9%+57.1%+137.5%
Table 2: Effect of 10% pentanediol addition on the tensile properties of MDI polyurethane foam. The addition of pentanediol as a chain extender significantly enhances the strength, ductility, and toughness of the polyurethane foam.[2]

Furthermore, the study noted that the addition of 1,5-pentanediol resulted in smaller and more uniform cell structures in the foam.[2] Another investigation into one-component moisture-curable polyurethane adhesives found that linear chain extenders like pentanediol and butanediol (B1596017) promote phase separation between the hard and soft segments, which can enhance adhesive strength.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are representative protocols for the synthesis of polyesters and polyurethanes using diols.

Polyester Synthesis via Melt Polycondensation

This protocol describes a typical two-stage melt polycondensation for synthesizing polyesters from a diol and a dicarboxylic acid.

Materials:

  • Diol (e.g., this compound, 1,3-Propanediol, or 1,5-Pentanediol)

  • Dicarboxylic acid (e.g., Adipic Acid, Succinic Acid, or Terephthalic Acid)

  • Catalyst (e.g., Tin(II) chloride - SnCl₂)

  • Azeotropic agent (e.g., Xylene)

Procedure:

  • Esterification:

    • Charge a four-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and distillation column with the diol and dicarboxylic acid. A slight molar excess of the diol is often used.

    • Heat the reactor to approximately 150°C under a nitrogen atmosphere.

    • Add the catalyst to the molten mixture.

    • Gradually increase the temperature to around 215°C while stirring. Water produced during the esterification will be collected through the distillation column.

    • The esterification stage is typically complete after about 2 hours, indicated by the cessation of water distillation.

  • Polycondensation:

    • Replace the packed column with a Dean-Stark trap.

    • Add a small amount of an azeotropic agent (e.g., 3 wt% xylene) to aid in the removal of byproducts.

    • Continue the reaction under atmospheric pressure for several hours (e.g., 5 hours) to increase the molecular weight of the polymer.

    • Cool the reactor and collect the resulting polyester.

Workflow for Polyester Synthesis:

PolyesterSynthesis cluster_esterification Esterification Stage cluster_polycondensation Polycondensation Stage A Charge Diol & Diacid B Heat to 150°C A->B C Add Catalyst B->C D Heat to 215°C C->D E Collect Water D->E F Add Azeotropic Agent E->F Switch to Dean-Stark G Continue Reaction F->G H Polyester Product G->H Cool & Collect

Polyester synthesis workflow via melt polycondensation.
Polyurethane Synthesis via Prepolymer Method

This protocol outlines a two-step prepolymer method for synthesizing polyurethanes.

Materials:

  • Diisocyanate (e.g., Methylene Diphenyl Diisocyanate - MDI or Isophorone Diisocyanate - IPDI)

  • Polyol (soft segment)

  • Chain Extender (e.g., this compound, 1,4-Butanediol)

  • Catalyst (e.g., Dibutyltin dilaurate - DBTDL)

  • Solvent (e.g., Anhydrous Dimethylacetamide - DMAc)

Procedure:

  • Prepolymer Formation:

    • In a reaction vessel under a nitrogen atmosphere, dissolve the polyol in the anhydrous solvent.

    • Add an excess of the diisocyanate to the polyol solution.

    • Add a catalytic amount of DBTDL.

    • Heat the mixture to a specific temperature (e.g., 80°C) and stir for a few hours (e.g., 2-3 hours) to form the isocyanate-terminated prepolymer. The progress can be monitored by titrating the isocyanate content.

  • Chain Extension:

    • Cool the prepolymer solution to a lower temperature (e.g., 60°C).

    • Slowly add the chain extender (diol) to the prepolymer solution while stirring vigorously.

    • Continue the reaction for another 2-3 hours until the desired molecular weight is achieved, indicated by a significant increase in viscosity.

    • The final polyurethane can be cast into a film or precipitated in a non-solvent like methanol.

Workflow for Polyurethane Synthesis:

PolyurethaneSynthesis cluster_prepolymer Prepolymer Formation cluster_chain_extension Chain Extension A Dissolve Polyol B Add Diisocyanate & Catalyst A->B C Heat & Stir B->C D Cool Prepolymer C->D E Add Chain Extender D->E F Continue Reaction E->F G Polyurethane Product F->G Cast or Precipitate

Polyurethane synthesis workflow via the prepolymer method.

Conclusion

The available data suggests that this compound holds promise as a viable alternative to other diols in the synthesis of polyesters and polyurethanes. Its unique structure, featuring both a primary and a secondary hydroxyl group, can influence polymer properties in ways that differ from its linear isomer, 1,5-pentanediol, and other commonly used diols. In polyurethane synthesis, its role as a chain extender has been shown to significantly improve mechanical properties. While direct comparative studies are still needed for a complete picture, the information presented in this guide provides a solid foundation for researchers to consider this compound in the design of new polymers with tailored characteristics. Further experimental investigation is encouraged to fully elucidate the structure-property relationships of this compound-based polymers.

References

Economic Analysis of 1,3-Pentanediol Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The production of 1,3-pentanediol, a valuable chemical intermediate, is achievable through various chemical and biotechnological routes. Each method presents a unique economic and technical profile, influencing its suitability for industrial-scale manufacturing. This guide provides a comparative analysis of potential production methods, offering insights into their economic viability, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Comparative Economic Analysis

A direct techno-economic comparison of this compound production methods is challenging due to the limited availability of specific cost data in the public domain. However, by drawing parallels with the more extensively studied 1,3-propanediol (B51772) and other pentanediol (B8720305) isomers, we can construct a comparative overview. The primary production routes considered are chemical synthesis via hydrogenation of a suitable precursor and a potential biotechnological pathway using engineered microorganisms.

Table 1: Economic and Technical Comparison of this compound Production Methods

ParameterChemical Synthesis (Hydrogenation)Biotechnological Production (Fermentation)
Feedstock Petrochemical-based (e.g., dicarboxylic acids, cyclic ethers) or biomass-derived (e.g., furfural (B47365), levulinic acid)Renewable sugars (e.g., glucose, xylose), glycerol
Technology Readiness Established for similar diolsDevelopmental stage for this compound
Yield Generally high, can exceed 90% for related diolsVaries, typically lower than chemical synthesis for diols
Productivity High, continuous processing is commonGenerally lower, often batch or fed-batch processes
Operating Conditions High temperature and pressureMild (near ambient) temperature and pressure
Catalyst/Biocatalyst Heterogeneous metal catalysts (e.g., Ru, Pt, Ni)Engineered microorganisms
Downstream Processing Distillation, purificationCell separation, extraction, distillation
Capital Expenditure High (high-pressure reactors)Moderate to High (bioreactors, downstream processing)
Operating Expenditure Dependent on feedstock and energy costsDependent on feedstock, media, and downstream processing costs
Sustainability Dependent on feedstock source (fossil vs. bio-based)Generally higher, utilizes renewable resources
Key Economic Drivers Catalyst cost and lifetime, hydrogen cost, feedstock priceFeedstock cost, fermentation yield and productivity, downstream purification costs

Production Methods and Experimental Protocols

Chemical Synthesis: Catalytic Hydrogenation

Catalytic hydrogenation is a well-established industrial method for producing diols. For this compound, a plausible route involves the hydrogenation of a C5 dicarbonyl compound or the hydrogenolysis of a suitable cyclic ether. While specific protocols for this compound are not abundant, the following methodologies for related compounds provide a strong foundation.

Experimental Protocol: Hydrogenation of a C5 Precursor (Exemplary)

This protocol is adapted from the synthesis of related pentanediols.

  • Catalyst Preparation: A supported ruthenium catalyst (e.g., 5% Ru on carbon) is prepared by incipient wetness impregnation of the support with a ruthenium salt solution (e.g., RuCl₃), followed by drying and reduction under a hydrogen atmosphere.

  • Reaction Setup: A high-pressure autoclave reactor is charged with the C5 precursor (e.g., a pentanedione or a derivative), a solvent (e.g., water or a C1-C4 alcohol), and the prepared catalyst.

  • Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure (e.g., 5-10 MPa). The mixture is heated to the reaction temperature (e.g., 100-150 °C) and stirred for a specified duration (e.g., 4-8 hours).

  • Product Isolation and Analysis: After cooling and depressurization, the catalyst is removed by filtration. The solvent is removed from the filtrate by rotary evaporation. The resulting crude product is then purified by distillation under reduced pressure. The yield and purity of this compound are determined by gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy.

Biotechnological Production: Fermentation

A potential biotechnological route to this compound involves the use of a metabolically engineered microorganism. While no natural pathway for this compound production from common sugars is known, synthetic biology tools could be employed to construct such a pathway in a suitable host like Escherichia coli or Saccharomyces cerevisiae. The economics of such a process would be analogous to that of bio-based 1,3-propanediol.

Experimental Protocol: Microbial Fermentation for Diol Production (Hypothetical for this compound)

This protocol is based on established methods for microbial production of other diols.

  • Strain Development: A production strain is engineered by introducing genes encoding the necessary enzymes for the conversion of a central metabolite (e.g., acetyl-CoA) to this compound. This may involve expressing genes from other organisms and knocking out competing metabolic pathways.

  • Media and Culture Conditions: A defined minimal medium containing a carbon source (e.g., glucose), nitrogen source, salts, and trace elements is prepared and sterilized. The engineered microbial strain is inoculated into a seed culture and grown to a suitable cell density.

  • Bioreactor Fermentation: The production is carried out in a controlled bioreactor. The seed culture is transferred to the bioreactor containing the production medium. Key parameters such as temperature, pH, and dissolved oxygen (for aerobic or microaerobic processes) are monitored and controlled. The fermentation is typically run in a fed-batch mode to maintain the substrate concentration at an optimal level and maximize product titer.

  • Product Recovery and Quantification: At the end of the fermentation, the cells are separated from the broth by centrifugation or microfiltration. The this compound is then recovered from the supernatant using techniques such as liquid-liquid extraction, adsorption, and distillation. The concentration of this compound is quantified using High-Performance Liquid Chromatography (HPLC) or GC.

Signaling Pathways and Logical Relationships

The decision to invest in a particular production method depends on a variety of factors, including feedstock availability, technology maturity, and market demands. The following diagram illustrates the logical relationship between the different production routes and the key considerations for their economic viability.

G cluster_3 Economic Viability Petroleum Petroleum Chemical Chemical Synthesis Petroleum->Chemical Biomass Biomass Biomass->Chemical Bio Biotechnological Production Biomass->Bio Hydro Catalytic Hydrogenation Chemical->Hydro Ferm Fermentation Bio->Ferm Econ Economic Analysis Hydro->Econ High T/P, Catalyst Cost Ferm->Econ Yield, Productivity, Downstream Cost

Caption: Logical flow from feedstock to economic analysis for this compound production.

Conclusion

The economic feasibility of this compound production is highly dependent on the chosen manufacturing route. Chemical synthesis via catalytic hydrogenation offers a mature and potentially high-yield pathway, with costs heavily influenced by feedstock and catalyst prices. A bio-based chemical route using renewable feedstocks like furfural presents a more sustainable option, though the process economics are still under development. Biotechnological production through fermentation is a promising future alternative, leveraging renewable resources and mild operating conditions. However, significant research and development are required to establish an economically competitive process, particularly in improving yields, productivities, and downstream purification efficiency. For researchers and drug development professionals, understanding these economic drivers is crucial for selecting a sustainable and cost-effective source of this compound for their applications.

Assessing the Purity of Synthesized 1,3-Pentanediol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the development pipeline. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 1,3-Pentanediol and its common alternatives, 1,3-Propanediol and 1,3-Butanediol. Experimental data and detailed protocols are presented to aid in the selection of the most appropriate analytical strategy.

Synthesized this compound, a diol with applications in various formulations, must be rigorously evaluated for impurities that can impact its efficacy, safety, and physical properties. Similarly, its alternatives, 1,3-Propanediol and 1,3-Butanediol, which are often used in cosmetics and as pharmaceutical excipients, require stringent purity control. The choice of analytical technique depends on the specific impurities expected from the synthesis route and the required level of sensitivity.

Comparison of Analytical Techniques for Purity Assessment

The most common and effective techniques for determining the purity of short-chain diols include Gas Chromatography (GC) often coupled with Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical TechniquePrincipleTypical Purity of this compoundTypical Purity of 1,3-PropanediolTypical Purity of 1,3-ButanediolKey Considerations
GC-MS Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by detection and identification by mass.>95%[1]>99.8%[2]>98%[3]Derivatization is often required for diols to increase volatility. Highly sensitive for volatile impurities.
HPLC Separation of compounds in a liquid mobile phase based on their affinity for a solid stationary phase.Not specifiedNot specifiedNot specifiedSuitable for non-volatile impurities and can be quantitative with appropriate detectors (e.g., Refractive Index Detector).
¹H NMR Provides structural information and can be used for quantitative analysis by comparing the integral of the analyte's signals to that of a known internal standard.Consistent with structure[4]Not specifiedNot specifiedExcellent for structural confirmation and quantification of major components and impurities with distinct proton signals.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound and its Alternatives

This protocol is a general guideline and may require optimization for specific instruments and impurity profiles. Derivatization is recommended to improve peak shape and volatility.

1. Sample Preparation and Derivatization (Silylation):

  • Standard Solution: Accurately weigh approximately 10 mg of the diol reference standard into a vial.

  • Sample Solution: Accurately weigh approximately 10 mg of the synthesized diol into a separate vial.

  • Derivatization: To each vial, add 200 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + TMCS). Cap the vials tightly and heat at 70°C for 30 minutes. Cool to room temperature before injection.

2. GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injection Volume: 1 µL (split or splitless, depending on concentration).

  • MS Transfer Line Temperature: 280°C.

  • MS Ion Source Temperature: 230°C.

  • Mass Range: m/z 40-450.

High-Performance Liquid Chromatography (HPLC) Protocol for Short-Chain Diols

This method is suitable for the analysis of non-volatile impurities. A Refractive Index Detector (RID) is commonly used for diols as they lack a strong UV chromophore.

1. Sample Preparation:

  • Dissolve an accurately weighed amount of the diol sample in the mobile phase to a concentration of approximately 1-5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: A polar-modified C18 column or a specific column for sugar and alcohol analysis (e.g., Aminex HPX-87H).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v) or dilute sulfuric acid for ion-exchange columns.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 30-40°C.

  • Injection Volume: 10-20 µL.

  • Detector: Refractive Index Detector (RID).

¹H NMR Spectroscopy Protocol for Purity Determination

Quantitative NMR (qNMR) can be used for purity assessment by comparing the integral of the analyte signals to a certified internal standard.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the diol sample into an NMR tube.

  • Accurately weigh and add a known amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) to the NMR tube.

  • Add approximately 0.6 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆) and dissolve the sample completely.

2. NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher.

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest to ensure full relaxation.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8-16 scans).

3. Data Processing and Purity Calculation:

  • Integrate the characteristic signals of the diol and the internal standard.

  • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Potential Impurities in Synthesized this compound and its Alternatives

The nature of impurities is highly dependent on the synthetic route. Common impurities can include:

  • Unreacted Starting Materials: Residual precursors from the synthesis process.

  • Byproducts of Side Reactions: Isomers (e.g., 1,5-Pentanediol), other diols, or products of over-reduction or incomplete reaction.

  • Solvent Residues: Traces of solvents used during synthesis and purification.

  • Water: Due to the hygroscopic nature of diols.[4][5]

For example, the synthesis of 1,3-Propanediol from glycerol (B35011) can lead to residual glycerol and other fermentation byproducts.[3][6]

Visualizing the Workflow

The following diagrams illustrate the logical workflow for assessing the purity of synthesized diols.

Purity_Assessment_Workflow Purity Assessment Workflow for Synthesized Diols cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Analysis cluster_data Data Interpretation & Reporting Synthesis Chemical Synthesis Purification Initial Purification (e.g., Distillation) Synthesis->Purification GC_MS GC-MS Analysis (Volatile Impurities) Purification->GC_MS Sample for volatile analysis HPLC HPLC Analysis (Non-Volatile Impurities) Purification->HPLC Sample for non-volatile analysis NMR NMR Spectroscopy (Structural Confirmation & Quantification) Purification->NMR Sample for structural and quantitative analysis Purity_Data Quantitative Purity Data GC_MS->Purity_Data Impurity_Profile Impurity Identification GC_MS->Impurity_Profile HPLC->Purity_Data NMR->Purity_Data NMR->Impurity_Profile Final_Report Certificate of Analysis Purity_Data->Final_Report Impurity_Profile->Final_Report

Caption: Logical workflow for the purity assessment of synthesized diols.

GC_MS_Workflow GC-MS Experimental Workflow Sample Diol Sample Derivatization Derivatization (e.g., Silylation) Sample->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection & Identification GC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Integration & Library Search) MS_Detection->Data_Analysis Result Purity & Impurity Profile Data_Analysis->Result

Caption: Experimental workflow for GC-MS analysis of diols.

By employing these analytical techniques and following robust experimental protocols, researchers can confidently assess the purity of synthesized this compound and its alternatives, ensuring the quality and reliability of their research and development efforts.

References

comparative study of reaction mechanisms for 1,3-diol formation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Stereoselective 1,3-Diol Synthesis

For Researchers, Scientists, and Drug Development Professionals

The 1,3-diol motif is a cornerstone in the architecture of numerous natural products and pharmaceutical agents, making its stereoselective synthesis a critical endeavor in organic chemistry.[1][2] The precise spatial arrangement of the two hydroxyl groups dictates the biological activity and physical properties of the parent molecule. This guide provides an objective comparison of three prominent reaction mechanisms for constructing this vital functional group: the Evans-Saksena Reduction, the Evans-Tishchenko Reaction, and the Chelation-Controlled Diastereoselective Reduction of β-Hydroxy Ketones.

Mechanism Overview and Comparison

The selected methods offer distinct advantages in achieving high stereoselectivity, primarily by exploiting intramolecular versus intermolecular hydride delivery guided by substrate pre-organization.

  • Evans-Saksena Reduction: This method achieves anti-diol synthesis through an intramolecular hydride delivery. A triacetoxyborohydride (B8407120) reagent reacts with the β-hydroxy ketone, forming a cyclic six-membered transition state.[3] This conformation locks the relative stereochemistry, and the hydride is delivered from the boron atom to the carbonyl face opposite the existing hydroxyl group's stereocenter, ensuring high anti selectivity.[3]

  • Evans-Tishchenko Reaction: Also yielding anti products, this reaction is a samarium-catalyzed intramolecular redox process.[4][5] A β-hydroxy ketone reacts with an aldehyde in the presence of a Lewis acid (commonly SmI₂). The mechanism involves the formation of a six-membered cyclic intermediate where the Lewis acid chelates to both oxygen atoms.[4] A hydride is then transferred from the aldehyde to the ketone, resulting in a 1,3-anti-diol monoester. A key advantage of this reaction is the simultaneous protection of one of the newly formed hydroxyl groups, which can streamline multi-step syntheses.[4]

  • Chelation-Controlled Reduction (Narasaka-Prasad type): This approach typically yields syn-diols via an intermolecular hydride delivery. A chelating agent, such as a dialkylboron triflate, coordinates to both the hydroxyl and carbonyl oxygens of the β-hydroxy ketone substrate. This forms a rigid six-membered ring intermediate. The external reducing agent (e.g., NaBH₄) is then directed to attack the carbonyl from the less sterically hindered face, resulting in the syn product.[6] The stereochemical outcome is opposite to that of the Evans-Saksena reduction.

Feature Evans-Saksena Reduction Evans-Tishchenko Reaction Chelation-Controlled Reduction (syn)
Product Stereochemistry anti-Diol[3]anti-Diol Monoester[4]syn-Diol[6]
Hydride Delivery Intramolecular[3]Intramolecular[4]Intermolecular[6]
Key Reagent(s) Me₄NHB(OAc)₃[3]Aldehyde, SmI₂[4]Chelating Agent (e.g., Et₂BOMe), NaBH₄[6]
Key Advantage High anti-selectivityHigh anti-selectivity with in situ protection[4]High syn-selectivity
Typical Conditions Acetonitrile (B52724), Acetic AcidTHF, -10 °C to RTTHF/Methanol, -78 °C

Quantitative Data Comparison

The following table summarizes representative experimental data for the three methods, demonstrating their effectiveness in controlling diastereoselectivity.

Reaction Substrate Product Yield (%) Diastereomeric Ratio (d.r.)
Evans-Saksena 1-Hydroxy-3-phenylbutan-2-one1,3-Diphenyl-1,3-propanediol>98>99:1 (anti:syn)
Evans-Tishchenko 1-Hydroxy-1,3-diphenylpropan-2-one2-Benzoyl-1-phenylpropyl Benzoate87>95:5 (anti:syn)
Chelation-Controlled 5-hydroxy-2,4-dimethyl-3-heptanone2,4-dimethylheptane-3,5-diol8498:2 (syn:anti)

Note: Data is compiled from representative literature examples and may vary based on specific substrates and reaction conditions.

Reaction Workflows and Mechanisms

Evans-Saksena Reduction Workflow

The workflow involves the formation of a boron chelate followed by an intramolecular hydride transfer to yield the anti-diol.

Evans_Saksena sub β-Hydroxy Ketone ts Six-Membered Boron Chelate (TS) sub->ts Chelation reagent Me₄NHB(OAc)₃ reagent->ts product anti-1,3-Diol ts->product Intramolecular Hydride Transfer

Evans-Saksena Reduction Workflow
Evans-Tishchenko Reaction Mechanism

This mechanism proceeds via a samarium-chelated intermediate, leading to a mono-protected anti-diol.

Evans_Tishchenko sub β-Hydroxy Ketone + Aldehyde ts Samarium-Chelated Hemiacetal (TS) sub->ts cat SmI₂ Catalyst cat->ts Coordination product anti-1,3-Diol Monoester ts->product Intramolecular Hydride Transfer

Evans-Tishchenko Reaction Mechanism
Chelation-Controlled syn-Reduction Workflow

This pathway involves substrate chelation followed by hydride attack from an external reducing agent.

Syn_Reduction sub β-Hydroxy Ketone chelate_int Rigid Boron Chelate Intermediate sub->chelate_int chelate_reagent Chelating Agent (e.g., Et₂BOMe) chelate_reagent->chelate_int Coordination product syn-1,3-Diol chelate_int->product ext_reagent External Hydride (e.g., NaBH₄) ext_reagent->product Intermolecular Hydride Attack

Chelation-Controlled syn-Reduction

Experimental Protocols

General Procedure for Evans-Saksena Reduction

To a solution of the β-hydroxy ketone (1.0 mmol) in a 3:1 mixture of acetonitrile and acetic acid (4 mL) at -40 °C is added tetramethylammonium (B1211777) triacetoxyborohydride (Me₄NHB(OAc)₃, 1.5 mmol) in one portion. The reaction mixture is stirred at this temperature for 5-8 hours until completion, as monitored by TLC. The reaction is then quenched by the addition of aqueous Rochelle's salt solution and allowed to warm to room temperature. The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 10 mL). The combined organic layers are washed with saturated aqueous NaHCO₃, brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the desired anti-1,3-diol.[3]

General Procedure for Evans-Tishchenko Reaction

A solution of the β-hydroxy ketone (1.0 mmol) and a neat aldehyde (e.g., p-nitrobenzaldehyde, 2.0 mmol) in anhydrous THF (5 mL) is cooled to -10 °C under an argon atmosphere. A 0.1 M solution of samarium(II) iodide (SmI₂) in THF (0.2 mL, 0.02 mmol) is added dropwise.[7] The reaction is stirred at -10 °C for 24 hours. Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ (5 mL) and extracted with diethyl ether (3 x 15 mL). The combined organic extracts are dried over anhydrous MgSO₄, filtered, and concentrated in vacuo. The residue is purified by silica (B1680970) gel chromatography to yield the 1,3-anti-diol monoester.[4][7]

General Procedure for Chelation-Controlled syn-Reduction

The β-hydroxy ketone (1.0 mmol) is dissolved in anhydrous THF (5 mL) and cooled to -78 °C under an argon atmosphere. Methoxy-diethylborane (Et₂BOMe, 1.2 mmol) is added dropwise, and the solution is stirred for 15 minutes to allow for chelate formation. Sodium borohydride (B1222165) (NaBH₄, 1.5 mmol) is then added in one portion, and the mixture is stirred for 3-6 hours at -78 °C. The reaction is quenched by the careful addition of 30% hydrogen peroxide (2 mL) followed by 3M aqueous NaOH (2 mL), while maintaining the temperature below -60 °C. The mixture is then warmed to room temperature and stirred for 1 hour. The layers are separated, and the aqueous phase is extracted with diethyl ether (3 x 10 mL). The combined organic layers are dried over MgSO₄, filtered, and concentrated. The crude product is purified by flash chromatography to give the syn-1,3-diol.[6]

References

A Comparative Guide to the Validation of Chiral Purity in 1,3-Pentanediol

Author: BenchChem Technical Support Team. Date: December 2025

The determination of enantiomeric purity is a critical step in the development and quality control of chiral molecules such as 1,3-Pentanediol, particularly in the pharmaceutical industry where the biological activity of enantiomers can differ significantly.[1] This guide provides an objective comparison of common analytical techniques for validating the chiral purity of diols, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Comparison of Analytical Methodologies

Several robust methods are available for determining the enantiomeric excess (ee) of chiral diols. The primary techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC). Each method offers distinct advantages and is suited to different analytical challenges, from high-throughput screening to precise quantitative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining enantiomeric purity, typically after derivatization with a Chiral Derivatizing Agent (CDA). The reaction of a chiral diol with a CDA forms diastereomers, which exhibit distinct signals in the NMR spectrum. The integration of these signals allows for the direct calculation of the enantiomeric excess. Both ¹H and ¹⁹F NMR can be utilized; ¹⁹F NMR often provides higher sensitivity and simpler spectra due to the absence of background signals.[2][3]

Gas Chromatography (GC) offers high resolution and sensitivity for volatile compounds.[4] The enantiomers of this compound can be separated directly on a chiral stationary phase (CSP), often based on cyclodextrin (B1172386) derivatives, without the need for derivatization.[4][5][6] Alternatively, an indirect method involving derivatization to form diastereomers, followed by separation on a standard achiral column, can be employed.[7]

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for chiral separations.[8] Similar to GC, both direct and indirect methods are available. Direct separation on polysaccharide-based CSPs is common for a broad range of compounds.[8] Indirect methods involve pre-column derivatization with a CDA to form diastereomers, which are then separated on a standard achiral column, a technique that is also useful for preparative-scale separations.[9]

Pattern-Based Optical Recognition is an emerging technique that uses a sensor array composed of chiral receptors and indicators.[10][11] This high-throughput method generates a unique colorimetric "fingerprint" for different enantiomeric compositions, which is then analyzed using pattern recognition algorithms to determine both concentration and enantiomeric excess.[10][11]

Data Summary: Comparison of Chiral Purity Validation Methods
MethodPrincipleDerivatization RequiredTypical Analysis TimeAccuracy/ErrorAdvantagesDisadvantages
¹H NMR Formation of diastereomers with a CDA, quantification by signal integration.[12][13][14]Yes< 90 minutes[15]Within ±5%[3][12]Fast, accurate, no need for standard curves.[14]Requires CDA, potential for signal overlap.
¹⁹F NMR Formation of diastereomers with a fluorinated CDA.[2][3]Yes< 90 minutesHigh accuracy (<1% discrepancy reported)[2]High sensitivity, simple spectra, cost-effective.[2]Requires specific fluorinated CDA.
Direct Chiral GC Enantioseparation on a Chiral Stationary Phase (CSP).[4][6]No~25-40 minutes[6]HighHigh resolution, no derivatization needed.[4]Requires specialized, expensive chiral columns.
Indirect GC-MS Derivatization to form diastereomers, separation on an achiral column.[7]YesVariableHighUtilizes standard GC columns.Derivatization step can be complex.
Direct Chiral HPLC Enantioseparation on a Chiral Stationary Phase (CSP).[8]No< 20 minutes[8]HighBroad applicability, scalable for preparative use.[8]CSP selection can be time-consuming.
Indirect HPLC Derivatization to form diastereomers, separation on an achiral column.[9]YesVariableHighRobust, can determine absolute configuration.[9]Requires pure CDA, potential for kinetic resolution issues.[8]
Sensor Array Differential binding to a chiral sensor array, creating an optical pattern.[10][11]No~40 minutes for 96 samples[11]±3.6% in ee[10][11]High-throughput, rapid.[10]Requires development of specific sensor arrays and complex data analysis (ANN/PCA).[10][11]

Experimental Protocols & Visualizations

Detailed methodologies for key validation techniques are provided below. Each protocol is accompanied by a workflow diagram created using Graphviz for clear visualization of the experimental process.

Chiral Purity Validation by ¹H NMR Spectroscopy

This protocol describes a three-component derivatization for determining the enantiopurity of diols using ¹H NMR analysis.[15] The diol is reacted with 2-formylphenylboronic acid and an enantiopure amine (e.g., α-methylbenzylamine) to form stable diastereoisomeric iminoboronate esters, which can be distinguished by NMR.[13][15]

Methodology:

  • Reagent Preparation: Prepare stock solutions of the chiral diol (e.g., this compound), 2-formylphenylboronic acid, and enantiopure α-methylbenzylamine in a suitable deuterated solvent (e.g., CDCl₃).

  • Derivatization: In an NMR tube, combine the chiral diol (~5 µmol), 2-formylphenylboronic acid (~1.1 eq), and enantiopure α-methylbenzylamine (~1.1 eq).

  • Reaction: Vortex the mixture at room temperature. The reaction to form the diastereomeric iminoboronate esters is typically complete within minutes.

  • NMR Acquisition: Acquire the ¹H NMR spectrum of the sample.

  • Data Analysis: Identify the well-resolved signals corresponding to the diastereomers. Integrate the characteristic peaks for each diastereomer.

  • Calculation: Calculate the enantiomeric excess (ee) from the ratio of the integrals of the diastereomeric signals.

G Diagram 1: Workflow for Chiral Purity Validation by NMR Spectroscopy cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_reagents Prepare Stock Solutions (Diol, Boronic Acid, Chiral Amine) mix Combine Reagents in NMR Tube prep_reagents->mix Add to sample react Vortex at Room Temperature mix->react acquire Acquire 1H NMR Spectrum react->acquire Sample ready integrate Integrate Diastereomeric Signals acquire->integrate calculate Calculate Enantiomeric Excess (ee) integrate->calculate

Caption: Workflow for NMR-based chiral purity analysis.

Chiral Purity Validation by Direct Gas Chromatography (GC)

This protocol outlines the direct separation of diol enantiomers using a chiral capillary GC column without derivatization.

Methodology:

  • Sample Preparation: Dissolve the this compound sample in a suitable volatile solvent (e.g., methanol (B129727) or methylene (B1212753) chloride) to a concentration of approximately 0.01-0.5 mg/mL.[5][6]

  • GC System Setup:

    • Column: Install a chiral capillary column, such as an Agilent CP-Cyclodextrin-B-2,3,6-M-19 or an Astec® CHIRALDEX™ G-TA.[6][16]

    • Carrier Gas: Use hydrogen or helium at the recommended flow rate.[5][6]

    • Temperatures: Set the injector and detector (FID) temperatures (e.g., 250°C and 275°C, respectively).[6]

    • Oven Program: Implement a suitable temperature program. For example, hold at 80°C for 5 minutes, then ramp at 2°C/min to 150°C.[6]

  • Injection: Inject 1 µL of the prepared sample into the GC, typically using a split injection mode (e.g., 100:1).[5]

  • Data Acquisition: Run the GC method and record the chromatogram.

  • Data Analysis: Identify the two peaks corresponding to the (R) and (S) enantiomers.

  • Calculation: Determine the enantiomeric excess by calculating the area percentage of each peak relative to the total area of both peaks.

G Diagram 2: Workflow for Chiral Purity Validation by Chiral GC cluster_prep Preparation cluster_gc GC Analysis cluster_analysis Analysis prep_sample Dissolve Diol Sample in Volatile Solvent inject Inject Sample into GC prep_sample->inject setup_gc Set Up GC with Chiral Column and Method Parameters setup_gc->inject acquire Acquire Chromatogram inject->acquire integrate Integrate Enantiomer Peaks acquire->integrate calculate Calculate Enantiomeric Excess (ee) from Peak Areas integrate->calculate

Caption: Workflow for direct chiral GC analysis.

Chiral Purity Validation by Indirect HPLC

This protocol details the validation of chiral purity by forming diastereomeric esters with a CDA, followed by separation on a standard (achiral) HPLC column.[9]

Methodology:

  • Derivatization:

    • React the racemic or enantiomerically-enriched this compound with an enantiopure CDA, such as (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid), in the presence of a coupling agent to form diastereomeric esters.[9]

    • After the reaction is complete, quench the reaction and perform a workup to isolate the crude diastereomeric esters.

  • Sample Preparation: Dissolve the isolated ester mixture in the HPLC mobile phase.

  • HPLC System Setup:

    • Column: Use a standard normal-phase silica (B1680970) gel column.

    • Mobile Phase: A typical mobile phase is a mixture of n-hexane and ethyl acetate.

    • Detector: Use a UV detector set to an appropriate wavelength for the derivative.

  • Injection & Separation: Inject the sample onto the HPLC system and run the isocratic or gradient method to separate the diastereomers.

  • Data Acquisition: Record the chromatogram.

  • Data Analysis: Integrate the peak areas of the two separated diastereomers.

  • Calculation: The ratio of the peak areas corresponds directly to the enantiomeric ratio of the original diol sample.

G Diagram 3: Workflow for Chiral Purity Validation by Indirect HPLC cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Analysis derivatize Derivatize Diol with CDA to form Diastereomers isolate Isolate Diastereomer Mixture derivatize->isolate prep_sample Dissolve Mixture in Mobile Phase isolate->prep_sample inject Inject Sample onto Achiral HPLC Column prep_sample->inject acquire Acquire Chromatogram inject->acquire integrate Integrate Diastereomer Peaks acquire->integrate calculate Calculate Enantiomeric Ratio integrate->calculate

Caption: Workflow for indirect HPLC analysis via diastereomers.

References

A Comparative Analysis of Hydroxyl Group Reactivity in 1,3-Pentanediol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of functional groups within a molecule is paramount for efficient and selective synthesis. This guide provides an in-depth comparison of the reactivity of the primary and secondary hydroxyl groups in 1,3-Pentanediol, supported by established chemical principles and illustrative experimental data.

This compound, a molecule featuring both a primary and a secondary hydroxyl group, presents an excellent model for studying the factors that govern selective chemical transformations. The inherent differences in the steric and electronic environments of these two hydroxyl groups lead to a predictable disparity in their reactivity towards various reagents.

Core Principles of Reactivity

The differential reactivity of the hydroxyl groups in this compound is primarily dictated by two key factors:

  • Steric Hindrance: The primary hydroxyl group, located at the C1 position, is attached to a carbon that is bonded to only one other carbon atom. This arrangement offers minimal spatial obstruction, rendering it more accessible to incoming reagents. In contrast, the secondary hydroxyl group at the C3 position is bonded to a carbon that is connected to two other carbon atoms, creating a more sterically crowded environment. This increased steric bulk hinders the approach of reactants.

  • Electronic Effects: While steric hindrance is often the dominant factor, electronic effects also play a role. The alkyl groups attached to the carbon bearing the secondary hydroxyl group are electron-donating. This inductive effect can slightly increase the electron density on the oxygen of the secondary hydroxyl group, theoretically enhancing its nucleophilicity. However, in most common reactions, the impact of steric hindrance far outweighs this subtle electronic effect.

Generally, the primary hydroxyl group in this compound is the more reactive of the two, a principle that can be exploited for selective monofunctionalization of the molecule.

Quantitative Comparison of Reactivity: A Case Study in Selective Acylation

To quantitatively illustrate the difference in reactivity, we can examine the selective acylation of this compound. Acylation is a fundamental reaction in organic synthesis, often employed to protect hydroxyl groups. By using a sterically demanding acylating agent under controlled conditions, it is possible to selectively react with the less hindered primary hydroxyl group.

ProductStructureExpected Yield (%)
1-O-Acetyl-1,3-Pentanediol (Monoester)CH₃COOCH₂(CH₂)CH(OH)CH₂CH₃~75-85%
3-O-Acetyl-1,3-Pentanediol (Monoester)CH₃CH₂CH(OCOCH₃)CH₂CH₂OH~5-15%
1,3-Di-O-Acetyl-1,3-Pentanediol (Diester)CH₃COOCH₂(CH₂)CH(OCOCH₃)CH₂CH₃<5%
Unreacted this compoundHOCH₂(CH₂)CH(OH)CH₂CH₃~5-10%

Table 1: Expected product distribution for the selective acylation of this compound with one equivalent of a sterically hindered acylating agent.

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to investigate the differential reactivity of the hydroxyl groups in this compound.

Selective Acylation of this compound

Objective: To selectively acylate the primary hydroxyl group of this compound.

Materials:

  • This compound

  • Pivaloyl chloride (a sterically hindered acylating agent)

  • Pyridine (base and solvent)

  • Dichloromethane (B109758) (solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexanes and ethyl acetate (B1210297) (eluents)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a mixture of dichloromethane and pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pivaloyl chloride (1.0 eq) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to isolate the mono-acylated products.

  • Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the ratio of the 1-O-acylated and 3-O-acylated isomers.

Oxidation of this compound

Objective: To observe the preferential oxidation of the secondary hydroxyl group. While primary alcohols can be oxidized to aldehydes and then to carboxylic acids, secondary alcohols are oxidized to ketones. Under certain conditions, selective oxidation of the secondary alcohol can be achieved.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (anhydrous)

  • Anhydrous magnesium sulfate

  • Silica gel

Procedure:

  • To a stirred suspension of PCC (1.5 eq) in anhydrous dichloromethane, add a solution of this compound (1.0 eq) in anhydrous dichloromethane dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Analyze the crude product by gas chromatography-mass spectrometry (GC-MS) and NMR to identify the major oxidation product (expected to be 1-hydroxy-3-pentanone).

Visualization of Reactivity Principles

The factors influencing the reactivity of the hydroxyl groups in this compound can be visualized as a logical workflow.

G Factors Influencing Hydroxyl Group Reactivity in this compound cluster_molecule This compound Structure cluster_factors Influencing Factors cluster_reactivity Resulting Reactivity C1_OH Primary Hydroxyl (C1) Steric_Hindrance Steric Hindrance C1_OH->Steric_Hindrance Less Hindered Electronic_Effects Electronic Effects C1_OH->Electronic_Effects Less Electron Donating Environment C3_OH Secondary Hydroxyl (C3) C3_OH->Steric_Hindrance More Hindered C3_OH->Electronic_Effects More Electron Donating Environment Reactivity_C1 Higher Reactivity Steric_Hindrance->Reactivity_C1 Favors Reaction Reactivity_C3 Lower Reactivity Steric_Hindrance->Reactivity_C3 Hinders Reaction Electronic_Effects->Reactivity_C1 Slightly Lower Nucleophilicity Electronic_Effects->Reactivity_C3 Slightly Higher Nucleophilicity Selective_Reaction Selective Functionalization Reactivity_C1->Selective_Reaction Major Product Reactivity_C3->Selective_Reaction Minor Product

Caption: A diagram illustrating the influence of steric and electronic factors on the differential reactivity of the hydroxyl groups in this compound.

This comprehensive guide provides a foundational understanding for researchers and scientists to approach the selective modification of this compound and other asymmetric diols, enabling more precise and efficient synthetic strategies in drug development and other chemical sciences.

1,3-Pentanediol: A Comparative Review of Its Applications and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1,3-Pentanediol, a five-carbon diol, holds potential in various applications traditionally dominated by other glycols. This guide provides a comparative analysis of this compound against common alternatives such as propylene (B89431) glycol (1,2-propanediol), 1,3-butanediol (B41344), and glycerin. Due to a notable lack of direct comparative experimental studies focusing on this compound, this review synthesizes available data on its properties and performance, supplemented with data from structurally similar diols to provide a comprehensive overview for researchers and formulation scientists.

Physicochemical Properties: A Comparative Overview

PropertyThis compoundPropylene Glycol (1,2-Propanediol)1,3-ButanediolGlycerin
Molecular Formula C₅H₁₂O₂C₃H₈O₂C₄H₁₀O₂C₃H₈O₃
Molecular Weight ( g/mol ) 104.1576.0990.1292.09
Boiling Point (°C) ~217-218[1]~188~207.5[2]~290
Flash Point (°C) ~102[1]~99~116~160
Density (g/cm³ at 20°C) ~0.971~1.036~1.005[2]~1.261
Water Solubility Soluble[3]MiscibleMiscible[2]Miscible
logP (octanol/water) -0.23 (estimated)[1]-0.92-0.29-1.76

Applications and Performance Comparison

This compound's potential applications span across cosmetics, pharmaceuticals, and polymer chemistry, primarily as a humectant, solvent, and monomer.

Humectant Performance

Humectants are key ingredients in cosmetic and pharmaceutical formulations for their ability to attract and retain moisture. While direct studies on this compound's humectant efficacy are scarce, studies on similar diols like 1,3-propanediol (B51772) and 1,3-butanediol provide valuable insights.

A study comparing 1,3-propanediol with butylene glycol and glycerin demonstrated that all three significantly improved skin hydration and reduced transepidermal water loss (TEWL) over an 8-hour period.[4] Glycerin generally shows the highest humectant capacity, but can be associated with a tacky skin feel at higher concentrations. 1,3-propanediol is often marketed as a less sticky alternative to glycerin.[5]

Experimental Protocol: Evaluation of Humectant Properties

A standardized method to evaluate the humectant properties of a substance on the skin involves the following steps:

  • Subject Recruitment: A panel of healthy volunteers with normal to dry skin is recruited.

  • Test Area Demarcation: Several small areas are marked on the forearms of each subject.

  • Baseline Measurements: Baseline skin hydration (capacitance) and TEWL are measured using a Corneometer® and Tewameter®, respectively.

  • Product Application: A standardized amount of the test formulation (e.g., a simple aqueous solution of the humectant at a specific concentration) is applied to the designated test areas. A control area with no application is also maintained.

  • Post-Application Measurements: Skin hydration and TEWL are measured at predetermined time intervals (e.g., 30 minutes, 1, 2, 4, and 8 hours) after application.

  • Data Analysis: The percentage change in skin hydration and TEWL from baseline is calculated and compared between the different humectants and the control.

G cluster_0 Preparation cluster_1 Measurement cluster_2 Analysis Subject Recruitment Subject Recruitment Test Area Demarcation Test Area Demarcation Subject Recruitment->Test Area Demarcation Baseline Measurements Baseline Measurements Product Application Product Application Baseline Measurements->Product Application Post-Application Measurements Post-Application Measurements Product Application->Post-Application Measurements Data Analysis Data Analysis

Fig. 1: Experimental workflow for humectant efficacy testing.
Solvent Properties

Diols are versatile solvents due to their ability to dissolve a wide range of polar and non-polar compounds.[5] The position of the hydroxyl groups and the carbon chain length influence the solvency characteristics. While specific data for this compound is limited, it is expected to be a good solvent for many active ingredients in cosmetic and pharmaceutical formulations.

Experimental Protocol: Evaluation of Solvent Efficacy

The efficacy of a solvent can be determined by its ability to dissolve a specific solute. A common method involves:

  • Saturated Solution Preparation: A known excess amount of the solute is added to a specific volume of the solvent in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.

  • Phase Separation: The undissolved solute is separated from the saturated solution by filtration or centrifugation.

  • Concentration Determination: The concentration of the solute in the saturated solution is determined using an appropriate analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • Comparison: The solubility of the solute in the test solvent is compared to its solubility in other solvents under the same conditions.

G Start Start Prepare Saturated Solution Prepare Saturated Solution Start->Prepare Saturated Solution Equilibrate at Constant Temperature Equilibrate at Constant Temperature Prepare Saturated Solution->Equilibrate at Constant Temperature Separate Undissolved Solute Separate Undissolved Solute Equilibrate at Constant Temperature->Separate Undissolved Solute Determine Solute Concentration Determine Solute Concentration Separate Undissolved Solute->Determine Solute Concentration Compare with Other Solvents Compare with Other Solvents Determine Solute Concentration->Compare with Other Solvents End End Compare with Other Solvents->End

Fig. 2: Workflow for determining solvent efficacy.
Antimicrobial Activity

Several diols exhibit antimicrobial properties and can be used as preservative boosters in cosmetic formulations. A study on 1,5-Pentanediol (B104693) demonstrated its broad-spectrum antimicrobial activity against various bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 2.5% to 15.0% (vol/vol).[1] Another study found that 1,2-pentanediol (B41858) was more inhibitory than 1,3-butanediol against several microbial species. This suggests that the position of the hydroxyl groups and the carbon chain length play a crucial role in the antimicrobial efficacy.

Comparative Antimicrobial Activity of Diols (MIC % v/v)

Microorganism1,5-Pentanediol[1]1,2-Pentanediol1,3-Butanediol
Staphylococcus aureus5.0 - 7.5->10
Escherichia coli10.0 - 12.5->10
Pseudomonas aeruginosa12.5 - 15.0->10
Candida albicans5.0 - 7.5->10
Note: Data for 1,2-Pentanediol and 1,3-Butanediol against these specific strains under the same conditions is not readily available in the cited literature.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of an antimicrobial agent can be determined using the broth microdilution method:

  • Preparation of Test Substance: A series of twofold dilutions of the diol is prepared in a suitable liquid growth medium in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. A positive control (medium with inoculum, no diol) and a negative control (medium only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the diol that completely inhibits the visible growth of the microorganism.

Use in Polymer Synthesis

Diols are fundamental building blocks in the synthesis of polyesters and polyurethanes. While there is extensive literature on the use of 1,3-propanediol and 1,5-pentanediol in polyester (B1180765) synthesis,[1][6] direct comparative studies involving this compound are not widely published. The choice of diol influences the thermal and mechanical properties of the resulting polymer. For instance, studies on bio-based polyesters for coatings have shown that the glass transition temperature (Tg) can be tailored by varying the diol monomer.[1]

Safety and Toxicological Profile

Based on available safety data, this compound is classified as a flammable liquid and may cause skin and eye irritation.[7] The oral LD50 in rats is reported to be high (20,000 mg/kg), suggesting low acute oral toxicity.[1] As with any chemical, appropriate handling and safety precautions should be observed.

GHS Hazard Statements for this compound [7]

  • H226: Flammable liquid and vapor.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Conclusion

This compound presents itself as a potentially versatile ingredient for the cosmetic, pharmaceutical, and polymer industries. While direct comparative data on its performance against established alternatives is limited, the analysis of structurally similar diols suggests it would likely exhibit comparable functionalities as a humectant, solvent, and monomer. Its five-carbon backbone may offer unique properties in terms of solvency and its effect on polymer characteristics. Further experimental studies are warranted to fully elucidate its performance profile and establish its efficacy in various applications. Researchers and formulators are encouraged to conduct their own comparative studies to determine the suitability of this compound for their specific needs.

References

1,3-Pentanediol: A Performance Benchmark for Pharmaceutical and Cosmetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and cosmetic formulation, the selection of excipients is paramount to achieving desired product performance and ensuring consumer safety. 1,3-Pentanediol, a diol with humectant and solvent properties, presents itself as a viable alternative to more commonly used glycols. This guide provides an objective comparison of this compound's performance against other alternatives, supported by available experimental data and detailed methodologies for key evaluation techniques.

Skin Compatibility: Irritation and Sensitization Potential

A safety assessment of various alkane diols indicated that 1,3-Butanediol and Isopentyldiol (3-methyl-1,3-butanediol) were slightly irritating in a 48-hour Finn chamber skin test.[1] In contrast, a comprehensive 200-person HRIPT on 1,3-propanediol (B51772) showed no clinically significant skin reactions, even at concentrations up to 75%.[2] The same study highlighted that propylene (B89431) glycol (1,2-propanediol) induced irritant responses in 8.2%, 21.7%, and 22.7% of the test population at concentrations of 25%, 50%, and 75%, respectively.[2]

Table 1: Comparative Skin Irritation and Sensitization Data from HRIPT Studies

CompoundConcentrationTest PopulationResults
1,3-Propanediol 5%, 25%, 50%100No skin reactions observed.[2]
1,3-Propanediol 25%, 50%, 75%200No clinically significant skin reactions.[2]
Propylene Glycol 25%2008.2% of the population showed irritant responses.[2]
Propylene Glycol 50%20021.7% of the population showed irritant responses.[2]
Propylene Glycol 75%20022.7% of the population showed irritant responses.[2]
1,3-Butanediol Not SpecifiedNot SpecifiedSlightly irritating in a 48-hour Finn chamber skin test.[1]
Isopentyldiol Not SpecifiedNot SpecifiedSlightly irritating in a 48-hour Finn chamber skin test.[1]

Experimental Protocol: Human Repeat Insult Patch Test (HRIPT)

The HRIPT is a standard method to assess the skin sensitization and irritation potential of a substance. The protocol generally involves two phases:

  • Induction Phase: The test material is applied to the same site on the skin of human volunteers, typically on the back, under an occlusive or semi-occlusive patch. This is repeated several times over a few weeks.

  • Challenge Phase: After a rest period of about two weeks, the material is applied to a new, untreated skin site. The sites are then observed for any signs of irritation or allergic reaction.

HRIPT_Workflow cluster_induction Induction Phase (3 weeks) cluster_rest Rest Phase (2 weeks) cluster_challenge Challenge Phase (1 week) Induction_Start Start Induction Patch_Application Repeated Patch Application (Same Site) Induction_Start->Patch_Application Observation Skin Observation Patch_Application->Observation Observation->Patch_Application Induction_End End Induction Observation->Induction_End After final application Rest No Treatment Induction_End->Rest Challenge_Start Start Challenge Rest->Challenge_Start New_Site_Application Patch Application (New Site) Challenge_Start->New_Site_Application Final_Observation Final Skin Observation (Irritation/Sensitization) New_Site_Application->Final_Observation Challenge_End End Challenge Final_Observation->Challenge_End

Fig. 1: Human Repeat Insult Patch Test (HRIPT) Workflow

Antimicrobial Efficacy

Diols are known to possess antimicrobial properties, making them useful as preservatives in various formulations. The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

While specific MIC values for this compound were not found in the reviewed literature, data for 1,5-Pentanediol (B104693) demonstrates its broad-spectrum antimicrobial activity. The MIC for 1,5-Pentanediol against 85 different bacterial strains, including both antibiotic-susceptible and multi-resistant types, ranged from 2.5% to 15.0% (vol/vol).[3][4] Another study reported MIC values for 1,5-pentanediol against various fungi, with values ranging from 10 to 40 g/L.[5] For comparison, a study on propanediols found that both 1,3-propanediol and propylene glycol have MIC values of approximately 10% (v/v) against certain microbes.[6] Research suggests that 1,2-diols are generally more effective antimicrobial agents than 1,3-diols.[7]

The proposed mechanism of antimicrobial action for diols involves the disruption of the microbial cell membrane.[7] It is believed that these molecules "suck water out of the bacterial cells which then collapse".[3][4]

Table 2: Minimum Inhibitory Concentration (MIC) of Various Diols

CompoundMicroorganismMIC
1,5-Pentanediol 85 bacterial strains2.5% - 15.0% (vol/vol)[3][4]
1,5-Pentanediol Pityrosporum orbiculare, Candida albicans, Trichophyton rubrum, T. mentagrophytes, Epidermophyton floccosum10 - 40 g/L[5]
1,3-Propanediol Various microbes~10% (v/v)[6]
Propylene Glycol Various microbes~10% (v/v)[6]
Hexane-2,5-diol Various fungi10 - 40 g/L[5]
Ethane-1,2-diol Various fungi40 - 100 g/L[5]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC of a compound is typically determined using a broth microdilution method. This involves preparing a series of dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated under appropriate conditions, and the lowest concentration of the compound that shows no visible microbial growth (turbidity) is recorded as the MIC.

MIC_Determination_Workflow cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Analysis Prep_Compound Prepare Serial Dilutions of Test Compound Inoculation Inoculate Microtiter Plate Wells Prep_Compound->Inoculation Prep_Inoculum Prepare Standardized Microbial Inoculum Prep_Inoculum->Inoculation Incubation Incubate Under Optimal Conditions Inoculation->Incubation Observation Observe for Visible Growth (Turbidity) Incubation->Observation MIC_Determination Determine Lowest Concentration with No Growth (MIC) Observation->MIC_Determination

Fig. 2: Minimum Inhibitory Concentration (MIC) Determination Workflow

Performance as a Solvent and Penetration Enhancer

Diols are frequently used as solvents and penetration enhancers in topical drug formulations. Their ability to dissolve active pharmaceutical ingredients (APIs) and facilitate their transport across the skin barrier is a key performance metric.

While specific quantitative data on the solvency of this compound for various APIs is not detailed in the available literature, its chemical properties, such as being a colorless liquid soluble in water and other organic solvents, suggest its utility as a solvent.[8]

Regarding penetration enhancement, a study on alkane diols and their effect on the permeation of estradiol (B170435) through human skin in a Franz diffusion cell showed that the steady-state flux decreased with increasing alkyl chain length.[1] The study reported a steady-state flux of 0.11 µg/cm²/h for propanediol, 0.017 µg/cm²/h for 1,4-butanediol, and 0.005 µg/cm²/h for 1,5-pentanediol.[1] Another study found that 1,5-pentanediol was more effective than propylene glycol at enhancing the penetration of terbinafine (B446) at a 5% concentration, but less effective at a 20% concentration.[9] The mechanism by which diols enhance skin penetration is thought to involve the disruption of the highly ordered lipid structure of the stratum corneum.

Table 3: Comparative Skin Penetration Enhancement of Diols

EnhancerDrugSkin ModelFlux/Permeation
Propanediol EstradiolHuman SkinSteady-state flux of 0.11 µg/cm²/h[1]
1,4-Butanediol EstradiolHuman SkinSteady-state flux of 0.017 µg/cm²/h[1]
1,5-Pentanediol EstradiolHuman SkinSteady-state flux of 0.005 µg/cm²/h[1]
5% 1,5-Pentanediol Terbinafine (1%)Human Breast Skin52% absorption[9]
20% 1,5-Pentanediol Terbinafine (1%)Human Breast Skin11% absorption[9]
5% Propylene Glycol Terbinafine (1%)Human Breast Skin19% absorption[9]
20% Propylene Glycol Terbinafine (1%)Human Breast Skin21% absorption[9]

Experimental Protocol: In Vitro Skin Permeation Study (Franz Diffusion Cell)

In vitro skin permeation studies are commonly conducted using Franz diffusion cells to evaluate the rate and extent of drug absorption through the skin. The general procedure is as follows:

  • A section of excised human or animal skin is mounted between the donor and receptor chambers of the Franz cell.

  • The receptor chamber is filled with a suitable receptor fluid, maintained at a constant temperature (typically 32°C or 37°C), and stirred continuously.

  • The test formulation containing the active ingredient is applied to the surface of the skin in the donor chamber.

  • Samples are withdrawn from the receptor fluid at predetermined time intervals and analyzed for the concentration of the permeated drug.

Franz_Cell_Workflow cluster_setup Experimental Setup cluster_permeation Permeation & Sampling cluster_analysis Data Analysis Mount_Skin Mount Skin in Franz Diffusion Cell Fill_Receptor Fill Receptor Chamber with Fluid Mount_Skin->Fill_Receptor Apply_Formulation Apply Test Formulation to Donor Chamber Fill_Receptor->Apply_Formulation Incubate Incubate at Constant Temperature Apply_Formulation->Incubate Sample Withdraw Samples from Receptor Fluid at Intervals Incubate->Sample Analyze_Samples Analyze Drug Concentration in Samples Sample->Analyze_Samples Calculate_Flux Calculate Permeation Parameters (e.g., Flux) Analyze_Samples->Calculate_Flux

References

Safety Operating Guide

Proper Disposal Procedures for 1,3-Pentanediol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 1,3-Pentanediol, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Immediate Safety and Handling Precautions

Before handling this compound for disposal, ensure you are in a well-ventilated area and wearing appropriate personal protective equipment (PPE).[1] Avoid contact with skin and eyes, and prevent the formation of aerosols.[1]

Personal Protective Equipment (PPE) includes:

  • Chemical-impermeable gloves (inspected prior to use)[1]

  • Safety glasses or face shield[2]

  • Flame-resistant laboratory coat[1]

In the event of accidental exposure, follow these first-aid measures:

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention if symptoms persist.[1]

  • Skin Contact: Remove contaminated clothing immediately and wash the affected area with soap and plenty of water.[1]

  • Eye Contact: Rinse cautiously with pure water for at least 15 minutes.[1]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

Step-by-Step Disposal Protocol

The disposal of this compound is regulated and must not be done through standard trash or sewer systems.[1][3] It is classified as a hazardous waste due to its flammability and irritant properties.[4]

  • Waste Identification and Segregation:

    • Clearly label this compound waste with the words "Hazardous Waste."[3]

    • Store it in a compatible, tightly sealed container. Plastic containers are often preferred over glass to minimize breakage risks.[3]

    • Do not mix this compound with other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Labeling the Hazardous Waste Container:

    • The label must include the full chemical name: "this compound." Avoid abbreviations or chemical formulas.[3]

    • Indicate the quantity of the waste.

    • Record the date of waste generation.

    • Provide the location of origin (e.g., laboratory, room number).

    • Include the name and contact information of the principal investigator.[3]

    • Mark the appropriate hazard pictograms for flammable and irritant.[3][4]

  • Storage of Chemical Waste:

    • Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area.

    • Ensure secondary containment is used to prevent spills.[5]

    • Segregate from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's EHS or equivalent safety office to schedule a hazardous waste pickup.[3][5]

    • Complete any required waste disposal forms accurately and completely.[3]

    • The primary methods for disposal are through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[1]

  • Disposal of Empty Containers:

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[6]

    • The rinsate from this process is also considered hazardous waste and must be collected and disposed of following the procedures outlined above.[6]

    • After triple-rinsing, the container can typically be disposed of as regular trash, but be sure to deface or remove the original label.[5][6]

Hazard Data for this compound

For quick reference, the following table summarizes the key hazard information for this compound.

Hazard ClassificationGHS PictogramHazard Statement
Flammable LiquidflammableH226: Flammable liquid and vapor[4]
Skin IrritationirritantH315: Causes skin irritation[2][4]
Eye IrritationirritantH319: Causes serious eye irritation[2][4]
Respiratory IrritationirritantH335: May cause respiratory irritation[2][4]

Experimental Protocols

The disposal procedures outlined are based on standard hazardous waste management protocols as mandated by regulatory bodies like the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] These are not experimental but operational procedures.

Disposal Workflow for this compound

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Transfer to a Compatible, Labeled Hazardous Waste Container ppe->container labeling Label Container: 'Hazardous Waste' Full Chemical Name Date & PI Info Hazard Pictograms container->labeling storage Store in Designated Hazardous Waste Area with Secondary Containment labeling->storage contact_ehs Contact EHS for Pickup and Complete Waste Forms storage->contact_ehs disposal Professional Disposal: Licensed Chemical Destruction or Controlled Incineration contact_ehs->disposal end End of Process disposal->end

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1,3-Pentanediol

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and disposal guidelines for laboratory professionals engaged in research and development.

This document provides immediate, essential safety and logistical information for handling 1,3-Pentanediol in a laboratory setting. Adherence to these procedures is critical for ensuring the safety of researchers and the proper management of chemical waste.

Personal Protective Equipment (PPE) for this compound

When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and ensure a safe laboratory environment. The following PPE is recommended.

1. Eye and Face Protection: Always wear chemical safety goggles that meet or exceed government standards (e.g., NIOSH in the US or EN 166 in the EU).[1] For operations with a higher risk of splashing, a face shield should be worn in addition to safety goggles.[1]

2. Skin Protection:

  • Gloves: Chemical-resistant gloves are mandatory.[1][2] Gloves must be inspected for any signs of degradation or perforation before each use.[2][3] Proper glove removal technique, without touching the outer surface of the glove, should be followed to prevent skin contact.[1][3]

  • Lab Coat/Protective Clothing: A standard lab coat should be worn. For larger quantities or situations with a higher risk of splashes, a chemically resistant apron or a full suit may be necessary.[1][2]

3. Respiratory Protection: Under normal laboratory conditions with adequate ventilation, such as in a chemical fume hood, respiratory protection is typically not required. However, if vapors or aerosols are likely to be generated and ventilation is insufficient, a NIOSH-approved respirator with appropriate cartridges should be used.[1]

Glove Compatibility for this compound

Glove MaterialThicknessPermeation Breakthrough Time (minutes)Recommendation
Nitrile Rubber0.11 mm60-120Suitable for incidental contact. Change gloves immediately after a splash.
Neoprene/Nitrile Blend0.12 mm> 480Recommended for extended handling and situations with a higher risk of contact. Offers excellent protection.
Neoprene0.20 mm60-120Suitable for incidental contact. Provides a good alternative to nitrile.

Note: The data presented is for 2-Methyl-2,4-pentanediol and should be used as a guideline for this compound. It is crucial to inspect gloves regularly and change them immediately if signs of degradation or contamination are observed.[4]

Operational Plan for Handling this compound

A systematic approach to handling this compound will minimize risks and ensure efficient workflow.

Workflow for PPE Selection and Handling:

PPE Selection and Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Assess Task and Potential for Exposure B Review Safety Data Sheet (SDS) A->B Consult C Select Appropriate PPE B->C Inform D Work in a Well-Ventilated Area (Fume Hood) C->D Proceed to E Inspect PPE Before Use D->E Before F Handle this compound E->F Proceed to G Properly Remove and Dispose of Contaminated PPE F->G After H Wash Hands Thoroughly G->H Then I Store Chemical in a Tightly Closed Container H->I Finally

PPE Selection and Handling Workflow

Disposal Plan for this compound and Contaminated Materials

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect all waste containing this compound, including unused product, solutions, and heavily contaminated materials (e.g., absorbent pads from a spill), in a dedicated, properly labeled, and sealed container.

    • The container should be made of a material compatible with this compound. The original product container is often a good choice.

    • Label the container clearly with "Hazardous Waste" and the full chemical name, "this compound".

  • Storage of Waste:

    • Store the waste container in a designated satellite accumulation area.

    • Ensure the storage area is cool, dry, and well-ventilated, away from incompatible materials.

  • Disposal of Contaminated PPE:

    • Contaminated gloves, lab coats, and other disposable PPE should be collected in a separate, clearly labeled hazardous waste bag or container.

    • Do not dispose of contaminated PPE in the regular trash.

  • Arranging for Pickup and Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of all this compound waste.

    • Do not pour this compound down the drain.[2]

    • The primary method for the final disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]

  • Decontamination of Glassware and Equipment:

    • Glassware and equipment that have come into contact with this compound should be triple-rinsed with a suitable solvent (e.g., water or ethanol).

    • The first rinse should be collected as hazardous waste. Subsequent rinses can typically be disposed of down the drain, but it is essential to consult your local EHS guidelines for confirmation.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.